molecular formula C6H13NO6 B195357 D-Glucosaminic acid CAS No. 3646-68-2

D-Glucosaminic acid

Cat. No.: B195357
CAS No.: 3646-68-2
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-UHFFFAOYSA-N
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Description

2-amino-2-deoxy-D-gluconic acid is hexanoic acid with four hydroxy groups at C-3, C-4, C-5, C-6, and an amino group at C-2. It has a role as a bacterial metabolite. It is functionally related to a D-gluconic acid. It is a conjugate acid of a 2-amino-2-deoxy-D-gluconate. It is a tautomer of a 2-amino-2-deoxy-D-gluconic acid zwitterion.
2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDFXCZBTLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-68-2
Record name Glucosaminic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucosaminic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to D-Glucosaminic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, a naturally occurring amino sugar acid, stands as a molecule of significant interest in the realms of biochemistry, pharmaceutical sciences, and biotechnology. As a derivative of D-glucosamine, it plays a crucial role in various biological processes and serves as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for professionals engaged in research and development.

Chemical Identity and Structure

The fundamental identity of a molecule is encapsulated in its nomenclature and structure. This compound is systematically named according to the conventions of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid[1]

Commonly used synonyms for this compound include D-Glucosamic acid and 2-Amino-2-deoxy-D-gluconic acid.[1] Its unique structure, featuring a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups along the carbon chain, imparts it with a distinct set of chemical and physical properties.

Molecular Structure Visualization

DGluA C1 COOH C2 H₂N-C-H C1->C2 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 C6 CH₂OH C5->C6

Caption: Linear structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₆[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 235 - 245 °C[2]
Solubility Water: 49-51 mg/mL0.5 M HCl: 50 mg/mLDMSO: 1.96 mg/mL[2][3]
Optical Rotation [α]²⁰/D = -14° to -15° (c=2.5 in 1M HCl)[2]
CAS Number 3646-68-2[1][2]
Acid-Base Properties

Biological Significance and Applications

This compound is more than a mere chemical entity; it is an active participant in biological systems and a valuable tool in various scientific disciplines.

  • Precursor to Glycosaminoglycans: It plays a role in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and connective tissues, including cartilage. This biological function underpins its application in joint health supplements.[2]

  • Pharmaceutical and Nutraceutical Applications: this compound is explored for its potential in developing anti-inflammatory agents and formulations aimed at alleviating symptoms of osteoarthritis.[2]

  • Cosmetics: Due to its moisturizing properties, it is utilized in skincare products to enhance skin hydration.[2]

  • Biotechnology: In cell culture, it can be added to media to support the growth and viability of cells, particularly those involved in connective tissue research.[2]

  • Chiral Synthon: Its well-defined stereochemistry makes it a valuable starting material in the asymmetric synthesis of other complex molecules, such as specialized amino acids and glycosidase inhibitors.[5]

Synthesis of this compound

The preparation of this compound can be achieved through both chemical and biotechnological routes. Modern methods focus on efficiency, yield, and sustainability.

Biotechnological Synthesis via Fermentation

A highly efficient method for producing this compound is through the oxidative fermentation of D-glucosamine using microorganisms such as Pseudomonas putida.[6] This biotransformation offers high yields and specificity.

  • Strain and Culture Medium: A suitable strain, such as Pseudomonas putida GNA5, is cultured in a medium optimized for this compound production. A representative medium composition is (g/L): D-glucosamine-HCl 30, glucose 5, urea 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, and CaCO₃ 10, with the pH adjusted to 7.0.[5]

  • Inoculation and Fermentation: The culture medium is inoculated with a seed culture of the microorganism. The fermentation is carried out under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature for a period of 48-72 hours.[5][6]

  • Monitoring: The concentration of this compound in the fermentation broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion of the fermentation, the microbial cells are removed by centrifugation or filtration. The supernatant containing this compound can then be subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.

Fermentation Glucosamine D-Glucosamine Substrate Fermenter Bioreactor (Aerobic Fermentation) Glucosamine->Fermenter Culture Culture Medium (P. putida) Culture->Fermenter Separation Cell Separation (Centrifugation/Filtration) Fermenter->Separation Purification Purification (Chromatography) Separation->Purification Product This compound Purification->Product

Caption: Workflow for the biotechnological synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its primary functional groups: the carboxylic acid, the primary amine, and the multiple hydroxyl groups.

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is fundamental for creating derivatives with altered solubility and reactivity.

  • Amide Formation: The carboxyl group can be activated and reacted with amines to form amides. This is a key reaction in peptide synthesis and for conjugating this compound to other molecules.

Reactions of the Amino Group
  • N-Acylation: The primary amino group is nucleophilic and readily reacts with acylating agents, such as acetic anhydride, to form N-acetyl-D-glucosaminic acid.[7] This modification is significant as N-acetylated amino sugars are prevalent in biological systems.[8]

  • N-Alkylation: The amino group can also be alkylated to produce N-alkyl derivatives, which can be of interest in medicinal chemistry for modifying the compound's biological activity.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Ion-exchange chromatography is particularly effective for separating amino acids and their derivatives.[8]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and assessing the purity of this compound.[2]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its derivatives.

    • Mass Spectrometry (MS): MS, often coupled with a chromatographic separation technique (e.g., LC-MS), is used for molecular weight determination and structural analysis through fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of the powder. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[2]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water.

Conclusion

This compound is a multifaceted molecule with a rich chemistry and a broad spectrum of applications. Its biological roles and its utility as a synthetic precursor make it a subject of ongoing research and development. This guide has provided a technical overview of its core chemical properties, synthesis, and reactivity, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively work with this important compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology progress, 27(1), 32–37. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • FooDB. Showing Compound 2-Keto-3-deoxy-D-gluconic acid (FDB022572). [Link]

  • Stacey-Schmidt, C., Berg, P., & Haymond, M. W. (1982). Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids. Analytical biochemistry, 123(1), 74–77. [Link]

  • ResearchGate. Production of this compound by fermentation with pseudomonas putida. [Link]

  • Wikipedia. N-Acetylglucosamine. [Link]

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  • Forman, A., & Ju, T. (2014). Structural basis for the De-N-acetylation of Poly-β-1,6-N-acetyl-d-glucosamine in Gram-positive bacteria. The Journal of biological chemistry, 289(52), 36036–36045. [Link]

  • YouTube. How to Make Esters through Esterification | Examples Explained!. [Link]

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Sources

The Enigmatic Amino Sugar Acid: A Technical Guide to the Biological Role of 2-Amino-2-Deoxy-D-Gluconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-amino-2-deoxy-D-gluconic acid, also known as D-glucosaminic acid. While its precursor, D-glucosamine, has been extensively studied for its roles in various biological processes and therapeutic applications, this compound remains a comparatively enigmatic molecule. This document delves into the established knowledge surrounding its synthesis, its defined roles in microbial metabolism, and its applications in biotechnology and chemical synthesis. A significant focus is placed on distinguishing the biological functions of this compound from those of its more well-known amino sugar relatives. The guide also addresses the current knowledge gaps, particularly concerning its metabolic fate and physiological significance in mammalian systems, and outlines potential avenues for future research in drug development and diagnostics.

Introduction: Unveiling a Lesser-Known Glucosamine Derivative

In the vast landscape of carbohydrates and their derivatives, 2-amino-2-deoxy-D-gluconic acid (this compound) occupies a unique niche. Structurally, it is the carboxylic acid derivative of the ubiquitous amino sugar, D-glucosamine, with the aldehyde group at the C1 position oxidized to a carboxyl group. While D-glucosamine and its N-acetylated form, N-acetyl-D-glucosamine, are integral components of numerous vital macromolecules, including glycoproteins, proteoglycans, and chitin, the biological narrative of this compound is far more specialized and, in many respects, still unfolding.

This guide aims to consolidate the current scientific literature on this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its known biological roles and potential applications. We will explore its synthesis, its established metabolic pathways in microorganisms, and its emerging utility, while also highlighting the significant questions that remain, particularly in the context of mammalian physiology and medicine.

Biosynthesis and Production of this compound

The primary route for the formation of this compound is through the oxidation of D-glucosamine. This conversion can be achieved through both biological and chemical methods.

Microbial Fermentation: A Promising Production Platform

Bacterial fermentation has emerged as a highly efficient method for the large-scale production of this compound. Specific strains of bacteria, notably from the Pseudomonas genus, have been identified as potent producers.

A key organism in this context is Pseudomonas putida .[1][2] Studies have demonstrated that certain strains of P. putida can efficiently convert D-glucosamine into this compound through an oxidative fermentation process.[1][2] This bioconversion is characterized by high molar yields, often exceeding 95%, and the stable accumulation of the product with minimal byproducts.[1] The metabolic pathways in these organisms appear to favor the oxidation of D-glucosamine over its degradation, making them ideal candidates for industrial production.[1]

Experimental Protocol: Production of this compound using Pseudomonas putida

This protocol is a generalized representation based on published methodologies. Optimization of specific parameters (e.g., strain, media composition, fermentation conditions) is crucial for maximizing yield.

  • Strain Selection and Inoculum Preparation:

    • Select a high-producing strain of Pseudomonas putida (e.g., GNA5).

    • Prepare a seed culture by inoculating a suitable liquid medium with the bacterial strain and incubating until a desired cell density is reached.

  • Fermentation Medium:

    • A typical fermentation medium contains D-glucosamine hydrochloride as the primary substrate, along with a carbon source (e.g., glucose), a nitrogen source (e.g., urea), and essential minerals.

    • The pH of the medium is a critical parameter and should be maintained within the optimal range for the selected strain.

  • Oxidative Fermentation:

    • Inoculate the fermentation medium with the seed culture.

    • Maintain aerobic conditions through vigorous agitation and aeration.

    • Monitor and control key fermentation parameters such as temperature, pH, and dissolved oxygen levels.

    • The fermentation is typically carried out for a period of 48-72 hours.[1]

  • Product Recovery and Purification:

    • Separate the bacterial cells from the fermentation broth by centrifugation or filtration.

    • The supernatant, containing this compound, can be further purified using techniques such as ion-exchange chromatography.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic synthesis offers a more controlled and specific method for the production of this compound. The key enzyme in this process is glucose oxidase .[3]

Glucose oxidase, which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, has been shown to also effectively catalyze the air oxidation of D-glucosamine to this compound.[3] This enzymatic conversion is a straightforward and efficient method for preparing this compound on a laboratory scale.[3]

Experimental Workflow: Enzymatic Synthesis of this compound

Enzymatic_Synthesis D_Glucosamine D-Glucosamine Solution Reaction_Vessel Reaction Vessel (Aerated, Controlled pH) D_Glucosamine->Reaction_Vessel Glucose_Oxidase Glucose Oxidase Glucose_Oxidase->Reaction_Vessel Incubation Incubation (Controlled Temperature) Reaction_Vessel->Incubation Purification Purification (e.g., Ion Exchange) Incubation->Purification D_Glucosaminic_Acid This compound Purification->D_Glucosaminic_Acid

Caption: Workflow for the enzymatic synthesis of this compound.

Biological Roles in Microbial Systems

The most well-defined biological roles of this compound are within the metabolic frameworks of various microorganisms.

Component of Bacterial Lipopolysaccharides

This compound is a known constituent of the lipopolysaccharides (LPS) of some bacteria.[3][4][5] LPS are major components of the outer membrane of Gram-negative bacteria and play a crucial role in the structural integrity of the bacterial envelope and in the interaction of bacteria with their environment, including host organisms. The incorporation of this compound into the LPS structure contributes to the chemical diversity and complexity of these essential macromolecules.

Microbial Metabolic Pathways

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database indicates that this compound is involved in several microbial metabolic pathways, including the pentose phosphate pathway.[6]

In Salmonella enterica serovar Typhimurium, a specific metabolic pathway for this compound has been identified. This pathway involves the enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] DGL catalyzes the conversion of D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P), which can then enter central metabolism.[7] The existence of such specialized enzymes underscores the importance of this compound as a metabolic intermediate in certain bacteria.

Diagram: this compound Metabolism in Salmonella enterica

DGL_Pathway D_Glucosaminic_Acid This compound Phosphorylation Phosphorylation (Kinase) D_Glucosaminic_Acid->Phosphorylation ATP -> ADP D_Glucosaminate_6P D-Glucosaminate-6-Phosphate Phosphorylation->D_Glucosaminate_6P DGL D-Glucosaminate-6-Phosphate Ammonia-Lyase (DGL) D_Glucosaminate_6P->DGL Release of NH3 KDG_6P 2-Keto-3-deoxygluconate 6-Phosphate (KDG-6-P) DGL->KDG_6P Central_Metabolism Central Metabolism KDG_6P->Central_Metabolism

Caption: Metabolic fate of this compound in Salmonella enterica.

The Mammalian Enigma: A Knowledge Gap

Despite the clear roles of this compound in microbial systems, its biological significance in mammals remains largely uncharacterized. Current scientific literature lacks substantial evidence for a defined metabolic pathway or specific physiological function of this compound in humans or other mammals.

While D-amino acids are known to be present in mammals and can have important biological roles, the focus has been primarily on proteinogenic amino acids like D-serine and D-aspartate.[8] There is a scarcity of data on the physiological concentrations of this compound in mammalian tissues and fluids.

It is crucial to exercise caution in extrapolating the known biological effects of D-glucosamine to this compound. While D-glucosamine has been extensively investigated for its potential therapeutic effects, particularly in the context of osteoarthritis, and is known to influence various cellular processes, including inflammation and cell signaling, there is currently no direct evidence to suggest that this compound shares these properties.[9]

Applications and Future Directions

The unique chemical properties of this compound have led to its use in several non-biological applications and open up intriguing possibilities for future research.

Chemical Synthesis and Biotechnology

This compound serves as a valuable chiral synthon in organic chemistry.[3][4] Its defined stereochemistry makes it a useful starting material for the asymmetric synthesis of other complex molecules. It also has reported applications as a sweetener and condiment .[4]

Potential as a Biomarker

The presence of D-amino acids in physiological fluids has been explored as potential biomarkers for various diseases.[3] While there is no established link between this compound and any specific disease in humans, its role in bacterial metabolism suggests that it could potentially serve as a biomarker for certain microbial infections. Further research is needed to investigate this possibility.

Drug Development and Therapeutic Potential

The therapeutic potential of this compound is an area that warrants further investigation. While there is currently no evidence to support its use as a therapeutic agent, its structural similarity to other biologically active molecules suggests that it could be a scaffold for the design of novel drugs. Research into its interactions with biological targets, such as enzymes and receptors, may reveal previously unknown pharmacological activities.

Analytical Methodologies

The accurate detection and quantification of this compound are essential for studying its biological roles. Several analytical techniques can be employed for this purpose.

Table 1: Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase. Can be coupled with various detectors (e.g., UV, MS).High resolution and sensitivity, versatile.May require derivatization for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives in the gas phase followed by mass analysis.High sensitivity and specificity.Requires derivatization to increase volatility.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High efficiency, small sample volume.Can have lower sensitivity than HPLC-MS.
Enzymatic Assays Use of specific enzymes to convert the analyte into a detectable product.High specificity.May not be readily available for this compound.

One documented application of this compound in analytical chemistry is its use as an internal standard in the single-column accelerated amino acid analysis of physiological fluids. Its elution characteristics in ion-exchange chromatography make it a suitable reference compound for the quantification of other amino acids.

Conclusion and Outlook

2-amino-2-deoxy-D-gluconic acid, or this compound, is a molecule with a well-defined role in the microbial world as a component of LPS and a metabolic intermediate. Efficient methods for its production through fermentation and enzymatic synthesis have been established, and it has found utility as a chiral synthon in chemical synthesis.

However, a significant knowledge gap exists regarding its biological role in mammals. The absence of a clearly defined metabolic pathway or physiological function in higher organisms stands in stark contrast to the extensive research on its precursor, D-glucosamine. This presents both a challenge and an opportunity for the scientific community.

Future research should focus on elucidating the potential metabolic fate of this compound in mammalian systems. Investigating its presence and concentration in various tissues and biofluids under normal and pathological conditions could provide valuable insights into its physiological relevance. Furthermore, exploring its interactions with mammalian enzymes and receptors may uncover novel biological activities and pave the way for its potential application in drug discovery and as a diagnostic biomarker. The story of this compound is far from complete, and its further exploration promises to enrich our understanding of amino sugar metabolism and its implications for health and disease.

References

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D-Glucosaminic Acid: A Bacterial Metabolite at the Crossroads of Nutrition and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is an amino sugar acid that has garnered increasing interest within the scientific community. Traditionally known as a component of bacterial lipopolysaccharides, its role as a dynamic metabolite in bacterial physiology is now becoming more apparent.[1][2] Certain bacteria can utilize this compound as a sole source of carbon and nitrogen, highlighting its importance in microbial nutrition and survival.[3] This guide provides a comprehensive technical overview of this compound as a bacterial metabolite, detailing its metabolic pathways, methods for its study, and its emerging potential as a target for novel antimicrobial strategies.

Metabolic Pathways of this compound

Bacteria have evolved specific pathways for the catabolism of this compound, and in some cases, for its production. Understanding these pathways is crucial for harnessing their potential in biotechnology and for identifying novel drug targets.

Biosynthesis and Production

While the complete de novo biosynthetic pathway for this compound from central metabolites is not yet fully elucidated in bacteria, its production via the oxidation of D-glucosamine is well-documented. This process can be achieved through both fermentative and enzymatic methods.

  • Fermentative Production: Strains of Pseudomonas putida have been shown to efficiently produce this compound from D-glucosamine through oxidative fermentation.[4] In optimized processes, P. putida GNA5 can convert an initial concentration of 60 g/L of D-glucosamine-HCl to 51.5 g/L of this compound within 72 hours, achieving a molar yield of 95.4%.[4] A key advantage of this microbial system is the stable accumulation of the product with minimal by-products, even after the initial substrate is depleted.[4]

  • Enzymatic Synthesis: this compound can also be synthesized on a large scale through the air oxidation of D-glucosamine, a reaction catalyzed by glucose oxidase.[1] This method provides a straightforward approach for preparing this chiral synthon.[1]

Catabolism: The D-Glucosaminate (dga) Pathway in Salmonella enterica

Salmonella enterica serovar Typhimurium can utilize D-glucosaminate as a carbon and nitrogen source through a dedicated catabolic pathway encoded by the dga operon.[3] This pathway efficiently converts D-glucosaminate into intermediates of central metabolism.

The key steps in the catabolism of this compound are:

  • Transport and Phosphorylation: D-glucosaminate is transported across the bacterial membrane and concomitantly phosphorylated at the C-6 position by a mannose family phosphotransferase system (PTS) permease.[3] This permease is encoded by the genes dgaABCD.[3]

  • Dehydration: The resulting D-glucosaminate-6-phosphate is then converted to 2-keto-3-deoxygluconate-6-phosphate (KDG-6-P) by the enzyme D-glucosaminate-6-phosphate dehydratase (also referred to as D-glucosaminate-6-phosphate ammonia-lyase), encoded by dgaE.[3]

  • Aldol Cleavage: Finally, KDG-6-P is cleaved by the aldolase DgaF into pyruvate and glyceraldehyde-3-phosphate, which are then shunted into glycolysis.[3] Interestingly, the KDG-6-P aldolase from the Entner-Doudoroff pathway, Eda, can substitute for DgaF in this pathway.[3]

Signaling Pathway Diagram: Catabolism of this compound in Salmonella enterica

DGlucoA_Catabolism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound DgaABCD DgaABCD (PTS Permease) This compound->DgaABCD Transport & Phosphorylation DGA6P D-Glucosaminate-6-P DgaABCD->DGA6P KDG6P 2-Keto-3-deoxygluconate-6-P DGA6P->KDG6P DgaE Pyruvate Pyruvate KDG6P->Pyruvate DgaF G3P Glyceraldehyde-3-P KDG6P->G3P DgaF Glycolysis Glycolysis Pyruvate->Glycolysis G3P->Glycolysis DgaE DgaE (Dehydratase) DgaF DgaF (Aldolase)

Caption: Catabolic pathway of this compound in Salmonella enterica.

Regulation of the dga Operon

The expression of the dgaABCDEF operon in Salmonella Typhimurium is tightly regulated. Transcription is dependent on the alternative sigma factor RpoN (σ54) and an RpoN-dependent activator protein, DgaR.[3] This regulatory mechanism ensures that the genes for D-glucosaminate catabolism are only expressed when the substrate is available. Interestingly, the expression of the dga operon does not appear to be under the control of the cAMP receptor protein (CRP), a common regulator of catabolic operons in response to glucose availability.[5]

Methodologies for the Study of this compound

Accurate detection and quantification of this compound and its metabolites are essential for studying its role in bacterial physiology. A combination of chromatographic and enzymatic methods can be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound in complex biological samples such as bacterial culture supernatants.

Experimental Protocol: HPLC Quantification of this compound in Bacterial Culture

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • For intracellular metabolite analysis, quench the metabolism of the cell pellet rapidly, lyse the cells, and remove protein precipitates.

  • Derivatization (Optional but Recommended for UV/Fluorescence Detection):

    • While direct detection of this compound can be challenging, derivatization with a fluorogenic or chromogenic agent can significantly enhance sensitivity. A common method involves derivatization of the amino group.

  • HPLC-MS/MS Analysis (Recommended for High Specificity and Sensitivity):

    • A robust method for the quantification of glucosamine in biological fluids has been developed using a polymer-based amino column with a mobile phase of 10 mM ammonium acetate (pH 7.5) and acetonitrile (20:80, v/v).[6] This method can be adapted for this compound.

    • Detection is performed using tandem mass spectrometry with an electrospray source in positive ionization mode.[6]

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound.

    • Compare the peak area of the analyte in the sample to the standard curve to determine its concentration.

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Supernatant Clarified Supernatant Filter->Supernatant Derivatize Derivatization (Optional) Supernatant->Derivatize HPLC HPLC-MS/MS Separation Derivatize->HPLC Detect Mass Spectrometry Detection HPLC->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: Workflow for the quantification of this compound in bacterial cultures.

Enzymatic Assays

Enzymatic assays offer a specific and often high-throughput method for detecting this compound, typically by coupling its conversion to a detectable product.

Experimental Protocol: Enzymatic Assay using D-Amino Acid Oxidase

This assay is based on the oxidative deamination of this compound by D-amino acid oxidase (DAAO), which produces an α-keto acid, ammonia, and hydrogen peroxide.[7][8] The production of hydrogen peroxide can be coupled to a colorimetric or fluorometric reporter system.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5), a horseradish peroxidase (HRP) substrate (e.g., Amplex Red), and HRP.

    • Add the bacterial sample (e.g., culture supernatant).

  • Initiation of Reaction:

    • Add D-amino acid oxidase to each well to initiate the reaction.[9]

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[7][10]

    • Measure the absorbance or fluorescence at appropriate intervals using a plate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

Physiological Role and Significance

The ability of some bacteria to utilize this compound as a sole carbon and nitrogen source underscores its role as a nutrient.[3] This is particularly relevant in environments where common sugars may be scarce. Furthermore, as a D-amino acid derivative, this compound is part of a class of molecules known to be involved in various bacterial processes, including cell wall metabolism and biofilm formation.[7][11] While the direct incorporation of this compound into the peptidoglycan of the cell wall has not been demonstrated, its catabolism provides precursors for this essential structure.[11][12]

This compound Metabolism and Drug Development

The metabolic pathways of D-amino acids are attractive targets for the development of novel antimicrobial agents because they are often essential for bacterial survival and can be distinct from host metabolic pathways.

Enzymes as Potential Antimicrobial Targets

The enzymes of the D-glucosaminate catabolic pathway, particularly DgaE (D-glucosaminate-6-phosphate dehydratase) and DgaF (KDG-6-P aldolase), represent potential targets for the development of novel antibiotics. The inhibition of these enzymes would block the utilization of this compound, potentially starving the bacteria of essential nutrients in specific environments.

  • DgaE (D-glucosaminate-6-phosphate dehydratase): As a key enzyme in the pathway, its inhibition would lead to the accumulation of a phosphorylated intermediate, which could be toxic to the cell.

  • DgaF (KDG-6-P aldolase): This enzyme is a member of the class I aldolases that utilize a Schiff base mechanism.[13] Pyruvate analogues with β-diketo structures have been designed as potential inhibitors of KDPG aldolase, demonstrating competitive or slow-binding inhibition.[13] Similar strategies could be employed to develop specific inhibitors for DgaF.

The development of inhibitors for these enzymes could lead to new therapeutic options against pathogenic bacteria that rely on this metabolic pathway for survival and virulence.

Table 1: Key Enzymes in this compound Catabolism and their Potential as Drug Targets

EnzymeGeneFunctionRationale for Drug Target
D-glucosaminate PTS permeasedgaABCDTransport and phosphorylation of this compoundBlocking uptake of a key nutrient
D-glucosaminate-6-P dehydratasedgaEConversion of D-glucosaminate-6-P to KDG-6-PEssential step in the pathway; potential for toxic intermediate accumulation
KDG-6-P aldolasedgaFCleavage of KDG-6-P to pyruvate and G3PCrucial for feeding into central metabolism; known inhibitor strategies for related enzymes

Conclusion and Future Directions

This compound is emerging from the shadow of being a mere structural component to being recognized as a significant player in bacterial metabolism. The elucidation of its catabolic pathway in pathogenic bacteria like Salmonella enterica opens new avenues for research and development. Key areas for future investigation include:

  • De Novo Biosynthesis: A thorough understanding of the complete biosynthetic pathway of this compound in bacteria is needed.

  • Prevalence in Pathogens: The extent to which pathogenic bacteria rely on this compound metabolism for in vivo survival and virulence needs to be explored.

  • Inhibitor Screening and Design: High-throughput screening and rational drug design efforts targeting the key enzymes of the D-glucosaminate pathway could yield novel antimicrobial compounds.

As our understanding of the intricate metabolic networks of bacteria deepens, metabolites like this compound will undoubtedly continue to provide valuable insights and opportunities for the development of the next generation of therapeutics.

References

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  • GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

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natural occurrence of D-Glucosaminic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Natural Occurrence and Analysis of D-Glucosaminic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound (2-amino-2-deoxy-D-gluconic acid) is an amino sugar acid derived from the oxidation of D-glucosamine. While less ubiquitous than its precursor, it represents a key metabolic intermediate in specific microbial pathways and is recognized for its potential as a chiral building block in chemical synthesis. This guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic origins, its distribution in the microbial world, and its physiological significance. Furthermore, it furnishes field-proven methodologies for the extraction, detection, and quantification of this compound from biological matrices, designed to support advanced research and development applications.

Introduction: Defining this compound

This compound is a six-carbon aldonic acid structurally analogous to gluconic acid, but with an amino group at the C-2 position, replacing the hydroxyl group. Its chemical formula is C₆H₁₃NO₆. This structure confers a dual functionality—both an amine and a carboxylic acid—making it a versatile molecule in biological systems and a valuable chiral synthon for the synthesis of amino acids and glycosidase inhibitors[1].

The scientific community's interest in this compound dates back to the mid-20th century, when it was first identified as a product of D-glucosamine oxidation by bacteria of the Pseudomonas genus[2][3]. Since then, its role has been primarily characterized in the context of microbial carbohydrate metabolism. This guide aims to synthesize the current understanding of its natural origins and provide a practical framework for its study.

Biosynthesis of this compound

The primary and most well-documented route for the natural synthesis of this compound is the direct oxidation of D-glucosamine. This conversion is predominantly observed in microorganisms.

Enzymatic Oxidation of D-Glucosamine

The biosynthesis is catalyzed by specific oxidoreductase enzymes that act on the aldehyde group of D-glucosamine.

  • Causality of the Pathway : This pathway allows organisms to utilize D-glucosamine, a common component of biopolymers like chitin, as a carbon and nitrogen source. The oxidation to this compound is the initial step in a catabolic sequence that eventually feeds into central carbon metabolism.

  • Key Enzymes :

    • Glucosamine Oxidase : Found in fungi such as Aspergillus terreus, this enzyme catalyzes the oxidation of D-glucosamine to produce this compound and hydrogen peroxide[4][5]. It exhibits high specificity for D-glucosamine[4].

    • Glucose Oxidase : While its primary substrate is glucose, some glucose oxidases have been shown to catalyze the air oxidation of D-glucosamine to this compound, offering a viable method for enzymatic synthesis[6].

    • Membrane-Bound Dehydrogenases : In bacteria like Pseudomonas, membrane-bound dehydrogenases are responsible for the oxidation of a wide range of aldoses, including D-glucosamine, into their corresponding aldonic acids[2].

Below is a diagram illustrating the direct oxidation pathway.

This compound Biosynthesis D_Glucosamine D-Glucosamine (2-amino-2-deoxy-D-glucose) Enzyme Glucosamine Oxidase or Dehydrogenase D_Glucosamine->Enzyme D_Glucosaminic_Acid This compound (2-amino-2-deoxy-D-gluconic acid) Enzyme->D_Glucosaminic_Acid [O]

Caption: Enzymatic conversion of D-Glucosamine to this compound.

Natural Distribution and Physiological Roles

The occurrence of this compound is most significantly documented in bacteria, where it serves as a catabolic intermediate. Its presence in other domains of life is not as well-established.

In Bacteria

Numerous bacterial species, particularly from the Pseudomonas genus, are capable of utilizing D-glucosamine and producing this compound.

  • Pseudomonas : Strains such as Pseudomonas putida and Pseudomonas fluorescens are notable for their ability to efficiently convert D-glucosamine into this compound, where it accumulates in the medium before being further metabolized[2][3][7][8]. In some optimized fermentation processes using P. putida, concentrations can reach over 50 g/L[8].

  • Salmonella : Salmonella enterica can use this compound as both a carbon and nitrogen source[9]. It possesses a specific operon (dga) that encodes for a phosphotransferase system (PTS) permease for its uptake and subsequent enzymes for its catabolism[9].

  • Bacillus : Metabolic profiling studies have shown that some Bacillus species can utilize this compound, although it may not be a preferred carbon source compared to other carbohydrates[10].

  • Soil Microbes : this compound has been identified as a carbon source utilized by soil microbial communities, indicating its role in nutrient cycling in terrestrial ecosystems[11].

Physiological Role : In these bacteria, this compound is an intermediate in a pathway that converts D-glucosamine into metabolites of central glycolysis. For instance, in Salmonella, this compound is phosphorylated and ultimately cleaved by an aldolase into pyruvate and glyceraldehyde-3-phosphate[9]. The enzyme D-glucosaminate-6-phosphate ammonia-lyase is a key player in this pathway, converting the substrate into 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P)[12].

In Fungi

Certain fungi are known to produce enzymes capable of synthesizing this compound.

  • Aspergillus terreus : This soil fungus produces an extracellular glucosamine oxidase that directly converts D-glucosamine to this compound[4][5]. This capability suggests a role in competing with other microbes for amino sugar resources in the soil environment.

Quantitative Occurrence Data

The concentration of naturally occurring this compound is highly dependent on the organism and environmental conditions, particularly the abundance of D-glucosamine.

Organism/SourceSystem/ConditionReported ConcentrationMethod of DetectionReference
Pseudomonas putida GNA5Optimized FermentationUp to 51.5 g/LHPLC[8]
Pseudomonas putidaFermentationUp to 25.5 g/LNot Specified[7]
Alpine Grassland SoilSoil EcosystemUtilized as a carbon sourceMetabolic Profiling[11]

Methodologies for Detection and Quantification

Accurate analysis of this compound requires robust protocols for its extraction and measurement. As a polar, non-volatile molecule, its analysis typically relies on chromatographic techniques.

Experimental Protocol: Extraction and Quantification by HPLC

This protocol provides a framework for analyzing this compound from a bacterial culture supernatant, such as that from Pseudomonas putida.

Expertise & Trustworthiness : This protocol is designed as a self-validating system. The inclusion of a calibration curve with a certified standard is non-negotiable for accurate quantification. The choice of a reverse-phase C18 column is predicated on the ability to achieve separation of polar analytes under specific mobile phase conditions, though ion-exchange or HILIC chromatography may offer alternative selectivity.

Methodology:

  • Sample Preparation (Supernatant) :

    • Culture Pseudomonas putida in a medium containing D-glucosamine as the primary carbon source for 48-72 hours[7][8].

    • Centrifuge 1.0 mL of the culture at 10,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. This step is critical to prevent column clogging and ensure reproducible results.

    • Dilute the sample as necessary with ultrapure water to fall within the linear range of the calibration curve.

  • Standard Preparation :

    • Prepare a 1.0 mg/mL stock solution of this compound standard (≥98% purity) in ultrapure water.

    • Perform serial dilutions of the stock solution to create a series of calibrators (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • HPLC-RID Analysis :

    • Instrumentation : High-Performance Liquid Chromatography system equipped with a Refractive Index Detector (RID). RID is chosen for its universal detection capability for carbohydrates and their derivatives when UV absorbance is lacking.

    • Column : A suitable column such as a Bio-Rad Aminex HPX-87H.

    • Mobile Phase : Isocratic elution with 0.005 M H₂SO₄. The acidic mobile phase ensures the carboxylic acid group is protonated.

    • Flow Rate : 0.6 mL/min.

    • Column Temperature : 65°C.

    • Injection Volume : 20 µL.

  • Data Analysis :

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve. Account for any dilution factors used during sample preparation.

General Analytical Workflow

The following diagram outlines the logical flow for the analysis of this compound from a biological sample.

Analytical Workflow for this compound Sample Biological Sample (e.g., Culture Supernatant) Preparation Sample Preparation (Centrifugation, Filtration, Dilution) Sample->Preparation Analysis Chromatographic Separation (e.g., HPLC-RID) Preparation->Analysis Standard Standard Curve Preparation Standard->Analysis Detection Peak Detection & Integration Analysis->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: General workflow for the quantification of this compound.

Significance and Future Directions

The study of this compound holds significant value for several scientific disciplines. For microbiologists, its metabolic pathways offer insights into bacterial nutrient utilization and competition. For chemists and drug development professionals, its chiral structure makes it an attractive starting material for the asymmetric synthesis of novel pharmaceuticals, including glycosidase inhibitors[1].

Future research should focus on:

  • Exploring its role in complex microbial communities , such as the gut microbiome or soil ecosystems.

  • Screening for novel enzymes with enhanced efficiency and stability for the biocatalytic production of this compound.

  • Investigating potential biological activities of this compound and its derivatives beyond its role as a metabolic intermediate.

References

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  • ResearchGate. (2025). Production of this compound by fermentation with pseudomonas putida.
  • Smolecule. (2023). Buy this compound | 3646-68-2 | > 95%.
  • PubMed. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5.
  • National Institutes of Health (NIH). (n.d.). Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes.
  • ResearchGate. (n.d.). The molecular structure of this compound.
  • Sigma-Aldrich. (n.d.). This compound =98 3646-68-2.
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  • KEGG. (n.d.). KEGG COMPOUND: C03752.
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  • Wikipedia. (n.d.). Glucosaminate ammonia-lyase.
  • Austin Publishing Group. (2023). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid.
  • ScienceDirect. (2020). Metabolic profiling reveals nutrient preferences during carbon utilization in Bacillus species.

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The Biosynthesis of D-Glucosaminic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Glucosaminic Acid

This compound, an oxidized derivative of the amino sugar D-glucosamine, is an important biomolecule with growing interest in the pharmaceutical and food industries.[1] Its value lies in its potential as a chiral building block for the synthesis of complex molecules, including drugs and glycopeptides.[1] While chemical synthesis routes exist, the biosynthesis of this compound offers a more sustainable and stereospecific alternative, leveraging the precision of enzymatic catalysis. This guide provides an in-depth exploration of the core biosynthetic pathways leading to this compound, offering insights into the enzymatic machinery, regulatory nuances, and practical methodologies for its study and production.

The biosynthesis of this compound is not a single, linear pathway but rather a convergence of central carbon metabolism with specialized enzymatic steps. The core of this process is the well-established hexosamine biosynthesis pathway (HBP), which generates the crucial precursor, D-glucosamine, from the glycolytic intermediate fructose-6-phosphate.[2][3] The final step involves the specific oxidation of D-glucosamine. This guide will dissect this pathway, providing a comprehensive understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From Central Metabolism to D-Glucosamine

The journey from central metabolism to this compound begins with the diversion of fructose-6-phosphate from glycolysis into the hexosamine biosynthesis pathway. This pathway is a masterful example of metabolic engineering, converting a common sugar phosphate into a versatile amino sugar.

Step 1: The Gateway Enzyme - Glucosamine-6-Phosphate Synthase (GlmS)

The first committed and rate-limiting step of the hexosamine biosynthesis pathway is catalyzed by Glucosamine-6-phosphate synthase (GlmS) , also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16).[2][4] This enzyme orchestrates a complex reaction involving the isomerization of fructose-6-phosphate to glucose-6-phosphate and its subsequent amination using glutamine as the amino donor to produce D-glucosamine-6-phosphate.[2][5]

  • Causality of the Reaction: GlmS is a fascinating bifunctional enzyme with two distinct catalytic domains: a glutaminase domain that hydrolyzes glutamine to glutamate and ammonia, and a synthase domain that utilizes the generated ammonia to aminate fructose-6-phosphate.[2][5] The enzyme features an intramolecular channel that sequesters and transports the highly reactive ammonia from the glutaminase active site to the synthase active site, preventing its diffusion into the cytoplasm and ensuring efficient amination.[4] This channeling mechanism is a testament to the evolutionary elegance of enzymatic catalysis, maximizing efficiency and minimizing wasteful side reactions.

Step 2: The Crossroads - Metabolism of D-Glucosamine-6-Phosphate

D-glucosamine-6-phosphate is a critical metabolic node with several potential fates. For the purpose of this compound biosynthesis, the pathway proceeds through deacetylation and dephosphorylation to yield free D-glucosamine. However, it's important to understand the competing pathways.

  • N-Acetylation: D-glucosamine-6-phosphate can be acetylated by Glucosamine-6-phosphate N-acetyltransferase (GNA1) (EC 2.3.1.4) to form N-acetyl-D-glucosamine-6-phosphate.[6][7] This is a key step in the biosynthesis of UDP-N-acetylglucosamine, a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates.[7][8]

  • Deamination: Alternatively, Glucosamine-6-phosphate deaminase (NagB) (EC 3.5.99.6), also known as glucosamine-6-phosphate isomerase, can deaminate D-glucosamine-6-phosphate, converting it back to fructose-6-phosphate and ammonia.[9] This reaction allows the cell to channel excess amino sugars back into glycolysis.

For the synthesis of this compound, the pathway of interest involves the dephosphorylation of D-glucosamine-6-phosphate. While specific phosphatases can perform this role, a more common route in many organisms involves the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Step 3: The Deacetylation Route to D-Glucosamine-6-Phosphate

In many bacteria, the assimilation of N-acetyl-D-glucosamine (GlcNAc) involves its phosphorylation to GlcNAc-6-phosphate, followed by deacetylation. This deacetylation step is a crucial link back to the core pathway for D-glucosamine synthesis.

  • N-acetylglucosamine-6-phosphate deacetylase (NagA) (EC 3.5.1.25) catalyzes the hydrolysis of N-acetyl-D-glucosamine-6-phosphate to D-glucosamine-6-phosphate and acetate.[10][11][12] This enzyme is a member of the amidohydrolase superfamily and typically contains a divalent metal ion in its active site.[10][12] The action of NagA effectively channels carbon from acetylated amino sugars back into the main hexosamine pathway.[13]

The D-glucosamine-6-phosphate produced can then be dephosphorylated by various cellular phosphatases to yield D-glucosamine.

Biosynthesis_to_Glucosamine F6P Fructose-6-Phosphate G6P D-Glucosamine-6-Phosphate F6P->G6P GlmS (Glutamine -> Glutamate) G6P->F6P NagB (H₂O -> NH₃) GlcN D-Glucosamine G6P->GlcN Phosphatase (H₂O -> Pi) GlcNAc6P N-Acetyl-D-glucosamine-6-Phosphate G6P->GlcNAc6P GlcNAc6P->G6P UDP_GlcNAc UDP-N-Acetylglucosamine (Glycosylation) GlcNAc6P->UDP_GlcNAc Multiple Steps

Figure 1: Core biosynthetic pathway from Fructose-6-Phosphate to D-Glucosamine.

The Final Frontier: Oxidation of D-Glucosamine to this compound

The terminal step in the biosynthesis of this compound is the oxidation of the aldehyde group at the C1 position of D-glucosamine to a carboxylic acid. This conversion can be achieved through various enzymatic and microbial processes.

Enzymatic Oxidation

A direct and efficient method for this conversion involves the use of specific oxidoreductases.

  • Oligosaccharide Oxidases: Recent research has highlighted the potential of oligosaccharide oxidases, such as the Auxiliary Activity 7 (AA7) chito-oligosaccharide oxidase from Lentinus brumalis (LbChi7A), as potent biocatalysts.[1] This enzyme can efficiently convert D-glucosamine to this compound with high yields, demonstrating a clean and efficient alternative to traditional chemical methods.[1]

Microbial Fermentation

Whole-cell biocatalysis using specific microbial strains offers another robust method for this compound production.

  • Pseudomonas putida : Strains of Pseudomonas putida have been shown to efficiently produce this compound from D-glucosamine through oxidative fermentation.[14][15] Optimized fermentation processes with these strains can achieve high product titers and yields.[14] The underlying enzymatic machinery in these organisms likely involves glucose dehydrogenases or other oxidoreductases with activity towards D-glucosamine.

Oxidation_Step GlcN D-Glucosamine GlcNA This compound GlcN->GlcNA Oxidation (e.g., LbChi7A, Pseudomonas putida)

Figure 2: Final oxidation step from D-Glucosamine to this compound.

Experimental Protocols and Methodologies

To empower researchers in this field, this section provides detailed, step-by-step methodologies for key experiments related to the biosynthesis of this compound.

Protocol 1: Assay for N-acetylglucosamine-6-phosphate deacetylase (NagA) Activity

This protocol provides a method to determine the activity of NagA, a key enzyme in the pathway. The assay is based on the quantification of the product, D-glucosamine-6-phosphate.

Materials:

  • N-acetyl-D-glucosamine-6-phosphate (substrate)

  • Purified NagA enzyme or cell lysate containing NagA

  • Tricine buffer (pH 8.5)

  • EDTA

  • Reagents for a colorimetric assay to detect reducing sugars (e.g., dinitrosalicylic acid (DNS) reagent) or a coupled enzyme assay.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing Tricine buffer (e.g., 50 mM, pH 8.5), a known concentration of N-acetyl-D-glucosamine-6-phosphate (e.g., 1-10 mM), and EDTA (e.g., 1 mM).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified NagA enzyme or cell lysate. The final volume should be standardized (e.g., 1 mL).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., trichloroacetic acid).

  • Product Quantification:

    • DNS Method: Add DNS reagent to the terminated reaction mixture, boil for 5-10 minutes, cool, and measure the absorbance at 540 nm. Create a standard curve using known concentrations of D-glucosamine-6-phosphate.

    • Coupled Enzyme Assay: Alternatively, couple the production of D-glucosamine-6-phosphate to the activity of glucosamine-6-phosphate deaminase (NagB) and glucose-6-phosphate isomerase, and monitor the formation of fructose-6-phosphate or a downstream product.

  • Calculation of Activity: Calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein.

Protocol 2: Whole-Cell Bioconversion of D-Glucosamine to this compound

This protocol outlines a general procedure for producing this compound using a microbial strain like Pseudomonas putida.

Materials:

  • Pseudomonas putida strain (e.g., GNA5)[14]

  • Culture medium (e.g., optimized medium containing D-glucosamine-HCl, glucose, urea, salts)[15]

  • Shake flask or bioreactor

  • HPLC system for product analysis

Procedure:

  • Inoculum Preparation: Grow a seed culture of Pseudomonas putida in a suitable rich medium overnight.

  • Production Culture: Inoculate the production medium containing a high concentration of D-glucosamine-HCl (e.g., 30-60 g/L) with the seed culture.[14][15] The medium should also contain other essential nutrients to support cell growth and activity.[15]

  • Fermentation: Incubate the production culture in a shake flask or a bioreactor under controlled conditions (e.g., 30°C, 200 rpm). Monitor cell growth (OD600) and pH.

  • Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) for analysis.

  • Product Analysis:

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for the concentration of this compound and residual D-glucosamine using an appropriate HPLC method (e.g., with an ion-exchange column and refractive index detector).

  • Data Analysis: Plot the time course of this compound production, D-glucosamine consumption, and cell growth. Calculate the product yield and productivity.

Experimental_Workflow start Start: Microbial Strain Selection (e.g., Pseudomonas putida) inoculum Inoculum Preparation (Seed Culture) start->inoculum fermentation Production Fermentation (Bioreactor with D-Glucosamine) inoculum->fermentation sampling Time-Course Sampling fermentation->sampling sampling->fermentation Monitor & Control analysis HPLC Analysis (Quantify this compound) sampling->analysis end End: Data Analysis (Yield, Productivity) analysis->end

Figure 3: A generalized experimental workflow for microbial production of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the production of this compound.

ParameterValueOrganism/EnzymeReference
Production Titer 51.5 g/LPseudomonas putida GNA5[14]
Molar Yield 95.4%Pseudomonas putida GNA5[14]
Fermentation Time 72 hoursPseudomonas putida GNA5[14]
Initial Substrate 60 g/L D-glucosamine-HClPseudomonas putida GNA5[14]
Conversion Rate >90% in 60 minLentinus brumalis LbChi7A[1]

Conclusion and Future Perspectives

The biosynthesis of this compound is a field ripe with opportunity for both fundamental research and industrial application. Understanding the intricate enzymatic steps from central metabolites to the final product is crucial for developing efficient and sustainable production strategies. The hexosamine biosynthesis pathway provides the foundational precursor, D-glucosamine, while dedicated oxidoreductases or whole-cell fermentation systems can achieve the final conversion to this compound.

Future research should focus on the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate specificity. Metabolic engineering of production strains to optimize precursor supply and minimize byproduct formation will also be critical for achieving economically viable industrial-scale production. The methodologies and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to advance the science and application of this compound biosynthesis.

References

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D-Glucosaminic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of D-Glucosaminic acid, a pivotal molecule in biochemistry and a versatile building block in pharmaceutical sciences. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data, field-proven insights, and detailed methodologies to facilitate its application in cutting-edge research.

Core Molecular Attributes and Identifiers

This compound, systematically known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar acid derived from the oxidation of D-glucosamine.[1] Its unique structure, featuring both an amine and a carboxylic acid functional group on a carbohydrate backbone, underpins its diverse biological roles and synthetic applications.

For clarity and precise identification in research and regulatory contexts, the following quantitative data are provided:

IdentifierValueSource(s)
CAS Number 3646-68-2[2]
Molecular Formula C₆H₁₃NO₆[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥98% (TLC)[2]
Storage Temperature 2-8°C[2]

Biochemical Significance and Metabolic Pathways

This compound is a naturally occurring molecule with notable roles in microbial metabolism. It is a known component of bacterial lipopolysaccharides (LPS), which are integral to the outer membrane of Gram-negative bacteria.[3][4]

In organisms such as Salmonella enterica, this compound is catabolized through a specific metabolic pathway. The process begins with its transport and phosphorylation to D-glucosaminate-6-phosphate. This intermediate is then converted into 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P), a key intermediate in the Entner-Doudoroff pathway, which ultimately yields pyruvate and glyceraldehyde-3-phosphate for entry into central carbon metabolism.

The following diagram illustrates a simplified workflow of the catabolic pathway of this compound in certain bacteria.

D_Glucosaminic_Acid_Pathway D_Glucosaminic_Acid This compound D_Glucosaminate_6_Phosphate D-Glucosaminate-6-Phosphate D_Glucosaminic_Acid->D_Glucosaminate_6_Phosphate Phosphorylation KDG_6_P 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P) D_Glucosaminate_6_Phosphate->KDG_6_P Dehydration Metabolites Pyruvate + Glyceraldehyde-3-Phosphate KDG_6_P->Metabolites Aldolase Cleavage

Caption: Catabolic pathway of this compound in bacteria.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be approached through two primary routes: enzymatic conversion and catalytic oxidation. The choice of method is often dictated by the desired scale, purity requirements, and available resources.

Enzymatic Synthesis: A High-Specificity Approach

Enzymatic synthesis offers a highly specific and environmentally benign route to this compound, typically yielding a product with high purity under mild reaction conditions. Glucose oxidase is a commonly employed enzyme for this transformation.[4]

This protocol outlines a laboratory-scale synthesis of this compound from D-glucosamine hydrochloride.

  • Reaction Setup:

    • Dissolve D-glucosamine hydrochloride in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.1) to a final concentration of 50-100 g/L.

    • Add glucose oxidase to the solution. The optimal enzyme concentration should be determined empirically but can start in the range of 100-500 units per gram of substrate.

    • Introduce a catalase to decompose the hydrogen peroxide byproduct, which can inhibit glucose oxidase.

    • Maintain the reaction mixture at a constant temperature, typically between 30-37°C.

    • Ensure continuous aeration of the solution, as oxygen is a co-substrate. This can be achieved through vigorous stirring in an open flask or by bubbling air through the mixture.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of D-glucosamine and the formation of this compound.

  • Product Isolation and Purification:

    • Upon completion, terminate the reaction by denaturing the enzymes, for example, by heating the solution to 80-90°C for 15-20 minutes.

    • Remove the denatured protein by centrifugation or filtration.

    • The resulting solution containing this compound can be purified by ion-exchange chromatography.

Catalytic Oxidation: A Scalable Chemical Approach

Catalytic oxidation provides a robust and scalable method for the synthesis of this compound. This approach often utilizes supported noble metal catalysts.

This protocol describes the synthesis via catalytic oxidation of D-glucosamine.[5]

  • Catalyst Preparation:

    • Prepare a palladium-bismuth on activated charcoal (Pd-Bi/C) catalyst. The bimetallic nature of the catalyst is crucial for selectivity and efficiency.

  • Reaction Procedure:

    • In a temperature-controlled reaction vessel, prepare an aqueous solution of D-glucosamine.

    • Add the Pd-Bi/C catalyst to the solution.

    • Heat the mixture to the desired reaction temperature, typically between 60-80°C.

    • Pressurize the vessel with oxygen or bubble air through the solution while maintaining vigorous stirring to ensure efficient mass transfer.

    • Maintain a slightly alkaline pH, as this has been shown to favor the reaction.

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring the disappearance of the starting material), cool the mixture and filter to remove the catalyst.

    • The resulting aqueous solution can be purified by crystallization or chromatography to yield pure this compound.

Analytical Techniques for Characterization and Quantification

Accurate characterization and quantification of this compound are essential for quality control and research applications. A multi-faceted analytical approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification of this compound and the monitoring of reaction progress. A common method involves pre-column derivatization followed by UV detection.[6] Alternatively, HPLC coupled with a charged aerosol detector (CAD) or mass spectrometry (MS) can be used for direct analysis without derivatization.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound, confirming its identity and purity. Spectral data in D₂O can be compared against reference spectra available in databases such as the Biological Magnetic Resonance Bank (BMRB).[9]

  • Thin Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for qualitatively monitoring the progress of synthesis reactions. A suitable mobile phase can effectively separate the more polar this compound product from the D-glucosamine starting material.

Applications in Drug Development and Medicinal Chemistry

The chiral nature and functional group array of this compound make it a valuable chiral synthon in the synthesis of more complex molecules.[4]

  • Chiral Precursor: It serves as a starting material for the asymmetric synthesis of various amino acids and glycosidase inhibitors.[1] Its inherent chirality can be transferred to new stereocenters, providing an efficient route to enantiomerically pure compounds.

  • Bioactive Conjugates: this compound can be conjugated to other molecules to enhance their bioavailability or target them to specific tissues.

  • Therapeutic Potential: Research has explored the therapeutic potential of this compound and its derivatives. For instance, chromium (III) complexes of this compound have been shown to decrease blood glucose levels in animal models of type 2 diabetes.[3] It has also been investigated for its potential role in joint health and as a component of formulations aimed at alleviating symptoms of osteoarthritis.[10]

The following diagram illustrates the logical workflow from this compound to its potential applications in drug development.

Drug_Development_Workflow cluster_Applications Applications in Drug Development D_Glucosaminic_Acid This compound Chiral_Synthon Chiral Synthon D_Glucosaminic_Acid->Chiral_Synthon Asymmetric Synthesis Bioactive_Conjugates Bioactive Conjugates D_Glucosaminic_Acid->Bioactive_Conjugates Conjugation Chemistry Therapeutic_Agent Therapeutic Agent D_Glucosaminic_Acid->Therapeutic_Agent Direct or Derivative Form

Caption: this compound's roles in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure safety and maintain product integrity.

  • Handling: Avoid contact with skin, eyes, and clothing. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C.[2]

  • Safety Data Sheet (SDS): Always consult the material's SDS for comprehensive safety information before use.

Conclusion

This compound is a molecule of significant interest due to its biological roles and its utility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and analytical methods is crucial for leveraging its full potential in research and development. This guide provides a solid foundation for scientists and researchers to confidently work with and innovate using this compound.

References

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An In-depth Technical Guide on the Solubility and Stability of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a naturally occurring amino sugar derivative of glucose.[1][2] It serves as a vital intermediate in various biological pathways and is a fundamental component in the biosynthesis of glycosaminoglycans, which are essential for maintaining the integrity of cartilage and other connective tissues.[1] Given its biological significance, this compound is a molecule of considerable interest in pharmaceutical and nutraceutical research, particularly for applications related to joint health, as well as in cosmetic formulations for its skin-hydrating properties.[1]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers, formulation scientists, and drug development professionals. These parameters govern its behavior in biological systems, dictate its suitability for various dosage forms, and influence its shelf-life and efficacy. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.

Physicochemical Properties

The solubility and stability of a molecule are intrinsically linked to its fundamental physicochemical characteristics. This compound is a white to off-white crystalline solid.[1][2] Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₁₃NO₆[1][3]
Molecular Weight 195.17 g/mol [1][3][4]
Melting Point 235-245 °C (with decomposition)[1][2]
Appearance White to off-white powder/solid[1][2]
Predicted pKa 2.17 ± 0.34 (for the carboxylic acid group)[2]
Structure 2-amino-2-deoxy-D-gluconic acid[2][4]

The presence of both a carboxylic acid group (predicted pKa ~2.17) and an amino group (pKa typically ~9-10 for primary amines) makes this compound an amphoteric molecule.[2][5] This dual functionality is the primary determinant of its pH-dependent solubility and stability. At low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the carboxylic acid group will be deprotonated (-COO⁻). The molecule will exist as a zwitterion at its isoelectric point.[4]

Solubility Profile

Solubility is a critical attribute for any bioactive compound, influencing its absorption, distribution, and formulation potential. The polar nature of this compound, with its multiple hydroxyl groups, an amino group, and a carboxylic acid, dictates its solubility characteristics.

Aqueous and Solvent Solubility

This compound exhibits moderate solubility in aqueous systems, which is significantly influenced by pH. Its solubility is enhanced in acidic conditions due to the protonation of the primary amine.

SolventSolubilityObservationsSource(s)
Water 49-51 mg/mLSlightly soluble, may require heating/sonication[2]
0.5 M HCl 50 mg/mLClear, colorless to faintly yellow solution
DMSO 1.96 mg/mLSonication is recommended[3]
  • Causality behind pH-dependent solubility: The increased solubility in 0.5 M HCl is a direct consequence of the protonation of the amino group. The resulting ammonium salt (R-NH₃⁺Cl⁻) is more polar and interacts more favorably with water molecules than the zwitterionic or neutral form, leading to enhanced dissolution. Conversely, in basic solutions, while the carboxyl group would be deprotonated to form a carboxylate salt, the overall solubility is a balance between the charges. A full pH-solubility profile is necessary to determine the pH of minimum solubility (the isoelectric point).

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard, reliable method for determining the equilibrium solubility of this compound. This self-validating system ensures that the solution has reached saturation.

Objective: To determine the saturation solubility of this compound in a given solvent system at a controlled temperature.

Materials:

  • This compound powder (≥98% purity)

  • Selected solvent (e.g., purified water, pH 7.4 phosphate buffer)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV)[6]

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a standard period, typically 24 to 48 hours. This duration should be sufficient to ensure the dissolution process has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. Perform a precise dilution with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are intentionally aggressive procedures used to accelerate this process.[7][8][9]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH and high temperatures can promote degradation.

  • Oxidation: The hydroxyl and amino groups can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide.

  • Lactonization: Under acidic conditions, the carboxylic acid can undergo intramolecular cyclization with one of the hydroxyl groups (likely at the C4 or C5 position) to form a lactone (a cyclic ester).[10][11] This is a known equilibrium reaction for similar aldonic acids like D-gluconic acid.[11]

  • Thermal Degradation: High temperatures, especially approaching the melting point, will cause decomposition.[1][2]

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Pathways Acid Acidic pH (e.g., HCl) DGA This compound (Parent Molecule) Acid->DGA Base Basic pH (e.g., NaOH) Base->DGA Oxidant Oxidative (e.g., H₂O₂) Oxidant->DGA Heat Thermal Heat->DGA Light Photolytic (UV/Vis) Light->DGA Lactone Lactone Formation DGA->Lactone Acid-catalyzed Oxidized Oxidized Products DGA->Oxidized Oxidation Other Other Degradants DGA->Other Base, Heat, Light

Caption: Factors influencing this compound degradation.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by international guidelines for drug development.[7][9] The goal is to induce 5-20% degradation to ensure that the analytical method is stability-indicating.

Objective: To identify likely degradation products and establish the degradation pathways for this compound.

Materials:

  • This compound solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Heating oven or water bath

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method (capable of separating the parent peak from all degradation product peaks)

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 1 M HCl. Keep another aliquot with 0.1 M HCl. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Keep another with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 8 hours). Causality Note: Base-catalyzed reactions are often faster than acid-catalyzed ones, requiring milder conditions.

  • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep one aliquot of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralization and Analysis: At the end of the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent this compound peak.

G cluster_stress Expose to Stress Conditions cluster_quench Stop Reaction start Prepare Stock Solution of this compound acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid heat Thermal (Heat) start->heat light Photolytic (UV/Vis Light) start->light neut_acid Neutralize (add NaOH) acid->neut_acid neut_base Neutralize (add HCl) base->neut_base no_quench Dilute as needed oxid->no_quench heat->no_quench light->no_quench analysis Analyze all samples (including unstressed control) by Stability-Indicating HPLC neut_acid->analysis neut_base->analysis no_quench->analysis end_node Identify Degradants & Assess Peak Purity analysis->end_node

Caption: Workflow for a forced degradation study.

Analytical Considerations

Reliable quantification is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the analysis of this compound and its related compounds.[6]

  • Detection: Due to the lack of a strong chromophore, direct UV detection can be challenging at low wavelengths (~210 nm).[12] Derivatization techniques can be employed to enhance sensitivity. Alternatively, methods like Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) can be used. Mass Spectrometry (LC-MS) offers the highest specificity and sensitivity.

  • Method Validation: Any analytical method used must be validated to be "stability-indicating." This means the method must be able to accurately measure the concentration of this compound without interference from any degradation products, impurities, or excipients.[13]

Conclusion

This compound is a molecule with significant therapeutic and cosmetic potential, but its effective application hinges on a solid understanding of its fundamental physicochemical properties. Its solubility is markedly pH-dependent, a characteristic that can be leveraged in formulation design. The stability profile indicates potential degradation via lactonization and oxidation, necessitating careful control of pH, temperature, and exposure to oxidizing agents during formulation and storage. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these critical parameters, ensuring the development of safe, stable, and efficacious products.

References

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  • Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids . PubMed. [Link]

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  • Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach . IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Forced Degradation Studies | ICH Stability Testing . BioPharmaSpec. [Link]

  • Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products . ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]

  • Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS . Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone . YouTube. [Link]

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Sources

The Evolving Pharmacology of D-Glucosaminic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Bio-derived Scaffold for Modern Therapeutics

D-glucosaminic acid, a naturally occurring amino sugar acid, has long been recognized for its role in biological processes, primarily as a constituent of bacterial lipopolysaccharides.[1] However, the true potential of this versatile molecule lies in its derivatives, which are demonstrating a remarkable breadth of pharmacological activities. For researchers, scientists, and drug development professionals, this compound and its analogues represent a promising, bio-derived scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of the pharmacology of this compound derivatives, moving beyond a simple cataloging of effects to an analysis of mechanisms, structure-activity relationships, and the practical methodologies required for their evaluation.

Our narrative is structured to provide a logical and scientifically rigorous exploration of this burgeoning field. We will begin by examining the core pharmacological activities of these derivatives – their antitumor, enzyme-inhibiting, anti-inflammatory, and antiviral properties. For each area, we will delve into the underlying mechanisms of action, supported by experimental evidence. Subsequently, we will explore the crucial aspect of structure-activity relationships, providing insights into how chemical modifications influence biological activity. Finally, this guide will provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Core Pharmacological Activities of this compound Derivatives

The therapeutic potential of this compound derivatives spans multiple domains, with the most compelling evidence currently centered on oncology, enzymology, and immunology.

Antitumor Activity: A Multi-pronged Assault on Cancer

Derivatives of D-glucosamine have emerged as promising candidates in oncology, exhibiting cytocidal and host-mediated antitumor effects.[2]

Mechanism of Action:

The anticancer activity of these derivatives is not attributed to a single mechanism but rather a coordinated attack on cancer cell proliferation and survival. Key mechanisms include:

  • Induction of Apoptosis: D-glucosamine hydrochloride has been shown to induce apoptosis in human hepatoma SMMC-7721 cells.[2] This programmed cell death is a critical pathway for eliminating cancerous cells. Further studies on N-acetyl-D-glucosamine (D-GlcNAc), a prominent derivative, have revealed that it can significantly increase the number of apoptotic cells in breast cancer models.[3]

  • Cell Cycle Arrest: In addition to apoptosis, D-glucosamine hydrochloride can induce a marked increase in the proportion of S phase cells, suggesting an arrest in the cell cycle that prevents cancer cell replication.[2]

  • Modulation of Key Signaling Pathways: Molecular docking studies have indicated a high binding affinity of D-GlcNAc to HER2, a well-known receptor tyrosine kinase involved in the progression of certain types of breast cancer.[3] This interaction is proposed as a potential mechanism for its antitumor effects. Furthermore, D-GlcNAc administration has been linked to increased expression of Fas, a death receptor that plays a crucial role in initiating apoptosis.[3]

  • Inhibition of Angiogenesis and Mitosis: In vivo studies have demonstrated that D-GlcNAc can significantly reduce tumor size, mitosis, and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

In Vivo Efficacy:

D-glucosamine hydrochloride has demonstrated antitumor activity against Sarcoma 180 in mice at dosages ranging from 125-500 mg/kg, with the optimal dose being 250 mg/kg.[2] At this dosage, it also enhanced the thymus and spleen indices and promoted T lymphocyte proliferation, suggesting an immunomodulatory component to its antitumor effect.[2]

Experimental Protocol: Assessing In Vitro Antitumor Activity using the MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, 4T1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for another 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: A Targeted Approach to Disease

Derivatives of this compound have shown significant potential as inhibitors of specific enzymes, making them attractive candidates for the treatment of a range of diseases, including microbial infections and diabetes.

Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition:

GlcN-6-P synthase is a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the synthesis of chitin in fungi and peptidoglycan in bacteria. This makes it a prime target for the development of antifungal and antibacterial agents.[4]

  • Mechanism of Inhibition: Inhibitors of GlcN-6-P synthase typically fall into two categories:

    • Glutamine Analogues: These compounds, such as N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), are active-site-directed inactivators that target the N-terminal glutamine-binding domain of the enzyme.[5]

    • Transition State Analogues: These molecules mimic the transition state of the sugar isomerization reaction that occurs in the C-terminal domain of the enzyme.[5] 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) is a potent inhibitor that falls into this category.[6]

  • Structure-Activity Relationship and Prodrug Strategy: While many potent inhibitors of GlcN-6-P synthase have been developed, their clinical utility has been hampered by poor penetration of microbial cell membranes.[4] To overcome this, a prodrug approach has been successfully employed. For instance, hydrophobic N-acyl and ester derivatives of ADGP have been synthesized.[6] While these derivatives themselves are poorer inhibitors of the enzyme, they exhibit enhanced antifungal activity.[6] This is because their increased lipophilicity allows them to be taken up by fungal cells more efficiently, where they are then intracellularly converted to the active inhibitor, ADGP.[6] Studies have shown that ester derivatives are converted to ADGP more rapidly than their N-acyl counterparts.[6]

Other Enzyme Targets:

  • Influenza Virus Sialidase: N-acetyl-6-sulfo-beta-d-glucosaminide-based derivatives have been specifically designed as inhibitors of influenza virus sialidase, an enzyme essential for the release of new virus particles from infected cells.

  • α-Glucosidase: Chalcone amide derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.

Experimental Protocol: Evaluating Enzyme Inhibition Activity

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution optimal for enzyme activity

  • Test compound (this compound derivative)

  • Positive control inhibitor

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Buffer solution

      • Test compound at various concentrations (and controls: no inhibitor, positive control inhibitor)

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Detection:

    • Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The method of detection will depend on the nature of the substrate and product.

      • Continuous Assay: The reaction progress is monitored in real-time.[8]

      • Endpoint Assay: The reaction is stopped after a specific time, and the amount of product formed is measured.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Anti-inflammatory and Antiviral Properties

The immunomodulatory effects of this compound derivatives extend to both anti-inflammatory and antiviral activities.

Anti-inflammatory Effects:

Glucosamine and its derivatives, particularly N-acetyl glucosamine (NAG), have demonstrated significant anti-inflammatory properties.[9][10]

  • Mechanism of Action: The anti-inflammatory effects are mediated through the suppression of inflammatory cell activation.[10] Deoxygenated derivatives of NAG, BNAG 1 and BNAG 2, have shown notable anti-inflammatory effects in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells.[11] BNAG 1, in particular, exhibited the highest inhibition of iNOS, IL-6, TNF-α, and IL-1β expression, as well as nitric oxide (NO) production.[11]

Antiviral Activity:

The potential of this compound derivatives in combating viral infections is an emerging area of research.

  • Mechanism of Action and Efficacy: N-acetylglucosamine nanoparticles (GlcNAc-NPs) have shown efficacy against both influenza A virus (IAV) and adenovirus (Adv).[12] These nanoparticles not only exhibit direct antiviral activity but also inhibit the inflammatory response induced by the viral infection.[12] Furthermore, novel 1,2,3-triazolyl nucleoside analogues incorporating an N-acetyl-D-glucosamine residue have been synthesized and evaluated for their antiviral properties.[13] One lead compound from this series demonstrated activity against influenza A H1N1 comparable to the antiviral drug Rimantadine and good activity against Coxsackievirus B3, with an IC50 value of 13.9 µM.[13][14] Molecular docking studies suggest that the antiviral activity of this compound against Coxsackie B3 virus may be due to its binding to a key fragment of the viral capsid surface.[13]

Structure-Activity Relationships (SAR): Designing for Potency and Specificity

Understanding the relationship between the chemical structure of a this compound derivative and its biological activity is paramount for rational drug design.

  • Impact of Substituents on Anticancer Activity: Studies on evodiamine derivatives with anti-gastric cancer activity have suggested that less bulky substituent groups may lead to better activity.[15] This highlights the importance of steric factors in the interaction of these derivatives with their biological targets.

  • Enhancing Antifungal Activity through Prodrugs: As discussed earlier, the addition of hydrophobic N-acyl or ester groups to 2-amino-2-deoxy-D-glucitol-6-phosphate, while reducing its in vitro enzyme inhibitory activity, significantly enhances its antifungal efficacy by improving cell permeability.[6] This demonstrates a successful prodrug strategy where the chemical modification is designed to overcome pharmacokinetic barriers.

  • Modifications for Antiviral Potency: In the development of antiviral pentacyclic triterpenoids, it has been observed that introducing glycosyl groups, 3',3'-dimethylsuccinic acid, or acyl groups at specific positions (C-3, C12–C13, and C-28) can enhance antiviral activity.[16] This suggests that these positions are key for interaction with viral targets or for improving the pharmacokinetic properties of the compounds.

Visualizing the Science: Diagrams and Data

Signaling Pathway: Proposed Mechanism of D-GlcNAc in Breast Cancer

G DGlcNAc D-GlcNAc HER2 HER2 Receptor DGlcNAc->HER2 Binds to Signaling_Cascade Intracellular Signaling Cascade HER2->Signaling_Cascade Inhibits (?) Apoptosis_Pathway Apoptosis Pathway Signaling_Cascade->Apoptosis_Pathway Modulates Angiogenesis Reduced Angiogenesis Signaling_Cascade->Angiogenesis Mitosis Reduced Mitosis Signaling_Cascade->Mitosis Fas Fas Death Receptor Apoptosis_Pathway->Fas Upregulates Caspases Caspase Activation Fas->Caspases Apoptosis Apoptosis Caspases->Apoptosis Tumor_Growth Reduced Tumor Growth Apoptosis->Tumor_Growth Angiogenesis->Tumor_Growth Mitosis->Tumor_Growth

Caption: Proposed mechanism of D-GlcNAc's antitumor activity in breast cancer.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Prep_Buffer->Add_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Pre_incubation->Add_Substrate Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure_Signal Calc_Rate Calculate Reaction Rates Measure_Signal->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Quantitative Data Summary
Derivative/CompoundPharmacological ActivityTarget/ModelKey FindingReference
D-glucosamine hydrochlorideAntitumorSarcoma 180 in miceOptimal dose of 250 mg/kg[2]
N-acetyl-D-glucosamine (D-GlcNAc)AntitumorBreast cancer cellsBinds to HER2, induces apoptosis[3]
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) dimethyl esterAntifungalFungal cellsMIC value of 0.3 mg/mL[6]
1,2,3-triazolyl nucleoside analogue with N-acetyl-D-glucosamineAntiviralCoxsackievirus B3IC50 = 13.9 µM[13][14]

Conclusion and Future Directions

The pharmacological landscape of this compound derivatives is both diverse and promising. From their early observations as components of bacterial cell walls to their current investigation as multifaceted therapeutic agents, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The ability to chemically modify the this compound scaffold provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

For drug development professionals, the journey from a promising scaffold to a clinically approved therapeutic is long and arduous. However, the foundational knowledge presented in this guide—spanning mechanisms of action, structure-activity relationships, and robust experimental methodologies—provides a solid starting point for navigating this path. Future research should focus on several key areas:

  • Elucidation of Detailed Mechanisms: While we have a growing understanding of the "what," further investigation is needed to fully comprehend the "how." This includes identifying the specific molecular targets and signaling pathways modulated by these derivatives.

  • Systematic SAR Studies: A more comprehensive and systematic exploration of structure-activity relationships will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds is essential for their translation into clinical candidates.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of this compound derivatives suggest that their therapeutic potential may extend beyond the areas currently under investigation.

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  • Drug Design Org. (n.d.).
  • KIET Group of Institutions. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET.
  • Anh, L. D., et al. (2023). Synthesis and antimicrobial activity of new glucosamine derivatives.
  • Wang, Y., et al. (2024). Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. Frontiers in Pharmacology, 15, 1370216.
  • de Souza, M. M., et al. (2024).
  • Shults, E. E., et al. (2023). Synthesis and Pharmacological Evaluation of (+)
  • Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue.
  • Proteopedia. (n.d.).
  • Stankovic, M. S., et al. (2024). Glucosinolates and Their Hydrolytic Derivatives: Promising Phytochemicals With Anticancer Potential. Phytotherapy Research.
  • Wikipedia. (n.d.). Photosynthesis. Wikipedia.
  • Wang, Y., et al. (2023). Research progress on the antiviral activities of natural products and their derivatives. Frontiers in Pharmacology, 14, 1162238.
  • Li, Y., et al. (2023). Design, synthesis and inhibition evaluation of novel chalcone amide α-glucosidase inhibitors. Frontiers in Chemistry, 11, 1189335.
  • Milewski, S., et al. (2002). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. PubMed, 12065183.

Sources

D-Glucosaminic Acid: A Technical Guide to its Metabolic Significance and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

D-Glucosaminic acid, an amino sugar acid, represents an intriguing yet underexplored molecule in the landscape of metabolic pathways. While its role in microbial metabolism is increasingly understood, its significance in mammalian systems, particularly in the context of metabolic diseases, is an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, from its fundamental chemical properties to its established and putative roles in metabolic networks. We will delve into the enzymatic pathways governing its synthesis and catabolism, explore its potential implications in metabolic disorders such as diabetes and cancer, and provide detailed methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and investigate the metabolic impact of this compound.

Introduction: The Emerging Significance of this compound

The study of cellular metabolism has revealed a complex and interconnected network of pathways that govern cellular function, growth, and communication. Within this network, amino sugars play a critical role, not only as structural components of macromolecules but also as signaling molecules and intermediates in key metabolic routes. While much attention has been focused on D-glucosamine and its derivatives, such as N-acetylglucosamine, the metabolic fate and function of this compound have remained comparatively obscure in mammalian biochemistry.

This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is the carboxylic acid counterpart of the amino sugar D-glucosamine. Its presence in biological systems raises fundamental questions about its origin, metabolic fate, and physiological relevance. Is it a metabolic dead-end, a transient intermediate, or a bioactive molecule with its own unique signaling functions? This guide aims to synthesize the current understanding of this compound, providing a framework for future research into this enigmatic metabolite.

Physicochemical Properties of this compound

A thorough understanding of the chemical characteristics of this compound is fundamental to developing analytical methods and interpreting its biological activity.

PropertyValueSource
Molecular Formula C₆H₁₃NO₆
Molecular Weight 195.17 g/mol
CAS Number 3646-68-2
Appearance White to off-white powder
Melting Point 235 °C (decomposes)
Solubility Soluble in 0.5 M HCl (50 mg/mL)

Biosynthesis and Catabolism of this compound

The enzymatic pathways that govern the formation and breakdown of this compound are central to understanding its metabolic role. While the pathways in some microorganisms are well-characterized, the corresponding routes in mammals are less defined.

Enzymatic Synthesis

In both microbial and potentially mammalian systems, this compound can be synthesized from its precursor, D-glucosamine. This conversion is an oxidation reaction.

  • Glucose Oxidase-Mediated Synthesis : Studies have demonstrated the enzymatic synthesis of this compound from D-glucosamine using glucose oxidase.[1] This reaction, which involves the oxidation of the aldehyde group of D-glucosamine to a carboxylic acid, provides a potential route for its formation in biological systems where this enzyme or enzymes with similar activity are present.

Microbial Catabolism: A Model for Mammalian Pathways?

Research in bacteria, particularly Pseudomonas and Salmonella species, has elucidated a clear catabolic pathway for this compound.

  • The D-Glucosaminate Dehydratase Pathway : In some bacteria, D-glucosaminate is catabolized by D-glucosaminate dehydratase.[2][3] This enzyme converts D-glucosaminate to 2-keto-3-deoxy-D-gluconate and ammonia.[3]

  • The D-Glucosaminate-6-Phosphate Ammonia-Lyase Pathway : In Salmonella Typhimurium, a key enzyme in the catabolism of D-glucosaminate is D-glucosaminate-6-phosphate ammonia-lyase. This enzyme acts on the phosphorylated form of D-glucosaminate.

The existence of these well-defined bacterial pathways provides a valuable template for investigating whether analogous enzymatic activities exist in mammalian cells. The identification of mammalian homologs or enzymes with similar substrate specificities is a critical next step in this area of research.

Putative Roles of this compound in Mammalian Metabolic Pathways

While direct evidence for the metabolic pathways of this compound in mammals is limited, we can infer potential roles based on its relationship to the well-established hexosamine biosynthetic pathway (HBP) and the general metabolism of D-amino acids.

Intersection with the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. Given that D-glucosamine is a key intermediate in the HBP, it is plausible that this compound, as a derivative of D-glucosamine, could influence this pathway.[4]

  • Modulation of HBP Flux : The formation of this compound from D-glucosamine could potentially divert substrate away from the HBP, thereby modulating the levels of UDP-GlcNAc and impacting glycosylation events.

  • Feedback Inhibition/Activation : this compound or its metabolites could act as allosteric regulators of key enzymes in the HBP, although this remains to be experimentally validated.

Hexosamine_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation Protein/Lipid Glycosylation UDPGlcNAc->Glycosylation Glucosamine D-Glucosamine Glucosamine->GlcN6P Glucosaminic_Acid This compound Glucosamine->Glucosaminic_Acid Oxidation

Figure 1. Putative intersection of this compound with the Hexosamine Biosynthesis Pathway.

This compound in Metabolic Disorders

The HBP is closely linked to the pathogenesis of insulin resistance and diabetes.[5][6] An overflux through the HBP can lead to increased protein O-GlcNAcylation, which can impair insulin signaling. Given the potential of this compound to modulate the HBP, its role in these conditions warrants investigation.

  • Insulin Resistance : While studies have explored the effects of glucosamine on insulin sensitivity, the specific contribution of this compound is unknown.[5][7] Future research should aim to dissect the distinct effects of these related molecules.

  • Cancer Metabolism : Cancer cells exhibit altered glucose metabolism, often with an increased reliance on glycolysis and the HBP to support rapid proliferation.[8][9] The potential for this compound to interfere with these pathways makes it a molecule of interest in oncology research. The degradation of this compound could potentially feed into central carbon metabolism, providing building blocks for anabolic processes in cancer cells.

Experimental Protocols for the Study of this compound

To facilitate further research, this section provides a detailed, albeit generalized, protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of similar small polar molecules and should be optimized for specific sample matrices and instrumentation.

5.1.1. Sample Preparation

  • Sample Collection : Collect biological samples (e.g., plasma, cell culture media, tissue homogenates) and immediately place on ice.

  • Protein Precipitation : To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge : Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant and transfer to a new tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation :

    • Column : A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Develop a suitable gradient to ensure separation from other matrix components.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is likely to be effective.

    • MRM Transitions : Optimize the precursor-to-product ion transitions for this compound and the internal standard. A likely precursor ion would be the [M+H]⁺ ion.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Precipitation Protein Precipitation (Methanol + Internal Std) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Enzymatic Synthesis of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Glucosaminic acid, an oxidized derivative of D-glucosamine, is a valuable chiral building block with significant applications in the pharmaceutical and food industries.[1][2] As a component of bacterial lipopolysaccharides and a precursor for synthesizing complex molecules and drugs, the demand for high-purity this compound is growing.[1][3] Traditional chemical synthesis methods often involve harsh conditions and can produce unwanted byproducts, complicating purification and posing environmental concerns. In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This application note provides a detailed, field-proven guide for the synthesis of this compound from D-glucosamine using a highly efficient oxidase enzyme, designed for researchers in biochemistry, drug discovery, and biotechnology.

Principle of the Method

The enzymatic conversion of D-glucosamine to this compound is an oxidation reaction. Specifically, the aldehyde group at the C1 position of D-glucosamine is oxidized to a carboxylic acid group. This transformation is efficiently catalyzed by specific oxidoreductases, most notably glucosamine oxidases or chito-oligosaccharide oxidases, which utilize molecular oxygen as an electron acceptor. The reaction yields this compound and hydrogen peroxide (H₂O₂) as a co-product. The high specificity of the enzyme ensures the production of the desired D-enantiomer with minimal side reactions.

Core Reaction Pathway

The enzymatic process follows a straightforward oxidative mechanism.

G cluster_reactants Reactants cluster_products Products GlcN D-Glucosamine Enzyme Glucosamine Oxidase GlcN->Enzyme O2 O₂ O2->Enzyme GlcNA This compound H2O2 H₂O₂ Enzyme->GlcNA Enzyme->H2O2

Caption: Enzymatic oxidation of D-Glucosamine.

Section 1: Biocatalyst Selection and Characterization

The choice of enzyme is critical for maximizing yield and reaction efficiency. While several microorganisms can perform this conversion, the use of isolated and characterized enzymes provides greater control and reproducibility.

Causality Behind Enzyme Choice: An ideal enzyme exhibits high substrate specificity for D-glucosamine, operates under mild conditions (pH, temperature), and demonstrates high catalytic turnover. Furthermore, tolerance to substrate and product inhibition is a key factor for achieving high product titers. Recent studies have highlighted several potent candidates.

Table 1: Comparison of Selected Biocatalysts for this compound Production

BiocatalystSource OrganismOptimal pHOptimal Temp.Key Performance MetricsReference
Chito-oligosaccharide oxidase (LbChi7A)Lentinus brumalisNot specifiedNot specified>90% conversion of D-Glucosamine in 60 min; not inhibited by H₂O₂.[1]
Glucosamine OxidaseAspergillus terreus NUK-120410.530°CHighly specific for glucosamine over N-acetyl-glucosamine (100:7 activity ratio).[2]
Whole-Cell BiocatalystPseudomonas putida GNA57.0 (fermentation)30°C (fermentation)51.5 g/L product from 60 g/L substrate (95.4% molar yield) in 72h.[4]

For this protocol, we will focus on a method using a purified glucosamine oxidase, such as the one derived from Aspergillus terreus, due to its well-characterized reaction optima and high specificity, which ensures a clean product profile.[2]

Section 2: Experimental Workflow and Protocols

A robust experimental design ensures reproducibility and high-quality results. The workflow involves substrate preparation, the enzymatic reaction itself, and subsequent product analysis.

Experimental Workflow Diagram

Caption: High-level experimental workflow.

Protocol 2.1: Enzymatic Synthesis of this compound

This protocol is optimized for a 10 mL reaction volume but can be scaled as needed.

Materials and Reagents:

  • D-Glucosamine hydrochloride (Sigma-Aldrich, Cat. No. G4875 or equivalent)

  • Glucosamine Oxidase (e.g., from Aspergillus sp.)

  • Catalase (from bovine liver, Sigma-Aldrich, Cat. No. C9322 or equivalent)

  • Glycine-NaOH buffer (0.1 M, pH 10.5)

  • Hydrochloric acid (HCl, 1 M) for pH adjustment

  • Sodium hydroxide (NaOH, 1 M) for pH adjustment

  • Purified, deionized water

Equipment:

  • 25 mL baffled flask or 50 mL conical tube

  • Shaking incubator

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Analytical balance

  • HPLC system for analysis

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 0.1 M Glycine-NaOH buffer. Adjust the pH to 10.5 using 1 M NaOH or 1 M HCl.

    • Expert Insight: The use of a pH 10.5 buffer is based on the characterized optimum for glucosamine oxidase from Aspergillus terreus, maximizing the enzyme's catalytic efficiency.[2]

  • Substrate Solution Preparation: Accurately weigh 215.6 mg of D-glucosamine HCl (equivalent to 10 mM in a 10 mL final volume) and dissolve it in 8.0 mL of the 0.1 M Glycine-NaOH buffer (pH 10.5) in the reaction vessel. Gently stir until fully dissolved.

  • Reaction Initiation: Pre-incubate the substrate solution at 30°C for 10 minutes in the shaking incubator (set to 180-200 rpm). Initiate the reaction by adding a pre-determined amount of Glucosamine Oxidase (e.g., 5-10 Units).

    • Note: The optimal enzyme concentration should be determined empirically. Start with a concentration that is expected to yield >90% conversion within a reasonable timeframe (e.g., 1-4 hours).

  • Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (180-200 rpm) to ensure sufficient aeration.

    • Causality: Oxygen is a co-substrate for the oxidase enzyme. Vigorous agitation is essential to maintain a sufficient dissolved oxygen concentration, preventing it from becoming a rate-limiting factor.

  • Reaction Monitoring (Optional): At desired time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL), and immediately quench the reaction by adding it to an equal volume of 0.2 M HCl to inactivate the enzyme. Analyze these samples via HPLC to track reaction progress.

  • Hydrogen Peroxide Removal: After the desired reaction time (e.g., 4 hours or upon confirmation of reaction completion via HPLC), add Catalase (approx. 1000 Units) to the reaction mixture and incubate for an additional 30 minutes at room temperature.

    • Trustworthiness: This step is critical for a self-validating protocol. Hydrogen peroxide can potentially degrade the product or interfere with downstream applications. Its enzymatic removal ensures the final product is stable and free from this reactive co-product.

  • Final Sample Preparation: After catalase treatment, centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet any denatured protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Section 3: Product Analysis and Validation

Accurate quantification of the substrate and product is essential to validate the synthesis and calculate the conversion yield. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.

Protocol 3.1: HPLC Quantification of D-Glucosamine and this compound

Table 2: Recommended HPLC Parameters

ParameterCondition
Column Phenomenex Rezex ROA-Organic Acid H+ (8%) or similar ion-exchange column
Mobile Phase 0.005 N H₂SO₄
Flow Rate 0.6 mL/min
Column Temperature 50-60°C
Detector Refractive Index (RI) or UV at 210 nm
Injection Volume 10-20 µL

Reference for Method Adaptation:[5][6]

Methodology:

  • Standard Preparation: Prepare individual stock solutions of D-glucosamine HCl and this compound (if available as a standard, e.g., Sigma-Aldrich G0259) at 10 mg/mL in deionized water. Create a calibration curve by preparing a series of dilutions (e.g., from 0.1 to 5 mg/mL) for each compound.

  • Sample Analysis: Inject the prepared standards and the final reaction sample onto the HPLC system.

  • Data Processing: Identify and integrate the peaks corresponding to D-glucosamine and this compound based on their retention times from the standard injections.

  • Yield Calculation: Use the standard curve to determine the final concentration of this compound in your sample. Calculate the molar conversion yield as follows:

    Yield (%) = (Moles of this compound produced / Initial Moles of D-Glucosamine) x 100

Expected Results: Using a potent glucosamine oxidase, conversion yields are expected to exceed 90% within a few hours.[1] The HPLC chromatogram should show a significant decrease in the D-glucosamine peak and a corresponding increase in the this compound peak over time.

Section 4: Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Yield 1. Insufficient enzyme activity. 2. Sub-optimal pH or temperature. 3. Poor aeration (oxygen limitation). 4. Enzyme inhibition by H₂O₂.1. Increase enzyme concentration or verify its activity. 2. Re-calibrate pH meter and verify incubator temperature. 3. Increase shaking speed or use a baffled flask. 4. Add catalase to the reaction mixture from the start to continuously remove H₂O₂.
Broad or Tailing Peaks in HPLC 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column or replace it if necessary. 2. Ensure the mobile phase is prepared correctly. 3. Dilute the sample and re-inject.
Reaction Stalls Prematurely Enzyme instability or denaturation over time.Co-incubate with catalase to prevent oxidative damage. Consider enzyme immobilization for enhanced stability in scaled-up reactions.

Conclusion

This application note details a reliable and efficient enzymatic method for the synthesis of this compound from D-glucosamine. By leveraging the high specificity of glucosamine oxidase, this protocol provides a green and effective alternative to traditional chemical methods, yielding a high-purity product suitable for advanced research and development applications. The inclusion of detailed analytical and troubleshooting sections ensures that the protocol is robust, reproducible, and self-validating.

References

  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]

  • Raji, O., et al. (2023). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439213, D-Glucosamine. PubChem. [Link]

  • Megazyme. D-GLUCOSAMINE (Assay Kit). Megazyme. [Link]

  • U.S. Patent No. 6,693,188 B2. (2004). N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine.
  • Gao, W., et al. (2010). Production of this compound by fermentation with pseudomonas putida. ResearchGate. [Link]

  • Gao, W., et al. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. PubMed. [Link]

  • Zhang, Z., et al. (2024). Semi-rational engineering of glucosamine-6-phosphate deaminase for catalytic synthesis of glucosamine from D-fructose. PubMed. [Link]

  • Mikolasch, A., et al. (2020). Laccase-Catalyzed Derivatization of Aminoglycoside Antibiotics and Glucosamine. MDPI. [Link]

  • Chen, C., et al. (2014). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Publishing Group. [Link]

  • Patel, P., et al. (2022). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

Application Note & Protocol: Enzymatic Production of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Valuable Chiral Synthon

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is a valuable amino sugar derivative with significant potential in the pharmaceutical and food industries. It serves as a crucial chiral building block for the asymmetric synthesis of various amino acids and glycopeptides and is a known component of bacterial lipopolysaccharides[1][2]. Traditional chemical synthesis routes for this compound often require harsh conditions, hazardous reagents, and complex purification steps, leading to low yields and environmental concerns.

Enzymatic synthesis offers a compelling alternative, providing high specificity, mild reaction conditions, and a greener chemical footprint. This application note details a robust protocol for the production of this compound through the enzymatic oxidation of D-glucosamine. While the well-known enzyme glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose, its activity on D-glucosamine is limited due to its strict substrate specificity[3][4]. For efficient production, specialized oxidases such as glucosamine oxidase or certain oligosaccharide oxidases are the biocatalysts of choice, demonstrating significantly higher affinity and conversion rates for D-glucosamine[1][5].

The core principle involves the selective oxidation of the C1 aldehyde group of D-glucosamine to a carboxylic acid, yielding this compound. A critical aspect of this process is managing the co-product, hydrogen peroxide (H₂O₂), which can inhibit and deactivate the oxidase[6]. This protocol incorporates a bienzymatic system, coupling the oxidase with catalase to decompose H₂O₂ in situ, thereby protecting the primary enzyme, improving reaction efficiency, and regenerating molecular oxygen.

The Bienzymatic Reaction Pathway

The synthesis is a two-step cascade reaction occurring in a single pot.

  • Oxidation of D-Glucosamine: A specific oxidase (e.g., Glucosamine Oxidase) catalyzes the oxidation of D-glucosamine using molecular oxygen (O₂) as the electron acceptor. This produces this compound and hydrogen peroxide (H₂O₂).

  • Decomposition of Hydrogen Peroxide: Catalase is introduced to rapidly decompose the inhibitory H₂O₂ into water (H₂O) and molecular oxygen (O₂). This decomposition is crucial for maintaining the stability and activity of the primary oxidase and helps replenish the oxygen consumed in the first step[6].

The overall reaction scheme is as follows:

  • Reaction 1 (Oxidase): D-Glucosamine + O₂ + H₂O → this compound + H₂O₂

  • Reaction 2 (Catalase): 2 H₂O₂ → 2 H₂O + O₂

reaction_pathway cluster_main Enzymatic Cascade for this compound Synthesis Glucosamine D-Glucosamine Oxidase Glucosamine Oxidase Glucosamine->Oxidase Substrate O2_in O₂ (supplied) O2_in->Oxidase Product This compound Oxidase->Product Primary Product H2O2 H₂O₂ (inhibitory) Oxidase->H2O2 Co-product H2O2->Oxidase Inhibition Catalase Catalase H2O2->Catalase Substrate Water H₂O Catalase->Water O2_regen O₂ (regenerated) Catalase->O2_regen O2_regen->Oxidase Replenishes O₂

Caption: The bienzymatic cascade for this compound synthesis.

Materials and Reagents

ComponentSupplier ExampleCat. No. ExampleNotes
Enzymes
Glucosamine Oxidase (Aspergillus terreus)Austin Publishing Group[1]Research GradeThe preferred enzyme for high specificity.
Glucose Oxidase (Aspergillus niger)Sigma-AldrichG2133Can be used, but expect lower efficiency. Activity on glucosamine must be verified.
Catalase (Bovine Liver)Sigma-AldrichC9322For H₂O₂ decomposition. High activity grade is recommended.
Substrates & Standards
D-(+)-Glucosamine hydrochlorideSigma-AldrichG4875≥99% purity.
This compoundSigma-AldrichG0259≥98% purity, for use as an analytical standard.
Buffers & Reagents
Sodium Acetate TrihydrateSigma-AldrichS8625For preparing pH 5.0 - 6.0 buffers.
Sodium Phosphate (mono- & dibasic)Sigma-AldrichS0751, S0876For preparing pH 6.0 - 7.5 buffers.
Sodium Hydroxide (NaOH)Fisher ScientificS318For pH adjustment.
Hydrochloric Acid (HCl)Fisher ScientificA144For pH adjustment.
Analytical Supplies
HPLC Column (e.g., C18)PhenomenexVariousFor quantitative analysis.
Acetonitrile (HPLC Grade)Fisher ScientificA998Mobile phase component.
Potassium Dihydrogen PhosphateSigma-AldrichP0662Mobile phase buffer component.

Experimental Protocols

Protocol 1: Preliminary Enzyme Activity Assay

Rationale: Before commencing bulk synthesis, it is imperative to determine the specific activity of your oxidase enzyme batch towards D-glucosamine. This ensures predictable reaction kinetics and allows for accurate enzyme dosing. This protocol uses a peroxidase-coupled reaction to quantify the H₂O₂ produced.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.1. Prepare by dissolving sodium acetate trihydrate in deionized water and adjusting the pH with 1 M HCl at 35°C[7].

    • Substrate Solution: 10% (w/v) D-glucosamine hydrochloride in Assay Buffer.

    • Chromogen-Enzyme Mix: Prepare a solution containing 0.21 mM o-dianisidine and ~60 units/mL of Horseradish Peroxidase (POD) in Assay Buffer. Protect this solution from light[7].

  • Assay Procedure (Spectrophotometric):

    • Set a spectrophotometer to 35°C and a wavelength of 510 nm (for a quinoneimine dye-based assay) or 460 nm (for o-dianisidine)[8][9].

    • In a cuvette, mix 2.5 mL of the Chromogen-Enzyme Mix and 0.3 mL of the Substrate Solution.

    • Incubate for 5 minutes to allow temperature equilibration and record a blank rate if any[9].

    • Initiate the reaction by adding 0.1 mL of appropriately diluted oxidase enzyme solution (e.g., 0.4-0.8 units/mL).

    • Immediately mix and monitor the increase in absorbance for 5 minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the oxidized chromogen and the stoichiometry of the reaction to calculate the units of activity. One unit is defined as the amount of enzyme that oxidizes 1.0 µmole of substrate per minute under the specified conditions[7].

Protocol 2: Preparative Scale Synthesis of this compound

Rationale: This protocol is optimized for high-yield conversion. Key parameters are pH control, oxygen supply, and H₂O₂ removal. The production of this compound will cause the pH to drop; maintaining the optimal pH is critical for enzyme activity.

  • Reaction Setup:

    • Prepare a 100 mM sodium phosphate buffer at the optimal pH for your chosen oxidase (e.g., pH 7.0 for many oxidases, but can range from 5.0 to 10.5 depending on the source)[1].

    • In a temperature-controlled reaction vessel (e.g., a jacketed beaker) set to the optimal temperature (e.g., 30-35°C), dissolve D-glucosamine hydrochloride to a final concentration of 60 g/L[10].

    • Ensure vigorous stirring to facilitate oxygen transfer from the headspace. For larger volumes, sparge the solution gently with filtered air or pure oxygen.

  • Enzyme Addition and Reaction:

    • Add the primary oxidase to the reaction vessel to a final concentration determined by your activity assay (e.g., 10-50 U/mL).

    • Add catalase to a final concentration of ~500-1000 U/mL.

    • Begin monitoring the pH immediately. Maintain the pH at the setpoint by the controlled addition of 2 M NaOH using a pH-stat or by manual titration every 15-30 minutes. The volume of NaOH added can be used to estimate the reaction progress.

  • Reaction Monitoring:

    • Withdraw aliquots (e.g., 1 mL) at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately stop the enzymatic reaction in the aliquot by heat inactivation (e.g., 95°C for 10 minutes) or by adding an equal volume of 0.1 M HCl.

    • Analyze the samples for D-glucosamine consumption and this compound formation using the analytical methods described in Protocol 4.

    • The reaction is typically complete within 24-72 hours, with yields potentially exceeding 95%[10].

Protocol 3: Product Purification

Rationale: The final product must be separated from the enzymes, unreacted substrate, and buffer salts. Ion-exchange chromatography is highly effective for this purpose due to the anionic nature of this compound at neutral or alkaline pH.

  • Enzyme Removal:

    • Stop the bulk reaction by adjusting the pH to < 3.0 or by heating to 80°C for 20 minutes (confirm enzyme stability profile first).

    • Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the denatured enzymes.

    • Alternatively, for heat-sensitive applications, use ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) membrane to retain the enzymes while allowing the product to pass through.

  • Ion-Exchange Chromatography:

    • Equilibrate a strong anion exchange (SAX) column with a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Adjust the pH of the reaction supernatant to the equilibration buffer pH and load it onto the column. This compound will bind to the resin.

    • Wash the column with the equilibration buffer to remove unbound materials like unreacted D-glucosamine (which is cationic or neutral).

    • Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for the presence of the product using the methods in Protocol 4.

  • Desalting and Lyophilization:

    • Pool the pure fractions containing this compound.

    • Desalt the pooled solution using dialysis or a size-exclusion chromatography column.

    • Lyophilize (freeze-dry) the desalted solution to obtain the final product as a stable, white powder.

Protocol 4: Analytical Characterization

Rationale: Accurate quantification of the substrate and product is essential for monitoring reaction progress and determining the purity of the final product. HPLC is the gold standard for this analysis.

  • HPLC Method:

    • System: A standard HPLC system with a UV or RI detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium dihydrogen phosphate adjusted to pH 3.0, mixed with acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm. Note: Glucosamine and its acid may require pre-column derivatization for sensitive UV detection. Refer to established derivatization protocols (e.g., with FMOC or OPA) for enhanced sensitivity[11][12].

    • Quantification: Prepare a standard curve using known concentrations of D-glucosamine and this compound standards. Calculate concentrations in unknown samples by interpolating from the standard curve based on peak area.

Workflow Visualization and Data Summary

workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis Reagents Prepare Buffers & Substrate Solution EnzymeAssay Protocol 1: Verify Oxidase Activity Reagents->EnzymeAssay Reaction Protocol 2: Set up Reaction Vessel (pH, Temp, Aeration) EnzymeAssay->Reaction AddEnzymes Add Oxidase & Catalase Reaction->AddEnzymes Monitor Monitor & Control pH (NaOH addition) AddEnzymes->Monitor StopRxn Protocol 3: Stop Reaction & Remove Enzymes Monitor->StopRxn Sampling Take Time-Course Samples Monitor->Sampling IEX Anion Exchange Chromatography StopRxn->IEX Desalt Desalt & Lyophilize IEX->Desalt FinalProduct Characterize Final Product (Purity, Yield) Desalt->FinalProduct HPLC Protocol 4: Analyze Samples by HPLC Sampling->HPLC HPLC->FinalProduct

Caption: Overall workflow for this compound production.

Table 1: Recommended Reaction Parameters & Expected Outcomes

ParameterRecommended ValueRationale / Notes
Substrate D-Glucosamine HClHigh purity grade is essential.
Initial Concentration 50 - 60 g/LBalances high product titer with potential substrate inhibition[10].
Primary Enzyme Glucosamine OxidaseProvides the best specificity and conversion rate[1].
pH 5.0 - 10.5Highly enzyme-dependent. Must be optimized. A pH of ~7.0 is a good starting point.
Temperature 30 - 40 °COptimal for enzyme stability and activity. Higher temperatures risk denaturation[1].
Co-Enzyme CatalaseEssential for H₂O₂ removal to prevent oxidase inhibition[6].
Aeration Vigorous Stirring / Air SpargingThe oxidation reaction is oxygen-dependent.
Expected Molar Yield >95%With proper pH control and H₂O₂ removal, near-complete conversion is achievable[10].

References

  • Raji, O., et al. (2021). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. ResearchGate. Available at: [Link]

  • Megazyme. GLUCOSE OXIDASE Assay Procedure K-GLOX. Megazyme. Available at: [Link]

  • Hsieh, Y., et al. (2016). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Publishing Group. Available at: [Link]

  • Ghangale, T., et al. (2022). Peroxidase-Coupled Glucose Method. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Wong, C. M., et al. (2022). Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (2006). Catalytic Synthesis of D‐Glucosaminic Acid from D‐Glucosamine on Active Charcoal‐Supported Pd‐Bi Catalysts. Taylor & Francis. Available at: [Link]

  • Wu, B., et al. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. PubMed. Available at: [Link]

  • IOSR Journal. (2022). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2022). Engineering the substrate preference of glucose oxidase for the enzymatic oxidation of xylose. Green Chemistry. Available at: [Link]

  • Semantic Scholar. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Semantic Scholar. Available at: [Link]

  • Megazyme. D-GLUCOSAMINE Assay Procedure K-GLUCM. Megazyme. Available at: [Link]

  • Royal Society of Chemistry. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology. Available at: [Link]

  • iGEM. Activity Assay xidase O Glucose. iGEM. Available at: [Link]

  • Frontiers. (2022). Improvement Strategies, Cost Effective Production, and Potential Applications of Fungal Glucose Oxidase (GOD): Current Updates. Frontiers in Microbiology. Available at: [Link]

  • Wikipedia. Glucose oxidase. Wikipedia. Available at: [Link]

  • MDPI. (2022). The Impact of Glucose Oxidase Immobilization on Dendritic Gold Nanostructures on the Performance of Glucose Biosensors. MDPI. Available at: [Link]

  • University of Nebraska–Lincoln. (2009). The chemical mechanism of action of glucose oxidase from Aspergillus niger. DigitalCommons@University of Nebraska - Lincoln. Available at: [Link]

  • Semantic Scholar. (2016). Spectrophotometric method for determination of Glucosamine Sulphate in dosage forms by derivatization using Quality by Design approach. Semantic Scholar. Available at: [Link]

Sources

Fermentation-Based Production of D-Glucosaminic Acid: A Guide for Researchers and Process Development Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is an amino sugar derivative of significant interest for pharmaceutical and biotechnological applications, serving as a chiral synthon and a component in drug development.[1] While chemical synthesis routes exist, microbial fermentation offers a highly specific, efficient, and sustainable alternative. This guide provides a comprehensive overview and detailed protocols for the production of this compound using the robust bacterium Pseudomonas putida. We will delve into the rationale behind strain selection, medium optimization, upstream and downstream processing, and the critical analytical methods required for process validation, offering field-proven insights for researchers and scientists in drug development.

Introduction

What is this compound?

This compound is an aldonic acid formed from the oxidation of the aldehyde group of D-glucosamine to a carboxylic acid group. This structural modification imparts unique chemical properties, making it a valuable building block in organic synthesis and a component of certain bacterial lipopolysaccharides.[1]

Significance and Applications in Research and Drug Development

The utility of this compound is expanding. It is explored for its potential therapeutic effects and serves as a crucial intermediate for the asymmetric synthesis of various amino compounds.[2] Its applications include use as a sweetener, condiment, and a chiral synthon in the manufacturing of complex molecules.[3] Furthermore, its derivatives are being investigated for various biomedical applications, highlighting its importance to the drug development pipeline.[4]

Production Routes: An Overview

This compound can be produced through several methods:

  • Chemical Synthesis: Involves the oxidation of D-glucosamine using chemical catalysts, such as charcoal-supported Pd-Bi catalysts with molecular oxygen.[3]

  • Enzymatic Conversion: Utilizes isolated enzymes like glucosamine oxidase or glucose oxidase to catalyze the oxidation of D-glucosamine.[5][6]

  • Microbial Fermentation: Employs whole-cell biocatalysts, such as specific bacteria or fungi, to convert a substrate into this compound in a controlled bioreactor environment.[2][7]

The Case for Fermentation

Fermentation presents a compelling route for this compound production due to its high specificity, which minimizes the formation of by-products and simplifies downstream purification.[7] Operating under mild aqueous conditions, it is more environmentally sustainable than many chemical synthesis routes. The discovery of highly efficient microbial strains has made fermentation an economically viable and scalable production strategy.

The Biocatalytic Engine: Pseudomonas putida

Rationale for Strain Selection

Pseudomonas putida has emerged as a premier host for producing this compound.[8] Strains like P. putida GNA5, isolated from soil, exhibit several key advantages:

  • High Titer and Yield: It can achieve high product concentrations, with reported molar yields exceeding 95% from D-glucosamine.[7]

  • Substrate Tolerance: The strain can grow in media containing high concentrations of the D-glucosamine substrate.[9]

  • Product Stability: this compound accumulates stably in the fermentation broth without significant degradation, even after the initial substrate is depleted. This is a critical advantage, as it eliminates the need for metabolic inhibitors to prevent product breakdown.[7]

  • Facilitated Downstream Processing: The product is primarily found in the supernatant, which simplifies the initial recovery steps.[6]

Metabolic Pathway: The Oxidation of D-Glucosamine

The core of the production process is the direct oxidation of D-glucosamine. In microorganisms like Pseudomonas, this is typically achieved by a membrane-bound oxidase enzyme that converts the C1 aldehyde group of D-glucosamine into a carboxylic acid, forming this compound.

sub D-Glucosamine (Substrate) prod This compound (Product) sub->prod O2 -> H2O2 enzyme Membrane-Bound Oxidase enzyme->sub

Caption: Simplified biocatalytic conversion of D-Glucosamine.

Upstream Process: Cultivation and Inoculum Development

Media Formulation and Optimization

The culture medium is designed to provide all necessary nutrients for robust cell growth and efficient product conversion. The key components include a primary carbon and nitrogen source (the substrate, D-glucosamine), a supplementary carbon source for initial biomass development, and essential minerals. Calcium carbonate is a critical component; it acts as a pH buffer, neutralizing the produced this compound to prevent a sharp drop in pH that would inhibit microbial activity.

Protocol 1: Preparation of Optimized Medium for Pseudomonas putida GNA5

This protocol is based on the optimized medium reported for high-yield production.[7]

1. Reagent Preparation:

  • Prepare individual stock solutions for each component to prevent precipitation. For example, a 1 M MgSO₄ stock and a 20% (w/v) glucose stock.
  • Sterilize all stock solutions by autoclaving at 121°C for 20 minutes or by sterile filtration (0.22 µm filter) for heat-labile components like glucose and D-glucosamine HCl.

2. Medium Compounding (per 1 Liter):

  • To ~800 mL of deionized water, add the following components and stir until fully dissolved:
  • D-glucosamine HCl: 60.0 g
  • Glucose: 5.0 g
  • Urea: 5.0 g
  • KH₂PO₄: 2.0 g
  • MgSO₄·7H₂O: 0.5 g
  • Separately weigh 15.0 g of CaCO₃. Note: Do not dissolve the CaCO₃ in the main liquid batch. It should be added directly to the fermentation vessel and sterilized along with the vessel (in-situ sterilization).
  • Adjust the pH of the liquid medium to 7.0-7.2 using 1M NaOH before adjusting the final volume to 1.0 Liter.
  • Transfer the liquid medium to the fermenter. Add the CaCO₃. Seal the vessel and autoclave.

3. Post-Sterilization:

  • Aseptically add the sterile-filtered glucose and D-glucosamine HCl solutions to the cooled, sterile medium in the fermenter.
Inoculum Development Workflow

A healthy, active inoculum is paramount for minimizing lag phase and ensuring a reproducible fermentation.

stock Cryopreserved Stock Culture plate Streak on Agar Plate stock->plate 1. Isolate Colony preculture Pre-culture (50 mL tube) plate->preculture 2. Inoculate seed Seed Culture (500 mL flask) preculture->seed 3. Scale-up prod_ferm Production Fermenter (5L) seed->prod_ferm 4. Inoculate (5-10% v/v)

Caption: Multi-stage inoculum development workflow.

Core Fermentation Process: Maximizing Titer, Rate, and Yield

Fermentation Strategy: Oxidative Fed-Batch Fermentation

An oxidative fed-batch process is employed. The reaction is oxidative, requiring a continuous supply of oxygen. While the initial process can be run in batch mode, a fed-batch strategy where the D-glucosamine substrate is fed over time can alleviate potential substrate inhibition and allow for even higher final product titers.

Key Process Parameters and Their Impact
  • pH: Must be controlled to near-neutral (6.8-7.2). The production of this compound will cause the pH to drop. While CaCO₃ provides initial buffering, active control using a base like NH₄OH or NaOH is essential for maintaining optimal conditions.

  • Temperature: Mesophilic bacteria like P. putida typically have an optimal temperature range of 28-32°C.

  • Dissolved Oxygen (DO): This is a critical parameter for an oxidative process. DO should be maintained above 20-30% saturation to ensure the oxidase enzyme is not oxygen-limited. This is achieved by controlling agitation speed and airflow rate.

  • Agitation: Ensures homogeneity of the broth and enhances oxygen transfer from gas bubbles into the liquid medium.

Protocol 2: Lab-Scale (5L) Fermentation of this compound

1. Vessel Preparation:

  • Calibrate pH and DO probes for a 5L bioreactor.
  • Add 2.7 L of the liquid medium (from Protocol 1) and 45 g of CaCO₃ to the vessel.
  • Sterilize the bioreactor in place.

2. Inoculation:

  • Aseptically add 300 mL (10% v/v) of an actively growing seed culture to the production fermenter.

3. Fermentation Run:

  • Set initial control parameters:
  • Temperature: 30°C
  • pH: 7.0 (Control with 2M NaOH or 25% NH₄OH)
  • Agitation: Start at 300 RPM
  • Airflow: Start at 1.0 vvm (volume of air per volume of medium per minute)
  • DO Control: Implement a DO cascade. Set the DO setpoint to 30%. The controller will automatically increase agitation (e.g., from 300 to 800 RPM) to maintain the setpoint. If maximum agitation is reached, the controller can then increase the airflow rate.
  • Sampling: Aseptically withdraw samples every 4-6 hours to monitor cell growth (OD₆₀₀), substrate consumption (D-glucosamine), and product formation (this compound).

4. Termination:

  • The fermentation is typically complete within 72-96 hours, identified by the cessation of product formation and depletion of the substrate.[7]
  • Cool the fermenter to 4°C to stop metabolic activity before harvesting.

Downstream Processing: Purification and Isolation

Post-Fermentation Broth Characteristics and Purification Challenges

The final broth will contain microbial cells, the soluble product (this compound, likely as a salt), residual media components, and other secreted metabolites. The primary challenge is to separate the highly water-soluble this compound from other charged and uncharged molecules.

Workflow for this compound Recovery

A multi-step process involving clarification, demineralization, and polishing is required. Ion-exchange chromatography is the central unit operation for this purification.

Protocol 3: A General Protocol for Purification via Ion-Exchange Chromatography

This protocol is based on established methods for purifying organic and amino acids from fermentation broths.[10][11]

1. Biomass Removal (Clarification):

  • Harvest the entire fermentation broth.
  • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.
  • Decant and collect the supernatant.
  • For enhanced clarity, perform microfiltration on the supernatant using a 0.22 µm filter. This clarified broth is the starting material for chromatography.

2. Cation Exchange Chromatography (Demineralization):

  • Rationale: To remove cations (e.g., Na⁺, K⁺, Mg²⁺) and convert the glucosaminate salt to its free acid form.
  • Resin: A strong acid cation resin (e.g., Dowex 50W-X8) in the H⁺ form.
  • Procedure:
  • Equilibrate the column with deionized water.
  • Load the clarified broth onto the column at a slow flow rate.
  • Wash the column with 2-3 column volumes (CV) of deionized water.
  • This compound, being an amino acid, will bind to the resin.
  • Elute the product using an appropriate eluent, such as 2 M NH₄OH.
  • Collect fractions and monitor for the presence of the product using a suitable analytical method (e.g., TLC or HPLC).

3. Anion Exchange Chromatography (Polishing):

  • Rationale: To remove remaining anionic impurities. This step may be used as an alternative or in addition to cation exchange, depending on the impurity profile.
  • Resin: A weak or strong anion exchange resin.
  • Procedure:
  • Pool the product-containing fractions from the previous step and adjust the pH if necessary.
  • Equilibrate an anion exchange column.
  • Load the sample. Wash away unbound impurities.
  • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH shift.

4. Concentration and Crystallization:

  • Pool the purified, product-rich fractions.
  • Concentrate the solution under vacuum using a rotary evaporator.
  • Induce crystallization by adding a miscible anti-solvent like ethanol and storing at 4°C.[12]
  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Analytical Methods for Process Validation

Quantifying Substrate and Product: HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is an ideal method for quantifying non-derivatized carbohydrates and their derivatives, like amino sugars and sugar acids.[5] It offers high sensitivity and can resolve structurally similar compounds.

Protocol 4: Quantification of D-Glucosamine and this compound using HPAEC-PAD

1. Sample Preparation:

  • Take a 1 mL sample from the fermenter.
  • Centrifuge at 13,000 x g for 5 minutes to remove cells.
  • Dilute the supernatant 100 to 1000-fold with ultrapure water to bring the analyte concentrations into the linear range of the calibration curve.
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A carbohydrate-specific anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
  • Mobile Phase: An isocratic or gradient elution using a sodium hydroxide (NaOH) and/or sodium acetate (NaOAc) mobile phase. A typical starting condition could be isocratic 100 mM NaOH.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode, using a standard carbohydrate waveform.
  • Quantification: Prepare calibration standards of pure D-glucosamine and this compound (commercially available from suppliers like Sigma-Aldrich). Run the standards to generate a calibration curve (peak area vs. concentration). Calculate the concentration in the unknown samples by interpolating from this curve.

Data Summary and Expected Outcomes

Table 1: Optimized Fermentation Medium for P. putida GNA5
ComponentConcentration (g/L)Purpose
D-glucosamine HCl60.0Substrate (Carbon & Nitrogen Source)
Glucose5.0Co-substrate for initial growth
Urea5.0Supplementary Nitrogen Source
KH₂PO₄2.0Phosphorus Source & Buffer
MgSO₄·7H₂O0.5Source of Mg²⁺ ions (cofactor)
CaCO₃15.0pH Buffer (Neutralizing Agent)
Table 2: Key Fermentation Parameters and Control Setpoints
ParameterSetpoint/RangeControl Strategy
Temperature30°CJacket heating/cooling
pH7.0Automatic addition of 2M NaOH
Dissolved Oxygen (DO)>30% SaturationCascade control (Agitation -> Airflow)
Agitation300 - 800 RPMPart of DO control cascade
Airflow1.0 - 2.0 vvmPart of DO control cascade
Table 3: Expected Process Metrics
MetricExpected ValueReference
Final Titer~51.5 g/L[7]
Molar Yield~95%[7]
Fermentation Time72 hours[7]
Volumetric Productivity~0.71 g/L/hCalculated

Conclusion

The microbial fermentation of D-glucosamine to this compound using Pseudomonas putida GNA5 represents a highly efficient and promising bioprocess. By implementing robust protocols for media preparation, fermentation control, downstream purification, and analytical validation, researchers can reliably produce this valuable compound. The methodologies outlined in this guide provide a solid foundation for lab-scale production and further process optimization, paving the way for scalable manufacturing to meet the demands of the pharmaceutical and biotechnology industries.

References

  • Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress, 27(1), 32-37. [Link]

  • Bai, Z., Wu, B., Meng, X., & He, B. (2010). Production of this compound by fermentation with pseudomonas putida. 2010 International Conference on Intelligent Computation Technology and Automation. [Link]

  • Collin, F. (Patent No. WO1999044707A2). Purification of organic acids using anion exchange chromatography.
  • Lin, S. F., & Huang, P. H. (2023). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Journal of Biotechnology & Bioengineering, 10(1), 1121. [Link]

  • Austin Publishing Group. (2023). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. [Link]

  • Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate research, 340(1), 139-41. [Link]

  • Tong, X., Xu, Y., & Li, Y. (2006). Catalytic Synthesis of D‐Glucosaminic Acid from D‐Glucosamine on Active Charcoal‐Supported Pd‐Bi Catalysts. Catalysis Letters, 111(1-2), 93-96. [Link]

  • Zhang, J., Xia, W., Liu, P., Cheng, Q., Tahi, T., Gu, W., & Li, B. (2010). Chitosan modification and pharmaceutical/biomedical applications. Marine drugs, 8(7), 1962-1987. [Link]

  • Kumar, S., Singh, S. A., & Kumar, V. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Journal of Microbiology and Biotechnology, 25(9), 1395-1406. [Link]

  • Pasternack, R. (Patent No. US2102380A). Process of crystallizing pure d-glucono-delta-lactone.

Sources

Application Note: High-Yield Synthesis of D-Glucosaminic Acid Using Pseudomonas putida

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, a derivative of D-glucosamine, is a valuable chiral synthon with growing applications in the pharmaceutical and food industries as a sweetener and condiment.[1][2] The microbial fermentation of D-glucosamine to this compound presents a promising and sustainable alternative to traditional chemical synthesis methods. Pseudomonas putida, a metabolically versatile and robust bacterium, has emerged as a highly efficient biocatalyst for this biotransformation.[3][4] This application note provides a detailed guide to the synthesis of this compound using Pseudomonas putida, covering the underlying biochemistry, optimized fermentation protocols, and product purification strategies.

The Scientific Rationale for Using Pseudomonas putida

The selection of Pseudomonas putida for this compound production is underpinned by several key metabolic and physiological characteristics:

  • Efficient Oxidative Metabolism: P. putida possesses a highly active oxidative metabolism, which is crucial for the conversion of D-glucosamine to this compound.[3] This process is primarily mediated by a membrane-bound D-glucosamine dehydrogenase.

  • Metabolic Robustness: This bacterium is known for its ability to thrive in diverse and sometimes harsh environments, making it a resilient candidate for industrial fermentation processes.[5][6]

  • Low By-product Formation: Certain strains of P. putida, such as GNA5, have demonstrated the ability to convert D-glucosamine to this compound with high selectivity, resulting in minimal by-product formation and simplifying downstream purification.[4]

  • Stable Accumulation of Product: P. putida GNA5 has been shown to stably accumulate this compound in the culture medium, even after the depletion of the initial D-glucosamine substrate, indicating a low capacity for this compound degradation.[3][4]

Biochemical Pathway

The core of the biotransformation is the oxidation of D-glucosamine at the C1 position to yield this compound. This reaction is catalyzed by a dehydrogenase enzyme. In Pseudomonas, this is often a periplasmic process.

D_Glucosaminic_Acid_Synthesis cluster_reaction Cellular Process D_Glucosamine D-Glucosamine P_putida Pseudomonas putida (Whole-cell biocatalyst) D_Glucosamine->P_putida Uptake D_Glucosaminic_Acid This compound P_putida->D_Glucosaminic_Acid Biotransformation Dehydrogenase D-glucosamine dehydrogenase P_putida->Dehydrogenase

Caption: Biotransformation of D-Glucosamine to this compound by Pseudomonas putida.

Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the production of this compound using Pseudomonas putida strain GNA5.[3][4]

I. Strain Information and Pre-culture Preparation
  • Microorganism: Pseudomonas putida GNA5. This strain was isolated from soil and identified based on 16S ribosomal DNA sequence analysis.[3]

  • Pre-culture Medium (Seed Medium):

    • D-glucosamine-HCl: 10 g/L

    • Yeast extract: 5 g/L

    • Peptone: 10 g/L

    • KH2PO4: 2 g/L

    • MgSO4·7H2O: 0.5 g/L

    • pH: 7.0

  • Protocol:

    • Prepare the pre-culture medium and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate a single colony of P. putida GNA5 from an agar plate into a 50 mL flask containing 10 mL of pre-culture medium.

    • Incubate at 30°C for 12-16 hours on a rotary shaker at 200 rpm.

II. Fermentation for this compound Production
  • Optimized Fermentation Medium:

    • D-glucosamine-HCl: 60 g/L

    • Glucose: 5 g/L

    • Urea: 5 g/L

    • KH2PO4: 2 g/L

    • MgSO4·7H2O: 0.5 g/L

    • CaCO3: 10 g/L

    • pH: 7.0

  • Protocol:

    • Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate a 500 mL flask containing 50 mL of fermentation medium with the pre-culture at a 10% (v/v) ratio.

    • Incubate the fermentation culture at 30°C for 72 hours on a rotary shaker at 200 rpm.

    • Monitor the pH of the culture periodically and adjust to 7.0 with 2 M NaOH if necessary. The presence of CaCO3 acts as a buffer.

    • Collect samples at regular intervals (e.g., every 12 hours) to measure cell growth (OD600), D-glucosamine concentration, and this compound concentration using HPLC.

Experimental Workflow

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Strain P. putida GNA5 Stock Culture Pre_culture Inoculate Pre-culture Medium Strain->Pre_culture Incubate_pre Incubate 12-16h, 30°C, 200 rpm Pre_culture->Incubate_pre Fermentation Inoculate Fermentation Medium Incubate_pre->Fermentation 10% v/v inoculum Incubate_ferm Incubate 72h, 30°C, 200 rpm Fermentation->Incubate_ferm Sampling Periodic Sampling and Analysis Incubate_ferm->Sampling Harvest Harvest Cells (Centrifugation) Incubate_ferm->Harvest Purification Purify this compound from Supernatant Harvest->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for this compound production using P. putida.

Data and Expected Results

The optimized fermentation process can yield high concentrations of this compound with excellent molar yield.

ParameterValueReference
Initial D-glucosamine-HCl60 g/L[4]
Fermentation Time72 hours[4]
Final this compound Titer51.5 g/L[4]
Molar Yield95.4%[4]
By-productsVery few detected[4]

Downstream Processing: Purification of this compound

While the fermentation broth contains a high concentration of the desired product, purification is necessary for most applications.

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the P. putida cells. The supernatant contains the this compound.

  • Decolorization: Treat the supernatant with activated carbon (e.g., 1% w/v) at room temperature for 1-2 hours with gentle stirring to remove pigments and other impurities. Filter to remove the activated carbon.

  • Crystallization:

    • Concentrate the decolorized supernatant under reduced pressure to increase the this compound concentration.

    • Adjust the pH to the isoelectric point of this compound (approximately 3.5) with a suitable acid (e.g., HCl).

    • Cool the solution to 4°C to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Troubleshooting and Considerations

  • Substrate Inhibition: While P. putida GNA5 can tolerate high concentrations of D-glucosamine, extremely high levels may be inhibitory. The recommended concentration of 60 g/L is a good starting point.[3][4]

  • pH Control: Maintaining a neutral pH is critical for optimal enzyme activity and cell viability. Inadequate pH control can lead to reduced yields. The inclusion of CaCO3 in the medium provides a buffering capacity.

  • Aeration: As an oxidative process, adequate aeration is essential. Ensure sufficient headspace in the flasks and maintain a high shaking speed. For larger-scale production, a bioreactor with controlled dissolved oxygen levels would be necessary.

  • Metabolic Engineering: For further improvements, metabolic engineering strategies could be employed. For instance, deleting genes involved in any potential degradation of this compound or pathways that compete for precursors could enhance the final titer.[7][8]

Conclusion

The use of Pseudomonas putida, particularly strain GNA5, offers a highly efficient and economically viable method for the production of this compound from D-glucosamine. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to synthesize this valuable compound. The high titers and yields achievable with this microbial platform highlight its potential for industrial-scale applications.

References

  • Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress, 27(1), 32–37. [Link]

  • Nikel, P. I., Chavarría, M., D'Arrigo, P., & de Lorenzo, V. (2015). Pseudomonas putida KT2440 Strain Metabolizes Glucose through a Cycle Formed by Enzymes of the Entner-Doudoroff, Embden-Meyerhof-Parnas, and Pentose Phosphate Pathways. Journal of Biological Chemistry, 290(43), 25920–25932. [Link]

  • Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate Research, 340(1), 139–141. [Link]

  • Kawai, S., et al. (2013). Production of 5-ketofructose from fructose by a heterologous fructose dehydrogenase in Gluconobacter oxydans. Applied and Environmental Microbiology, 79(5), 1654-1656. [Link]

  • Johnson, C. W., et al. (2016). Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Metabolic Engineering, 38, 181-190. [Link]

  • ResearchGate. (n.d.). Production of this compound by fermentation with pseudomonas putida. Retrieved from [Link]

  • Loeschcke, A., & Thies, S. (2015). Pseudomonas putida—a versatile host for the production of natural products. Applied Microbiology and Biotechnology, 99(15), 6197–6214. [Link]

  • Austin Publishing Group. (2016). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Retrieved from [Link]

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Application Notes and Protocols for the Catalytic Oxidation of D-Glucosamine to D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Glucosaminic Acid

This compound (2-amino-2-deoxy-D-gluconic acid) is a valuable chiral molecule with a growing portfolio of applications across the pharmaceutical, food, and chemical industries. It serves as a key component in bacterial lipopolysaccharides, a precursor for the synthesis of glycosidase inhibitors, and has been investigated for its potential as a sweetener and a cation coordinating agent.[1][2] Furthermore, platinum complexes of this compound have shown promise in cancer therapy due to their reduced toxicity.[1] The selective synthesis of this compound from its readily available precursor, D-glucosamine, is therefore a process of significant interest. This document provides a detailed guide to the catalytic oxidation of D-glucosamine, focusing on heterogeneous catalysis with noble metals, offering both a deep mechanistic understanding and actionable experimental protocols for researchers and drug development professionals.

Theoretical Background: Principles of Catalytic Oxidation

The selective oxidation of the aldehyde group at the C1 position of D-glucosamine to a carboxylic acid, without affecting the amino and hydroxyl groups, is the central challenge. While historical methods employed stoichiometric and often toxic oxidants like mercuric oxide, modern catalysis offers a greener and more efficient alternative.[1] The most effective systems utilize supported noble metal nanoparticles, such as palladium, platinum, and gold, which facilitate the reaction with molecular oxygen as the terminal oxidant.

The generally accepted mechanism for this transformation on noble metal surfaces is an oxidative dehydrogenation .[3] This process involves the following key steps:

  • Adsorption: The D-glucosamine molecule adsorbs onto the surface of the metal catalyst.

  • Dehydrogenation: The catalyst facilitates the removal of hydrogen from the hydrated aldehyde group (geminal diol) of the glucosamine.

  • Surface Oxidation: The adsorbed hydrogen atoms are subsequently oxidized by molecular oxygen, which is also activated on the catalyst surface.

  • Desorption: The resulting this compound desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Promoter metals, such as bismuth (Bi) added to palladium (Pd) catalysts, play a crucial role in enhancing selectivity and stability. Bismuth is thought to prevent the over-oxidation of the palladium surface and limit side reactions, leading to higher yields of the desired product.[1][3]

Reaction Mechanism: Oxidative Dehydrogenation

The following diagram illustrates the proposed mechanism for the catalytic oxidation of D-glucosamine on a Pd-Bi catalyst surface.

Oxidative_Dehydrogenation_Mechanism cluster_catalyst Pd-Bi Catalyst Surface cluster_reactants Reactants cluster_intermediates Surface Intermediates cluster_products Products Catalyst Pd-Bi Nanoparticle Ads_Glucosamine Adsorbed Glucosamine (on Pd-Bi surface) Ads_Oxygen Adsorbed Oxygen (O₂ or O) Glucosamine D-Glucosamine (in solution) Glucosamine->Ads_Glucosamine Adsorption Oxygen O₂ Oxygen->Ads_Oxygen Adsorption & Activation Dehydro_Intermediate Dehydrogenated Intermediate + 2H(ads) Ads_Glucosamine->Dehydro_Intermediate Dehydrogenation Glucosaminic_Acid This compound (desorbed) Dehydro_Intermediate->Glucosaminic_Acid Desorption Water H₂O Ads_Oxygen->Water Reaction with H(ads)

Caption: Proposed oxidative dehydrogenation mechanism on a Pd-Bi catalyst.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound using a highly efficient Pd-Bi/C catalyst system. Alternative methods using gold and platinum catalysts are also discussed.

Protocol 1: Synthesis and Application of Pd-Bi/C Catalyst

This protocol is adapted from established methods for the oxidation of glucose and related sugars, which have demonstrated high efficacy and selectivity.[4][5][6]

Part A: Catalyst Preparation (5% Pd-0.5% Bi on Activated Carbon)

  • Support Preparation: Dry activated carbon (high surface area) at 110°C for 24 hours to remove any adsorbed moisture.

  • Precursor Solution: Prepare an aqueous solution of palladium chloride (H₂PdCl₄) and bismuth nitrate (Bi(NO₃)₃). For a 1 g batch of catalyst, dissolve the appropriate amounts of Pd and Bi salts in deionized water. The use of organometallic precursors like palladium(II) acetylacetonate and bismuth(III) acetate dissolved in acetic acid is also a viable and effective alternative.[4][5]

  • Impregnation: Add the dried activated carbon to the precursor solution. Stir the slurry vigorously for 12-18 hours at room temperature to ensure uniform impregnation.

  • Solvent Removal: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 55-60°C) until a dry powder is obtained.[5]

  • Reduction/Activation:

    • Dry the impregnated powder in a vacuum oven at 80-100°C for 12-24 hours.[6]

    • Place the dried powder in a tube furnace.

    • Heat the sample under a flow of argon or nitrogen to 500°C.[6]

    • Switch the gas to a hydrogen flow (e.g., 5% H₂ in Ar) and maintain the temperature at 300-500°C for 2-4 hours to reduce the metal precursors to their metallic state.[4][6]

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Part B: Catalytic Oxidation of D-Glucosamine

  • Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer, a pH electrode, a gas inlet for oxygen, and a port for base addition (e.g., via a peristaltic pump or automated titrator). Maintain the reactor temperature at 60°C using a water bath.

  • Reaction Mixture: Dissolve D-glucosamine hydrochloride (e.g., 0.6 M) in deionized water in the reactor.[5][6]

  • Catalyst Addition: Add the prepared Pd-Bi/C catalyst to the solution. A typical catalyst loading would be a substrate-to-palladium molar ratio of 500:1 to 5000:1.[4][5]

  • Reaction Initiation:

    • Begin vigorous stirring (e.g., 1000-1500 rpm) to ensure the catalyst is well suspended.[5][6]

    • Start bubbling oxygen through the solution at a controlled flow rate (e.g., 10 mL/min).[5][6]

    • Maintain the pH of the reaction mixture at a constant value (e.g., pH 9.0) by the controlled addition of an aqueous NaOH solution (e.g., 1-3 M).[5][6] The consumption of NaOH is directly proportional to the formation of this compound.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Filter the catalyst immediately and analyze the supernatant for D-glucosamine consumption and this compound formation using HPLC (see Analytical Protocol section).

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by HPLC), stop the oxygen flow and cool the reactor.

    • Remove the catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

    • The resulting solution contains the sodium salt of this compound. The product can be isolated by acidification with a strong acid (e.g., HCl) followed by crystallization or by using ion-exchange chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Work-up p1 Impregnation of C support with Pd and Bi salts p2 Drying & Solvent Removal p1->p2 p3 Thermal Activation (Reduction in H₂ flow) p2->p3 r2 Add Pd-Bi/C Catalyst p3->r2 Catalyst Ready r1 Charge Reactor with D-Glucosamine Solution r1->r2 r3 Set T=60°C, Stirring=1500rpm r2->r3 r4 Start O₂ flow & pH control (NaOH) r3->r4 a1 Monitor Reaction by HPLC r4->a1 Take Aliquots a2 Filter to Remove Catalyst a1->a2 a3 Product Isolation (e.g., Crystallization) a2->a3

Caption: Workflow for the synthesis of this compound.

Alternative Catalytic Systems
  • Gold-Based Catalysts: Gold nanoparticles (AuNPs) supported on various materials are excellent catalysts for the oxidation of glucose and can be adapted for glucosamine oxidation.[7][8] The synthesis of AuNPs can be achieved through methods like the Turkevich method, which involves the reduction of a gold salt (e.g., HAuCl₄) with sodium citrate.[9][10] These catalysts often show high activity under mild, base-free conditions.

  • Platinum-Based Catalysts: Platinum on carbon (Pt/C) is a classic oxidation catalyst.[11] While highly active, it can sometimes lead to over-oxidation or side reactions. The addition of promoter metals can enhance its selectivity for the desired product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the closely related oxidation of glucose using various noble metal catalysts. These values provide a strong starting point for the optimization of D-glucosamine oxidation.

Catalyst SystemSupportTemperature (°C)pHSubstrate:Metal Ratio (mol/mol)Conversion (%)Selectivity to Acid (%)Reference
Pd-BiAl₂O₃609.0600 - 5000~60-80>95[4]
Pd₁₀:Bi₁Al₂O₃609.0Not Specified77.296.0[6]
Pt-CuTiO₂90Base-FreeNot SpecifiedHigh~60 (to diacid)[12]
AuNPsMesoporous SilicaMild (RT-40)NeutralNot SpecifiedHighHigh[7]

Analytical Protocols: Monitoring and Characterization

Protocol 2: HPLC Analysis of Reaction Mixture

Accurate quantification of the substrate and product is crucial for determining reaction kinetics and yield.

  • Sample Preparation:

    • Take a 100 µL aliquot from the reaction mixture.

    • Immediately filter through a 0.22 µm syringe filter to remove the catalyst.

    • Dilute the sample with the mobile phase to a concentration within the calibrated range.

  • Chromatographic Conditions (Example Method):

    • Column: A C18 column (e.g., Phenomenex 100-5 C-18, 250 mm x 4.6 mm) is often suitable.[13] Alternatively, for underivatized sugars, a mixed-mode column like Primesep S can be used.[14]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate at a controlled pH) is common.[13][14]

    • Detection: Since D-glucosamine and this compound lack a strong chromophore, direct UV detection is challenging. The following detection methods are recommended:

      • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.[14][15]

      • Pre-column Derivatization: React the amine group of both substrate and product with a UV-active agent like N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su) before injection, allowing for sensitive UV detection.[16]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Quantification:

    • Prepare calibration standards of pure D-glucosamine hydrochloride and this compound.

    • Generate a calibration curve by plotting peak area against concentration for each compound.

    • Calculate the concentration of substrate and product in the reaction samples based on the calibration curve.

Protocol 3: NMR Characterization of this compound

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The key spectral change to confirm the oxidation is the disappearance of the aldehyde proton signal (around 5.2 ppm for the α-anomer and 4.7 ppm for the β-anomer in D₂O for glucosamine) and the appearance of a carboxyl carbon signal in the ¹³C NMR spectrum (typically >170 ppm). The signals corresponding to the other protons and carbons on the sugar backbone will also shift, providing a unique fingerprint for this compound.[17][18][19]

Conclusion and Future Outlook

The catalytic oxidation of D-glucosamine to this compound using supported noble metal catalysts, particularly Pd-Bi systems, represents a highly efficient and selective synthetic route. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to successfully perform and optimize this important transformation. Future research may focus on the development of even more sustainable catalysts using earth-abundant metals, further exploration of enzymatic routes, and the immobilization of catalysts for enhanced recyclability and application in continuous flow systems.

References

  • Wen-xiu, G., Jian-fei, Z., & Jian-hong, Y. (2006). Catalytic Synthesis of - this compound from D-Glucosamine on Active. Journal of Carbohydrate Chemistry, 25(4), 297-301. [Link]

  • Gu, W., Zhang, J., & Yang, J. (2006). Catalytic Synthesis of D‐Glucosaminic Acid from D‐Glucosamine on Active Charcoal‐Supported Pd‐Bi Catalysts. Journal of Carbohydrate Chemistry, 25(4), 297-301. [Link]

  • Kovtunov, K. V., et al. (2020). Influence of the Method of Preparation of the Pd-Bi/Al2O3 Catalyst on Catalytic Properties in the Reaction of Liquid-Phase Oxidation of Glucose into Gluconic Acid. Catalysts, 10(9), 1039. [Link]

  • Larichev, Y. V., et al. (2024). Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into Gluconic Acid: The Role of Local Environment of Nanoparticles in Dependence of Their Composition. Catalysts, 14(1), 69. [Link]

  • Dong, X., et al. (2012). Chitosan Modification and Pharmaceutical/Biomedical Applications. In Chitin, Chitosan, Oligosaccharides and Their Derivatives (pp. 589-625). [Link]

  • Li, C., et al. (2018). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Nature Communications, 9(1), 4333. [Link]

  • Patil, S. S., et al. (2025). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences, 10(3), 23-31. [Link]

  • Al-Muslet, N. A., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Nanomaterials, 13(12), 1834. [Link]

  • Li, Y., et al. (2021). Amino Acid Ionic Liquids Catalyzed d-Glucosamine into Pyrazine Derivatives: Insight from NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 69(7), 2244-2251. [Link]

  • Zhou, J., et al. (2012). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC International, 95(6), 1541-1554. [Link]

  • Jia, Y., et al. (2014). Glucomannan-mediated facile synthesis of gold nanoparticles for catalytic reduction of 4-nitrophenol. Journal of Nanomaterials, 2014, 8. [Link]

  • Terskikh, V. V., et al. (2005). Solid-state 17O NMR analysis of synthetically 17O-enriched D-glucosamine. Carbohydrate Research, 340(15), 2423-2429. [Link]

  • Nasrollahzadeh, M., et al. (2019). Green and sustainable palladium nanomagnetic catalyst stabilized by glucosamine‐functionalized Fe3O4@SiO2 nanoparticles for Suzuki and Heck reactions. Applied Organometallic Chemistry, 33(1), e4606. [Link]

  • Al-Shaal, M. G., et al. (2017). Oxidation of Glucose using Mono and Bimetallic Catalysts in Base Free Conditions. ChemCatChem, 9(16), 3144-3152. [Link]

  • Zhong, S. P., et al. (2000). High Performance Liquid Chromatographic Determination of Glucosamine in Rat Plasma. Pharmaceutical Sciences, 2(1), 1-5. [Link]

  • Virués-Segovia, C., et al. (2025). 1H NMR studies of molecular interaction of d-glucosamine and N-acetyl-D-glucosamine with curcumin and caffeic acid phenethyl ester in DMSO. Carbohydrate Research, 547, 109704. [Link]

  • Wang, L., et al. (2012). Enzymatic Synthesis of Gold Nanoparticles Wrapped by Glucose Oxidase. Journal of Nanomaterials, 2012, 1-6. [Link]

  • Polte, J. (2015). State of the art in gold nanoparticle synthesis. In Gold Nanoparticles (pp. 1-29). [Link]

  • Megazyme. (n.d.). D-GLUCOSAMINE ASSAY PROTOCOL. [Link]

  • Gholinejad, M., et al. (2023). Sustainable bimetallic Cu/Ni catalysts: leveraging glucose for enhanced immobilization on magnetic Fe3O4/amino natural asphalt composites in coupling reactions. Scientific Reports, 13(1), 1-14. [Link]

  • Dirkx, J. M. H., & van der Baan, H. S. (1981). The oxidation of glucose with platinum on carbon as catalyst. Journal of Catalysis, 67(1), 1-13. [Link]

  • Larichev, Y. V., et al. (2025). Exploring the Impact of Bi Content in Nanostructured Pd-Bi Catalysts Used for Selective Oxidation of Glucose: Synthesis, Characterization and Catalytic Properties. Inorganics, 13(2), 45. [Link]

  • Chen, J. K., et al. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 23(10), 2467. [Link]

  • SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. [Link]

  • Vigh, L., et al. (1985). Complex hydrogenation/oxidation reactions of the water-soluble hydrogenation catalyst palladium di (sodium alizarinmonosulfonate) and details of homogeneous hydrogenation of lipids in isolated biomembranes and living cells. Biochimica et Biophysica Acta (BBA)-Biomembranes, 820(2), 229-240. [Link]

  • Valiyaveettil, S., et al. (2012). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). In NMR in Glycoscience and Glycotechnology (pp. 1-13). [Link]

  • Wahyuningsih, E., et al. (2018). Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]

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purification methods for D-Glucosaminic acid from culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standardized Protocol for the Purification of D-Glucosaminic Acid from Microbial Culture

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of this compound, a valuable amino sugar acid, from complex microbial fermentation broths. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework from initial harvest to a highly purified final product. The protocols are built upon established biochemical principles and are designed to be self-validating through integrated analytical checkpoints.

Introduction: The Challenge and Opportunity

This compound (2-amino-2-deoxy-D-gluconic acid) is a naturally occurring compound and a key chiral synthon in synthetic organic chemistry.[1] Its production through microbial fermentation, often using strains like Pseudomonas putida, presents a scalable and sustainable alternative to traditional chemical synthesis.[2] Fermentation yields can reach upwards of 51.5 g/L, making it an economically significant process.[2] However, the fermentation broth is a complex mixture of the target molecule, microbial cells, residual media components, proteins, and other metabolites. This complexity necessitates a multi-step, systematic purification strategy to achieve the high purity (≥98%) required for pharmaceutical and research applications.[3]

This guide outlines a logical, multi-stage purification workflow. The strategy hinges on the unique physicochemical properties of this compound, particularly its amphoteric nature, which is leveraged for selective capture and polishing.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification scheme.

PropertyValueSource
Molecular Formula C₆H₁₃NO₆[4]
Molecular Weight 195.17 g/mol [4]
Appearance White to off-white powder[3]
Melting Point ~235 °C
pKa Values The exact pKa values for the carboxylic acid and amino groups are not explicitly stated in a single source, but as an amino acid, it will have a pKa for the carboxyl group (typically ~2-3) and one for the amino group (typically ~9-10).[5]
Solubility Water: ~50 mg/mL0.5 M HCl: 50 mg/mL[3]

Overall Purification Workflow

The purification process is segmented into four primary stages: clarification, initial capture, polishing, and final formulation. Each stage is designed to remove a specific class of impurities, progressively increasing the purity of the this compound.

Purification_Workflow cluster_0 Stage 1: Clarification cluster_1 Stage 2: Capture & Concentration cluster_2 Stage 3: Polishing cluster_3 Stage 4: Analysis Fermentation_Broth Fermentation Broth (Cells, Product, Media, Impurities) Centrifugation Protocol 1: Centrifugation / Filtration Fermentation_Broth->Centrifugation Clarified_Broth Clarified Supernatant (Product, Soluble Impurities) Centrifugation->Clarified_Broth IEC Protocol 2: Ion-Exchange Chromatography (IEC) Clarified_Broth->IEC Eluate Desalted Eluate (Concentrated this compound) IEC->Eluate Crystallization Protocol 3: Recrystallization Eluate->Crystallization Crystals Purified Crystals Crystallization->Crystals Analysis Protocol 4: Purity Analysis (HPLC/TLC) Crystals->Analysis Final_Product Final Product (>98% Purity) Analysis->Final_Product

Caption: High-level overview of the this compound purification workflow.

Protocol 1: Clarification of Fermentation Broth

Objective: To remove microbial cells and other particulate matter from the fermentation broth, yielding a clarified supernatant for chromatographic separation.

Causality: The first step in any downstream process is the removal of insoluble components. Centrifugation is a scalable and efficient method to pellet cells and large debris. The resulting supernatant contains the soluble this compound and other dissolved impurities. This step is critical to prevent fouling of downstream chromatography columns.[6]

Step-by-Step Methodology:
  • Harvest: Collect the fermentation broth from the bioreactor.

  • Centrifugation: Transfer the broth to appropriate centrifuge containers. Centrifuge at 8,000-10,000 x g for 20-30 minutes at 4°C. The temperature is maintained at 4°C to minimize potential degradation of the target molecule.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble this compound. Avoid disturbing the cell pellet.

  • Optional Filtration: For complete removal of fine particulates, filter the supernatant through a 0.45 µm or 0.22 µm filter. This is highly recommended before proceeding to chromatography.

  • Sample for Analysis: Retain a small aliquot of the clarified supernatant for initial concentration analysis by HPLC to establish a baseline.

Protocol 2: Capture and Concentration by Ion-Exchange Chromatography (IEC)

Objective: To selectively capture this compound from the clarified broth, thereby concentrating the product and removing a significant portion of impurities.

Principle of IEC for this compound: Ion-exchange chromatography separates molecules based on their net surface charge. This compound is an amino acid, meaning it has both a positively charged amino group (-NH₃⁺) and a negatively charged carboxyl group (-COO⁻). Its net charge is pH-dependent.

  • At low pH (e.g., pH < 2): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

  • At high pH (e.g., pH > 10): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge.

  • At its Isoelectric Point (pI): The molecule has a net charge of zero.

This behavior allows for the use of either cation or anion exchange chromatography. Cation-exchange chromatography, using a resin like Dowex 50, is a well-established method for separating amino sugars.[7] At an acidic pH, the positively charged this compound will bind to the negatively charged resin, while neutral and negatively charged impurities will pass through.

IEC_Mechanism cluster_0 Step 1: Equilibration & Loading (pH ~3) cluster_1 Step 2: Binding cluster_2 Step 3: Elution (High Salt or pH Gradient) Resin_Eq Cation Exchange Resin (Negatively Charged, e.g., -SO₃⁻) Sample_Load Sample Loading This compound (Net Positive) Anionic Impurities (Negative) Neutral Impurities (Neutral) Binding This compound Binds to Resin Sample_Load->Binding Electrostatic Interaction Wash Unbound Impurities Washed Out Elution Elution Buffer (e.g., high [Na⁺]) Displaces this compound Binding->Elution Competition Collection Purified Fractions Collected Wash->Collection Flow-through Discarded

Caption: Mechanism of this compound binding and elution in cation-exchange chromatography.

Step-by-Step Methodology (Cation Exchange):
  • pH Adjustment: Adjust the pH of the clarified supernatant to approximately 2.5-3.0 using an acid like HCl. This ensures the this compound is positively charged.

  • Column Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50 or equivalent). The column size will depend on the volume of the supernatant and the binding capacity of the resin.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CV) of a low ionic strength buffer at the same pH as the adjusted supernatant (e.g., 20 mM citrate buffer, pH 3.0).[8]

  • Sample Loading: Load the pH-adjusted supernatant onto the column at a controlled flow rate.

  • Washing: After loading, wash the column with 5-10 CV of the equilibration buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound this compound using a gradient or step-wise increase in ionic strength or pH. A common method is to use a linear gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer. Alternatively, an eluent of 0.3 N HCl can be effective.[7]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound. This can be done using a rapid method like TLC or a quantitative method like HPLC.[3][9] A ninhydrin-based colorimetric assay can also be used to detect the amino group.[10]

  • Pooling: Pool the fractions containing the pure this compound.

Protocol 3: Desalting and Recrystallization

Objective: To remove the high salt concentration from the pooled fractions and to further purify the this compound through crystallization, yielding a solid, stable product.

Causality: The IEC eluate contains high concentrations of salt (e.g., NaCl or HCl), which must be removed. Crystallization is an excellent final polishing step that relies on differences in solubility.[11] As the product is concentrated and/or an anti-solvent is added, the supersaturated this compound will precipitate out of solution as highly ordered crystals, leaving remaining impurities behind in the solvent.

Step-by-Step Methodology:
  • Desalting (Optional but Recommended): If necessary, the pooled fractions can be desalted using size-exclusion chromatography or diafiltration against deionized water.

  • Concentration: Concentrate the pooled, desalted fractions under reduced pressure using a rotary evaporator. This increases the concentration of this compound, preparing it for crystallization.

  • Crystallization:

    • Transfer the concentrated aqueous solution to a clean crystallization vessel.

    • Slowly add a water-miscible anti-solvent, such as ethanol or isopropanol, while stirring gently until the solution becomes slightly turbid. Conventional methods for amino acid crystallization often involve the addition of a lower alcohol.[11]

    • Cover the vessel and allow it to stand at a cool temperature (e.g., 4°C) for several hours to overnight to promote the formation of large, well-defined crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small volume of the cold anti-solvent (e.g., ethanol) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final purified this compound powder.

Protocol 4: Purity Assessment and Characterization

Objective: To verify the purity and identity of the final product.

Causality: Rigorous analytical testing is required to confirm the success of the purification process and to ensure the product meets the required specifications. HPLC is the gold standard for quantitative purity analysis of amino acids and their derivatives, while TLC offers a rapid, qualitative check.[12]

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water is a common solvent system for amino acids.

  • Visualization: Spraying with a ninhydrin solution and heating will reveal amino-containing compounds as purple spots.

  • Analysis: The purified sample should show a single spot corresponding to a this compound standard. Purity of ≥98% can be assessed by TLC.[3]

High-Performance Liquid Chromatography (HPLC)
  • Methodology: An HPLC method based on a C18 column is often suitable.[9]

  • Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (~210 nm) or derivatization is required. Pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) or ninhydrin allows for sensitive fluorescence or UV-Vis detection.[10][13][14]

  • Analysis: The purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

Summary of Purification Stages

StageKey ProtocolPrimary Impurities RemovedExpected Purity
1. Clarification CentrifugationCells, particulates< 10% (in dry mass)
2. Capture Ion-Exchange ChromatographyProteins, other charged molecules, media components85-95%
3. Polishing RecrystallizationSalts, closely related impurities>98%
4. Analysis HPLC / TLCN/A (Verification Step)Final Product Spec.

References

  • Production of this compound by fermentation with pseudomonas putida. ResearchGate. [Link]

  • Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. PubMed. [Link]

  • Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Publishing Group. [Link]

  • This compound | C6H13NO6. PubChem, National Institutes of Health. [Link]

  • Separation on Dowex 50 Ion-Exchange Resin of Glucosamine and Galactosamine and their Quantitative Determination. SciSpace. [Link]

  • Effect of temperature and pH in a-glucosidase activity and stability. ResearchGate. [Link]

  • Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. ResearchGate. [Link]

  • Determination of glucosamine content in nutraceuticals by capillary electrophoresis using in-capillary OPA labeling techniques. Journal of Food and Drug Analysis. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Debrecen. [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. National Institutes of Health. [Link]

  • Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. MDPI. [Link]

  • Ion-exchange Chromatography Protocol. Conduct Science. [Link]

  • Method for crystallization of amino acids.
  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. PubMed Central, National Institutes of Health. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. PubMed. [Link]

  • Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers. [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. SID.ir. [Link]

  • Purification, crystallization and preliminary X-ray diffraction studies of a putative UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3. PubMed Central, National Institutes of Health. [Link]

  • KEGG COMPOUND: C03752. KEGG. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Glucosaminic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of D-Glucosaminic acid in complex biological matrices such as plasma and synovial fluid. This compound, an amino sugar acid, presents significant analytical challenges due to its high polarity and lack of a native chromophore. This guide details two robust high-performance liquid chromatography (HPLC) methodologies: a highly sensitive and specific direct analysis using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), and an alternative approach utilizing pre-column derivatization for UV or fluorescence detection. We provide detailed, step-by-step protocols, explain the rationale behind critical experimental choices, and offer insights into method validation to ensure data integrity and trustworthiness.

The Analytical Challenge: Quantifying this compound

This compound is a highly polar, hydrophilic molecule. This intrinsic property makes it difficult to retain on traditional reversed-phase (RP) HPLC columns, which separate compounds based on hydrophobicity. Furthermore, its molecular structure lacks a significant UV-absorbing chromophore or native fluorescence, precluding direct detection by common HPLC detectors like UV-Vis or Photodiode Array (PDA) at biologically relevant concentrations.[1][2]

Analysis in biological samples (e.g., plasma, urine, synovial fluid) introduces further complexity due to the presence of numerous interfering endogenous components, such as salts, proteins, and other polar metabolites.[3][4] Therefore, a successful analytical method must address three core issues:

  • Retention: Achieving adequate chromatographic retention on an HPLC column.

  • Detection: Enabling sensitive and selective detection of the analyte.

  • Selectivity: Distinguishing the analyte from a complex sample matrix.

Strategic Approaches to Analysis

To overcome these challenges, two primary strategies are employed. The choice between them depends on the available instrumentation, required sensitivity, and sample throughput needs.

  • Strategy 1: Direct Analysis via HILIC-MS/MS. This is the preferred modern approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode specifically designed for highly polar compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] A thin water layer forms on the stationary phase, and the analyte partitions between this layer and the mobile phase, providing excellent retention for polar molecules.[7] Coupling HILIC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, as it can detect the analyte directly based on its mass-to-charge ratio (m/z) without the need for derivatization.[8][9][10]

  • Strategy 2: Pre-column Derivatization with RP-HPLC. This classic and widely accessible approach involves chemically modifying the this compound molecule to attach a UV-active or fluorescent tag.[2] This derivatization serves two purposes: it increases the hydrophobicity of the analyte, improving its retention on a standard C18 reversed-phase column, and it introduces a chromophore/fluorophore that allows for sensitive detection.[1][11][12] Common derivatizing agents for amino groups include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (OPA).[4][11] While effective, this method introduces extra sample preparation steps and requires careful optimization to ensure complete and reproducible derivatization.[2]

Recommended Protocol: HILIC-MS/MS for Direct Quantification

This protocol provides a highly sensitive and specific method for the direct analysis of this compound, ideal for pharmacokinetic studies and clinical research.

Principle

Biological samples undergo protein precipitation to remove macromolecules. The supernatant is then directly injected onto a HILIC column. The analyte is separated from other polar compounds and subsequently ionized by electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., D-[1-13C]glucosaminic acid) should be used to ensure the highest accuracy and precision.[8]

Experimental Workflow

Figure 1: HILIC-MS/MS Sample Preparation Workflow sample 1. Biological Sample (e.g., 100 µL Plasma) is 2. Add Internal Standard (e.g., 10 µL of ¹³C-Glucosaminic Acid) sample->is ppt 3. Protein Precipitation (e.g., 400 µL ice-cold Acetonitrile) is->ppt vortex 4. Vortex Mix (1 minute) ppt->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant to new vial centrifuge->supernatant inject 7. Inject into HILIC-MS/MS System supernatant->inject

Caption: Sample preparation workflow for HILIC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • D-[1-13C]glucosaminic acid (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate or Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

Step-by-Step Protocol

1. Standard and Sample Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in water. b. Prepare a stock solution of the internal standard (IS) (1 mg/mL) in water. c. Create a series of calibration standards by spiking the biological matrix with the reference standard. d. To a 100 µL aliquot of sample, calibrator, or quality control (QC), add 10 µL of the IS working solution. e. Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4] f. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to an autosampler vial for analysis.

2. Instrumentation and Conditions:

ParameterTypical SettingRationale
HPLC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Amide-phase columns offer excellent retention and peak shape for polar analytes like sugar acids.[13]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidThe buffer aids in ionization and improves peak shape. Formic acid helps with positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content is the weak eluent in HILIC, promoting retention.[7]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)Gradient elution is used to separate the analyte from other matrix components and re-equilibrate the column.
MS System Triple Quadrupole Mass SpectrometerRequired for sensitive and selective MRM transitions.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on this compound is readily protonated.
MRM Transitions Analyte: 196.1 -> 72.1 (Example), IS: 197.1 -> 73.1 (Example)Precursor ion [M+H]+ and a characteristic product ion. These must be optimized by infusing the pure standard.[8]

Alternative Protocol: Pre-column Derivatization with HPLC-UV

This protocol is a cost-effective alternative when an MS detector is unavailable. It uses FMOC-Cl, which reacts with the primary amine of this compound.

Principle of Derivatization

The FMOC-Cl reagent reacts with the amino group of this compound under alkaline conditions to form a stable, highly UV-active derivative. This derivative is more hydrophobic, allowing for separation on a reversed-phase C18 column.[11][14]

Figure 2: FMOC-Cl Derivatization Reaction struct1 This compound (with -NH₂ group) plus + struct2 FMOC-Cl (Derivatizing Agent) arrow Borate Buffer (Alkaline pH) struct3 FMOC-Glucosaminic Acid (UV-Active Derivative) arrow->struct3

Caption: Derivatization of this compound with FMOC-Cl.

Step-by-Step Protocol

1. Sample Preparation and Derivatization: a. Perform protein precipitation on 100 µL of the biological sample as described in section 3.4 (steps d-f), but using only acetonitrile. Dry the supernatant under a stream of nitrogen. b. Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 8.5). c. Add 100 µL of 5 mM FMOC-Cl in acetonitrile.[11] d. Vortex and let the reaction proceed at room temperature for 20 minutes.[15] The reaction time and temperature may require optimization. e. To stop the reaction and remove excess FMOC-Cl, add 50 µL of an amine-containing reagent like 1 M glycine or amantadine and vortex. f. Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterTypical Setting
HPLC System Standard HPLC with UV or Fluorescence Detector
Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 265 nm[11]
Injection Vol. 20 µL
Gradient 0-15 min (30-70% B), 15-17 min (70-95% B), 17-20 min (95% B), 20-25 min (30% B)

Method Validation & Trustworthiness

To ensure the reliability of the generated data, the chosen method must be validated according to established guidelines (e.g., ICH Q2(R1)). A self-validating system is built on proving its performance across key metrics.

Validation ParameterAcceptance CriteriaPurpose
Linearity & Range Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the detector to the concentration of the analyte.
Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%.[16]Defines the lowest concentration that can be reliably quantified.
Accuracy Mean recovery of 85-115% (90-110% for non-LLOQ) of the nominal concentration.[14]Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).[8]Assesses the repeatability (intra-day) and intermediate precision (inter-day) of the method.
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Ensures the signal is from the analyte and not from endogenous matrix components.
Recovery Consistent and reproducible across low, medium, and high concentrations.Measures the efficiency of the sample preparation process (e.g., extraction).[8]

References

  • Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization. Taylor & Francis Online.[Link]

  • High Performance Liquid Chromatographic Determination of Glucosamine in Rat Plasma. University of Alberta Libraries.[Link]

  • Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. National Center for Biotechnology Information (PMC).[Link]

  • Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. PubMed.[Link]

  • Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization. National Center for Biotechnology Information (PMC).[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.[Link]

  • Improved determination of D-glucosamine hydrochloride in health foods by HPLC using 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole as a derivative. PubMed.[Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online.[Link]

  • HPLC chromatograms of Fmoc derivatizatives of glucosamine under different temperatures. ResearchGate.[Link]

  • Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. PLOS One.[Link]

  • (PDF) Determination of Glucosamine in Human Plasma by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Source-Tandem Mass Spectrometry. ResearchGate.[Link]

  • Development and validation of an HPLC method for the determination of glucosamine hydrochloride in a medicinal product in the form of a cream. ResearchGate.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.[Link]

  • Improved determination of D-glucosamine hydrochloride in health foods by HPLC using 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole as a derivative. Semantic Scholar.[Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.[Link]

  • Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. National Center for Biotechnology Information (PMC).[Link]

  • Development and validation of a sensitive HPLC-ESI-MS/MS method for the direct determination of glucosamine in human plasma. PubMed.[Link]

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of D-Glucosaminic Acid Characterization

This compound, an amino sugar acid, is a crucial carbohydrate derivative involved in various biological processes and serves as a valuable building block in synthetic chemistry. Its structural integrity—including the connectivity of its carbon backbone, the position of the amino group, and the stereochemistry of its chiral centers—is paramount to its function. However, like many carbohydrates, its structure presents significant analytical challenges. The high density of similar functional groups (hydroxyls, an amine, and a carboxylic acid) leads to severe spectral overlap in one-dimensional Nuclear Magnetic Resonance (NMR) spectra, making unambiguous assignment difficult.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a suite of modern 1D and 2D NMR experiments for the complete and confident structural elucidation of this compound. We move beyond a simple listing of steps to explain the causality behind the experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic NMR Workflow: From Sample Preparation to Final Structure

The successful elucidation of this compound's structure relies not on a single experiment, but on the logical integration of data from multiple NMR techniques. Each experiment provides a unique piece of the structural puzzle, and together, they build a complete, unambiguous picture.

The overall workflow is visualized below. This strategy is designed to systematically resolve the structural complexities inherent in amino sugars.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation Sample This compound Sample Prep Sample Preparation (D₂O, pH adjustment) Sample->Prep OneD 1D NMR (¹H, ¹³C) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Prep->TwoD Analysis Integrated Data Analysis OneD->Analysis TwoD->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for this compound structural elucidation.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments.

  • ¹H NMR (Proton NMR): This is the starting point for any analysis. For carbohydrates, the ¹H spectrum is characterized by two regions: the anomeric region (δ 4.5-5.5 ppm) and the highly crowded ring-proton region (δ 3.0-4.5 ppm).[2] The anomeric proton (H-1) signal is typically well-resolved and serves as the crucial entry point for assigning the rest of the spin system.[3] The presence of α and β anomers in solution, which interconvert via mutarotation, will often result in two distinct sets of signals.[4]

  • ¹³C NMR (Carbon NMR): Carbon NMR offers much better signal dispersion than proton NMR.[1] Key regions include the carboxyl carbon (δ ~175 ppm), the anomeric carbon (C-1, δ ~90-100 ppm), carbons bearing amino groups (C-2, δ ~50-60 ppm), and other ring carbons (δ ~60-80 ppm).[2] This experiment confirms the number of unique carbon atoms in the structure.

Resolving Complexity: The Power of 2D NMR Spectroscopy

While 1D NMR provides a census of protons and carbons, 2D NMR reveals the connectivity between them. This is essential for overcoming the signal overlap found in the ¹H spectrum.[5] The relationship between these key experiments is crucial to understand.

Logic_Diagram H1 ¹H Spectrum COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C Spectrum C13->HSQC Links ¹H to attached ¹³C HMBC HMBC (¹H-¹³C Long-Range) C13->HMBC Structure Complete Structure (Assignments & Connectivity) COSY->Structure Proton Skeleton HSQC->HMBC Provides starting points for ¹H HSQC->Structure C-H Pairs HMBC->Structure Connects Fragments, Locates C=O

Caption: Logical relationship of 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] Starting from the well-resolved anomeric proton (H-1), one can "walk" through the spin system, identifying H-2, then H-3, and so on, establishing the proton sequence along the carbohydrate backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[7] By overlaying the proton assignments from the COSY experiment, one can unambiguously assign the corresponding carbon resonances (C-1, C-2, C-3, etc.). This is the most reliable method for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for piecing the entire structure together. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[7] This is invaluable for confirming assignments made from COSY and HSQC. Crucially, it allows for the identification of correlations to quaternary carbons, such as the carboxyl carbon (C-6), which has no attached protons and is therefore invisible in an HSQC spectrum. For instance, correlations from H-5 to C-6 will definitively place the carboxylic acid group.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation. For this compound, which is water-soluble, D₂O is the solvent of choice.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound for optimal signal-to-noise on a modern spectrometer.[2]

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of high-purity (99.9%+) Deuterium Oxide (D₂O).

  • pH Adjustment: The chemical shifts of the amino and carboxyl groups are highly pH-dependent. For consistency and comparison with reference data, adjust the pH to a standardized value. A pD of 7.4 is commonly used for biological relevance.[8] This can be achieved by the careful addition of dilute NaOD or DCl in D₂O. Note that pD = pH meter reading + 0.4.

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to set the ¹H chemical shift reference to 0.00 ppm.[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.[8]

Experiment Key Parameters Purpose & Causality
¹H (Proton) Pulprog: zg30NS: 16-64TD: 64kSW: ~12 ppmD1: 2-5 sProvides a quick, high-resolution overview of all proton signals. A sufficient relaxation delay (D1) ensures quantitative accuracy for signal integration if needed.
¹³C (Carbon) Pulprog: zgpg30NS: 1024-4096TD: 64kSW: ~200 ppmD1: 2 sDetects all carbon signals, including the quaternary carboxyl carbon. Proton decoupling (pg) ensures sharp singlets for each carbon, improving resolution. A higher number of scans (NS) is needed due to the low natural abundance of ¹³C.
gCOSY Pulprog: cosygpmfqfNS: 8-16 per incrementTD(F2): 2k, TD(F1): 512SW(F2/F1): ~12 ppmEstablishes ³JHH correlations to map the proton spin system. Gradient-selected (gCOSY) experiments provide cleaner spectra with fewer artifacts.
gHSQC Pulprog: hsqcedetgpsisp2.3NS: 4-8 per incrementTD(F2): 1k, TD(F1): 256SW(F2): ~12 ppm, SW(F1): ~160 ppmCorrelates each proton to its directly attached carbon (¹JCH). The editing feature of this pulse program can distinguish CH/CH₃ (positive) from CH₂ (negative) signals, providing additional structural information.
gHMBC Pulprog: hmbcgpndqfNS: 16-64 per incrementTD(F2): 2k, TD(F1): 512SW(F2): ~12 ppm, SW(F1): ~200 ppmDetects long-range ¹H-¹³C correlations (²JCH, ³JCH) to link spin systems and identify quaternary carbons. The long-range coupling delay is typically optimized for ~8 Hz.

Data Interpretation and Assignment

The following is a guided walkthrough of the data interpretation process, using reference data for this compound at pH 7.4 in D₂O.[8]

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
14.4265.45
23.6661.05
33.8873.43
43.8369.99
53.7675.42
6-175.60

(Data sourced from the Biological Magnetic Resonance Bank, entry bmse000440)[8]

  • Identify the Starting Point (H-1): In the ¹H spectrum, the most downfield proton signal in the carbohydrate region is H-1 at δ 4.42 ppm. This proton is attached to the anomeric-like carbon (C-1), which is bonded to both an oxygen and the C-2 carbon.

  • Trace the Proton Skeleton (COSY):

    • Look at the COSY spectrum. Find the cross-peak corresponding to the H-1 signal (δ 4.42 ppm) on both axes.

    • A correlation will be observed between H-1 and H-2 (δ 3.66 ppm).

    • Now, move to the H-2 signal (δ 3.66 ppm). It will show a correlation back to H-1 and forward to H-3 (δ 3.88 ppm).

    • Continue this process: H-3 correlates with H-2 and H-4 (δ 3.83 ppm); H-4 correlates with H-3 and H-5 (δ 3.76 ppm). This confirms the H1-H2-H3-H4-H5 connectivity.

  • Assign the Carbon Skeleton (HSQC):

    • In the HSQC spectrum, each cross-peak links a proton to its carbon.

    • The proton at δ 4.42 ppm (H-1) will show a cross-peak to the carbon at δ 65.45 ppm. This is C-1.

    • The proton at δ 3.66 ppm (H-2) will correlate to the carbon at δ 61.05 ppm (C-2).

    • Repeat this for all proton-carbon pairs identified in the COSY experiment to assign C-1 through C-5.

  • Confirm and Complete the Structure (HMBC):

    • The HMBC spectrum validates the assignments and, most importantly, locates the C-6 carboxyl group.

    • Look for long-range correlations. For example, the H-1 proton (δ 4.42 ppm) should show a 2-bond correlation to C-2 (δ 61.05 ppm) and a 3-bond correlation to C-3 (δ 73.43 ppm).

    • Crucial Confirmation: The H-5 proton (δ 3.76 ppm) will show a key cross-peak to the downfield quaternary carbon signal at δ 175.60 ppm. This is a ²JCH correlation that unambiguously assigns this resonance to the C-6 carboxyl carbon and confirms its attachment to C-5. Similarly, H-4 (δ 3.83 ppm) may show a ³JCH correlation to C-6.

Conclusion

The structural elucidation of this compound, while challenging due to spectral overlap, can be performed with high confidence using a logical and systematic application of 1D and 2D NMR spectroscopy. By integrating the connectivity information from COSY, direct correlation data from HSQC, and long-range connectivity from HMBC, a complete and validated assignment of all proton and carbon resonances can be achieved. This robust methodology provides the definitive structural information required for quality control, synthetic chemistry, and advanced biological research.

References

  • Whitfield, D. M., & IUPAC-IUBMB Joint Commission on Biochemical Nomenclature. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In-cell NMR spectroscopy, 3-37.
  • Lin, Y. S., Chen, Y. C., & Chen, H. Y. (2018). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 23(10), 2649. [Link]

  • Salvatella, X., & Parella, T. (2018). A Solution NMR Approach to Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18361-18369. [Link]

  • Wikipedia contributors. (2023, November 28). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia, The Free Encyclopedia. [Link]

  • Gajdoš, L., & Koča, J. (2014). NMR of carbohydrates. Nuclear Magnetic Resonance, 43, 332-371. [Link]

  • Consonni, R., & Cagliani, L. R. (2022). NMR-Based Approaches in the Study of Foods. Molecules, 27(23), 7906. [Link]

  • Smith, B. D., Boggess, B., & Zajicek, J. (2022). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • Chemistry Steps. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Blaskó, A., Bunton, C. A., & Humeres, E. (1997). Determination of acid dissociation constants of anomers of amino sugars by 1H NMR spectroseOpy. Carbohydrate Research, 298(3), 163-172. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). This compound. BMRB Entry bmse000440. [Link]

  • ResearchGate. (n.d.). 1H NMR data (400 MHz, 298 K) of glucosamine hydrochloride in D₂O. [Link]

  • ResearchGate. (2018). Formulation of anomerization and protonation in d-glucosamine, based on 1H NMR. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • Stenutz, R., et al. (2002). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 102(2), 423-464. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Li, S., et al. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Molecules, 29(1), 123. [Link]

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Application Note: Advanced Mass Spectrometry Methods for the Unambiguous Identification of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Glucosaminic acid (GlcA), an amino sugar acid, is a critical component of bacterial polysaccharides and a potential biomarker for bacterial infections. Its high polarity, amphoteric nature, and structural similarity to other hexosamines present significant analytical challenges. This application note provides a detailed guide to the robust and sensitive identification of this compound using mass spectrometry (MS). We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). The rationale behind key experimental choices is discussed to empower researchers to adapt these methods for their specific applications.

Introduction: The Analytical Challenge

This compound is an important constituent of various bacterial structures, including the capsules of pathogens like Staphylococcus aureus and Bacillus anthracis. Its detection and quantification in biological matrices can be crucial for diagnosing infections and for developing novel therapeutics. However, its chemical properties—high polarity, low volatility, and poor retention on conventional reversed-phase liquid chromatography columns—make its analysis challenging.

Mass spectrometry, with its inherent sensitivity and specificity, is the premier technique for this purpose. This guide focuses on two validated workflows, explaining the causality behind the choice of derivatization, chromatography, and mass analysis techniques to achieve unambiguous identification.

Core Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on sample complexity, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique. Because this compound is non-volatile, a chemical derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. The most common approach is silylation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for complex biological samples. It allows for the direct analysis of polar compounds in their native state, avoiding the need for derivatization. HILIC is the chromatographic mode of choice, and tandem MS (MS/MS) provides an exceptional degree of selectivity and sensitivity.

Protocol I: GC-MS with Silylation Derivatization

This method is highly effective for purified samples or simple mixtures where this compound is a major component. Silylation replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups, drastically increasing volatility.

Rationale for Silylation

The multiple polar functional groups (-OH, -NH2, -COOH) on this compound lead to strong intermolecular hydrogen bonding, resulting in a high boiling point. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively masks these groups, allowing the molecule to enter the gas phase at temperatures compatible with GC analysis.

Step-by-Step GC-MS Protocol
  • Sample Preparation (Lyophilization):

    • Aliquot 10-100 µg of the sample containing this compound into a 2 mL GC vial.

    • If the sample is in a liquid matrix, freeze it and lyophilize to complete dryness. It is critical to remove all water, as it will quench the silylation reagent.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and solvent.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial in a heating block at 70°C for 60 minutes to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • A splitless injection is recommended for maximizing sensitivity.

Parameter Setting Justification
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms, HP-5ms)A mid-polarity column provides excellent separation for TMS-derivatized sugars.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA controlled temperature ramp separates analytes based on their boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
MS Quad Temp 150°CStandard operating temperature.
Scan Range m/z 50-650Covers the expected mass range of the derivatized compound and its fragments.
Data Interpretation

The fully TMS-derivatized this compound will produce a characteristic mass spectrum. Identification is confirmed by matching the acquired spectrum against a known standard or a spectral library. Key fragments often arise from the loss of methyl groups (m/z 15) or TMS groups (m/z 73).

Protocol II: HILIC-MS/MS for Direct Analysis

This advanced method offers high sensitivity and specificity, making it ideal for detecting this compound in complex matrices like serum, urine, or bacterial culture supernatants without derivatization.

The Power of HILIC and MRM
  • Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., amide, silica) and a high-organic mobile phase. This environment facilitates the retention of highly polar analytes like this compound, which would otherwise pass through a traditional C18 reversed-phase column with little to no retention.

  • Why Tandem MS (MRM)? Multiple Reaction Monitoring (MRM) is a tandem MS technique that provides two layers of mass filtering. First, the quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the parent ion (the deprotonated this compound molecule). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is a unique signature of the target analyte, effectively eliminating background noise and confirming identity with high confidence.

HILIC-MS/MS Workflow Diagram

HILIC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Tandem MS Detection Sample Biological Matrix (e.g., Serum, Culture) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Autosampler Injection Supernatant->Injection Diluted Sample HILIC_Col HILIC Column Injection->HILIC_Col Gradient Gradient Elution (High to Low Organic) HILIC_Col->Gradient ESI ESI Source (-ve) Gradient->ESI Eluted Analyte Q1 Q1: Precursor Ion Isolation ([M-H]-) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition: Chromatogram (RT) + MS/MS Spectrum Detector->Data

Caption: Workflow for this compound analysis by HILIC-MS/MS.

Step-by-Step HILIC-MS/MS Protocol
  • Sample Preparation:

    • For serum or plasma, perform a protein precipitation. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50:50 acetonitrile:water for injection.

  • LC-MS/MS Instrumentation and Conditions:

Parameter Setting Justification
LC Column Amide-HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)The amide stationary phase provides excellent retention and peak shape for polar sugars and acids.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateThe additive aids in ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic solvent used for HILIC elution.
Gradient 95% B -> 50% B over 10 minutesA decreasing organic gradient elutes analytes in order of increasing polarity.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp 40°CElevated temperature reduces viscosity and improves peak shape.
Ion Source Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group on GlcA is readily deprotonated to form a stable [M-H]⁻ ion.
Capillary V -3.0 kVOptimal voltage for generating negative ions.
Scan Type Multiple Reaction Monitoring (MRM)For maximum sensitivity and selectivity.
  • MRM Transition Parameters: this compound has a monoisotopic mass of 195.0743 g/mol . The precursor ion to monitor in negative mode is the [M-H]⁻ ion at m/z 194.1.

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Purpose
m/z 194.1m/z 112.0~15 eVQuantifier: A stable and abundant fragment, ideal for quantification.
m/z 194.1m/z 85.0~20 eVQualifier: A second fragment used to confirm identity and increase confidence.

Note: Optimal collision energies should be determined empirically by infusing a pure standard of this compound.

MRM Principle and Data Confirmation

MRM_Principle INPUT Ion Mix from LC Q1 Q1 (Mass Filter) Selects only m/z 194.1 INPUT:f0->Q1:q1 Q2 Q2 (Collision Cell) Fragments m/z 194.1 with N2 gas Q1:q1->Q2:q2 [M-H]⁻ Q3 Q3 (Mass Filter) Selects only m/z 112.0 Q2:q2->Q3:q3 Fragment Ions DET Detector Q3:q3->DET:d Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective analysis.

Data is considered positive for this compound if:

  • A chromatographic peak appears at the expected retention time (determined by running a pure standard).

  • Both the quantifier (194.1 -> 112.0) and qualifier (194.1 -> 85.0) transitions are detected at that retention time.

  • The ratio of the qualifier to quantifier peak areas is consistent with that of the pure standard (typically within a 20% tolerance).

Conclusion and Best Practices

Both GC-MS and HILIC-MS/MS are powerful techniques for the identification of this compound.

  • GC-MS is a reliable method for simpler, purified samples but requires a robust and reproducible derivatization protocol.

  • HILIC-MS/MS is the superior choice for complex biological matrices, offering unparalleled sensitivity and specificity without the need for derivatization.

For all analyses, the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-D-glucosaminic acid) is highly recommended for accurate quantification, as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response. The protocols outlined here provide a validated starting point for researchers to confidently identify this compound and further our understanding of its role in biology and disease.

References

  • Title: HILIC for the analysis of polar compounds Source: Waters Corporation URL: [Link]

  • Title: A Guide to HILIC Columns and Method Development Source: Agilent Technologies URL: [Link]

  • Title: What is MRM? Source: SCIEX URL: [Link]

  • Title: Electrospray Ionization (ESI) Source: Michigan State University URL: [Link]

Application Note: Quantification of D-Glucosaminic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is a valuable amino sugar acid with emerging applications in the pharmaceutical and food industries as a sweetener, condiment, and a chiral synthon for the synthesis of various bioactive molecules.[1] Its production through microbial fermentation, for instance using Pseudomonas putida, offers a promising and sustainable manufacturing route.[2][3] Accurate and robust quantification of this compound in complex fermentation broth is critical for process optimization, yield calculation, and quality control.

This application note provides detailed protocols for the quantification of this compound in fermentation broth using two primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. An alternative High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization is also discussed. The choice of method will depend on the available instrumentation, required sensitivity, and the sample matrix.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC-PAD is a powerful technique for the direct analysis of carbohydrates and their derivatives without the need for derivatization.[4] At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated as anions on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and specific detection of these non-chromophoric analytes by measuring the electrical current generated from their oxidation at the surface of a gold electrode.[4]

Advantages:

  • High selectivity and sensitivity for carbohydrates and sugar acids.

  • Direct analysis without derivatization, simplifying sample preparation and reducing potential for analytical errors.

  • Excellent for resolving structurally similar carbohydrates.

Disadvantages:

  • Requires a dedicated ion chromatography system with a PAD detector.

  • High pH mobile phases can be corrosive and require careful handling.

Experimental Protocol

1. Sample Preparation: a. Harvest a representative sample from the fermentation broth. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet microbial cells and other insoluble debris. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the filtered sample with deionized water to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of this compound.

2. HPAEC-PAD System and Conditions:

ParameterSetting
Instrument Ion Chromatography System with PAD Detector
Column Dionex CarboPac™ PA100 (4 x 250 mm) or similar
Mobile Phase 200 mM Sodium Hydroxide (NaOH)
Flow Rate 0.4 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Pulsed Amperometric Detector (Gold Electrode)
PAD Waveform Carbohydrate (Standard Quadrupole)

3. Calibration: a. Prepare a stock solution of this compound standard (≥98% purity) in deionized water. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L). c. Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

4. Data Analysis: a. Integrate the peak corresponding to this compound in the chromatograms of the samples. b. Quantify the concentration of this compound in the diluted samples using the linear regression equation from the calibration curve. c. Calculate the original concentration in the fermentation broth by multiplying by the dilution factor.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Principle: GC-MS is a highly sensitive and specific analytical technique. However, this compound is non-volatile and must be chemically modified (derivatized) before it can be analyzed by GC. Silylation is a common derivatization technique that replaces the active hydrogens in the hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups.[3] This increases the volatility and thermal stability of the analyte, allowing it to be separated by gas chromatography and detected by mass spectrometry.

Advantages:

  • High sensitivity and specificity, with structural information provided by the mass spectrum.

  • Capable of analyzing a wide range of metabolites simultaneously.

Disadvantages:

  • Requires a derivatization step, which can be time-consuming and introduce variability.

  • Potential for multiple derivative peaks for a single analyte, which can complicate data analysis.

Experimental Protocol

1. Sample Preparation: a. Follow steps 1a-1c from the HPAEC-PAD sample preparation protocol. b. Transfer a known volume (e.g., 100 µL) of the filtered and diluted sample to a GC vial insert. c. Evaporate the sample to complete dryness under a stream of nitrogen gas at room temperature or using a centrifugal vacuum concentrator. This step is critical as water will react with the silylation reagent.

2. Derivatization: a. To the dried sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 70 °C for 60 minutes to ensure complete derivatization. c. Cool the vial to room temperature before GC-MS analysis.

3. GC-MS System and Conditions:

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temp. 250 °C
Oven Program 100 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (10:1)
Injection Vol. 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

4. Calibration: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water) and create a series of calibration standards. b. Process each standard through the same drying and derivatization procedure as the samples. c. Inject the derivatized standards to generate a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

5. Data Analysis: a. Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum. b. Quantify the analyte using the calibration curve. c. Calculate the original concentration in the fermentation broth, accounting for the dilution factor.

Alternative Method: HPLC with Pre-column Derivatization

For laboratories without access to IC or GC-MS, a viable alternative is reversed-phase HPLC with pre-column derivatization and UV or fluorescence detection. The primary amine group of this compound can be derivatized with a fluorogenic or chromophoric agent. A common derivatizing agent for amino acids and amino sugars is 9-fluorenylmethyl chloroformate (FMOC-Cl).[5]

Workflow Overview:

  • Sample Preparation: Prepare the sample as described for HPAEC-PAD (filtration and dilution).

  • Derivatization: Mix the sample with a borate buffer and a solution of FMOC-Cl in acetonitrile. The reaction is typically rapid at room temperature.

  • HPLC Analysis: Separate the FMOC-derivatized this compound on a C18 column using a gradient of acetonitrile and a buffered aqueous mobile phase.

  • Detection: Monitor the eluent using a fluorescence detector (e.g., λex = 260 nm, λem = 315 nm) for high sensitivity or a UV detector (e.g., 265 nm).

This method offers good sensitivity, particularly with fluorescence detection, but requires careful optimization of the derivatization reaction.

Visualizations

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation (10,000 x g) FermentationBroth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution Injection Inject into IC System Dilution->Injection Prepared Sample Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by HPAEC-PAD.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis FermentationBroth Fermentation Broth Cleanup Centrifugation & Filtration FermentationBroth->Cleanup Drying Evaporation to Dryness Cleanup->Drying ReagentAddition Add BSTFA + TMCS Drying->ReagentAddition Dried Sample Heating Heat (70°C) ReagentAddition->Heating Injection Inject into GC-MS Heating->Injection Derivatized Sample Separation GC Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

Summary of Methods

FeatureHPAEC-PADGC-MS with SilylationHPLC with FMOC Derivatization
Principle Anion-exchange chromatographyGas chromatography-mass spectrometryReversed-phase chromatography
Derivatization Not requiredRequired (Silylation)Required (FMOC)
Sensitivity HighVery HighHigh (with fluorescence detection)
Specificity HighVery HighGood
Throughput ModerateLower (due to derivatization)Moderate
Instrumentation Ion Chromatography SystemGC-MS SystemHPLC with UV/Fluorescence Detector

References

  • Austin Publishing Group. (2023, September 23). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Retrieved from [Link]

  • Carbohydrate research. (2005, January 17). Enzymatic synthesis of this compound from D-glucosamine. Retrieved from [Link]

  • Megazyme. D-Glucosamine Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 10). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Retrieved from [Link]

  • PubMed. (2011, January 15). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Retrieved from [Link]

  • Scribd. (2009, October 16). HPLC Method Development For Glucosamine Sulphate and Diacerein Formulation. Retrieved from [Link]

  • ResearchGate. Production of this compound by fermentation with pseudomonas putida. Retrieved from [Link]

  • Austin Publishing Group. (2023, September 23). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Retrieved from [Link]

  • Solvias. WHITEPAPER …With HPAEC-PAD HIGHLY SENSITIVE ANALYSIS OF GLYCANS IN THERAPEUTIC GLYCOPROTEINS …. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2009). Quantitation of Glucosamine From Shrimp Waste Using HPLC. Retrieved from [Link]

  • ResearchGate. HPAEC-PAD analysis of d-glucaric acid production from d-glucose and GA.... Retrieved from [Link]

  • A.I.Ch.E. Journal. Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • Megazyme. D-Glucosamine Assay Kit. Retrieved from [Link]

  • SciELO. Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroi. Retrieved from [Link]

Sources

Application Note: A High-Throughput Enzymatic Assay for the Quantification of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Glucosaminic acid, a naturally occurring amino sugar acid, is a key component in bacterial metabolism and holds significant potential as a chiral synthon in pharmaceutical development.[1][2] Its quantification is crucial for applications ranging from metabolic research to quality control in bioprocessing. This document provides a detailed methodology for a robust and sensitive enzymatic assay for this compound. The assay is based on an NAD⁺-dependent D-amino acid dehydrogenase, which catalyzes the oxidative deamination of this compound. The resulting production of NADH is monitored either by spectrophotometry at 340 nm or by fluorescence (Ex: 340 nm / Em: 460 nm), offering a flexible and high-throughput solution for researchers.[3] We provide comprehensive, step-by-step protocols for both detection methods, along with a complete guide to assay validation, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of this compound

This compound (2-amino-2-deoxy-D-gluconic acid) is a derivative of glucose and a structural analogue of D-glucosamine.[4] It is recognized as a bacterial metabolite and plays a role in the synthesis of glycosaminoglycans, which are essential for maintaining the integrity of cartilage and other connective tissues.[4][5] This has led to its exploration in joint health supplements, anti-inflammatory agents, and cosmetic formulations for its skin-hydrating properties.[4]

Given its expanding applications, the need for a reliable and sensitive method to quantify this compound in various matrices—including fermentation broths, cell culture media, and purified samples—is paramount. Traditional methods like chromatography can be time-consuming and require specialized equipment. An enzymatic assay offers a compelling alternative, providing high specificity, rapid results, and compatibility with standard laboratory microplate readers.

Assay Principle and Rationale

The assay's design is predicated on the specific enzymatic activity of a D-amino acid dehydrogenase (DAADH). While D-amino acid oxidases are well-characterized, dehydrogenases offer a distinct advantage for this assay format.[6][7] Oxidases produce hydrogen peroxide, which can require a secondary coupled reaction for detection and may lead to enzyme inactivation.[7] In contrast, DAADHs directly link the oxidation of a D-amino acid to the reduction of a soluble cofactor, typically NAD⁺ or NADP⁺.[8]

The Core Reaction:

The enzyme catalyzes the oxidative deamination of this compound at the C-2 position. In this reaction, the amino group is removed, and the substrate is converted to its corresponding α-keto acid (2-keto-2-deoxy-D-gluconic acid). Concurrently, the cofactor Nicotinamide Adenine Dinucleotide (NAD⁺) is reduced to NADH.

The stoichiometry of the reaction is 1:1, meaning one molecule of NADH is produced for every molecule of this compound consumed. The accumulation of NADH can be measured in real-time, as NADH has a distinct absorbance peak at 340 nm, whereas NAD⁺ does not.[3] For enhanced sensitivity, the natural fluorescence of NADH can be utilized.[3][9]

Assay_Principle sub This compound enzyme D-Amino Acid Dehydrogenase sub->enzyme Substrate nad NAD⁺ nad->enzyme Cofactor prod 2-Keto-2-deoxy- D-gluconic Acid + NH₄⁺ enzyme->prod Products nadh NADH enzyme->nadh Reduced Cofactor detect Detection (Absorbance @ 340 nm or Fluorescence Ex/Em: 340/460 nm) nadh->detect Measurement

Caption: Enzymatic conversion of this compound to its α-keto acid with concomitant reduction of NAD⁺ to NADH.

Materials and Reagents

  • This compound standard (≥98% purity, e.g., Sigma-Aldrich)

  • D-Amino Acid Dehydrogenase (DAADH): A commercially available or purified enzyme with activity towards D-amino acids. (Note: Enzyme screening may be necessary to find an enzyme with optimal activity for this compound).

  • NAD⁺ (Nicotinamide Adenine Dinucleotide): High purity, salt-free form.

  • Tris-HCl Buffer (1 M, pH 8.0): Molecular biology grade.

  • Microplates: 96-well, UV-transparent flat-bottom plates for the spectrophotometric assay; black, flat-bottom plates for the fluorometric assay.

  • Microplate reader: Capable of absorbance measurements at 340 nm and/or fluorescence measurements with excitation at ~340 nm and emission at ~460 nm.

  • Nuclease-free water.

  • Phosphate-Buffered Saline (PBS): For sample dilution.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Dilute the 1 M Tris-HCl stock solution 1:10 in nuclease-free water. Prepare fresh and store at 4°C. Rationale: A slightly alkaline pH is often optimal for dehydrogenase activity.

  • This compound Standard Stock (10 mM): Accurately weigh 19.52 mg of this compound (MW: 195.17 g/mol ) and dissolve in 10 mL of nuclease-free water.[4] Aliquot and store at -20°C.

  • Standard Curve Solutions: Prepare a serial dilution of the 10 mM stock solution in Assay Buffer to create standards ranging from 1 mM down to ~1 µM. For a typical curve, prepare 1000, 500, 250, 125, 62.5, 31.25, and 0 µM solutions. Rationale: A standard curve is essential for converting the measured signal (absorbance or fluorescence) into concentration.

  • NAD⁺ Stock Solution (20 mM): Dissolve the required amount of NAD⁺ in Assay Buffer. Prepare fresh on the day of the experiment to prevent degradation.

  • DAADH Enzyme Solution: Reconstitute or dilute the enzyme in ice-cold Assay Buffer to the desired working concentration. (Note: The optimal concentration must be determined empirically during assay development). Keep on ice at all times.

Protocol 1: Spectrophotometric Assay

This protocol is suitable for concentrations in the mid-to-high micromolar range.

  • Setup: Add 50 µL of each standard curve solution or unknown sample to separate wells of a UV-transparent 96-well plate. Include a "blank" well with 50 µL of Assay Buffer.

  • Master Mix Preparation: Prepare a master mix for all reactions to minimize pipetting errors. For each reaction, you will need:

    • 130 µL Assay Buffer

    • 10 µL of 20 mM NAD⁺ solution

    • 10 µL of DAADH enzyme solution

  • Initiate Reaction: Add 150 µL of the master mix to each well using a multichannel pipette. The total volume in each well will be 200 µL.

  • Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30 minutes (kinetic mode). Rationale: A kinetic assay measures the initial rate of reaction (V₀), which is directly proportional to the substrate concentration when the substrate is not limiting.

  • Data Analysis:

    • For each well, calculate the rate of change in absorbance over time (ΔAbs₃₄₀/min).

    • Subtract the rate of the blank from all other measurements.

    • Plot the corrected rates (y-axis) against the known concentrations of the this compound standards (x-axis).

    • Use a linear regression to fit the data and determine the equation of the line (y = mx + c).

    • Calculate the concentration of unknown samples using this equation.

Protocol 2: Fluorometric Assay (Higher Sensitivity)

This protocol is ideal for low micromolar to nanomolar concentrations. Fluorometric assays are generally more sensitive than spectrophotometric methods.[10]

  • Setup: Follow Step 1 from the spectrophotometric protocol, but use a black 96-well plate to minimize light scatter and background fluorescence.

  • Master Mix Preparation: Prepare the same master mix as described in Protocol 1.

  • Initiate Reaction: Add 150 µL of the master mix to each well. Total volume is 200 µL.

  • Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Rationale: These wavelengths are optimal for detecting the fluorescent signal of NADH.[3]

  • Data Analysis:

    • Calculate the rate of change in fluorescence (ΔRFU/min) for each well.

    • Subtract the rate of the blank.

    • Plot the corrected rates (y-axis) versus the standard concentrations (x-axis) and perform a linear regression to determine the concentration of unknown samples.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NAD⁺, Enzyme) add_mm Add Master Mix to Initiate Reaction prep_reagents->add_mm prep_standards Prepare Standard Curve Dilutions add_samples Add Standards & Samples to 96-well Plate prep_standards->add_samples prep_samples Prepare Unknown Samples prep_samples->add_samples add_samples->add_mm measure Kinetic Measurement in Plate Reader (Absorbance or Fluorescence) add_mm->measure calc_rate Calculate Reaction Rate (ΔSignal / Time) measure->calc_rate plot_curve Plot Standard Curve (Rate vs. Concentration) calc_rate->plot_curve calc_conc Determine Sample Concentration plot_curve->calc_conc

Caption: A generalized workflow for the enzymatic quantification of this compound.

Assay Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the assay, a thorough validation should be performed according to established guidelines.[11][12] The following parameters are critical.

Parameter Purpose Methodology Acceptance Criteria
Linearity & Range To confirm the assay signal is proportional to analyte concentration within a specific range.Analyze a minimum of 5-7 standards spanning the expected sample concentration range. Plot the response vs. concentration and perform linear regression.Coefficient of determination (R²) ≥ 0.99.
Sensitivity (LOD/LOQ) To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the blank and S is the slope of the standard curve.LOD and LOQ should be appropriate for the intended application.
Specificity To assess interference from other molecules in the sample matrix.Test potentially cross-reactive molecules (e.g., D-Glucosamine, D-Gluconic acid, L-Glutamic acid, Glucose) at high concentrations.Signal should be less than the LOQ, demonstrating no significant cross-reactivity.
Precision To measure the degree of scatter between repeated measurements.Repeatability (Intra-assay): Analyze 3 replicates of low, medium, and high concentration samples in a single run. Intermediate Precision (Inter-assay): Repeat the analysis on 3 different days with different operators or reagent lots.Coefficient of Variation (%CV) ≤ 15% for all levels.
Accuracy To measure the closeness of the measured value to the true value.Spike & Recovery: Add known amounts of this compound standard to a representative sample matrix and measure the concentration.Recovery should be within 85-115% of the theoretical value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very low signal 1. Inactive enzyme. 2. Degraded NAD⁺. 3. Incorrect detection wavelength.1. Use a fresh enzyme aliquot; verify activity with a known positive control substrate. 2. Prepare NAD⁺ solution fresh for each experiment. 3. Confirm reader settings (340 nm for Abs; Ex/Em 340/460 for Fluor).
High background signal 1. Contaminated reagents or buffer. 2. Autofluorescence/absorbance from the sample matrix. 3. (Fluorescence) Scratched or dirty microplate.1. Use high-purity water and reagents. 2. Run a sample blank (sample without enzyme) and subtract its signal. Dilute sample if necessary. 3. Use a new, clean plate.
Non-linear standard curve 1. Substrate/cofactor depletion at high concentrations. 2. Pipetting errors. 3. Incorrect standard dilutions.1. Narrow the concentration range of the standards or reduce incubation time. 2. Use calibrated pipettes and proper technique. Prepare a master mix. 3. Carefully prepare fresh serial dilutions for each experiment.
High variability (%CV > 15%) 1. Inconsistent incubation times. 2. Temperature fluctuations across the plate. 3. Poor mixing in wells.1. Use a multichannel pipette to add master mix and start all reactions simultaneously. 2. Ensure the plate reader has uniform temperature control. 3. Gently tap the plate or use an orbital shaker before the first read.

Conclusion

The enzymatic assay protocols detailed in this application note provide a robust, sensitive, and high-throughput method for the quantitative determination of this compound. By leveraging the specificity of a D-amino acid dehydrogenase and the established detection of NADH, this system can be readily adopted in diverse research and development settings. The inclusion of both spectrophotometric and fluorometric detection methods offers flexibility based on the required sensitivity and available instrumentation. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible data, facilitating advancements in the study and application of this important biomolecule.

References

  • Megazyme. (n.d.). D-GLUCOSAMINE Assay Procedure K-GLUCM. Retrieved from [Link]

  • Megazyme. (n.d.). D-Glucosamine Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023). Fatty acid synthesis. Retrieved from [Link]

  • D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 15(3), 1357-1372. Retrieved from [Link]

  • Liu, D., et al. (2013). A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid. Biochemistry, 52(28), 4816-4826. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73563, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry - Enzyme Preparations. Retrieved from [Link]

  • Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate Research, 340(1), 139-141. Retrieved from [Link]

  • Hinman, L. M., & Blass, J. P. (1981). An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates. Journal of Biological Chemistry, 256(13), 6583-6586. Retrieved from [Link]

  • KEGG. (n.d.). Compound: C03752. Retrieved from [Link]

  • Jameson, D. M. (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]

  • MS Bioanalytical. (2020). NADH Analysis by UPLC-UV. Retrieved from [Link]

  • Almási, D., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 22(11), 5783. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Krysiuk, I. P., & Horak, I. R. (2020). The approach for express spectrometric determination of the reduced form of nicotinamide adenine dinucleotide (nadh) content. The Ukrainian Biochemical Journal, 92(2), 114-121. Retrieved from [Link]

  • Wikipedia. (2023). D-amino-acid dehydrogenase. Retrieved from [Link]

  • German, D. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • Veskoukis, A. S., et al. (2017). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Redox Report, 22(6), 284-301. Retrieved from [Link]

  • Labsystems Diagnostics. (n.d.). Fluoro Enzymatic Assays. Retrieved from [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • Basicmedical Key. (2017). Spectroscopic Monitoring of NADH: Historical Overview. Retrieved from [Link]

  • Dr.G Bhanu Prakash Animated Medical Videos. (2017). Metabolism of Amino sugars & mucopolysaccharidosis. Retrieved from [Link]

  • Gu, W., et al. (2006). Catalytic Synthesis of this compound from D-Glucosamine on Active Carbon-Supported Platinum. Journal of Carbohydrate Chemistry, 25(4), 297-301. Retrieved from [Link]

  • Cevrentas, P., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 89. Retrieved from [Link]

  • KEGG. (n.d.). D-Amino acid metabolism - Reference pathway. Retrieved from [Link]

  • Wikipedia. (2023). D-amino acid oxidase. Retrieved from [Link]

  • Sorachim SA. (n.d.). Glucose-oxidase. Retrieved from [Link]

  • Hui, S., et al. (2021). Metabolic Complementation between Glucose and Amino Acid Drives Hepatic De Novo Lipogenesis and Steatosis. bioRxiv. Retrieved from [Link]

  • Catalyst University. (2015). Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology. Retrieved from [Link]

  • Akita, H., et al. (2018). Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application. Frontiers in Microbiology, 9, 1782. Retrieved from [Link]

  • Sacchi, S., et al. (2012). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 3, 16. Retrieved from [Link]

Sources

Application Note: D-Glucosaminic Acid as a Substrate for Enzyme Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Glucosaminic Acid in Biological Systems

This compound, an amino sugar acid, is a naturally occurring derivative of D-glucosamine.[1] It plays a role in various biological processes and is of increasing interest to researchers in biochemistry and drug development.[1] Its presence in bacterial metabolic pathways makes it a key molecule for studying microbial physiology and identifying novel enzymatic targets for antimicrobial drug discovery.[2] One such pathway is the degradation of this compound in bacteria like Salmonella enterica, which is crucial for the pathogen's ability to utilize diverse nutrient sources.[3] Understanding the enzymes involved in this pathway is fundamental to deciphering microbial metabolism and developing targeted therapeutic interventions.

This application note provides a detailed guide for utilizing this compound, specifically its phosphorylated form, D-glucosaminate-6-phosphate, as a substrate for the characterization of D-glucosaminate-6-phosphate ammonia-lyase (DGL), a key enzyme in the aforementioned bacterial pathway.[4] The protocols outlined herein offer a robust framework for determining enzyme kinetics and assessing inhibitor efficacy, crucial steps in both fundamental research and preclinical drug development.

The this compound Degradation Pathway: A Source of Novel Enzymatic Targets

In Salmonella enterica, the catabolism of this compound proceeds through a series of enzymatic steps. A critical enzyme in this pathway is D-glucosaminate-6-phosphate ammonia-lyase (DGL), which catalyzes the conversion of D-glucosaminate-6-phosphate to 2-keto-3-deoxy-D-gluconate-6-phosphate (KDG-6-P) and ammonia.[3] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a member of the aminotransferase superfamily and exhibits specificity for a D-amino acid substrate.[1][3] The product, KDG-6-P, is a key intermediate that enters the Entner-Doudoroff pathway, a central metabolic route in many bacteria.[3] The unique mechanism and substrate specificity of DGL make it an attractive subject for enzymological studies and a potential target for novel antibacterial agents.

Below is a diagram illustrating the central role of D-glucosaminate-6-phosphate ammonia-lyase (DGL) in the bacterial catabolism of this compound.

DGL_Pathway D_Glucosaminic_acid This compound D_Glucosaminate_6_P D-Glucosaminate-6-phosphate D_Glucosaminic_acid->D_Glucosaminate_6_P Kinase (Phosphorylation) KDG_6_P 2-Keto-3-deoxy-D-gluconate-6-phosphate D_Glucosaminate_6_P->KDG_6_P DGL (Ammonia Lyase) Entner_Doudoroff Entner-Doudoroff Pathway KDG_6_P->Entner_Doudoroff Further Metabolism

Caption: Role of DGL in this compound metabolism.

Principle of the Enzyme Assay

Directly measuring the activity of D-glucosaminate-6-phosphate ammonia-lyase (DGL) can be challenging as its product, 2-keto-3-deoxy-D-gluconate-6-phosphate (KDG-6-P), does not have a distinct spectrophotometric signature. To overcome this, a coupled-enzyme assay is employed.[3] This method utilizes two additional enzymes to link the formation of KDG-6-P to a readily measurable change in absorbance.

The assay proceeds in three stages:

  • Primary Reaction: DGL converts D-glucosaminate-6-phosphate to KDG-6-P and ammonia.

  • Coupling Reaction 1: 2-keto-3-deoxy-D-gluconate-6-phosphate aldolase (KDPG aldolase) cleaves KDG-6-P into pyruvate and glyceraldehyde-3-phosphate.

  • Coupling Reaction 2: Lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+.

The consumption of NADH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically. The rate of this decrease is directly proportional to the rate of the DGL-catalyzed reaction, provided that the coupling enzymes are present in excess and are not rate-limiting.

The workflow for this coupled-enzyme assay is depicted below.

Coupled_Assay_Workflow cluster_primary Primary Reaction cluster_coupling1 Coupling Reaction 1 cluster_coupling2 Coupling Reaction 2 (Detection) D_Glucosaminate_6_P D-Glucosaminate-6-phosphate KDG_6_P KDG-6-P D_Glucosaminate_6_P->KDG_6_P NH₃ DGL DGL (Enzyme of Interest) D_Glucosaminate_6_P->DGL Pyruvate Pyruvate KDG_6_P->Pyruvate GAP Glyceraldehyde-3-P KDG_6_P->GAP KDPG_Aldolase KDPG Aldolase DGL->KDG_6_P Lactate Lactate Pyruvate->Lactate LDH Lactate Dehydrogenase KDPG_Aldolase->Pyruvate NADH NADH (Absorbs at 340 nm) NAD NAD⁺ NADH->NAD Decrease in A₃₄₀ LDH->Lactate

Caption: Coupled-enzyme assay workflow for DGL characterization.

Experimental Protocols

Materials and Reagents
  • This compound: (e.g., Sigma-Aldrich, Cat. No. G0259)

  • D-glucosaminate-6-phosphate: Synthesized enzymatically from this compound.

  • D-glucosaminate-6-phosphate ammonia-lyase (DGL): Purified from an appropriate expression system (e.g., E. coli expressing the Salmonella enterica DGL gene).[4]

  • 2-keto-3-deoxy-D-gluconate-6-phosphate aldolase (KDPG aldolase): Commercially available or purified.

  • Lactate dehydrogenase (LDH): (e.g., from rabbit muscle)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyridoxal 5'-phosphate (PLP)

  • Triethanolamine-HCl buffer

  • Standard laboratory equipment: Spectrophotometer capable of reading at 340 nm, pH meter, microcentrifuge, pipettes, etc.

Preparation of D-Glucosaminate-6-Phosphate (Substrate)
Protocol: Spectrophotometric Assay for DGL Activity

This protocol is adapted from established methods for assaying DGL.[3]

  • Prepare the Assay Mixture: In a 1 cm path length cuvette, prepare the following reaction mixture (final volume of 1 mL):

    • 100 µL of 1 M Triethanolamine-HCl, pH 8.0 (final concentration: 100 mM)

    • 10 µL of 20 mM NADH (final concentration: 0.2 mM)

    • 1 µL of 50 mM PLP (final concentration: 50 µM)

    • Sufficient amount of KDPG aldolase (e.g., 5 units)

    • Sufficient amount of Lactate Dehydrogenase (e.g., 10 units)

    • Add deionized water to a volume of 950 µL.

    • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add a known amount of purified DGL enzyme to the cuvette.

    • Add varying concentrations of the D-glucosaminate-6-phosphate substrate to initiate the reaction. The final volume should be 1 mL.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of reaction is calculated using the Beer-Lambert law:

      • v₀ (µmol/min/mL) = (ΔA₃₄₀/min) / ε_NADH

      • Where ΔA₃₄₀/min is the change in absorbance at 340 nm per minute, and ε_NADH is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • To determine the specific activity of the enzyme, divide the velocity by the concentration of the enzyme in mg/mL.

Data Presentation and Interpretation

Determining Michaelis-Menten Kinetics

To characterize the kinetic properties of DGL with respect to its substrate, D-glucosaminate-6-phosphate, a series of assays should be performed with varying substrate concentrations while keeping the enzyme concentration constant.

[D-Glucosaminate-6-P] (µM) Initial Velocity (v₀) (µmol/min/mg)
5Experimental Value
10Experimental Value
20Experimental Value
50Experimental Value
100Experimental Value
200Experimental Value
500Experimental Value
1000Experimental Value

The initial velocities obtained are then plotted against the substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the key kinetic parameters:

  • K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of V_max. It is an indicator of the affinity of the enzyme for its substrate.

  • V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibitor Characterization

This assay can be adapted to screen for and characterize inhibitors of DGL. By including a potential inhibitor in the reaction mixture, its effect on the enzyme's kinetics can be determined.

Inhibitor Concentration (µM) % Inhibition IC₅₀ (µM)
Compound AConcentration 1Experimental ValueCalculated Value
Concentration 2Experimental Value
Concentration 3Experimental Value
Compound BConcentration 1Experimental ValueCalculated Value
Concentration 2Experimental Value
Concentration 3Experimental Value

By performing the kinetic analysis in the presence of different concentrations of the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing the changes in K_m and V_max.

Troubleshooting and Considerations

  • Substrate Purity: Ensure the purity of the synthesized D-glucosaminate-6-phosphate, as contaminants may interfere with the assay.

  • Coupling Enzyme Activity: The coupling enzymes (KDPG aldolase and LDH) must be in excess to ensure they are not the rate-limiting step. Their activity should be independently verified.

  • Linearity of the Reaction: The initial velocity should be determined from the linear phase of the reaction. If the reaction rate decreases rapidly, it may indicate substrate depletion or product inhibition.

  • Control Reactions: Always include control reactions lacking the DGL enzyme or the substrate to account for any background absorbance changes.

Conclusion

This application note provides a comprehensive protocol for the characterization of D-glucosaminate-6-phosphate ammonia-lyase using its substrate, a derivative of this compound. The described coupled-enzyme assay is a reliable and reproducible method for determining the kinetic parameters of DGL and for screening potential inhibitors. The insights gained from such studies are invaluable for advancing our understanding of microbial metabolism and for the development of novel therapeutics targeting bacterial pathways.

References

  • Tanner, J. J., et al. (2021). A Novel Octameric Assembly for a Pyridoxal 5'-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D-Amino Acid. Biochemistry, 60(19), 1529-1541. [Link]

  • Muro, S., et al. (2018). His-163 is a stereospecific proton donor in the mechanism of d-glucosaminate-6-phosphate ammonia-lyase. FEBS Letters, 592(3), 438-446. [Link]

  • Iwamoto, R., et al. (2010). Properties and mechanism of d-glucosaminate-6-phosphate ammonia-lyase: An aminotransferase family enzyme with d-amino acid specificity. The FASEB Journal, 24(S1), 771.1-771.1. [Link]

  • Wikipedia. Glucosaminate ammonia-lyase. [Link]

  • Iwamoto, R., et al. (2009). Structure and Mechanism of d-Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5'-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a d-Amino Acid. Biochemistry, 48(36), 8616-8625. [Link]

  • Kulik, V., et al. (2022). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 23(3), 1184. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing D-Glucosaminic Acid Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of D-Glucosaminic Acid (GlcNA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this bioconversion, enhance reaction yields, and troubleshoot common experimental hurdles. This compound is a valuable amino acid with significant applications in the food and medical fields, making efficient and high-yield synthesis a critical objective.[1]

This document moves beyond a simple checklist of steps. It provides a deep dive into the causality behind experimental choices, grounded in established biochemical principles, to empower you to make informed decisions and adapt protocols to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful synthesis strategy.

Q1: What are the primary enzymatic routes for synthesizing this compound?

There are two predominant enzymatic strategies. The most direct route is the oxidation of D-glucosamine (GlcN) using a specific oxidase. A highly effective enzyme for this is the chito-oligosaccharide oxidase, such as LbChi7A from Lentinus brumalis, which can efficiently convert GlcN to this compound.[1] Alternatively, a two-step process involving the hydrolysis of chitosan by chitosanase to yield GlcN, followed by oxidation, can be employed. This is particularly cost-effective when using chitosan from marine waste as a starting material.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue often stemming from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect pH or temperature can drastically reduce enzyme activity.

  • Enzyme Instability: The enzyme may be denaturing over the course of the reaction.

  • Co-product Inhibition: The accumulation of byproducts, such as hydrogen peroxide in oxidase-catalyzed reactions, can inhibit the enzyme.

  • Poor Substrate Quality: Impurities in the D-glucosamine substrate can interfere with the reaction.

  • Inadequate Oxygen Supply: For oxidase enzymes, dissolved oxygen is a critical co-substrate. Insufficient aeration will stall the reaction.

Q3: How does hydrogen peroxide (H₂O₂) affect the reaction, and how can I mitigate its effects?

In reactions catalyzed by oxidases, D-glucosamine is oxidized to D-glucosamino-δ-lactone, which then hydrolyzes to this compound, with the concurrent reduction of O₂ to H₂O₂. High concentrations of H₂O₂ can lead to oxidative damage and inactivation of the enzyme. While some enzymes like LbChi7A show remarkable resistance to H₂O₂ inhibition, others are more sensitive.[1] To mitigate this, you can:

  • Add Catalase: Incorporate catalase into the reaction mixture to catalytically decompose H₂O₂ into H₂O and O₂. This has the dual benefit of removing the inhibitor and regenerating oxygen.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times which lead to higher H₂O₂ accumulation.

Q4: Is enzyme immobilization a viable strategy to improve yield and reusability?

Yes, enzyme immobilization is an excellent strategy. Immobilizing the enzyme on a solid support (e.g., polyacrylonitrile nanofibers) can significantly enhance its thermal and storage stability.[2][3] This allows for easier separation of the enzyme from the product, enabling enzyme reuse and reducing overall process costs. However, be aware that immobilization can sometimes lead to mass transfer limitations, potentially lowering the reaction rate compared to the free enzyme.[2]

Section 2: Core Principles & Reaction Pathway

The primary single-enzyme pathway involves the direct oxidation of D-glucosamine. This reaction is highly efficient and specific, avoiding the hazardous chemicals used in traditional chemical synthesis.[1]

Reaction Mechanism

The enzyme, a D-glucosamine oxidase, catalyzes the oxidation at the C1 position of D-glucosamine. Molecular oxygen (O₂) acts as the electron acceptor, which is reduced to hydrogen peroxide (H₂O₂). The initial product, D-glucosamino-1,5-lactone, is unstable in an aqueous solution and spontaneously hydrolyzes to form the final product, this compound.

ReactionPathway cluster_enzymatic Enzymatic Step cluster_cofactors Co-substrates/Products cluster_hydrolysis Non-Enzymatic Step GlcN D-Glucosamine Lactone D-Glucosamino-δ-lactone (Intermediate) GlcN:e->Lactone:w Oxidation O2 O₂ Enzyme D-Glucosamine Oxidase O2->Enzyme H2O2 H₂O₂ Enzyme->H2O2 GlcNA This compound (Product) Lactone:e->GlcNA:w Hydrolysis H2O H₂O (Spontaneous Hydrolysis) H2O->Lactone Troubleshooting Start Low Yield or Stalled Reaction Check_Controls Are positive controls working? Start->Check_Controls Check_Enzyme Verify Enzyme Activity & Storage Check_Controls->Check_Enzyme No Check_Kinetics Does reaction start then stop? Check_Controls->Check_Kinetics Yes Check_Reagents Verify Reagent Quality (Substrate, Buffer) Check_Enzyme->Check_Reagents Check_H2O2 Measure H₂O₂ / Add Catalase Check_Kinetics->Check_H2O2 Yes Optimize Systematically Optimize Parameters (Temp, pH, [E], [S]) Check_Kinetics->Optimize No Check_pH_Drift Monitor pH during reaction Check_H2O2->Check_pH_Drift Check_Stability Assess enzyme thermal stability Check_pH_Drift->Check_Stability Check_Stability->Optimize

Caption: A decision tree for troubleshooting this compound synthesis.

Section 4: Protocols & Methodologies

Protocol 4.1: Standard Enzymatic Synthesis of this compound

This protocol provides a baseline for the conversion of D-glucosamine using a commercially available D-glucosamine oxidase.

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer at the optimal pH for your chosen enzyme (e.g., pH 7.0). Ensure the pH is adjusted at the intended reaction temperature.

    • Prepare a stock solution of D-glucosamine hydrochloride (e.g., 60 g/L) in the same buffer. [4] * Prepare a stock solution of catalase (e.g., 2000 U/mL) if needed.

    • Reconstitute the D-glucosamine oxidase enzyme in the reaction buffer to a desired stock concentration (e.g., 10 mg/mL).

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a jacketed beaker or shaker flask), add the D-glucosamine solution.

    • Add catalase solution to a final concentration of ~100 U/mL.

    • Set the temperature to the enzyme's optimum (e.g., 30-40°C) and begin stirring to ensure aeration and temperature uniformity.

    • Allow the solution to equilibrate for 10-15 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the D-glucosamine oxidase enzyme to a predetermined final concentration.

    • Take an initial sample (T=0) immediately after adding the enzyme.

    • Collect samples at regular intervals (e.g., every 30, 60, 120 minutes) to monitor the progress.

    • Immediately quench the enzymatic reaction in the collected samples by heat inactivation (e.g., 100°C for 5 minutes) or by adding a strong acid (e.g., 0.1 M HCl) to denature the enzyme.

  • Reaction Termination and Product Analysis:

    • Once the reaction has reached completion (indicated by no further change in product concentration), terminate the entire batch reaction via heat inactivation or acidification.

    • Analyze the concentration of this compound and remaining D-glucosamine in the quenched samples using an appropriate analytical method (see Protocol 4.2).

Protocol 4.2: Quantification of D-Glucosamine and this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the substrate and product. [5]A common method involves derivatization to allow for UV or fluorescence detection.

  • Sample Preparation:

    • Centrifuge the quenched reaction samples to pellet the denatured enzyme and any particulates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with mobile phase to a concentration within the linear range of your calibration curve.

  • Derivatization (Example using FMOC-Cl):

    • This step is necessary as glucosamine and glucosaminic acid lack a strong chromophore. Derivatization attaches a UV-active molecule.

    • Mix the diluted sample with a borate buffer.

    • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetone.

    • Allow the reaction to proceed for a short period before quenching with an amino acid like glycine to consume excess FMOC-Cl.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is typically used. [5] * Detection: Use a UV detector set to the absorbance maximum of the FMOC derivative (e.g., 263 nm). [5] * Quantification: Prepare a standard curve using known concentrations of pure D-glucosamine and this compound that have undergone the same derivatization process. Calculate the concentrations in your samples by comparing their peak areas to the standard curve.

Section 5: Optimization Data & Parameters

The following table summarizes typical starting points for optimizing your reaction. These values should be refined empirically for your specific enzyme and setup.

ParameterTypical RangeRationale & Key Considerations
Enzyme Chito-oligosaccharide Oxidase, Glucosamine OxidaseEnzyme choice is critical. Some, like LbChi7A, are highly efficient and H₂O₂-tolerant. [1]Others may require co-factors or be more sensitive to inhibition.
Substrate [GlcN] 20 - 60 g/LHigh concentrations can increase volumetric productivity but may also cause substrate inhibition. A concentration of 60 g/L has been used successfully in fermentation processes. [4]
Temperature 30 - 50 °CBalance reaction rate with enzyme stability. Higher temperatures increase reaction rates but can also accelerate enzyme denaturation. An optimal temperature of 50°C has been reported for some systems. [6]
pH 5.5 - 7.5Highly enzyme-dependent. The pH must be maintained within the enzyme's optimal range to ensure maximum activity. A pH of 5.8 was optimal for one chitosanase/glucosaminidase system. [6]
Aeration/Agitation 150 - 300 rpmCrucial for oxidase-based reactions to ensure sufficient dissolved oxygen. Inadequate mixing can also create localized substrate/product gradients.
Reaction Time 1 - 72 hoursVaries widely based on enzyme and substrate loading. Highly efficient enzymes can achieve >90% conversion in 60 minutes, [1]while some fermentation processes may take up to 72 hours. [4]

References

  • Raji, O., et al. (2021). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. AMB Express. Available at: [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. Available at: [Link]

  • Megazyme. (N.D.). D-GLUCOSAMINE ASSAY PROCEDURE K-GLUCM. Megazyme. Available at: [Link]

  • Sinha, S., et al. (2016). Enzymatic production of glucosamine and chitooligosaccharides using newly isolated exo-β-d-glucosaminidase having transglycosylation activity. 3 Biotech. Available at: [Link]

  • Wu, B., et al. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress. Available at: [Link]

  • Self, Z. T., et al. (2020). General Protocol to Obtain D-Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. Chemistry – A European Journal. Available at: [Link]

  • Ju, Y., et al. (2013). Preparation of D-glucosamine by hydrolysis of chitosan with chitosanase and β-D-glucosaminidase. International Journal of Biological Macromolecules. Available at: [Link]

  • Vårum, K. M., et al. (2014). A novel analytical method for D-glucosamine quantification and its application in the analysis of chitosan degradation by a minimal enzyme cocktail. Carbohydrate Polymers. Available at: [Link]

  • Chen, Y., et al. (2023). Enhanced Thermal and Storage Stability of Glucose Oxidase via Encapsulation in Chitosan-Coated Alginate and Carboxymethyl Cellulose Gel Particles. Foods. Available at: [Link]

  • Xie, Y., et al. (2018). Enzymatic glycosylation strategies in the production of bioactive compounds. Molecules. Available at: [Link]

  • Milewski, S., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Expert Opinion on Therapeutic Patents. Available at: [Link]

Sources

Technical Support Center: D-Glucosaminic Acid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of D-Glucosaminic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during their experiments. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to ensure the integrity and success of your synthesis.

Introduction to this compound Synthesis

This compound, an amino sugar acid, is a valuable chiral building block in the pharmaceutical and nutraceutical industries.[1] Its synthesis, typically through the oxidation of D-glucosamine, can be prone to the formation of various byproducts that can complicate purification and affect the final product's quality and yield. This guide will address the most common issues, their root causes, and effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of byproducts in this compound synthesis?

A1: The primary sources of byproducts are side reactions involving the starting material, D-glucosamine, which is susceptible to degradation under certain conditions. The main pathways for byproduct formation are:

  • Maillard Reaction: This is a non-enzymatic browning reaction between the amino group of one glucosamine molecule and the carbonyl group of another.[2] It leads to the formation of a complex mixture of products, including colored and flavored compounds. Glucosamine is known to be more reactive in Maillard reactions than glucose.[2]

  • Caramelization: At elevated temperatures, glucosamine can undergo caramelization, a process of sugar decomposition that produces a variety of byproducts, including furfurals and other aromatic compounds.

  • Degradation under Alkaline Conditions: Glucosamine is particularly unstable in alkaline environments, which can accelerate degradation and the formation of various byproducts.[3]

Q2: My reaction mixture is turning brown. What is causing this discoloration?

A2: A brown discoloration is a classic indicator of Maillard reactions and caramelization. The formation of melanoidins, which are high molecular weight, brown-colored polymers, is the final stage of the Maillard reaction.[2] This is often exacerbated by:

  • High Temperatures: Elevated reaction temperatures significantly accelerate the rate of these browning reactions.

  • Alkaline pH: A basic reaction medium promotes the degradation of glucosamine and the formation of colored byproducts.

To mitigate this, it is crucial to maintain optimal temperature and pH control throughout the synthesis.

Q3: What are some of the specific chemical byproducts I should be aware of?

A3: During the synthesis of this compound from D-glucosamine, several specific byproducts may form, particularly if the reaction conditions are not carefully controlled. These can include:

  • Furfurals: Such as 5-hydroxymethylfurfural (5-HMF), which are common degradation products of hexoses under acidic and thermal stress.

  • Pyrazines: These are nitrogen-containing heterocyclic compounds that can form from the reaction of amino sugars. Examples include 2-(tetrahydroxybutyl)-5-(3',4'-dihydroxy-1'-trans-butenyl)pyrazine and deoxyfructosazine.

  • α-Dicarbonyl Compounds: Reactive intermediates such as glucosone and 3-deoxyglucosone can be formed.

  • Unreacted D-Glucosamine: Incomplete oxidation will result in the presence of the starting material in your final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Underlying Mechanism Troubleshooting/Optimization Step
Incomplete Oxidation Insufficient catalyst activity, incorrect stoichiometry of the oxidizing agent, or suboptimal reaction time.1. Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, ensure proper dispersion in the reaction mixture. 2. Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. 3. Check Oxidant Stoichiometry: Recalculate and ensure the correct molar ratio of the oxidizing agent to D-glucosamine.
Byproduct Formation As discussed in the FAQs, Maillard reactions and caramelization consume the starting material, reducing the amount available for conversion to this compound.1. Strict Temperature Control: Maintain the reaction temperature within the recommended range for the specific synthesis method. Avoid localized overheating. 2. pH Management: Control the pH of the reaction mixture. For many oxidation reactions, a slightly acidic to neutral pH is preferred to minimize glucosamine degradation.[3]
Catalyst Deactivation The catalyst's active sites can be blocked by adsorbed byproducts or coke formation, or the metal component can be over-oxidized.[4][5]1. Catalyst Regeneration: If applicable to your catalyst, follow a regeneration protocol. For platinum-based catalysts, a redox cycle may reverse deactivation caused by over-oxidation.[5] 2. Feed Purity: Ensure the D-glucosamine and solvents are of high purity to avoid introducing catalyst poisons.
Issue 2: Poor Purity of this compound (Presence of Byproducts)

Possible Causes & Solutions

Possible Cause Underlying Mechanism Troubleshooting/Optimization Step
Suboptimal Reaction Conditions High temperature and/or alkaline pH promoting Maillard reactions and caramelization.1. Lower Reaction Temperature: If feasible for the chosen oxidation method, reduce the reaction temperature. 2. Buffer the Reaction: Use a suitable buffer system to maintain a stable, slightly acidic to neutral pH.
Inefficient Purification The chosen purification method (e.g., crystallization, chromatography) may not be effective at separating the byproducts from this compound.1. Recrystallization Optimization: Experiment with different solvent systems for recrystallization. 2. Chromatographic Purification: If recrystallization is insufficient, consider using ion-exchange or reversed-phase chromatography for purification. 3. Decolorization: If the product is colored, treatment with activated carbon can help remove colored impurities.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress and Detecting Impurities by HPLC

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of D-glucosamine to this compound and to detect the presence of impurities.

Instrumentation and Reagents:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Potassium dihydrogen phosphate buffer (pH adjusted to ~3.0 with phosphoric acid)[6]

  • D-Glucosamine standard

  • This compound standard

  • High-purity water and solvents

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture at various time points.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic elution using a mixture of Mobile Phase A and B. A typical starting point could be 80:20 (v/v) of Buffer:Acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at a low wavelength (e.g., 210 nm) or CAD for better detection of compounds without strong chromophores.[6][7]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks for D-glucosamine and this compound by comparing their retention times with those of the standards.

    • Monitor the decrease in the D-glucosamine peak area and the increase in the this compound peak area over time to determine the reaction progress.

    • Any additional peaks are indicative of byproducts.

Protocol 2: Identification of Volatile Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile byproducts.

Instrumentation and Reagents:

  • GC-MS system

  • Appropriate capillary column (e.g., DB-Wax)[2]

  • Helium carrier gas

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a larger sample of the final reaction mixture.

    • Adjust the pH to neutral if necessary.

    • Extract the aqueous sample with an organic solvent like ethyl acetate three times.[2]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

    • Concentrate the extract to a small volume.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.

    • GC Program: Use a temperature program to separate the components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200-250°C).[2]

    • MS Detection: Use electron ionization (EI) at 70 eV.

    • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library database (e.g., NIST/Wiley).

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations and potential side reactions in the synthesis of this compound.

Synthesis_Pathway Glucosamine D-Glucosamine Oxidation Catalytic Oxidation Glucosamine->Oxidation Desired Pathway Maillard Maillard Reaction Glucosamine->Maillard Caramelization Caramelization Glucosamine->Caramelization Degradation Alkaline Degradation Glucosamine->Degradation GlucosaminicAcid This compound Oxidation->GlucosaminicAcid Byproducts Byproducts Maillard->Byproducts Caramelization->Byproducts Degradation->Byproducts

Caption: Overview of this compound synthesis and byproduct formation pathways.

Byproduct_Formation cluster_maillard Maillard Reaction cluster_caramelization Caramelization Glucosamine D-Glucosamine Amadori Amadori Rearrangement Glucosamine->Amadori Furfurals Furfurals (e.g., 5-HMF) Glucosamine->Furfurals High Temperature dicarbonyls α-Dicarbonyls (e.g., 3-deoxyglucosone) Amadori->dicarbonyls Melanoidins Melanoidins (Brown Polymers) dicarbonyls->Melanoidins Pyrazines Pyrazines dicarbonyls->Pyrazines

Caption: Simplified mechanism of Maillard reaction and caramelization of D-glucosamine.

References

  • Ogutu, B., Kim, Y. J., Kim, D. W., Oh, S. C., Hong, D. L., & Lee, Y. B. (2017). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 515-522. [Link]

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Journal of Biotechnology & Bioengineering, 1(1), 3. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Hrynets, Y., Ndagijimana, M., & Betti, M. (2014). Non-enzymatic browning reaction of glucosamine at mild conditions: relationship between colour formation, radical scavenging activity and α-dicarbonyl production. Food & Function, 5(8), 1709-1717. [Link]

  • Chen, J. H., & Ho, C. T. (1997). Degradation Products Formed from Glucosamine in Water. Journal of agricultural and food chemistry, 45(10), 4070-4073. [Link]

  • Hrynets, Y., & Betti, M. (2018). Studies on non-enzymatic browning of glucosamine and glucosamine-amino acid solutions. University of Alberta Libraries. [Link]

  • Kumar, V., Kumar, P., Singh, J., & Kumar, D. (2022). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences, 17(3), 26-37. [Link]

  • Organic Syntheses. (n.d.). d-GLUCOSAMINE HYDROCHLORIDE. [Link]

  • Kuster, B. F. M., & Schouten, J. C. (1999). Catalyst deactivation and reactivation during aqueous alcohol oxidation in a redox-cycle reactor. In Studies in Surface Science and Catalysis (Vol. 126, pp. 339-346). Elsevier. [Link]

  • Hew, J. K., Liong, S. Y., Tan, S. C., & @, A. S. (2019). Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. PloS one, 14(5), e0216012. [Link]

Sources

Technical Support Center: Optimizing Fermentation Conditions for D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the fermentative production of D-Glucosaminic acid (DGA). As a valuable chiral intermediate for synthesizing various pharmaceuticals, optimizing its production is of paramount importance. This document provides in-depth, experience-driven guidance on navigating the complexities of DGA fermentation, from strain selection and media optimization to troubleshooting common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Which microorganisms are suitable for this compound production?

A1: Several microorganisms have been identified for the production of DGA and its precursors. Notably, Pseudomonas putida has demonstrated high efficiency in converting D-glucosamine to this compound. A specific strain, Pseudomonas putida GNA5, has been reported to achieve high titers and yields.[1][2] Other bacteria, such as those from the Gluconobacter genus, are known producers of D-gluconic acid, a related compound, and may be engineered for DGA production.[3]

Q2: What is the metabolic pathway for this compound production in Pseudomonas putida?

A2: In Pseudomonas putida, this compound is produced via the oxidation of D-glucosamine. This conversion is a direct oxidation step, likely catalyzed by a dehydrogenase. The precursor, D-glucosamine, can be directly supplied in the medium. Pseudomonas putida possesses robust metabolic pathways for glucose and amino sugar utilization, which can be leveraged for efficient DGA production.[4][5]

Q3: What are the key components of a fermentation medium for this compound production?

A3: A well-defined medium is crucial for optimal DGA production. A typical medium consists of a primary carbon and nitrogen source, along with essential minerals. For Pseudomonas putida GNA5, a preliminary optimized medium includes D-glucosamine-HCl (the precursor), glucose (as an additional carbon source), urea (as a nitrogen source), potassium phosphate (as a buffering agent and phosphorus source), magnesium sulfate (as a source of essential ions), and calcium carbonate (to maintain pH).[2]

Q4: What are the critical physical parameters to control during fermentation?

A4: The key physical parameters that significantly influence DGA production include pH, temperature, aeration, and agitation.[6][7] Maintaining these parameters within their optimal ranges is essential for robust cell growth and efficient product formation. Continuous monitoring and control of these variables are highly recommended.[6][7][]

Q5: How can I quantify the concentration of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[9][10][11] The method typically involves separating the components of the fermentation broth on a suitable column (e.g., a reverse-phase C18 or an organic acid analysis column) and detecting the target molecule using a UV or refractive index detector.[10] Derivatization may be employed to enhance sensitivity and selectivity.[9][10]

II. Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation and provides systematic approaches to their resolution.

Problem 1: Low this compound Titer

Possible Causes & Solutions:

  • Suboptimal Media Composition:

    • Rationale: The concentration and ratio of carbon and nitrogen sources are critical for directing metabolic flux towards DGA production. An imbalance can lead to the synthesis of unwanted byproducts or limit cell growth.

    • Troubleshooting Steps:

      • Vary Carbon Source Concentration: While D-glucosamine is the precursor, an additional carbon source like glucose can enhance biomass production. Systematically vary the initial glucose concentration to find the optimal balance that supports growth without causing significant catabolite repression.

      • Evaluate Different Nitrogen Sources: The type of nitrogen source can influence cellular metabolism. Compare the effects of urea, ammonium salts (e.g., ammonium chloride, ammonium sulfate), and complex nitrogen sources (e.g., yeast extract, peptone) on DGA yield.[12][13][14][15]

      • Optimize Precursor Concentration: High concentrations of D-glucosamine can be inhibitory to some microbial strains. Perform a dose-response experiment to determine the optimal initial concentration of D-glucosamine-HCl.

  • Incorrect pH:

    • Rationale: The activity of the enzymes involved in the conversion of D-glucosamine to this compound is highly pH-dependent. Deviation from the optimal pH can significantly reduce the conversion rate.

    • Troubleshooting Steps:

      • Determine Optimal pH: Conduct small-scale fermentations at different pH values (e.g., in the range of 6.0 to 8.0 for Pseudomonas species) to identify the optimum for DGA production.

      • Implement pH Control: In a bioreactor, use automated pH control with the addition of an acid (e.g., HCl) and a base (e.g., NaOH or ammonia solution). For shake flask cultures, use a well-buffered medium and consider the addition of calcium carbonate to neutralize the produced acid.[16]

  • Inadequate Aeration and Agitation:

    • Rationale: The oxidation of D-glucosamine is an aerobic process. Insufficient dissolved oxygen (DO) will be a rate-limiting factor. Agitation is crucial for ensuring homogenous mixing of nutrients and maintaining a high oxygen transfer rate.

    • Troubleshooting Steps:

      • Monitor Dissolved Oxygen: If using a bioreactor, monitor the DO level and maintain it above a critical setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and/or airflow rate.

      • Optimize Agitation Speed: In shake flasks, use baffled flasks and optimize the shaking speed to ensure adequate aeration.

Problem 2: Browning of the Fermentation Broth

Possible Causes & Solutions:

  • Non-enzymatic Browning Reactions:

    • Rationale: The formation of brown pigments is often due to Maillard reactions between amino groups and reducing sugars, or the degradation of the product itself, especially at elevated temperatures and over long fermentation times. This phenomenon has been observed in the fermentation of related compounds like 2,5-diketo-D-gluconic acid.[1]

    • Troubleshooting Steps:

      • Shorten Fermentation Time: Optimize the fermentation process to achieve the maximum titer in the shortest possible time. This can be accomplished by using a healthy and appropriately sized inoculum and maintaining optimal growth conditions.

      • Optimize Temperature: While a higher temperature might increase the initial reaction rate, it can also accelerate browning. Determine the optimal temperature that balances high productivity with minimal browning.

      • Fed-batch Strategy: Instead of adding all the substrates at the beginning, a fed-batch strategy can help maintain lower substrate concentrations in the broth, potentially reducing the rate of browning reactions.

Problem 3: Formation of Byproducts

Possible Causes & Solutions:

  • Metabolic Overflow:

    • Rationale: When the central carbon metabolism is overloaded with substrate, cells may divert excess carbon to the formation of byproducts such as organic acids (e.g., acetate, lactate) or other amino sugars.[17][18][19]

    • Troubleshooting Steps:

      • Control Substrate Feeding: Implement a fed-batch feeding strategy to maintain the substrate concentration at a level that can be efficiently channeled into the desired metabolic pathway without causing overflow.

      • Metabolic Engineering: For advanced users, consider metabolic engineering approaches to block competing pathways. For example, knocking out genes responsible for the synthesis of major byproducts can redirect carbon flux towards DGA production.

III. Experimental Protocols

Protocol 1: Optimization of Fermentation Medium

This protocol provides a step-by-step guide for optimizing the key components of the fermentation medium using a one-factor-at-a-time (OFAT) approach.

  • Baseline Medium: Start with the preliminary optimized medium for Pseudomonas putida GNA5.[2]

    • D-glucosamine-HCl: 30 g/L

    • Glucose: 5 g/L

    • Urea: 5 g/L

    • KH2PO4: 2 g/L

    • MgSO4·7H2O: 0.5 g/L

    • CaCO3: 10 g/L

    • Initial pH: 7.0

  • Optimization of Carbon Sources:

    • Keeping all other components constant, vary the concentration of glucose (e.g., 0, 5, 10, 15, 20 g/L).

    • In a separate experiment, vary the concentration of D-glucosamine-HCl (e.g., 20, 30, 40, 50, 60 g/L).

  • Optimization of Nitrogen Source:

    • Using the optimized carbon source concentrations, replace urea with other nitrogen sources (e.g., (NH4)2SO4, NH4Cl, peptone, yeast extract) at an equivalent nitrogen concentration.

  • Analysis: At the end of each fermentation, measure the cell density (OD600) and the concentration of this compound using HPLC.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol that may require further optimization based on the available instrumentation and specific requirements.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary to fall within the linear range of the standard curve.

  • HPLC Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or an organic acid analysis column.

    • Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.1% phosphoric acid or sulfuric acid in water).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

IV. Data Presentation & Visualization

Table 1: Recommended Ranges for Key Fermentation Parameters
ParameterRecommended RangeRationale
Temperature28-37 °CBalances enzyme activity and cell viability.[20]
pH6.5-7.5Maintains optimal enzymatic activity for the conversion.[20]
Dissolved Oxygen>20% saturationThe conversion of D-glucosamine is an oxidative process.
Agitation200-400 rpmEnsures proper mixing and oxygen transfer.
Diagrams

DGA_Biosynthesis D_Glucosamine D-Glucosamine (in medium) Transport Transport into cell D_Glucosamine->Transport D_Glucosamine_intra Intracellular D-Glucosamine Transport->D_Glucosamine_intra Oxidation Oxidation (Dehydrogenase) D_Glucosamine_intra->Oxidation DGA This compound Oxidation->DGA

Caption: Biosynthetic pathway of this compound from D-glucosamine.

Troubleshooting_Low_Yield Start Low DGA Yield Check_Media Analyze Media Composition Start->Check_Media Check_pH Verify pH Control Start->Check_pH Check_Aeration Assess Aeration & Agitation Start->Check_Aeration Optimize_CN Optimize C/N Ratio & Precursor Concentration Check_Media->Optimize_CN Optimize_pH Determine & Control Optimal pH Check_pH->Optimize_pH Optimize_DO Increase O2 Transfer (RPM, Airflow) Check_Aeration->Optimize_DO Success Improved Yield Optimize_CN->Success Optimize_pH->Success Optimize_DO->Success

Caption: Troubleshooting workflow for low this compound yield.

V. References

  • (2025-08-06). Optimization of Fermentation Media for Enhanced Amino Acids Production by Bacteria Isolated from Natural Sources. ResearchGate. [Link]

  • (2022-07-08). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers. [Link]

  • Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress, 27(1), 32–37. [Link]

  • (2013). A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma. National Institutes of Health. [Link]

  • (2022-03-14). Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. Applied and Environmental Microbiology. [Link]

  • del Castillo, T., Ramos, J. L., Rodríguez-Herva, J. J., Fuhrer, T., Sauer, U., & Duque, E. (2007). Convergent Peripheral Pathways Catalyze Initial Glucose Catabolism in Pseudomonas putida: Genomic and Flux Analysis. Journal of Bacteriology, 189(14), 5142–5152. [Link]

  • (2025-10-24). N-acetyl-glucosamine primes Pseudomonas aeruginosa for virulence through a type IV pili/cAMP-mediated morphology transition. PubMed. [Link]

  • (2022-04-12). Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. eScholarship.org. [Link]

  • Dvořák, P., & de Lorenzo, V. (2022). Engineering of Pseudomonas putida for accelerated co-utilization of glucose and cellobiose yields aerobic overproduction of pyruvate explained by an upgraded metabolic model. bioRxiv. [Link]

  • Udaondo, Z., Matilla, M. A., & Krell, T. (2013). Regulation of Glucose Metabolism in Pseudomonas: THE PHOSPHORYLATIVE BRANCH AND ENTNER-DOUDOROFF ENZYMES ARE REGULATED BY A REPRESSOR CONTAINING A SUGAR ISOMERASE DOMAIN. Journal of Biological Chemistry, 288(48), 34507–34520. [Link]

  • Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2017). Amino acids production focusing on fermentation technologies. SciSpace. [Link]

  • (n.d.). Lessons. Shodex HPLC Columns. [Link]

  • (2021). Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. ResearchGate. [Link]

  • (2017). Amino acids production focusing on fermentation technologies. [Link]

  • (2021). Nitrogen metabolism in Pseudomonas putida: functional analysis using random barcode transposon sequencing. bioRxiv. [Link]

  • (2025-08-07). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • (2025-10-24). N-acetyl-glucosamine primes Pseudomonas aeruginosa for virulence through a type IV pili/cAMP-mediated morphology transition. National Institutes of Health. [Link]

  • (2025-08-07). Production of this compound by fermentation with pseudomonas putida. [Link]

  • (2022). Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. [Link]

  • Ekwe, E. O., & Harrigan, W. F. (2016). Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine. 3 Biotech, 6(2), 143. [Link]

  • (n.d.). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE. [Link]

  • (n.d.). Schematic of metabolic pathways in Pseudomonas putida, growth.... ResearchGate. [Link]

  • (2023). Specific Gene Expression in Pseudomonas Putida U Shows New Alternatives for Cadaverine and Putrescine Catabolism. MDPI. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

Sources

troubleshooting peak tailing in D-Glucosaminic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Glucosaminic Acid HPLC Analysis

Welcome to the technical support resource for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the scientific reasoning behind them to empower you in your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing peaks are problematic because they can compromise the accuracy and reproducibility of your analysis by making it difficult to determine the exact peak area and height for quantification.[2] This can also lead to poor resolution between adjacent peaks, potentially obscuring smaller impurities.[2] A common metric for peak shape is the tailing factor (TF) or asymmetry factor (As); a value greater than 1.2 often indicates significant tailing that should be addressed.[2][3]

Q2: Why is my this compound peak particularly prone to tailing?

A: this compound is a polar molecule containing both a primary amine (a basic group) and a carboxylic acid (an acidic group).[4][5] This amphoteric nature makes it susceptible to multiple interaction modes with the stationary phase. The primary cause of peak tailing for such polar compounds is often secondary interactions with the silica-based stationary phase.[3][6] Specifically, the basic amine group can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to a mixed-mode retention mechanism and causing the peak to tail.[1][3]

In-Depth Troubleshooting Guide

Peak tailing issues in the HPLC analysis of this compound can typically be traced back to one of four areas: the column, the mobile phase, the sample itself, or the HPLC system hardware. A systematic approach is key to efficiently identifying and resolving the problem.[7]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of peak tailing.

Troubleshooting_Workflow cluster_system System/Hardware Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed for this compound q1 Is it only the this compound peak or all peaks tailing? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Only this compound Peak Tailing q1->one_peak One sys_issues Extra-column volume (tubing, fittings) Detector issues all_peaks->sys_issues analyte_issues Column Chemistry Mobile Phase Sample Preparation one_peak->analyte_issues

Caption: A logical workflow to diagnose peak tailing.

Column-Related Issues

The interaction between this compound and the column's stationary phase is the most common source of peak tailing.

Q: Could secondary interactions with the column be causing my peak to tail?

A: Yes, this is the most likely cause.[1][7] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) that can be deprotonated and negatively charged, especially at mid-range pH.[2] The positively charged amine group of this compound can then undergo strong ionic interactions with these sites, which is a different and stronger retention mechanism than the intended hydrophobic interaction.[1][3] This leads to poor peak shape.

Solutions:

  • Use a Modern, End-capped Column: Opt for a high-purity silica column that is thoroughly end-capped. End-capping treats most of the residual silanols with a small, less polar group, effectively shielding them from interacting with your analyte.[2][3]

  • Consider a Polar-Embedded or Hybrid Column: These columns have polar groups embedded within the stationary phase, which can help to shield the silanol groups and provide alternative interaction sites, often leading to improved peak shape for polar compounds.[2][8]

  • Alternative Chemistries: For challenging separations of sugars and related compounds, consider specialized columns such as:

    • Amino (NH2) columns: These are often used for carbohydrate analysis but can be less stable.[9][10]

    • Ligand-exchange columns: These provide an alternative separation mechanism that can be very effective for sugars and sugar acids.[9]

    • HILIC (Hydrophilic Interaction Liquid Chromatography) columns: HILIC is well-suited for the retention of very polar compounds like this compound.[8]

Q: What if my column is old or contaminated?

A: Column performance degrades over time. Contaminants from previous samples can accumulate at the head of the column, and the stationary phase itself can degrade, exposing more active silanol sites.[6] A void at the column inlet, caused by the collapse of the packing material, can also lead to peak distortion.[7]

Diagnostic Protocol: Column Health Check

  • Disconnect the Column: Run the HPLC system without the column to ensure the pressure is normal and the baseline is stable.

  • Reverse and Flush: If the column pressure is high, disconnect it from the detector, reverse the flow direction, and flush with a strong solvent (e.g., isopropanol, then a solvent stronger than your mobile phase). Do not flush into the detector.

  • Benchmark: If you have a standard test mix for your column, run it to see if the performance (retention time, peak shape, efficiency) meets the manufacturer's specifications. A significant deviation indicates a problem with the column.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and buffering capacity, is a powerful tool to control peak shape.

Q: How does mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is critical because it controls the ionization state of both your analyte and the column's residual silanol groups.[2][7]

  • Silanol Groups: At a pH below 3, most silanol groups are protonated (Si-OH) and neutral, which minimizes their ability to ionically interact with the basic amine of this compound.[3][7]

  • This compound: As an amino acid, it has two pKa values. The carboxylic acid group has a pKa around 2-3, and the amino group has a pKa around 9-10.

    • At low pH (<2), the amine is protonated (-NH3+) and the acid is neutral (-COOH).

    • At neutral pH, it exists as a zwitterion (-NH3+ and -COO-).

    • At high pH (>10), the amine is neutral (-NH2) and the acid is deprotonated (-COO-).

Operating at a pH close to the analyte's pKa can lead to a mix of ionized and unionized forms, resulting in peak broadening or splitting.[2][11]

Experimental Protocol: pH Optimization

  • Start Low: Prepare your mobile phase with a buffer at a pH of ~2.5-3.0 (e.g., using a phosphate or formate buffer).[12] This will suppress silanol ionization.

  • Ensure Buffer Capacity: Use a buffer concentration of at least 10-20 mM to ensure stable pH control.[7][13]

  • Measure Aqueous Portion: Always measure the pH of the aqueous portion of your mobile phase before mixing with the organic modifier.[7]

  • Consider High pH: If low pH doesn't resolve the issue, and you have a pH-stable column (e.g., a hybrid or specially bonded phase), you could explore a high pH (~10-11). At high pH, the silanol groups are ionized, but the amine group of your analyte is neutral, which can also reduce unwanted interactions.[14][15]

Mobile Phase Additives for Peak Shape Improvement
AdditiveConcentrationMechanism of ActionConsiderations
Phosphate Buffer 10-50 mMProvides robust pH control, especially in the pH 2-3 range.[11]Can precipitate in high concentrations of acetonitrile. Not suitable for LC-MS.[11][12]
Formate/Acetate Buffer 10-25 mMVolatile buffers, excellent for LC-MS compatibility.[11]Lower buffering capacity compared to phosphate.
Triethylamine (TEA) ~0.05 M (5 mM)A "sacrificial base" that preferentially interacts with active silanol sites, masking them from the analyte.[7][12]Can shorten column lifetime and may interfere with detection.
EDTA ~0.1 mMA chelating agent that binds to trace metal ions in the system or stationary phase, preventing them from interacting with the analyte.[7]Used when metal chelation is suspected as a cause of tailing.

Sample and System-Related Issues

Sometimes the problem lies not with the chemistry but with the sample preparation or the physical setup of the HPLC.

Q: Could my sample preparation be the problem?

A: Yes. Two common issues are the injection solvent and sample concentration.

  • Solvent Mismatch: If you dissolve your this compound standard or sample in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion, including tailing or splitting.[6][14] Solution: Always try to dissolve your sample in the initial mobile phase.[16]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[6] Solution: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.

Q: What if all the peaks in my chromatogram are tailing?

A: If every peak shows tailing, the issue is likely not chemical but physical, related to the HPLC system itself.[14] This is often caused by "extra-column volume" or dead volume, which is any space the sample travels through outside of the column that can cause band broadening.

System Check Protocol:

  • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are secure and that the tubing is fully seated in the port. A poor connection can create a small void.

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.[2]

  • Column Void: A void at the inlet of the column can cause tailing for all peaks. This is a column issue but has a system-wide effect.[7]

Interaction Mechanism Leading to Peak Tailing

The diagram below illustrates the secondary ionic interaction between a protonated this compound molecule and a deprotonated silanol group on the stationary phase surface, which is a primary cause of peak tailing.

Secondary_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte This compound Si-O- Si-O⁻ Analyte R-NH₃⁺ Analyte->Si-O- Strong Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

By systematically working through these potential causes, you can effectively diagnose and resolve peak tailing issues in your this compound analysis, leading to more accurate, reliable, and reproducible results.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. (2019-11-12). [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06). [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018-01-03). [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17). [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. [Link]

  • This compound | C6H13NO6 | CID 73563 - PubChem - NIH. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024-12-11). [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012-07-01). [Link]

  • Aminex™ HPLC Columns - Bio-Rad. [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. [Link]

  • Why it matters and how to get good peak shape. (2023-08-10). [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro - Semantic Scholar. (2022-01-28). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents - Agilent. [Link]

  • HPLC Sample Preparation - Organomation. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27). [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • CAS No : 3646-68-2 | Product Name : this compound | Pharmaffiliates. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2012-07-01). [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development - ResearchGate. (2025-08-05). [Link]

  • Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. (2017-09-12). [Link]

  • Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization - NIH. [Link]

  • A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis - Welch Materials. (2024-10-09). [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization - MDPI. (2024-12-12). [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. (2023-07-19). [Link]

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Technical Support Center: Spectrophotometric Assays for D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of D-Glucosaminic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectrophotometric quantification of this compound and related amino sugars. Here, we will address common challenges, with a focus on identifying and mitigating interference to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for quantifying this compound?

While specific, validated spectrophotometric assays exclusively for this compound are not widely commercialized, its quantification is often achieved by adapting well-established methods for amino sugars, like the Morgan-Elson or ninhydrin-based assays.[1][2] this compound, being a derivative of glucosamine, possesses a primary amino group that can react with ninhydrin to produce a colored product, often referred to as Ruhemann's Purple.[2] The Morgan-Elson reaction, traditionally used for N-acetylated amino sugars, can also be adapted for other hexosamines.[1][3]

It is important to note that due to the structural similarity of this compound to other amino sugars and amino acids, these methods are not inherently specific.[1] Therefore, careful consideration of potential interferences and appropriate sample preparation are crucial for accurate quantification.

Q2: I am observing a high background absorbance in my blank samples. What could be the cause?

High background absorbance in blank samples is a common issue in spectrophotometry and can stem from several sources:

  • Contaminated Reagents: The reagents themselves may be contaminated with substances that absorb at the analytical wavelength. Prepare fresh reagents using high-purity water and chemicals.

  • Dirty or Scratched Cuvettes: Residue or scratches on the cuvettes can scatter light, leading to increased absorbance readings.[4][5] Ensure your cuvettes are thoroughly cleaned and handled with care. For UV range measurements, quartz cuvettes are mandatory.[4]

  • Improper Blanking: The blank solution must contain everything that your sample solution contains, except for the analyte of interest (this compound).[6] This includes the buffer, any solvents, and other matrix components.

  • Instrument Drift: The spectrophotometer's lamp may not have been given sufficient time to warm up and stabilize, leading to drifting readings.[7] Always allow the instrument to warm up for the manufacturer-recommended time before taking measurements.

Q3: My standard curve for this compound is not linear. What are the potential reasons?

A non-linear standard curve can indicate a few potential problems with your assay:

  • Concentration Range Exceeded: The concentration of your standards may be outside the linear range of the assay.[8] Dilute your standards and re-run the assay to determine the optimal concentration range.

  • Reagent Limitation: At high concentrations of this compound, one of the assay reagents may become the limiting factor in the color-forming reaction, leading to a plateau in the curve.

  • Sample Precipitation: At higher concentrations, the analyte or a reaction product might precipitate out of solution, causing a deviation from linearity.

  • Incorrect Wavelength: Ensure you are measuring the absorbance at the correct wavelength maximum (λmax) for the colored product of your specific assay.

Troubleshooting Guide for Specific Interferences

Interference is a significant challenge in the spectrophotometric analysis of biomolecules.[9] This section provides a detailed guide to identifying and mitigating common interferences in this compound assays.

Issue 1: Overestimation of this compound in the Presence of Other Amino Sugars or Amino Acids

The "Why": The colorimetric reactions used for this compound quantification are often not specific. For instance, the ninhydrin reaction detects the primary amino group, which is present in all primary amino acids and other amino sugars like glucosamine and galactosamine.[2][10] This lack of specificity can lead to a significant overestimation of the this compound concentration in complex biological samples.

The "How-To" for Mitigation:

  • Chromatographic Separation: The most effective way to eliminate interference from other amino sugars and amino acids is to separate them from this compound before quantification. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a powerful technique for this purpose.[11][12]

  • Enzymatic Methods: In some cases, specific enzymes can be used to degrade interfering substances. For example, if glucose is an interferent, glucose oxidase can be used to selectively remove it.

  • Correction Factors: If the concentration of the primary interfering substance is known, it may be possible to determine a correction factor by running a standard curve of the interferent alone. However, this approach is less accurate and should be used with caution.

Issue 2: Interference from Proteins in the Sample Matrix

The "Why": Proteins can interfere with spectrophotometric assays in several ways:

  • Light Scattering: Large protein molecules can scatter light, leading to an artificially high absorbance reading.

  • Non-specific Binding: Proteins may non-specifically bind to the assay reagents or the colored product, inhibiting the reaction or causing precipitation.

  • Intrinsic Absorbance: Some proteins have a natural absorbance at the analytical wavelength.

The "How-To" for Mitigation: Deproteinization

It is highly recommended to remove proteins from your sample before performing the assay. Here are two common deproteinization methods:

Protocol 1: Trichloroacetic Acid (TCA) Precipitation

  • To 1 mL of your sample, add 100 µL of 100% (w/v) TCA to a final concentration of 10%.

  • Vortex the mixture thoroughly.

  • Incubate on ice for 10-20 minutes to allow the protein to precipitate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized sample, for your assay.

  • Neutralize the supernatant with a suitable base (e.g., NaOH) before proceeding with the assay, as many colorimetric reactions are pH-sensitive.

Protocol 2: Ultrafiltration

  • Select a centrifugal ultrafiltration unit with a molecular weight cut-off (MWCO) that will retain proteins while allowing this compound to pass through (e.g., a 10 kDa MWCO).

  • Add your sample to the upper chamber of the ultrafiltration unit.

  • Centrifuge according to the manufacturer's instructions.

  • The filtrate in the collection tube is your deproteinized sample, ready for analysis.

Issue 3: Interference from Reducing Substances

The "Why": Reducing substances, such as ascorbic acid, glutathione, and even some sugars, can interfere with colorimetric assays that involve oxidation-reduction reactions.[13] For example, they can react with ninhydrin and affect the formation of Ruhemann's Purple.

The "How-To" for Mitigation:

  • Sample Dilution: If the concentration of the interfering substance is low, simply diluting the sample may reduce its effect to a negligible level.

  • Control Experiments: Running a control sample with a known amount of the suspected interfering substance can help to quantify its effect on the assay.

  • Alternative Assays: If interference from reducing substances is a significant and unavoidable problem, consider using an alternative analytical method that is not based on redox chemistry, such as HPLC with a suitable detector.[11]

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for a this compound assay and a decision tree for troubleshooting common issues.

AssayWorkflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Sample Biological Sample Deproteinize Deproteinization (e.g., TCA, Ultrafiltration) Sample->Deproteinize Separate Chromatographic Separation (Optional, for high specificity) Deproteinize->Separate Reagent Add Assay Reagents (e.g., Ninhydrin) Separate->Reagent Incubate Incubation (Color Development) Reagent->Incubate Measure Measure Absorbance (at λmax) Incubate->Measure Calculate Calculate Concentration Measure->Calculate StdCurve Prepare Standard Curve StdCurve->Calculate

Caption: A generalized workflow for the spectrophotometric quantification of this compound.

TroubleshootingTree Start Inaccurate Results? HighAbs High Absorbance in Blank? Start->HighAbs Yes NonLinear Non-Linear Standard Curve? Start->NonLinear No ContamReagents Contaminated Reagents? HighAbs->ContamReagents LowSignal Low or No Signal? NonLinear->LowSignal No Concentration Concentration Out of Range? NonLinear->Concentration Yes WrongWavelength Incorrect Wavelength? LowSignal->WrongWavelength Yes DirtyCuvettes Dirty/Scratched Cuvettes? ContamReagents->DirtyCuvettes No Sol_FreshReagents Solution: Prepare fresh reagents. ContamReagents->Sol_FreshReagents Yes BadBlank Improper Blanking? DirtyCuvettes->BadBlank No Sol_CleanCuvettes Solution: Clean or replace cuvettes. DirtyCuvettes->Sol_CleanCuvettes Yes Sol_CorrectBlank Solution: Use appropriate blank. BadBlank->Sol_CorrectBlank Yes ReagentLimit Reagent Limitation? Concentration->ReagentLimit No Sol_Dilute Solution: Dilute standards. Concentration->Sol_Dilute Yes Sol_CheckReagent Solution: Check reagent concentrations. ReagentLimit->Sol_CheckReagent Yes DegradedSample Degraded Sample/Reagent? WrongWavelength->DegradedSample No Sol_CheckLambda Solution: Verify λmax. WrongWavelength->Sol_CheckLambda Yes Interference Presence of Inhibitors? DegradedSample->Interference No Sol_FreshSample Solution: Use fresh samples/reagents. DegradedSample->Sol_FreshSample Yes Sol_SamplePrep Solution: Implement sample cleanup. Interference->Sol_SamplePrep Yes

Caption: A decision tree for troubleshooting common issues in spectrophotometric assays.

Summary of Potential Interferences

The following table summarizes common interfering substances and their potential effects on this compound assays.

Interfering SubstancePotential EffectRecommended Mitigation Strategy
Other Amino Sugars (e.g., Glucosamine) OverestimationChromatographic separation (e.g., HPLC)
Amino Acids OverestimationChromatographic separation, Deproteinization
Proteins Light scattering, Non-specific bindingDeproteinization (TCA precipitation, ultrafiltration)
Reducing Substances (e.g., Ascorbic Acid) Inhibition or enhancement of color reactionSample dilution, Control experiments
Ammonia Overestimation with ninhydrin-based assaysUse of ammonia-free reagents and water

References

  • Megazyme. D-GLUCOSAMINE Assay Procedure K-GLUCM. Available at: [Link]

  • Megazyme. D-Glucosamine Assay Kit. Available at: [Link]

  • Biocompare. Spectrophotometer Troubleshooting Guide. Available at: [Link]

  • Gaonkar, P., Khanvilkar, V., Shettigar, R., & Gadgoli, C. (2006). Spectrophotometric Method for Determination of Glucosamine in Tablets. Indian Journal of Pharmaceutical Sciences, 68(1), 83.
  • Gardell, S. (1953). Oxidation of Glucosamine and Galactosamine with Ninhydrin to Arabinose and Lyxose and their Identification with Paper. Acta Chemica Scandinavica, 7, 201-206.
  • Teixeira, R. S., da Silva, A. S., Ferreira-Leitão, V. S., & de Souza, R. O. (2018). Amino acids interference on the quantification of reducing sugars by the 3, 5-dinitrosalicylic acid assay mislead carbohydrase activity measurements.
  • Sper Scientific Direct. Spectrophotometer Selection and Troubleshooting: A Practical Guide. Available at: [Link]

  • McCaldin, D. J. (1960). The mechanism of the ninhydrin reaction. Chemical Reviews, 60(1), 39-51.
  • Blix, G. (1948). The Determination of Hexosamines According to Elson and Morgan. Acta Chemica Scandinavica, 2, 467-473.
  • Biocompare. Spectrophotometer Selection and Troubleshooting. Available at: [Link]

  • Tucker, G. (1971). Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity. Clinical Chemistry, 17(8), 759-761.
  • Donald, A. S. R. (1968). Automated Analysis of Amino Sugars using the Elson-Morgan Reaction. Technicon Symposia, 1, 95-99.
  • Wahyuningsih, E., Primaharinastiti, R., & Yuwono, M. (2020). Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Menzel, E. J., & Farr, C. (1998). Quantitation of hyaluronidases by the Morgan-Elson reaction: comparison of the enzyme activities in the plasma of tumor patients and healthy volunteers. Analytical biochemistry, 265(2), 263-271.
  • Zhou, Y., Wang, Y., & Lu, W. (2023). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Molecules, 28(14), 5468.
  • Wikipedia. Ninhydrin. Available at: [Link]

  • Rand, R. N. (1972). Problems Associated With the Need for Standardization in Clinical Spectrophotometric and Fluorometric Measurements. Clinical chemistry, 18(9), 837-846.
  • Yang, C. S., & Yang, C. T. (1997). Interference of glucose sensing by amino acids.
  • Jayasinghe, J. U., & Perera, C. O. (2007). Estimation of Serum Hyaluronidase Activity Overcoming the Turbidity Interference.
  • Hinotek. Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Available at: [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of agricultural and food chemistry, 52(3), 385-406.
  • Takahashi, S., & Uchiyama, Y. (2002). A fluorimetric Morgan-Elson assay method for Hyaluronidase activity. Analytical biochemistry, 310(2), 141-146.
  • Wikipedia. Saccharomyces cerevisiae. Available at: [Link]

  • Zhang, Y., Zhang, Y., & Zhang, Y. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine.
  • Sýkora, D., Čabala, R., & Lojková, L. (2018). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Journal of Analytical Methods in Chemistry, 2018.

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Technical Support Center: D-Glucosaminic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

D-Glucosaminic acid, an oxidized form of glucosamine, is a key carbohydrate derivative used in various research and development applications, from nanoparticle surface modifications to the synthesis of bioactive compounds. As a molecule possessing both an amino group and a carboxylic acid group, its stability during storage is a critical concern for researchers to ensure experimental reproducibility and the integrity of their results. This guide provides a comprehensive overview of the potential degradation pathways of this compound, troubleshooting advice for common storage issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) - Understanding this compound Degradation

Q1: What are the primary factors that can cause this compound to degrade during storage?

The degradation of this compound is influenced by several factors, primarily:

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways. The recommended storage temperature for this compound is typically 2-8°C.

  • Moisture (Hygroscopicity): this compound, like many carbohydrates, can be hygroscopic, meaning it can absorb moisture from the air.[1] Water can act as a reactant in hydrolytic degradation and facilitate other reactions.

  • pH: The stability of this compound can be pH-dependent. Both strongly acidic and alkaline conditions can promote degradation.

  • Light: Exposure to UV or fluorescent light can provide the energy to initiate photo-degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Cross-reactivity: If stored with other reactive chemicals, there is a potential for degradation through chemical incompatibilities.[2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most probable routes based on its chemical structure (an amino sugar acid):

  • Maillard Reaction: This is a non-enzymatic browning reaction between an amino group and a carbonyl group of a reducing sugar.[3] Since this compound contains an amino group, it can potentially react with itself or other reducing sugars present as impurities, leading to the formation of brown pigments (melanoidins).[4][5][6] This reaction is accelerated by heat.[7]

  • Dehydration: Similar to other sugars, this compound can undergo dehydration reactions, especially at elevated temperatures, leading to the formation of furan derivatives and other unsaturated compounds.

  • Oxidation: The hydroxyl groups and the amino group in the molecule are susceptible to oxidation, which can lead to the formation of various carbonyl compounds and ultimately cleavage of the carbon chain.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under heat or acidic conditions.

Q3: How can I visually identify if my this compound has degraded?

The most common visual indicator of degradation is a change in color. Pure this compound is typically a white to off-white powder. A yellow or brown discoloration is a strong indication of degradation, likely due to the Maillard reaction. Another sign could be a change in the physical state of the powder, such as clumping, which might suggest moisture absorption.

Troubleshooting Guide: Common Storage Issues

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration (Yellowing/Browning) Maillard reaction or other non-enzymatic browning.1. Verify Storage Temperature: Ensure the product has been consistently stored at the recommended 2-8°C. 2. Check for Moisture: The container may have been improperly sealed, allowing moisture ingress. 3. Action: If discoloration is significant, the product's purity is compromised. It is advisable to use a fresh, unopened lot for critical experiments.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).1. Improve Storage Conditions: Store in a desiccator or a controlled low-humidity environment. 2. Proper Handling: When in use, allow the container to equilibrate to room temperature before opening to prevent condensation. Seal the container tightly immediately after use.
Inconsistent Experimental Results Partial degradation leading to reduced purity and the presence of interfering byproducts.1. Perform Quality Control: Before use, assess the purity of the stored this compound using a suitable analytical method like TLC or HPLC. 2. Consider a Forced Degradation Study: This can help identify potential degradation products and develop analytical methods to monitor them (see Protocol 1).[8][9]
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.1. Analyze a Fresh Standard: Compare the chromatogram of the stored sample with a freshly prepared standard from a new lot. 2. Characterize Unknown Peaks: If significant unknown peaks are present, techniques like mass spectrometry (MS) can help in their identification.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to understand potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Also, heat a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (see Protocol 2).

Protocol 2: HPLC-UV Method for Stability Assessment

Objective: To quantify the remaining this compound and detect the formation of degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for polar compounds.[11]

Mobile Phase & Conditions (Example):

  • Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound lacks a strong chromophore, so detection can be challenging. Low UV wavelengths (e.g., 190-210 nm) may be used, or derivatization might be necessary for better sensitivity. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive alternative for underivatized carbohydrates.[12]

  • Injection Volume: 20 µL

Procedure:

  • Prepare standards of this compound at known concentrations to create a calibration curve.

  • Prepare the unstressed and stressed samples from Protocol 1 for injection.

  • Run the samples on the HPLC system.

  • Data Analysis:

    • Calculate the percentage of remaining this compound in the stressed samples compared to the unstressed control.

    • Observe the formation of new peaks in the chromatograms of the stressed samples, which represent degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_degradation Degradation Pathways D_Glucosaminic_Acid This compound (C6H13NO6) Maillard Maillard Reaction Products (e.g., Melanoidins) D_Glucosaminic_Acid->Maillard Heat, Self-condensation Dehydration Dehydration Products (e.g., Furan derivatives) D_Glucosaminic_Acid->Dehydration Heat, Acid/Base Oxidation Oxidation Products (Carbonyls, chain cleavage) D_Glucosaminic_Acid->Oxidation Oxygen, Oxidizing agents Decarboxylation Decarboxylation Product + CO2 D_Glucosaminic_Acid->Decarboxylation Heat, Acid

Caption: Inferred degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Start: This compound Sample stress Forced Degradation (Heat, pH, Light, Oxidation) start->stress control Unstressed Control (Stored at 2-8°C) start->control analysis Analytical Method (e.g., HPLC-UV, HPAEC-PAD) stress->analysis control->analysis data Data Analysis: - Purity Assessment - Degradant Identification analysis->data end Conclusion: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

  • Sanz, T., Elvira, M., Clavijo, L., & Alonso, E. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. Food Chemistry, 445, 138421. Retrieved from [Link]

  • Safe practices for storing acids and bases in the workplace. (2023). Storemasta Blog. Retrieved from [Link]

  • Shastri, M. D., & Patel, R. P. (2017). Stability of glucosamine stored at 4°C and room temperature up to 48 hours. ResearchGate. Retrieved from [Link]

  • Ogutu, B., Kim, Y. J., Kim, D. W., Oh, S. C., Hong, D. L., & Lee, Y. B. (2017). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Preventive nutrition and food science, 22(3), 211–215. Retrieved from [Link]

  • Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids. (1982). Analytical Biochemistry, 123(1), 74-77. Retrieved from [Link]

  • Maillard reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. (2023). MDPI. Retrieved from [Link]

  • Gliszczyńska-Świgło, A., & Ciska, E. (2016). Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage. Food Chemistry, 203, 24-29. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. (2021). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. (2016). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • D-GLUCOSAMINE - Assay Kit. (n.d.). Megazyme. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 14 Biomolecules. (n.d.). BYJU'S. Retrieved from [Link]

  • Ogutu, B., et al. (2017). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. ResearchGate. Retrieved from [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI. Retrieved from [Link]

  • A novel analytical method for D-glucosamine quantification and its application in the analysis of chitosan degradation by a minimal enzyme cocktail. (2014). ResearchGate. Retrieved from [Link]

  • Shows the Data of Glucosamine Stability Study and in-vitro Release... (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the Maillard Reaction. (n.d.). FutureLearn. Retrieved from [Link]

  • Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food. (2020). ACS Publications. Retrieved from [Link]

  • Amino Acid Degradation. (n.d.). University of California, Davis. Retrieved from [Link]

  • Food Chemistry – The Maillard Reaction. (2015). Compound Interest. Retrieved from [Link]

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Technical Support Center: Overcoming Low Yield in D-Glucosaminic Acid Microbial Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Glucosaminic acid (DGA) production. This guide is designed for researchers, scientists, and drug development professionals who are leveraging microbial fermentation for the synthesis of DGA and encountering challenges with process yield. As a valuable chiral synthon and component in various industries, optimizing the production of DGA is critical.[1] Microbial fermentation offers a sustainable and controlled alternative to traditional chemical synthesis, providing benefits such as mild reaction conditions and reduced environmental impact.[2][3] However, achieving high titers can be a significant hurdle.[3][4]

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. We will explore the intricate relationship between microbial physiology, metabolic pathways, and fermentation dynamics to help you diagnose and resolve low-yield issues in your experiments.

Section 1: Fundamentals of this compound Biosynthesis

A robust troubleshooting strategy is built on a solid understanding of the underlying biological process. The microbial production of DGA is primarily an oxidative fermentation process where the precursor, D-glucosamine, is converted into this compound.

The Core Reaction: The most direct and efficient pathway is the one-step oxidation of D-glucosamine. This reaction is catalyzed by specific oxidoreductase enzymes. Strains like Pseudomonas putida have been identified as particularly effective for this biotransformation, demonstrating high conversion efficiency with minimal by-product formation.[5] In some cases, enzymes like glucose oxidase can also catalyze this reaction.[6]

Metabolic Crossroads: The precursor, D-glucosamine, does not exist in a vacuum within the cell. It is linked to the central carbon metabolism. Once phosphorylated to glucosamine-6-phosphate (GlcN-6P), it stands at a critical metabolic juncture. The cell can either direct it towards peptidoglycan synthesis (essential for cell walls) or deaminate it via the enzyme GlcN-6P deaminase (NagB) to produce fructose-6-phosphate, shunting this valuable precursor directly into glycolysis.[7] This diversion into central metabolism is a primary competitive pathway that can significantly reduce the precursor pool available for DGA synthesis, thereby limiting your final yield.

cluster_0 Cellular Environment cluster_1 Cytoplasm D-Glucosamine_ext D-Glucosamine (Precursor) D-Glucosamine_int D-Glucosamine D-Glucosamine_ext->D-Glucosamine_int Transport DGA This compound (Product) D-Glucosamine_int->DGA Oxidase Enzyme (Desired Pathway) GlcN-6P Glucosamine-6-P D-Glucosamine_int->GlcN-6P Kinase Fru-6P Fructose-6-P GlcN-6P->Fru-6P NagB Deaminase (Competing Pathway) Glycolysis Central Metabolism (Glycolysis) Fru-6P->Glycolysis

Caption: Simplified DGA metabolic pathway and its major competitor.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during DGA production experiments.

Category 1: Microbial Strain & Genetic Factors

Q1: My wild-type strain produces little to no this compound. What is the likely cause?

Answer: The primary reason is likely the absence or low intrinsic activity of the specific oxidase required for the efficient conversion of D-glucosamine to DGA. While many microbes can metabolize D-glucosamine for growth, the dedicated enzymatic machinery for high-yield extracellular accumulation of DGA is a specialized trait.

  • Causality: Not all microbial strains are created equal. The success reported in the literature often comes from extensive screening of environmental isolates to find natural overproducers. For example, Pseudomonas putida GNA5 was specifically isolated from soil samples and found to be highly efficient.[5] Furthermore, some strains may possess enzymes that degrade the DGA product, preventing its accumulation even if it is produced.[5][8]

  • Recommended Action:

    • Strain Selection: If possible, acquire a strain known for this bioconversion, such as Pseudomonas putida.

    • Screening Program: If using proprietary or novel isolates, implement a screening program. Grow isolates in a medium with D-glucosamine as the sole carbon source and assay the supernatant for DGA production using a method like HPLC.

Q2: How can I genetically engineer my host strain to improve DGA yield?

Answer: Metabolic engineering is a powerful strategy to channel metabolic flux towards DGA production. The two most effective approaches are redirecting the precursor pool and eliminating product degradation.

  • Causality & Strategy 1: Block Competing Pathways. As shown in the pathway diagram, the conversion of glucosamine-6-phosphate to fructose-6-phosphate by NagB deaminase is a major metabolic sink for your precursor.[7] By deleting the gene encoding this enzyme (nagB), you prevent the precursor from being consumed by central metabolism, thereby increasing its availability for the desired oxidation reaction.[9]

  • Causality & Strategy 2: Overexpress the Key Oxidase. The rate of the D-glucosamine to DGA conversion is dependent on the concentration and activity of the responsible oxidase enzyme. By placing the gene for this enzyme under the control of a strong, inducible promoter, you can significantly increase the catalytic capacity of the cell.

  • Causality & Strategy 3: Eliminate Product Degradation. Some microbes will further metabolize the DGA product. If your strain exhibits this behavior (i.e., DGA concentration decreases after the precursor is exhausted), you must identify and knock out the genes responsible for DGA catabolism. Strains like P. putida GNA5 are valuable precisely because they exhibit low DGA degradation ability.[5][8]

Experimental Protocol: Gene Knockout of a Competing Pathway (e.g., nagB)

  • Target Identification: Identify the nagB gene sequence in your host organism's genome.

  • gRNA Design: Design a guide RNA (gRNA) specific to a conserved region of the nagB gene for a CRISPR-Cas9-based knockout system.

  • Plasmid Construction: Clone the designed gRNA and a Cas9 nuclease into an appropriate expression vector for your host. Include a homologous repair template with flanking regions of the nagB gene but with an internal deletion or insertion of a stop codon.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into your host strain using electroporation or chemical transformation.

  • Selection & Screening: Select for transformed cells. Screen individual colonies by PCR and subsequent DNA sequencing to confirm the desired modification in the nagB gene.

  • Phenotypic Verification: Cultivate the mutant strain in a medium containing D-glucosamine and compare the DGA yield to the wild-type strain. A successful knockout should result in a significant increase in product titer.

Category 2: Fermentation & Media Optimization

Q3: My production is highly variable between fermentation runs, despite using the same strain. Which process parameters should I investigate first?

Answer: Inconsistency between batches almost always points to suboptimal or uncontrolled fermentation conditions. The key parameters governing oxidative biotransformations are pH, temperature, and aeration, as they directly influence enzyme activity and cellular health.

  • pH: The pH of the culture medium directly affects the catalytic activity of the extracellular oxidase and the stability of the DGA product. For P. putida, an initial pH of 7.0 has been shown to be effective.[8] However, as DGA accumulates, the pH will naturally drop, which can inhibit both enzyme activity and cell growth.[10]

    • Troubleshooting: Implement a robust buffering system. The use of calcium carbonate (CaCO3) in the medium is a common and effective strategy to neutralize the produced acid and maintain a stable pH.[8] For bioreactor-controlled processes, implement an automated pH control loop using NaOH or another suitable base.

  • Temperature: Enzyme kinetics are highly sensitive to temperature. The optimal temperature for DGA production will be a balance between promoting enzymatic conversion and maintaining robust cell health. While general optimal temperatures for related enzymes can be between 40-65°C, the ideal for a whole-cell fermentation process is typically lower to ensure viability.[11][12]

    • Troubleshooting: Perform a temperature optimization study, testing a range (e.g., 25°C, 30°C, 37°C) to find the sweet spot for your specific strain.

  • Aeration (Dissolved Oxygen): The conversion of D-glucosamine to DGA is an oxidative process, meaning molecular oxygen is a required co-substrate.[1] Insufficient dissolved oxygen (DO) will be a direct rate-limiting factor for the reaction.

    • Troubleshooting: In shake flasks, use baffled flasks and increase the shaking speed (e.g., 200-250 rpm) to improve oxygen transfer. In a bioreactor, increase the agitation and/or the airflow rate to maintain a DO level above 20% saturation.

Start Low or Inconsistent DGA Yield Check_pH Is pH monitored and controlled? Start->Check_pH Control_pH Action: Implement pH control (e.g., CaCO3 buffer or base addition) Check_pH->Control_pH No Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Control_pH->Check_Temp Optimize_Temp Action: Perform temperature optimization study (e.g., 25-37°C) Check_Temp->Optimize_Temp No Check_DO Is aeration sufficient? Check_Temp->Check_DO Yes Optimize_Temp->Check_DO Increase_DO Action: Increase shaking speed or bioreactor agitation/airflow Check_DO->Increase_DO No Re_Evaluate Re-evaluate Yield Check_DO->Re_Evaluate Yes Increase_DO->Re_Evaluate

Caption: Troubleshooting workflow for fermentation parameter optimization.

Q4: My culture exhibits poor growth, leading to a low final DGA concentration. How should I adjust my culture medium?

Answer: Poor biomass is a clear indication of nutrient limitation. While D-glucosamine is the precursor, the cells require a complete nutritional profile for growth and maintenance.[13]

  • Causality: The medium must provide adequate sources of carbon for energy and biomass, nitrogen for protein and nucleic acid synthesis, and essential minerals as cofactors for enzymes.[13][14] Relying solely on D-glucosamine may not be sufficient for robust growth.

  • Recommended Actions & Optimized Media:

    • Add a Co-Carbon Source: Supplement the medium with a small amount of an easily metabolizable sugar like glucose to support initial cell growth before the main production phase.[8]

    • Optimize Nitrogen Source: Ensure a sufficient nitrogen source like urea or ammonium salts is present.[8]

    • Include Essential Minerals: Phosphorus (from phosphate salts) and magnesium (from MgSO4) are critical for energy metabolism and enzyme function.[8][15]

ComponentConcentration (g/L)FunctionReference
D-glucosamine-HCl30 - 60Precursor for DGA[5][8]
Glucose5Co-carbon source for growth[8]
Urea5Nitrogen source[8]
KH2PO42Phosphorus source[8]
MgSO4·7H2O0.5Magnesium source (cofactor)[8]
CaCO310pH buffering agent[8]
Table 1: Optimized Fermentation Medium for DGA Production with P. putida

Q5: Production begins efficiently but then abruptly stops, even though the precursor is still present. What could be causing this inhibition?

Answer: This scenario often points to process inhibition, where a component in the culture medium reaches a concentration that is toxic to the cells or inhibitory to the key enzymes.

  • Substrate Inhibition: While D-glucosamine is the necessary precursor, very high initial concentrations can be inhibitory to the growth of some microorganisms. If you are using a high starting concentration (e.g., >60 g/L), this could be the cause.[16]

    • Solution: Test a range of initial D-glucosamine concentrations to identify the inhibitory threshold for your strain. Alternatively, implement a fed-batch strategy where the precursor is fed into the reactor over time to maintain a concentration that is high enough for efficient conversion but below the toxic level.

  • Product Inhibition: The accumulation of this compound itself can become inhibitory, primarily through its effect on pH, as discussed earlier. Ensuring robust pH control is the primary way to mitigate this.

  • Byproduct Browning: At elevated temperatures and certain pH levels, D-glucosamine can participate in Maillard reactions, leading to the formation of brown pigments.[17] This non-enzymatic browning not only consumes your precursor but can also generate compounds that are inhibitory to microbial growth.[16]

    • Solution: This is another reason why temperature optimization is critical. If browning is observed, reducing the fermentation temperature may be necessary, even if it slightly lowers the peak enzyme activity.

Section 3: Analytical Protocol

Protocol: Quantification of this compound using HPLC

Accurate quantification of your product is non-negotiable for effective troubleshooting.

  • Sample Preparation:

    • Collect a 1 mL sample from your fermentation broth.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • System: An HPLC system equipped with a Refractive Index (RI) detector is suitable.[18]

    • Column: A Rezex ROA-Organic Acid H+ column or equivalent is recommended for separating organic acids and sugars.[18]

    • Mobile Phase: Isocratic elution with 0.005 N H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40-60°C.

  • Quantification:

    • Prepare a standard curve using pure this compound at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L).

    • Run the standards and samples.

    • Integrate the peak area corresponding to DGA and calculate the concentration in your samples based on the linear regression of the standard curve.

References

  • Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress, 27(1), 32-37. [Link]

  • Zhou, J., et al. (2023). An update on the review of microbial synthesis of glucosamine and N-acetylglucosamine. World Journal of Microbiology and Biotechnology, 39(3), 96. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of D-glucuronic acid production. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 9, 730691. [Link]

  • Fürmeier, S., & Ruck-Braun, K. (2005). Catalytic Synthesis of D‐Glucosaminic Acid from D‐Glucosamine on Active Charcoal‐Supported Pd‐Bi Catalysts. Helvetica Chimica Acta, 88(10), 2736-2740. [Link]

  • Liu, L., et al. (2013). Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. Applied Microbiology and Biotechnology, 97(14), 6149-6158. [Link]

  • Vento, M. T., Macías, M., & Gotor, V. (2003). Enzymatic synthesis of this compound from D-glucosamine. Tetrahedron: Asymmetry, 14(17), 2631-2634. [Link]

  • Bai, Z., et al. (2010). Production of this compound by fermentation with pseudomonas putida. ResearchGate. [Link]

  • Raji, O., et al. (2022). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. ResearchGate. [Link]

  • Das, S., et al. (2024). Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development. Carbohydrate Research, 536, 109039. [Link]

  • National Center for Biotechnology Information. (n.d.). GNA1 glucose-6-phosphate acetyltransferase 1 [Arabidopsis thaliana (thale cress)]. Gene. [Link]

  • De Peña, M. P., et al. (2015). Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. Journal of food science and technology Nepal, 8, 1-8. [Link]

  • Brice, C., et al. (2017). A set of nutrient limitations trigger yeast cell death in a nitrogen-dependent manner during wine alcoholic fermentation. PLoS ONE, 12(9), e0184838. [Link]

  • Wang, X., Quinn, P. J., & Yan, X. (2015). Systems metabolic engineering strategies for the production of amino acids. Journal of Industrial Microbiology & Biotechnology, 42(4), 487-503. [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH in a-glucosidase activity and stability. ResearchGate. [Link]

  • Klotz, S., et al. (2017). Nutritional requirements and the impact of yeast extract on the D-lactic acid production by Sporolactobacillus inulinus. Applied Microbiology and Biotechnology, 101(1), 133-144. [Link]

  • Wang, R., et al. (2023). Low pH Stress Enhances Gluconic Acid Accumulation with Enzymatic Hydrolysate as Feedstock Using Gluconobacter oxydans. Fermentation, 9(3), 282. [Link]

  • Li, W., et al. (2024). A new pathway in central metabolism mediates nutrient control of development and antibiotic production by Streptomyces. bioRxiv. [Link]

  • Park, J. K., et al. (2011). N-Acetylglucosamine: Production and Applications. Chemistry & Chemical Technology in Agriculture, 54(1), 1-10. [Link]

  • Wang, Y., et al. (2024). Nitrogen-Doped Carbon Dots as Fluorescent and Colorimetric Probes for Nitrite Detection. Molecules, 29(12), 2816. [Link]

  • Wang, D., et al. (2020). Biosynthesis of Glucaric Acid by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases. Molecules, 25(19), 4443. [Link]

  • Protity, A., & Peng, D. (2025). Metabolic engineering of Escherichia coli for N-acetyl glucosamine fermentation. World Journal of Microbiology and Biotechnology, 41(1), 1. [Link]

  • Olanrewaju, A. A., et al. (2024). Determination of Optimum Conditions of pH and Temperature on the Saccharification of Cassava Starch by Amyloglucosidase. Uniscience Publishers. [Link]

  • Zhang, Y., et al. (2024). Microbial Fermentation in Food: Impact on Functional Properties and Nutritional Enhancement—A Review of Recent Developments. Foods, 13(14), 2200. [Link]

  • Nokhodchi, A., et al. (2019). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceutical Sciences, 25(2), 101-109. [Link]

  • Moon, T. S., et al. (2009). Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli. Applied and Environmental Microbiology, 75(3), 589-595. [Link]

  • Mylavarapu, R., et al. (2024). Bioavailable phosphorus across Florida's diverse soil orders: implications for crop productivity and environmental protection. Frontiers in Soil Science, 4. [Link]

  • Yang, H., et al. (2024). Optimization of Microbial Glycogen Production by Saccharomyces cerevisiae CEY1. Fermentation, 10(8), 430. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

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  • El-Batal, A. I., et al. (2017). Bioinformatic Studies, Experimental Validation of Phytase Production and Optimization of Fermentation Conditions for Enhancing Phytase Enzyme Production by Different Microorganisms under Solid-State Fermentation. The Open Microbiology Journal, 11, 146-163. [Link]

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Technical Support Center: Enhancing the Efficiency of D-Glucosaminic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Glucosaminic acid purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to enhance the efficiency, yield, and purity of your purification processes.

I. Overview of this compound Purification

This compound, an amino sugar acid, is a valuable chiral synthon and a component of bacterial lipopolysaccharides.[1][2] Its purification often involves separating it from unreacted starting materials, such as D-glucosamine, as well as various by-products and media components from fermentation or synthesis. The primary purification techniques employed are ion-exchange chromatography and crystallization.

A typical purification workflow involves the initial removal of large particulates, followed by chromatographic separation and a final crystallization step to achieve high purity. The efficiency of this process is highly dependent on careful control of parameters such as pH, temperature, and solvent selection.

II. Troubleshooting Guide: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for separating charged molecules like this compound. However, various issues can arise during this process.

Frequently Asked Questions (FAQs) - IEX

Q1: Why is my this compound not binding to the cation exchange column?

A1: This is a common issue that can be attributed to several factors:

  • Incorrect pH of the loading buffer: For cation exchange, the pH of the buffer should be at least 0.5-1 pH unit below the isoelectric point (pI) of this compound to ensure it carries a net positive charge.[3]

  • High ionic strength of the sample: Excessive salt in your sample will compete with the this compound for binding to the resin. Consider desalting or diluting your sample with the starting buffer.

  • Column equilibration: Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity of the effluent match the buffer.[4]

  • Contaminated resin: The resin may be fouled with proteins or other contaminants.[4][5] A rigorous cleaning procedure may be necessary.

Q2: My this compound is binding too strongly to the cation exchange column, and I'm getting poor recovery during elution. What should I do?

A2: Strong binding can hinder elution. Consider the following adjustments:

  • Increase the ionic strength of the elution buffer: A steeper salt gradient or a step elution with a higher salt concentration can be more effective.[3]

  • Adjust the pH of the elution buffer: For a cation exchanger, increasing the pH of the elution buffer will decrease the positive charge on the this compound, facilitating its release.

  • Check for protein aggregation: Aggregates can bind more tightly to the resin. The addition of non-ionic detergents or urea to the buffers might help, but ensure they are compatible with your downstream applications.[4]

Q3: I'm observing peak tailing in my chromatogram. How can I improve peak shape?

A3: Peak tailing can be caused by:

  • Secondary interactions: Unwanted hydrophobic interactions between your compound and the resin can cause tailing.[3] Including a low concentration of an organic solvent in your mobile phase might mitigate this, but check for compatibility with your system and product stability.

  • Column degradation: The resin may be degrading, or there might be voids in the column packing. Repacking or replacing the column may be necessary.

  • Improper tubing connections: Ensure all connections are secure and there is no dead volume.

Q4: How do I remove unreacted D-glucosamine from my this compound sample using IEX?

A4: At a slightly acidic pH, both D-glucosamine and this compound will be positively charged and can bind to a cation exchange resin. However, their charge characteristics differ, allowing for separation. By carefully controlling the pH and employing a shallow salt gradient for elution, it is possible to achieve separation. Alternatively, anion exchange chromatography can be employed where this compound, with its carboxyl group, will bind at a suitable pH while the more basic D-glucosamine will not.

III. Troubleshooting Guide: Crystallization

Crystallization is a critical step for achieving high purity and for the final isolation of this compound.[6]

Frequently Asked Questions (FAQs) - Crystallization

Q1: My this compound is not crystallizing out of solution.

A1: Failure to crystallize is often due to:

  • Supersaturation not being reached: The solution may be too dilute. Carefully evaporate the solvent to increase the concentration.

  • Presence of impurities: Some impurities can inhibit crystal nucleation and growth. Consider an additional purification step before crystallization.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent at all temperatures. Experiment with anti-solvent addition, where a second solvent in which this compound is insoluble is slowly added to the solution.

  • Lack of nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of this compound can induce nucleation.

Q2: The crystallization is happening too quickly, resulting in small, impure crystals.

A2: Rapid crystallization traps impurities.[7] To slow down the process:

  • Decrease the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.

  • Use a slightly larger volume of solvent: This will keep the compound in solution for longer during the cooling process.

  • Consider a different solvent system: A solvent in which the solubility of this compound has a less steep temperature dependence may be beneficial.

Q3: The resulting crystals are discolored.

A3: Discoloration indicates the presence of impurities.

  • Activated carbon treatment: Before crystallization, adding a small amount of activated carbon to the hot solution and then filtering it can remove colored impurities.

  • Recrystallization: A second crystallization step is often necessary to achieve high purity and a colorless product.

Q4: I'm getting an oil instead of crystals.

A4: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Lower the crystallization temperature: Ensure the solution is not saturated at too high a temperature.

  • Use a lower boiling point solvent: This allows for crystallization to occur at a lower temperature.

  • Increase the solvent volume: This will lower the saturation temperature.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Cation Exchange Chromatography

This protocol is a synthesized methodology based on established principles of amino acid purification.[4][5]

1. Resin Preparation and Column Packing:

  • Select a suitable strong cation exchange resin (e.g., Dowex 50).
  • Prepare the resin by washing it with 1 M HCl, followed by deionized water until the wash is neutral, and then with the starting buffer.
  • Pack the column with the resin slurry, ensuring a uniform bed without any air bubbles.

2. Equilibration:

  • Equilibrate the column by passing 5-10 column volumes of the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0) through it.
  • Monitor the pH and conductivity of the effluent to ensure it matches the starting buffer.

3. Sample Loading:

  • Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted to the starting buffer's pH.
  • Filter the sample through a 0.45 µm filter to remove any particulates.
  • Load the sample onto the column at a low flow rate.

4. Washing:

  • Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

5. Elution:

  • Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the starting buffer) or by a step elution with a higher salt concentration buffer.
  • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm for the carboxyl group) or use a specific assay for this compound.

6. Regeneration:

  • Regenerate the column by washing with a high salt solution (e.g., 2 M NaCl), followed by 1 M HCl, and then deionized water until neutral. Store the resin in a suitable solution as per the manufacturer's instructions.
Protocol 2: Recrystallization of this compound

This protocol is a general procedure that can be optimized for specific needs.[6][8]

1. Dissolution:

  • In a flask, add the impure this compound and a suitable solvent (e.g., a mixture of ethanol and water).
  • Gently heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon, and then bring the solution back to a boil for a few minutes.
  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

5. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

V. Purity Assessment

The purity of this compound can be assessed using various analytical techniques:

Technique Principle Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange).Quantifying purity and detecting impurities.[9][10][11]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.Rapid qualitative assessment of purity and monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Confirming the identity and structure of the purified compound.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions.Confirming the molecular weight of the compound.

VI. Stability and Storage

This compound, like other amino sugars, is susceptible to degradation under certain conditions.

  • pH: It is most stable in slightly acidic to neutral conditions. Alkaline pH can promote degradation.

  • Temperature: Elevated temperatures can lead to degradation. Therefore, purification steps should be carried out at room temperature or below whenever possible, and storage should be at 2-8°C.

  • Oxidation: The amino group can be susceptible to oxidation. It is advisable to work with degassed buffers and store the final product under an inert atmosphere if long-term stability is critical.

VII. Visualizing the Workflow

This compound Purification Workflow

PurificationWorkflow Crude_Sample Crude this compound Filtration Filtration (Remove Particulates) Crude_Sample->Filtration IEX_Chromatography Ion-Exchange Chromatography Filtration->IEX_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) IEX_Chromatography->Purity_Analysis_1 Pooling Pool Pure Fractions Purity_Analysis_1->Pooling Concentration Concentration (Evaporation) Pooling->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolation & Washing (Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Final_Product High-Purity This compound Drying->Final_Product Purity_Analysis_2 Final Purity Analysis (HPLC, NMR, MS) Final_Product->Purity_Analysis_2

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for IEX

IEXTroubleshooting Start IEX Problem No_Binding No/Poor Binding Start->No_Binding Strong_Binding Strong Binding/ Poor Recovery Start->Strong_Binding Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Check_pH Check_pH No_Binding->Check_pH Check Buffer pH Check_Salt Check_Salt No_Binding->Check_Salt Check Sample Ionic Strength Check_Equilibration Check_Equilibration No_Binding->Check_Equilibration Check Column Equilibration Elution_Buffer Elution_Buffer Strong_Binding->Elution_Buffer Check Elution Buffer Secondary_Interactions Secondary_Interactions Bad_Peak_Shape->Secondary_Interactions Secondary Interactions? Column_Integrity Column_Integrity Bad_Peak_Shape->Column_Integrity Column Integrity? Adjust_pH Adjust_pH Check_pH->Adjust_pH Adjust pH Desalt Desalt Check_Salt->Desalt Desalt/Dilute Sample Re_Equilibrate Re_Equilibrate Check_Equilibration->Re_Equilibrate Re-equilibrate Column Increase_Salt Increase_Salt Elution_Buffer->Increase_Salt Increase Salt Gradient/Step Adjust_Elution_pH Adjust_Elution_pH Elution_Buffer->Adjust_Elution_pH Adjust Elution pH Add_Modifier Add_Modifier Secondary_Interactions->Add_Modifier Add Organic Modifier Repack_Replace Repack_Replace Column_Integrity->Repack_Replace Repack/Replace Column

Caption: A decision tree for troubleshooting common ion-exchange chromatography issues.

VIII. References

  • Production of this compound by fermentation with pseudomonas putida. (2025). ResearchGate. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • CN109438532B - Method for extracting D-glucosamine. Google Patents.

  • Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Kaposvár University. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. CORE. [Link]

  • Separation and Refining of Amino acids. DIAION. [Link]

  • CN110669082B - Purification and separation method of N-acetyl-D-glucosamine. Google Patents.

  • Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. PubMed. [Link]

  • HPLC Method Development for Glucosamine Sulphate and Diacerein Formulation. ResearchGate. [Link]

  • Glucosamine-impurities. Pharmaffiliates. [Link]

  • Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid. Austin Publishing Group. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. ResearchGate. [Link]

  • Carbohydrate Fermentation Protocol. American Society for Microbiology. [Link]

  • A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE. Semantic Scholar. [Link]

  • The recovery and purification of fermentation products. ScienceDirect. [Link]

  • Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. ResearchGate. [Link]

  • Determination of glucosamine in impure chitin samples by high-performance liquid chromatography. PubMed. [Link]

  • General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. PMC. [Link]

  • Dose-Dependent Effects of Pear (Pyrus communis L.) Juice on Kombucha Polyphenols, Antioxidant Capacity, and Enzyme Inhibition. MDPI. [Link]

  • Recrystallization. YouTube. [Link]

  • Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. SciELO. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • Amino Acid Ionic Liquids Catalyzed d-Glucosamine into Pyrazine Derivatives: Insight from NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

  • Enzymatic synthesis of this compound from D-glucosamine. PubMed. [Link]

  • US11555049B2 - Method for separation and purification of n-acetylglucosamine. Google Patents.

  • Occurrence of D-amino acids in natural products. PMC. [Link]

  • Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. ResearchGate. [Link]

Sources

resolving co-elution problems in D-Glucosaminic acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic challenges with D-Glucosaminic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and often challenging analyte. As a zwitterionic molecule, containing both a carboxylic acid and an amine group, this compound requires a nuanced approach to achieve robust and reproducible separations. This center provides in-depth troubleshooting guides and frequently asked questions to address common issues, particularly co-elution, encountered during method development and routine analysis.

Troubleshooting Guide: Resolving Co-elution and Peak Shape Problems

This section addresses specific chromatographic problems in a question-and-answer format. Each solution is grounded in the fundamental principles of separation science to empower you to make informed decisions.

Question 1: My this compound peak is co-eluting with another polar compound, possibly its precursor D-Glucosamine or a related amino sugar. How can I resolve this?

Answer:

Co-elution of polar, structurally similar compounds is a frequent challenge. This compound's zwitterionic nature means its retention is highly sensitive to mobile phase pH and the stationary phase chemistry. Your primary strategy should be to manipulate the electrostatic and hydrophilic interactions that govern retention.

Underlying Cause: Insufficient selectivity between this compound and the co-eluting analyte. This often occurs when using standard reversed-phase (C18) columns where polar analytes have little retention, or when the mobile phase conditions are not optimized for the specific charge states of the molecules.[1]

Troubleshooting Workflow:

G cluster_0 Co-Elution Troubleshooting Workflow cluster_1 If using HILIC: cluster_2 If not, or if HILIC fails: start Problem: Co-elution of this compound check_mode Are you using a HILIC or Mixed-Mode column? start->check_mode opt_ph Step 1: Optimize Mobile Phase pH (Test pH 3.0, 4.7, 6.0) check_mode->opt_ph Yes switch_col Step 1: Switch to a different column chemistry check_mode->switch_col No opt_buffer Step 2: Adjust Buffer Concentration (Test 10mM vs. 50mM) opt_ph->opt_buffer opt_org Step 3: Modify Organic Ratio (Increase % ACN for more retention) opt_buffer->opt_org end Resolution Achieved opt_org->end mm_col Option A: Mixed-Mode Column (e.g., Reversed-Phase/Anion-Exchange) switch_col->mm_col zic_hilic Option B: Zwitterionic HILIC Column switch_col->zic_hilic pmp_deriv Option C: Consider Pre-Column Derivatization (e.g., with PMP) switch_col->pmp_deriv mm_col->end zic_hilic->end pmp_deriv->end

Caption: A systematic workflow for resolving co-elution issues.

Detailed Protocol 1: Systematic Mobile Phase pH and Buffer Optimization (HILIC)

  • Establish Baselines: Prepare three mobile phase buffers using volatile salts compatible with mass spectrometry, such as ammonium formate. Adjust the aqueous portion to pH 3.0, 4.7, and 6.0.[2] These pH values are chosen to probe the charge state of this compound (pKa values are approximately 2.0 for the carboxylic acid and 9.0 for the amine), thereby maximizing selectivity differences.[3]

  • Screening: Using your current HILIC column (e.g., an amide or unbonded silica phase), perform isocratic or gradient runs with each mobile phase. A typical starting point is 85-95% acetonitrile with the aqueous buffer.

  • Analysis of pH Effect:

    • At low pH (e.g., 3.0) , the carboxylic acid group is mostly protonated (neutral), while the amine group is protonated (positive charge). The molecule carries a net positive charge.

    • At intermediate pH (e.g., 4.7) , the carboxylic acid is partially deprotonated (negative), and the amine remains protonated (positive), resulting in a zwitterionic state.

    • At higher pH (e.g., 6.0) , the carboxylic acid is fully deprotonated (negative), while the amine is still protonated (positive). The change in net charge and localized charges will alter both electrostatic interactions with the stationary phase and the molecule's overall hydrophilicity, often significantly changing the retention and selectivity relative to other polar analytes.[4][5]

  • Buffer Concentration Adjustment: Once a promising pH is identified, evaluate the effect of buffer concentration (e.g., 10 mM vs. 50 mM). Higher buffer concentrations can shield ionic interactions between the analyte and the stationary phase, which can improve peak shape and alter selectivity.[5]

  • Organic Modifier Tuning: Fine-tune the separation by adjusting the acetonitrile concentration. In HILIC, increasing the organic content increases the retention of polar analytes.[6]

Question 2: My this compound peak is showing significant tailing or fronting. What are the causes and solutions?

Answer:

Peak asymmetry (tailing or fronting) compromises resolution and reduces the accuracy of quantification. For a polar, ionizable compound like this compound, the cause is often related to secondary ionic interactions with the stationary phase or a mismatch between the sample solvent and the mobile phase.

Underlying Causes & Solutions:

Symptom Probable Cause Scientific Rationale & Solution
Peak Tailing 1. Secondary Ionic Interactions: The protonated amine group on this compound interacts with deprotonated (anionic) residual silanols on silica-based columns.[7]This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak. Solution: Increase the ionic strength of the mobile phase by adding a buffer (e.g., 20-50 mM ammonium formate). The buffer ions will compete for the active silanol sites, masking the unwanted interaction.[6]
2. Column Overload: Injecting too much sample mass saturates the stationary phase.When the active sites are saturated, the retention mechanism changes, leading to peak distortion. Solution: Reduce the sample concentration or injection volume. If the peak shape improves, overload was the issue.[7][8]
Peak Fronting 1. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly "stronger" (more aqueous in HILIC) than the mobile phase.The strong solvent carries the analyte band down the column too quickly at the point of injection, before proper partitioning can occur, causing the front of the peak to move faster than the rear. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a higher organic percentage.[1][7]
2. Column Degradation: A void or channel has formed at the column inlet.This causes the sample band to be distributed unevenly onto the stationary phase, leading to peak distortion that often affects all peaks in the chromatogram. Solution: First, try back-flushing the column (if permitted by the manufacturer). If this fails, the column likely needs to be replaced.[8]

Data Presentation: Impact of pH on Analyte Charge

Mobile Phase pH Carboxylic Acid Group (-COOH) Amine Group (-NH2) Overall Charge of this compound Expected HILIC Interaction
~2.0 Mostly Neutral (-COOH)Protonated (-NH3+)Net PositiveStrong cationic interaction, hydrophilic partitioning.
3.0 - 8.0 Deprotonated (-COO⁻)Protonated (-NH3+)Zwitterionic (Net Neutral)Strong hydrophilic partitioning, potential for both anionic and cationic interactions.
> ~9.0 Deprotonated (-COO⁻)Mostly Neutral (-NH2)Net NegativeStrong anionic interaction, hydrophilic partitioning.

Frequently Asked Questions (FAQs)

Q1: Why is a standard C18 column not recommended for this compound analysis? A: this compound is a highly polar molecule. Standard C18 (reversed-phase) columns separate compounds based on hydrophobicity. Highly polar analytes have very weak interactions with the nonpolar stationary phase and will elute very early, often at or near the void volume, providing no retention or separation from other polar matrix components.[1]

Q2: What is HILIC and how does it retain this compound? A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of a nonpolar solvent (typically acetonitrile) mixed with a small amount of aqueous buffer. The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the stationary phase. Polar analytes like this compound partition into this water layer and are retained. The more polar the analyte, the stronger the retention.[9]

Q3: What is Mixed-Mode Chromatography and when should I consider it? A: Mixed-mode chromatography utilizes stationary phases that are designed to facilitate multiple types of interactions simultaneously, such as reversed-phase and ion-exchange.[10] For a zwitterionic analyte like this compound, a mixed-mode column with both hydrophobic chains and anion-exchange or cation-exchange groups can offer unique selectivity. This is particularly useful when HILIC alone fails to resolve a critical pair or when analyzing complex samples containing analytes with diverse polarities and charge states.[10][11]

Q4: My method was working well, but now retention times are shifting. What should I check first? A: In HILIC, retention is highly dependent on the stability of the aqueous layer on the stationary phase. The most common cause of shifting retention times is insufficient column equilibration between runs.[12] Always ensure you are using an adequate equilibration time (a minimum of 10 column volumes is recommended) after each gradient run. Also, verify the exact composition of your mobile phase, as small changes in the organic/aqueous ratio can cause significant shifts.

Q5: Can I use derivatization to solve my co-elution problem? A: Yes, pre-column derivatization is a powerful strategy. Derivatizing this compound with a reagent like o-phthaldialdehyde (OPA) or 1-phenyl-3-methyl-5-pyrazolone (PMP) can alter its properties to make it more suitable for a different chromatographic mode.[13][14] For example, adding a large, hydrophobic tag can dramatically increase its retention on a standard C18 column, moving it away from polar interferences. This approach adds a sample preparation step but can be very effective for resolving difficult co-elutions.[14]

References

  • Shodex HPLC Columns. (n.d.). Lessons. Retrieved January 27, 2026, from [Link]

  • Carbohydrate Analysis Laboratory. (n.d.). Chromatography Problem Solving and Troubleshooting. Complex Carbohydrate Research Center, University of Georgia.
  • Petrovic, S., et al. (2018). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2022). Effect of aqueous mobile phase buffer pH on the retention of intact glucosinolates using Atlantis Premier BEH C18 AX column. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Phenomenex. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved January 27, 2026, from [Link]

  • Appuhn, H., & Joergensen, R. G. (2006). The automated determination of glucosamine, galactosamine, muramic acid, and mannosamine in soil and root hydrolysates by HPLC. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Dimitrijević, M., et al. (2021). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. Retrieved January 27, 2026, from [Link]

  • Chromatography Forum. (2016). Problem with amino column!!! HELP. Retrieved January 27, 2026, from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved January 27, 2026, from [Link]

  • Chromatography Forum. (2005). Optimization of amino column. Retrieved January 27, 2026, from [Link]

  • Avantor ACE. (n.d.). A Simple Step-by-Step Protocol for HILIC Method Development. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the mobile phase pH on the retention time of the derivatized monosaccharides. Retrieved January 27, 2026, from [Link]

  • Chetwyn, N. P. (2016). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Retrieved January 27, 2026, from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved January 27, 2026, from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 27, 2026, from [Link]

  • The Nest Group, Inc. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved January 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. Retrieved January 27, 2026, from [Link]

  • Mu, Y., et al. (2020). Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved January 27, 2026, from [Link]

  • MDPI. (2024). Novel Metformin-Encapsulating Poly(lactic-co-glycolic acid) Microspheres in Calcium Phosphate Pulp-Capping Cement with Dental Pulp Stem Cells for Regenerative Applications. Retrieved January 27, 2026, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved January 27, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? Retrieved January 27, 2026, from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved January 27, 2026, from [Link]

  • Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Wahyuningsih, E., et al. (2018). Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. SciELO. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved January 27, 2026, from [Link]

  • PubMed. (2000). Analysis of peak asymmetry in chromatography. Retrieved January 27, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Evaluation of the Chemical Properties of Tomato Products Enriched with Plant-Based Ingredients. Retrieved January 27, 2026, from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved January 27, 2026, from [Link]

  • Redalyc. (n.d.). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Retrieved January 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. Retrieved January 27, 2026, from [Link]

Sources

minimizing epimerization during D-Glucosaminic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of D-Glucosaminic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical challenge of minimizing epimerization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your product.

Introduction: The Challenge of C-2 Epimerization

The synthesis of this compound, a valuable chiral building block, is frequently accomplished by the oxidation of D-glucosamine. However, a common and significant challenge in this process is the epimerization at the C-2 position, leading to the formation of the undesired diastereomer, D-mannosaminic acid. This side reaction is primarily driven by the base-catalyzed Lobry de Bruyn-Alberda van Ekenstein transformation.[1][2] Under basic or even neutral aqueous conditions, the proton at the C-2 position of D-glucosamine becomes labile, leading to the formation of a planar enediol intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D-glucosamine and its C-2 epimer, D-mannosamine. Subsequent oxidation of this mixture yields both this compound and D-mannosaminic acid, complicating purification and reducing the yield of the desired product.

This guide provides strategies and detailed protocols to control and minimize this epimerization, ensuring a high yield of stereochemically pure this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a mixture of diastereomers. What is the likely cause?

A1: The most probable cause is epimerization at the C-2 position of the starting material, D-glucosamine, prior to or during the oxidation step. This leads to the formation of D-mannosamine, which is then oxidized to D-mannosaminic acid. This phenomenon is a classic example of the Lobry de Bruyn-Alberda van Ekenstein transformation, which is catalyzed by basic or even neutral pH conditions.[1][2]

Q2: How does pH influence the rate of epimerization?

A2: The rate of epimerization is highly pH-dependent. Basic conditions significantly accelerate the deprotonation at C-2, favoring the formation of the enediol intermediate and subsequent epimerization.[3] Even prolonged exposure to neutral aqueous solutions can lead to detectable levels of epimerization. Therefore, careful control of pH is paramount throughout the synthesis. Acidic conditions, on the other hand, can suppress epimerization by keeping the amino group of glucosamine protonated, which destabilizes the enediol intermediate.

Q3: What are the primary strategies to minimize epimerization during the synthesis of this compound?

A3: There are three main strategies to combat epimerization:

  • Strict pH Control: Maintaining a slightly acidic to neutral pH (ideally below 7) during the reaction can significantly suppress the rate of epimerization.

  • Use of Protecting Groups: Protecting the amine group at C-2, typically as an N-acyl derivative (e.g., N-acetyl), can prevent the formation of the enediol intermediate and thus inhibit epimerization.[4]

  • Enzymatic Synthesis: Employing enzymes like glucose oxidase or specific oligosaccharide oxidases can offer high selectivity for the oxidation of D-glucosamine under mild conditions, often minimizing epimerization.[5][6]

Q4: I suspect I have D-mannosaminic acid in my product. How can I confirm its presence and quantify it?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying this compound and D-mannosaminic acid.[7][8] A common approach involves pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) followed by separation on a reverse-phase column (e.g., C18) and fluorescence detection.[7] This method offers high sensitivity and resolution, allowing for accurate quantification of both diastereomers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound with significant epimer byproduct. Reaction pH is too high, promoting epimerization.Maintain reaction pH between 5.0 and 6.5 using a suitable buffer (e.g., acetate buffer). Monitor pH throughout the reaction and adjust as necessary.
Prolonged reaction time at neutral or basic pH.Optimize the reaction time to achieve complete conversion of the starting material without allowing significant time for epimerization. Consider lowering the reaction temperature to slow down the epimerization rate.
Difficulty in purifying this compound from the epimer. Similar physical properties of the diastereomers.Employ preparative HPLC for separation. Alternatively, consider converting the crude product to a derivative that may be more easily separable by crystallization or chromatography.
Inconsistent results between batches. Variations in starting material quality or reaction conditions.Ensure the purity of the D-glucosamine starting material. Standardize all reaction parameters, including temperature, pH, stirring rate, and catalyst loading (if applicable).
Low conversion of D-glucosamine. Inefficient catalyst or enzyme activity.For catalytic oxidation, ensure the catalyst is active and not poisoned. For enzymatic synthesis, verify the activity of the enzyme and optimize reaction conditions (pH, temperature, co-factors).

Experimental Protocols

Protocol 1: Minimizing Epimerization through N-Acetylation and Catalytic Oxidation

This protocol involves the protection of the C-2 amino group by acetylation, followed by catalytic oxidation. The N-acetyl group effectively prevents epimerization.

Part A: N-Acetylation of D-Glucosamine [9]

  • Dissolution: Suspend D-glucosamine hydrochloride in methanol.

  • Basification: Add a stoichiometric equivalent of sodium methoxide in methanol to the suspension with stirring. This will generate the free base of D-glucosamine.

  • Acetylation: Cool the mixture in an ice bath and slowly add 1.1 to 1.2 molar equivalents of acetic anhydride. The reaction is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Isolation: The N-acetyl-D-glucosamine will precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Part B: Catalytic Oxidation of N-Acetyl-D-Glucosamine

  • Reaction Setup: Dissolve the N-acetyl-D-glucosamine in deionized water in a reaction vessel equipped with a stirrer, a gas inlet, and a pH probe.

  • Catalyst Addition: Add a Pd-Bi/C catalyst (5% Pd, 2.5% Bi on activated carbon) to the solution.

  • pH Adjustment: Adjust the pH of the solution to 8.0-9.0 with a dilute NaOH solution.

  • Oxidation: Heat the reaction mixture to 50-60°C and bubble air or oxygen through the solution with vigorous stirring. Maintain the pH at 8.0-9.0 by the controlled addition of NaOH.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Isolation: Acidify the filtrate with a dilute HCl solution to pH ~3.0. The N-acetyl-D-glucosaminic acid can be isolated by crystallization or lyophilization.

Protocol 2: Enzymatic Synthesis of this compound with Glucose Oxidase[10][11]

This method utilizes the high selectivity of glucose oxidase to minimize epimerization.

  • Reaction Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.1 at 35°C.[10]

  • Substrate Solution: Dissolve D-glucosamine in the reaction buffer.

  • Enzyme Addition: Add glucose oxidase to the substrate solution. The amount of enzyme will depend on its specific activity and the desired reaction time.

  • Co-substrate and Oxygenation: Ensure the solution is saturated with oxygen by bubbling air or pure oxygen through the mixture.

  • Reaction: Incubate the reaction mixture at 35°C with gentle stirring.

  • Monitoring: Monitor the formation of this compound and the consumption of D-glucosamine by HPLC.

  • Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the solution to 80-90°C for 10-15 minutes.

  • Purification: Remove the denatured protein by centrifugation or filtration. The resulting solution of this compound can be further purified by crystallization or ion-exchange chromatography.

Protocol 3: Analytical Method for Quantifying this compound and D-Mannosaminic Acid by HPLC[7]
  • Derivatization Reagent (OPA): Prepare a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

  • Sample Preparation: Dilute the reaction mixture or purified product to an appropriate concentration with deionized water.

  • Derivatization: Mix the sample with the OPA reagent and allow it to react for a few minutes at room temperature to form the fluorescent isoindole derivatives.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetate buffer (e.g., 25 mM, pH 6.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Quantification: Prepare standard curves for both this compound and D-mannosaminic acid to accurately quantify their concentrations in the samples.

Visualizing Key Concepts

Mechanism of Epimerization

Epimerization D_Glucosamine D-Glucosamine Enediol Enediol Intermediate (planar) D_Glucosamine->Enediol Deprotonation at C-2 (Base-catalyzed) Enediol->D_Glucosamine Reprotonation D_Mannosamine D-Mannosamine (C-2 Epimer) Enediol->D_Mannosamine Reprotonation (opposite face) Workflow cluster_synthesis Synthesis Strategy cluster_analysis Analysis & Purification Protect Protecting Group Strategy (e.g., N-Acetylation) HPLC HPLC Analysis (Quantify Epimers) Protect->HPLC Enzymatic Enzymatic Oxidation (e.g., Glucose Oxidase) Enzymatic->HPLC pH_Control Direct Oxidation with Strict pH Control pH_Control->HPLC Purification Purification (Crystallization / Chromatography) HPLC->Purification Product Pure this compound Purification->Product Start Start: D-Glucosamine Start->Protect Start->Enzymatic Start->pH_Control

Caption: Strategic workflows to minimize epimerization in this compound synthesis.

References

  • Raji, O., et al. (2022). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. bioRxiv. [Link]

  • Inoue, Y., & Onodera, K. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. The Journal of Organic Chemistry, 21(11), 1349-1350. [Link]

  • El-Ashry, E. S. H., & El-Kalyoubi, S. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Methods in enzymology, 576, 1–39. [Link]

  • Li, M., et al. (2024). Glucosamine-magnesium composite as functional carriers: structural characteristic, controlled Mg release and emulsion stability. Frontiers in Nutrition, 11, 1351560. [Link]

  • Appuhn, C., et al. (2005). The automated determination of glucosamine, galactosamine, muramic acid, and mannosamine in soil and root hydrolysates by HPLC. Journal of Plant Nutrition and Soil Science, 168(2), 191-197. [Link]

  • Angyal, S. J. (2001). The Lobry de Bruyn–Alberda van Ekenstein Transformation and Related Reactions. In The Carbohydrates (pp. 1-13). Academic Press. [Link]

  • Singh, S., et al. (2018). Order of Reactivity of OH/NH Groups of Glucosamine Hydrochloride and N-Acetyl Glucosamine Toward Benzylation Using NaH/BnBr in DMF. ChemistrySelect, 3(34), 9869-9873. [Link]

  • Wen-xiu, G., et al. (2006). Catalytic Synthesis of this compound from D-Glucosamine on Active Charcoal-Supported Pd-Bi Catalysts. Journal of Carbohydrate Chemistry, 25(4), 297-301. [Link]

  • Wang, J., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(21), 7268. [Link]

  • Chen, J., et al. (2005). Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 1), 55–57. [Link]

  • Pezzotti, F., et al. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate Research, 340(2), 219-221. [Link]

  • Yigit, F., et al. (2017). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. Journal of food processing and preservation, 41(1), e12760. [Link]

  • Zulfiqar, A., et al. (2024). Synergistic Therapeutic Potential of New Metal-Free Deep Eutectic Solvents: Synthesis, Physicochemical, Biological, and Ab Initio Studies. The Journal of Physical Chemistry B, 128(4), 937-951. [Link]

  • Volpi, N. (1993). Separation and quantification of glycosaminoglycans using HPLC. Annali di chimica, 83(9-10), 375-386. [Link]

  • Takeda, H., et al. (1992). Method for crystallization of amino acids.
  • Torres, M. D., et al. (2024). Theoretical Design of New Grafted Molecules d-Glucosamine-Oxyresveratrol-Essential Amino Acids: DFT Evaluation of the Structure–Antioxidant Activity. ACS Omega. [Link]

  • Bychkova, E. V., et al. (2024). Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into Gluconic Acid: The Role of Local Environment of Nanoparticles in Dependence of Their Composition. Inorganics, 12(1), 25. [Link]

  • Wang, X., et al. (2020). Enzymatic preparation of glucosamine.
  • Blueprint MCAT. (2024). Fatty Acid Synthesis for the MCAT: What You Need to Know. Blueprint Prep. [Link]

  • Somogyi, L., et al. (2012). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate research, 356, 137–146. [Link]

  • Lee, B. I., et al. (2005). Purification, crystallization and preliminary X-ray diffraction studies of a putative UDP-N-acetyl-d-mannosamine dehydrogenase from Pyrococcus horikoshii OT3. Acta crystallographica. Section F, Structural biology and crystallization communications, 61(Pt 5), 488–490. [Link]

  • D'Aniello, A., et al. (2014). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. Methods in molecular biology (Clifton, N.J.), 1162, 115–124. [Link]

  • Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. [Link]

  • Crich, D., & Li, W. (2006). Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers. The Journal of organic chemistry, 71(19), 7437–7447. [Link]

  • Speck, J. C. (1958). The Lobry de Bruyn-Alberda van Ekenstein Transformation. In Advances in Carbohydrate Chemistry (Vol. 13, pp. 63-103). Academic Press. [Link]

  • Filipska, A., et al. (2024). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. International Journal of Molecular Sciences, 25(3), 1833. [Link]

  • Nakai, H., et al. (2003). Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 5), 922-924. [Link]

  • Wang, Y., et al. (2021). Arylboronic Acids Catalyzed Upgrade of Glucosamines for Deoxyfructosazine and Insights on Reaction Mechanism. ChemRxiv. [Link]

  • Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. [Link]

  • Li, Y., et al. (2024). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Foods, 13(1), 159. [Link]

  • Sashiwa, H., et al. (2001). Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. Chemistry Letters, 30(4), 308-309. [Link]

  • Megazyme. (n.d.). GLUCOSE OXIDASE Assay Procedure. [Link]

  • Competishun. (2020, December 15). 5 EPIMER | EPIMERISATION, LOBRY DE BRUYN VAN EKINSTEIN TRANFORMATION | BIOMOLECULES (CARBOHYDRATES) [Video]. YouTube. [Link]

  • Bychkova, E. V., et al. (2024). Exploring the Impact of Bi Content in Nanostructured Pd-Bi Catalysts Used for Selective Oxidation of Glucose: Synthesis, Characterization and Catalytic Properties. Inorganics, 12(1), 25. [Link]

  • Chen, Y. C., et al. (2024). Novel Metformin-Encapsulating Poly(lactic-co-glycolic acid) Microspheres in Calcium Phosphate Pulp-Capping Cement with Dental Pulp Stem Cells for Regenerative Applications. International Journal of Molecular Sciences, 25(3), 1651. [Link]

  • Raji, O., et al. (2022). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. bioRxiv. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis: background and detailed mechanisms. Elsevier. [Link]

  • Chemistry Online. (2023, March 23). Lobry de Bruyn-Alberda van Ekenstein transformation. [Link]

  • Chaudhry, R., & Varacallo, M. (2023). Peroxidase-Coupled Glucose Method. In StatPearls. StatPearls Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the In Vitro Validation of D-Glucosaminic Acid's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of D-Glucosaminic acid. Recognizing the limited direct experimental data on this specific compound, we present a comparative analysis against its well-studied structural analogs, D-glucosamine and N-acetyl-D-glucosamine (NAG). This approach offers a robust rationale and detailed methodologies for investigating the antioxidant, anti-inflammatory, and anticancer potential of this compound.

Introduction to this compound: A Molecule of Interest

This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar acid derived from the oxidation of D-glucosamine. Its structural similarity to D-glucosamine, a widely researched compound with known effects on joint health, inflammation, and cancer, suggests that this compound may possess a unique profile of biological activities. Furthermore, as a derivative of D-gluconic acid, it may share some of its established antioxidant properties. This guide outlines the experimental pathways to elucidate and quantify these potential bioactivities.

Comparative Bioactivity Landscape: this compound in Context

While direct quantitative data for this compound is scarce, we can infer its potential bioactivities from its molecular relatives. This section compares the known in vitro effects of D-glucosamine and N-acetyl-D-glucosamine, providing a benchmark for future studies on this compound.

Antioxidant Activity

Oxidative stress is implicated in a multitude of chronic diseases. The ability of a compound to scavenge free radicals is a key indicator of its therapeutic potential.

Comparative Data:

CompoundAssayIC50 Value (mM)Reference CompoundReference
D-Glucosamine DPPH• Radical Scavenging21.27 ± 0.01Quercetin (0.00769 ± 0.00023)[1]
Hydroxyl Radical (HO•) Scavenging14.69 ± 0.63-[1]
Superoxide Anion (O2•─) ScavengingNot Reached*Quercetin (0.01045 ± 0.00272)[1]
N-Acetyl-D-Glucosamine (NAG) Qualitative evidence of antioxidant effects against serum/glucose deprivation-induced reactive oxygen species (ROS).Not Reported-
D-Gluconic Acid Derivatives Qualitative evidence of protecting plasma proteins and lipids against peroxynitrite-induced damage.[2]Not Reported-[2]
This compound To Be Determined TBD TBD

*At the maximum tested concentration of 50 mM, D-glucosamine scavenged 20.5 ± 4.6% of superoxide anions.[1]

Experimental Rationale: The data indicates that D-glucosamine possesses weak direct antioxidant activity compared to potent antioxidants like quercetin.[1] However, it does exhibit some radical scavenging capabilities. Given its structure, this compound is hypothesized to have comparable or potentially enhanced antioxidant properties. The carboxyl group in this compound might influence its chelating and radical scavenging activities.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The modulation of inflammatory pathways is a critical area of drug discovery.

Comparative Insights:

CompoundKey In Vitro FindingsPutative MechanismReference
D-Glucosamine Suppresses pro-inflammatory mediators in LPS-stimulated microglia and macrophages.Inhibition of NF-κB activation.[3]
N-Acetyl-D-Glucosamine (NAG) Exhibits notable anti-inflammatory effects, in some cases superior to the parent NAG molecule.Modulates inflammatory responses.[4]
This compound Hypothesized to possess anti-inflammatory properties. Potential modulation of NF-κB and other inflammatory signaling pathways.

Experimental Rationale: Both D-glucosamine and NAG have demonstrated anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[3][4] It is plausible that this compound shares this mechanism. In vitro assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are a standard and effective way to screen for anti-inflammatory potential.

Anticancer Activity

The search for novel compounds that can inhibit cancer cell proliferation and induce apoptosis is a cornerstone of oncology research.

Comparative Insights:

CompoundKey In Vitro FindingsPutative MechanismReference
D-Glucosamine Inhibits the proliferation of various cancer cell lines in a concentration-dependent manner.Induction of apoptosis; potential inhibition of the mTOR signaling pathway via dephosphorylation of p70S6K.
N-Acetyl-D-Glucosamine (NAG) In some studies, did not inhibit the proliferation of certain cancer cell lines.-
This compound Hypothesized to have antiproliferative and pro-apoptotic effects. Potential modulation of cell survival pathways like mTOR.

Experimental Rationale: D-glucosamine has shown promise as an anticancer agent by inducing apoptosis and interfering with protein synthesis through the mTOR pathway. The structural difference in NAG (the acetyl group) appears to impact its anticancer efficacy in some cell lines. The acidic nature of this compound may lead to a distinct interaction with cellular targets, warranting a thorough investigation of its effects on cancer cell viability.

Experimental Protocols for In Vitro Validation

This section provides detailed, step-by-step methodologies for the primary screening of this compound's bioactivity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for In Vitro Bioactivity Screening

G cluster_0 Phase 1: Antioxidant Activity cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Anticancer Activity A1 DPPH Radical Scavenging Assay A2 Determine IC50 Value A1->A2 B1 LPS Stimulation of Macrophages (e.g., RAW 264.7) B2 Griess Assay for Nitric Oxide (NO) Production B1->B2 B3 Determine IC50 for NO Inhibition B2->B3 C1 Culture Cancer Cell Line (e.g., MCF-7, HeLa) C2 MTT Assay for Cell Viability C1->C2 C3 Determine IC50 for Cytotoxicity C2->C3 start This compound (Test Compound) start->A1 start->B1 start->C1

Caption: General workflow for the in vitro bioactivity screening of this compound.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the reference compound (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or water).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to each well.[5]

    • Add 200 µL of the DPPH working solution to each well.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[3]

Protocol 2: Griess Assay for Nitric Oxide Production in Macrophages

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production by cells.

Principle: In this two-step reaction, nitrite is first reacted with sulfanilamide to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative that absorbs strongly at 540-570 nm.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a reference inhibitor (e.g., L-NAME) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include an unstimulated control group.

    • Incubate for 18-24 hours.[6]

  • Assay Procedure:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a reference cytotoxic agent (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 570 and 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Mechanistic Insights: Potential Signaling Pathways

The bioactivities of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of its analogs, the following pathways are of primary interest for further investigation.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB (p50/p65) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Activates Transcription NO Nitric Oxide (NO) Genes->NO Leads to Production of D_Glucosaminic_Acid This compound (Hypothesized Inhibition) D_Glucosaminic_Acid->IKK ? D_Glucosaminic_Acid->IkB ?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The potential of this compound to inhibit IKK activation or IκB degradation is a key area for mechanistic studies.

mTOR Signaling Pathway in Cancer

mTOR_Pathway Growth_Factors Growth Factors Amino Acids mTORC1 mTORC1 Growth_Factors->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates RPS6 RPS6 p70S6K->RPS6 Phosphorylates eIF4B eIF-4B p70S6K->eIF4B Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) RPS6->Protein_Synthesis eIF4B->Protein_Synthesis D_Glucosaminic_Acid This compound (Hypothesized Inhibition) D_Glucosaminic_Acid->p70S6K Dephosphorylation?

Caption: Hypothesized inhibition of the mTOR pathway by this compound.

The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. The mTOR complex 1 (mTORC1) integrates signals from growth factors and nutrients to control protein synthesis. A key downstream effector of mTORC1 is the p70S6 kinase (p70S6K), which, upon activation, phosphorylates targets like the ribosomal protein S6 (RPS6) and the eukaryotic translation initiation factor 4B (eIF-4B) to promote protein translation. D-glucosamine has been shown to inhibit cancer cell growth by dephosphorylating p70S6K. Investigating whether this compound has a similar effect would provide valuable mechanistic insight into its potential anticancer activity.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of this compound's bioactivity. By leveraging comparative data from its structural analogs, D-glucosamine and N-acetyl-D-glucosamine, and employing standardized, robust in vitro assays, researchers can systematically evaluate its antioxidant, anti-inflammatory, and anticancer properties.

The presented protocols for DPPH, Griess, and MTT assays offer clear, actionable steps for initial screening and IC50 determination. Furthermore, the elucidation of its effects on key signaling pathways, such as NF-κB and mTOR, will be crucial for understanding its mechanism of action.

It is imperative to underscore that while the comparative data provides a strong rationale for these investigations, direct experimental validation is essential to confirm and quantify the bioactivities of this compound. The findings from such studies will be pivotal in determining its potential as a novel therapeutic agent.

References

  • Gallegos-Velasco, S., et al. (2023). Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells. [Source details not fully provided in search results]
  • Chen, J.-C., et al. (2003). The antioxidant activity of glucosamine hydrochloride in vitro. [Source details not fully provided in search results]
  • Hassan, M. I., et al. (2024). Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells. [Source details not fully provided in search results]
  • Ma, L., et al. (2013). A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB. PubMed, [Link].

  • Griess Assay protocols are widely available from various manufacturers and in the scientific liter
  • Song, J., et al. (2007). Antitumor activities of D-glucosamine and its derivatives. PubMed Central, [Link].

  • Kim, J., & Guan, K.-L. (2015). Nutrient Regulation of the mTOR Complex 1 Signaling Pathway. PubMed Central, [Link].

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences, [Link].

  • Sokołowska, E., et al. (2014). In vitro study of the antioxidative properties of the glucose derivatives against oxidation of plasma components. PubMed, [Link].

  • LPS-induced nitric oxide production protocols are standard in immunology and cell biology liter
  • MTT assay protocols for cell viability are widely available from various suppliers and in published research.
  • NF-κB activation can be assessed through various methods, including reporter assays, Western blotting for phosphorylated proteins, and immunofluorescence for nuclear transloc
  • mTOR pathway activation is typically studied by Western blotting for the phosphorylation status of key proteins like p70S6K and its substr
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link].

  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426–428.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link].

  • Further details on specific assay kits and reagents can be obtained from commercial suppliers such as Thermo Fisher Scientific, Sigma-Aldrich, and Abcam.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information, [Link].

  • Wu, S. J., et al. (2012). Glucosamine enhances TRAIL-induced apoptosis in the prostate cancer cell line DU145. [Source details not fully provided in search results]
  • YouTube. (2020). mTOR Pathway and its Regulation. YouTube, [Link].

  • Qureshi, S. A., et al. (2014). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PubMed Central, [Link].

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A Scientific Guide to D-Glucosamine and D-Glucosaminic Acid: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of bioactive molecules, structural analogs can exhibit profoundly different biological activities. This guide provides an in-depth, objective comparison of D-glucosamine and its oxidized counterpart, D-glucosaminic acid. While D-glucosamine is a widely recognized nutraceutical with a substantial body of research, this compound remains a comparatively enigmatic molecule. This document will dissect the available scientific evidence for the biological effects of both compounds, supported by experimental data and detailed protocols, to empower researchers in their decision-making processes for future studies and therapeutic development.

Introduction: Structural Nuances and Biological Implications

D-glucosamine is an amino sugar, a fundamental building block of glycosaminoglycans (GAGs) like hyaluronic acid and keratan sulfate, which are crucial components of cartilage, synovial fluid, and other connective tissues.[1] Its structure features an amino group at the C-2 position of a glucose molecule. In contrast, this compound, also known as 2-amino-2-deoxy-D-gluconic acid, is the carboxylic acid derivative of D-glucosamine, where the aldehyde group at the C-1 position is oxidized to a carboxyl group.[2] This seemingly minor chemical modification can have significant consequences for the molecule's biochemical behavior and, consequently, its biological effects.

While D-glucosamine has been extensively investigated for its potential therapeutic benefits, particularly in the context of osteoarthritis, this compound is primarily recognized as a bacterial metabolite and a versatile chemical intermediate.[2][3] Commercial suppliers often market this compound for its potential in joint health and as an anti-inflammatory agent, but the scientific literature supporting these claims is sparse compared to the wealth of data on D-glucosamine.[2]

Comparative Analysis of Biological Effects

This section will delve into the documented biological activities of D-glucosamine and contrast them with the available information for this compound.

Anti-inflammatory Effects

D-Glucosamine: A significant body of evidence supports the anti-inflammatory properties of D-glucosamine.[4] The primary mechanism implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, D-glucosamine can effectively dampen the inflammatory cascade.[4]

Key Experimental Evidence for D-Glucosamine's Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Mediators: Studies have shown that D-glucosamine suppresses the production of inflammatory molecules such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in various cell types, including synovial cells and macrophages.[4]

  • In Vivo Efficacy: In animal models of arthritis, such as collagen-induced arthritis in rats, oral administration of D-glucosamine has been demonstrated to reduce joint swelling, synovial inflammation, and cartilage degradation.[4]

This compound: In stark contrast to D-glucosamine, there is a notable lack of robust scientific evidence from peer-reviewed studies detailing the specific anti-inflammatory effects of this compound. While some commercial sources suggest its potential as an anti-inflammatory agent, these claims are not substantiated by available experimental data in the scientific literature.[2]

Chondroprotective Effects

D-Glucosamine: The chondroprotective activity of D-glucosamine is a cornerstone of its use in joint health supplements. As a precursor for GAG synthesis, it is believed to support the maintenance and repair of articular cartilage.[6]

Key Experimental Evidence for D-Glucosamine's Chondroprotective Action:

  • Stimulation of Extracellular Matrix Synthesis: In vitro studies using chondrocyte cultures have shown that D-glucosamine can enhance the production of key cartilage matrix components, including aggrecan and type II collagen.[6]

  • Inhibition of Cartilage Degrading Enzymes: D-glucosamine has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the breakdown of the cartilage matrix during osteoarthritis.[7]

  • Prevention of Collagen Degradation: Research indicates that D-glucosamine can protect cartilage collagen from degradation by inhibiting lipoxidation reactions and protein oxidation.[6]

This compound: Similar to its anti-inflammatory profile, the chondroprotective effects of this compound are not well-documented in scientific literature. While its structural similarity to D-glucosamine might suggest a role in GAG synthesis, there is a lack of direct experimental evidence to support this hypothesis.

Anti-Cancer Effects

D-Glucosamine: Emerging research has highlighted the potential anti-cancer properties of D-glucosamine. These effects appear to be mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[8][9]

Key Experimental Evidence for D-Glucosamine's Anti-Cancer Action:

  • Inhibition of Cancer Cell Proliferation: D-glucosamine has been shown to inhibit the growth of various cancer cell lines in vitro, including hepatocellular carcinoma and breast cancer cells.[10]

  • Induction of Apoptosis: Studies have demonstrated that D-glucosamine can trigger apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress.[10]

  • Modulation of Signaling Pathways: The anti-tumor effects of D-glucosamine have been linked to its ability to regulate the activity of various transcription factors and signaling pathways involved in cancer progression.[8]

This compound: There is currently no significant scientific evidence to suggest that this compound possesses anti-cancer properties.

Data Summary Table

Biological EffectD-GlucosamineThis compound
Anti-inflammatory Well-documented; inhibits NF-κB pathway, reduces pro-inflammatory cytokine production.[4][5]Limited to no scientific evidence available.[2]
Chondroprotective Supported by evidence; promotes GAG synthesis, inhibits MMPs, protects collagen.[6][7]Limited to no scientific evidence available.
Anti-Cancer Emerging evidence; inhibits proliferation and induces apoptosis in various cancer cell lines.[8][9][10]No significant scientific evidence available.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment via NF-κB Activation Assay

This protocol describes a method to assess the ability of a test compound to inhibit TNF-α-induced NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of D-glucosamine or this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (media alone) and a positive control (known NF-κB inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis and Nuclear Extraction: Perform nuclear extraction using a commercial kit according to the manufacturer's instructions.

  • NF-κB p65 ELISA: Quantify the amount of activated NF-κB p65 subunit in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay ELISA kit.

  • Data Analysis: Normalize the NF-κB activation levels to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Causality and Validation: This protocol directly measures the translocation of the active p65 subunit of NF-κB into the nucleus, a critical step in its activation. The use of a positive control validates the assay's ability to detect inhibition, while the dose-response curve provides quantitative data on the compound's potency.

Protocol 2: In Vitro Anti-Cancer Activity Assessment via MTT Cell Proliferation Assay

This protocol outlines a colorimetric assay to determine the effect of the test compounds on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture: Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of D-glucosamine or this compound (e.g., 0.5, 1, 2, 4, 8 mM) for 72 hours. Include a vehicle control.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality and Validation: The MTT assay measures the metabolic activity of viable cells, which is directly proportional to the cell number. A reduction in absorbance indicates a decrease in cell proliferation or an increase in cytotoxicity. The dose-dependent effect provides a reliable measure of the compound's anti-proliferative potential.

Visualization of Key Pathways and Workflows

Signaling Pathway: NF-κB Inhibition by D-Glucosamine

NF_kB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Induces Glucosamine D-Glucosamine Glucosamine->IKK Inhibits MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with D-Glucosamine or This compound incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data (Calculate % viability, IC50) read->analyze end End analyze->end

Caption: Workflow for assessing cell proliferation using the MTT assay.

Conclusion and Future Directions

This comprehensive guide highlights a significant disparity in the scientific understanding of D-glucosamine versus this compound. D-glucosamine is a well-researched compound with established anti-inflammatory, chondroprotective, and emerging anti-cancer effects, supported by a considerable body of in vitro and in vivo data. Its mechanisms of action, particularly the inhibition of the NF-κB pathway, are increasingly well-understood.

In contrast, the biological effects of this compound remain largely uncharacterized in the peer-reviewed scientific literature. While it is commercially available and sometimes marketed with claims of health benefits, there is a critical lack of experimental data to substantiate these assertions. This knowledge gap presents a clear opportunity for future research.

We strongly encourage researchers to conduct direct, head-to-head comparative studies of D-glucosamine and this compound using the standardized protocols outlined in this guide. Such studies are essential to either validate the purported biological activities of this compound or to definitively demonstrate its lack of efficacy compared to its well-studied amino sugar precursor. The findings from such research will be invaluable for the scientific community and for guiding the development of novel therapeutics and nutraceuticals.

References

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A Comparative Analysis of D-Glucosaminic Acid and N-Acetylglucosamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biomedical research, the nuanced differences between structurally similar molecules can dictate their biological efficacy and therapeutic potential. This guide provides an in-depth comparative analysis of two such molecules: D-Glucosaminic acid and N-acetylglucosamine (GlcNAc). While both are derivatives of the fundamental amino sugar glucosamine, their distinct chemical modifications impart unique biochemical behaviors and functional roles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds, supported by experimental data and protocols.

Introduction: Chemical and Structural Distinctions

This compound and N-acetylglucosamine are both six-carbon monosaccharides derived from glucose. The key distinction lies in the functional group at the C-2 position and the oxidation state of the C-1 position.

  • This compound (2-amino-2-deoxy-D-gluconic acid) features a primary amine group (-NH2) at the C-2 position and a carboxyl group (-COOH) at the C-1 position, resulting from the oxidation of the aldehyde group of glucosamine.

  • N-acetylglucosamine is an amide derivative of glucose, with an N-acetyl group (-NHCOCH3) at the C-2 position and a hydroxyl group (-OH) in the anomeric carbon, which can exist in either α or β configuration.[1]

These structural differences, though seemingly subtle, fundamentally influence their metabolic fates, signaling functions, and overall biological activities.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-acetylglucosamine is presented below. These properties are critical for considerations in experimental design, including solubility for cell culture studies and formulation for in vivo experiments.

PropertyThis compoundN-Acetylglucosamine
Molecular Formula C₆H₁₃NO₆[2]C₈H₁₅NO₆[3]
Molecular Weight 195.17 g/mol [2]221.21 g/mol [3]
Appearance White to off-white powder[2]White, slightly sweet powder[3]
Melting Point 235 - 245 °C[2]221 °C[3]
Solubility in Water Soluble25% (w/v)[3]

Metabolic Pathways: Divergent Fates and Cellular Integration

The metabolic routes of this compound and N-acetylglucosamine are distinct, leading to their involvement in different cellular processes.

N-Acetylglucosamine Metabolism

N-acetylglucosamine is a central molecule in the Hexosamine Biosynthesis Pathway (HBP) .[4] Exogenously supplied GlcNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate.[5][6] This intermediate can then be converted to UDP-N-acetylglucosamine, a crucial precursor for the synthesis of glycosaminoglycans (GAGs), proteoglycans, and glycolipids.[4] These macromolecules are essential components of the extracellular matrix, cell surface glycans, and O-GlcNAcylated proteins involved in signaling.

The catabolism of GlcNAc involves its conversion to fructose-6-phosphate, which can then enter glycolysis. This pathway involves the sequential action of hexokinase, GlcNAc-6-P deacetylase, and GlcNAc-6-P deaminase.

n_acetylglucosamine_metabolism GlcNAc N-Acetylglucosamine GlcNAc_6P N-Acetylglucosamine-6-P GlcNAc->GlcNAc_6P NAGK UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc_6P->UDP_GlcNAc Fructose_6P Fructose-6-P GlcNAc_6P->Fructose_6P Deacetylase & Deaminase Glycoproteins Glycoproteins & Proteoglycans UDP_GlcNAc->Glycoproteins Glycolysis Glycolysis Fructose_6P->Glycolysis d_glucosaminic_acid_metabolism Glucosamine D-Glucosamine Glucosaminic_Acid This compound Glucosamine->Glucosaminic_Acid Oxidation Keto_Acid α-keto acid intermediate Glucosaminic_Acid->Keto_Acid Transamination/ Oxidative Deamination TCA_Cycle TCA Cycle Keto_Acid->TCA_Cycle

Caption: Postulated metabolic fate of this compound.

Biological Activities: A Comparative Overview

The structural and metabolic differences between this compound and N-acetylglucosamine translate into distinct biological activities, particularly in the context of inflammation and tissue homeostasis.

Biological ActivityThis compoundN-Acetylglucosamine
Role in Glycosylation Not a direct precursor for major glycosylation pathways.Direct precursor for UDP-GlcNAc, essential for N-linked and O-linked glycosylation. [4]
Anti-inflammatory Effects Potential anti-inflammatory properties, though less characterized.Exhibits anti-inflammatory effects, in part by modulating NF-κB signaling. [7]
Effects on Chondrocytes Contributes to the synthesis of glycosaminoglycans, important for cartilage integrity. [2]Can stimulate proteoglycan synthesis by chondrocytes. [1]
Cell Signaling Limited information on specific signaling pathways.Acts as a signaling molecule, influencing pathways like cAMP signaling in some organisms and modulating protein function through O-GlcNAcylation. [5]

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of this compound and N-acetylglucosamine, a series of well-defined in vitro experiments are recommended.

Assessment of Anti-inflammatory Effects in Macrophages

This protocol details a method to compare the anti-inflammatory potential of the two compounds in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of this compound or N-acetylglucosamine (e.g., 0.1, 1, 10 mM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.

  • Western Blot for NF-κB Pathway: Lyse the cells and perform Western blot analysis to assess the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65.

anti_inflammatory_assay start Seed RAW 264.7 cells pretreat Pre-treat with This compound or N-acetylglucosamine start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant and cell lysate stimulate->collect elisa ELISA for TNF-α, IL-6, IL-1β collect->elisa griess Griess Assay for NO collect->griess western Western Blot for p-IκBα, p-p65 collect->western

Caption: Workflow for assessing anti-inflammatory effects.

Chondrocyte Proliferation and Matrix Synthesis Assay

This protocol is designed to compare the effects of this compound and N-acetylglucosamine on primary chondrocyte function, which is relevant for osteoarthritis research.

Methodology:

  • Chondrocyte Isolation and Culture: Isolate primary chondrocytes from articular cartilage and culture them in DMEM/F12 medium supplemented with 10% FBS.

  • Treatment: Treat confluent chondrocyte monolayers with this compound or N-acetylglucosamine (e.g., 1 mM) in serum-free medium for 48-72 hours.

  • Proliferation Assay: Assess cell proliferation using a BrdU incorporation assay or by quantifying total DNA content.

  • Proteoglycan Synthesis: Quantify the synthesis of sulfated glycosaminoglycans (sGAGs) in the culture medium and cell layer using the dimethylmethylene blue (DMMB) dye-binding assay.

  • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key chondrogenic markers (e.g., Aggrecan, Collagen type II) and matrix-degrading enzymes (e.g., MMP-3, MMP-13).

Discussion and Future Directions

The available evidence suggests that N-acetylglucosamine has a more direct and well-defined role in cellular metabolism and signaling, primarily through the hexosamine biosynthesis pathway and O-GlcNAcylation. Its effects on chondrocyte function and its anti-inflammatory properties are also more extensively documented.

This compound, while sharing a common precursor with GlcNAc, appears to follow a different metabolic path. Its biological activities are less explored, but its structural similarity to other biologically active sugar acids suggests potential roles in modulating cellular processes. The presence of a free amine group and a carboxylic acid group may allow it to interact with different cellular targets compared to the N-acetylated form.

Future research should focus on elucidating the detailed metabolic fate of this compound in mammalian systems. Head-to-head comparative studies in animal models of inflammatory diseases, such as osteoarthritis, are crucial to determine their relative therapeutic potential. Furthermore, unbiased screening approaches, such as transcriptomics and proteomics, could reveal the specific signaling pathways and cellular processes modulated by this compound, providing a clearer picture of its mechanism of action.

Conclusion

This compound and N-acetylglucosamine, despite their structural similarities, are distinct molecules with different metabolic fates and biological activities. N-acetylglucosamine is a key player in cellular glycosylation and has well-documented roles in cell signaling and inflammation. The biological functions of this compound are less understood but warrant further investigation, given its potential to be formed endogenously and its unique chemical structure. For researchers in drug development, a thorough understanding of these differences is paramount for selecting the appropriate molecule for a given therapeutic application and for designing informative experiments to probe their mechanisms of action.

References

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A Guide for the Analytical Scientist: A Comparative Approach to Assessing the Purity of Synthetic D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in D-Glucosaminic Acid

This compound, an amino sugar acid, is a crucial molecule in glycobiology and a potential building block in pharmaceutical development. As with any synthetic compound destined for biological or clinical application, its purity is not merely a quality metric but a critical determinant of its efficacy, safety, and reliability. The presence of even minute quantities of impurities—be they enantiomers, diastereomers, residual starting materials, or synthesis by-products—can lead to misleading experimental results, altered pharmacological activity, or unforeseen toxicity.

This guide provides a comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive and trustworthy purity profile for synthetic this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a self-validating workflow designed to provide the highest degree of confidence in your material's quality.

Section 1: The Purity Challenge - Understanding Potential Impurities

A robust purity assessment begins with understanding what to look for. The synthesis of this compound can introduce a variety of impurities that are structurally similar to the target compound, making their detection and quantification challenging.

  • Enantiomeric Impurities: The most critical impurity is often the L-Glucosaminic acid enantiomer. As biological systems are exquisitely stereospecific, the presence of the unnatural L-isomer can have significant and unpredictable biological consequences.[1]

  • Diastereomers and Anomers: Incomplete reactions or side reactions can lead to the formation of diastereomers (e.g., D-Mannosaminic or D-Galactosaminic acid) or the presence of different anomeric forms (α and β), which can complicate analysis.[2][3]

  • Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthetic route.[4]

  • Degradation Products: this compound can be susceptible to degradation, potentially forming products like 5-hydroxymethylfurfural (HMF) under certain conditions.[]

Given this complex impurity landscape, relying on a single analytical method is insufficient. A multi-detector, orthogonal approach is required to build a self-validating purity assessment.

Section 2: Orthogonal Analytical Techniques for Comprehensive Purity Assessment

We will now compare four principal analytical techniques, detailing their specific application to this compound analysis.

High-Performance Liquid Chromatography (HPLC) for Potency and Achiral Impurities

HPLC is the workhorse for quantitative analysis in pharmaceutical settings.[6] However, the high polarity and lack of a strong UV chromophore in this compound present distinct challenges.[6][7]

Expertise in Method Selection: Conventional reversed-phase (RP) columns like C18 offer poor retention for highly polar compounds like amino sugars.[6][8] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC columns utilize a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[6] For detection, due to the poor UV absorbance, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector is often employed.[6] Alternatively, coupling with Mass Spectrometry (HPLC-MS) provides excellent sensitivity and specificity.[6]

Detailed Protocol: HPLC-ELSD for Potency Assay

  • Column: ZIC-HILIC, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Create a calibration curve from 0.05 to 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in 50:50 Acetonitrile:Water to a target concentration of 0.5 mg/mL.[9][10]

Chiral HPLC for Enantiomeric Purity

This is the most critical test to confirm the stereochemical identity of the synthetic product. Chiral Stationary Phases (CSPs) are designed to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1]

Expertise in Method Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amino acids and their derivatives.[11] The separation mechanism relies on the formation of diastereomeric complexes between the analyte and the chiral selector, and a greater energy difference between these complexes results in better separation.[1]

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (due to the carboxyl group).

  • Injection Volume: 5 µL.

  • System Suitability: Inject a 1:1 racemic mixture of D- and L-Glucosaminic acid. The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is an unparalleled tool for unambiguous structure elucidation.[12] It confirms the molecular backbone, identifies the position of the amino group, and can reveal subtle structural impurities that might co-elute in chromatography.

Expertise in Method Selection: For a molecule like this compound, both ¹H and ¹³C NMR are essential.[13] A ¹H NMR spectrum will confirm the proton environment, while a ¹³C spectrum provides information on the carbon skeleton.[13] Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals definitively, confirming connectivity. The anomeric proton signal (H-1) is particularly diagnostic.[14][15]

Detailed Protocol: ¹H and ¹³C NMR for Structural Identity

  • Instrument: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).

  • ¹H NMR Acquisition:

    • Acquire 16 scans with a 30-degree pulse.

    • Set a relaxation delay of 2 seconds.

    • Apply water suppression if necessary.

  • ¹³C NMR Acquisition:

    • Acquire 1024 scans using a proton-decoupled pulse program.

    • Set a relaxation delay of 5 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts and coupling constants to a reference standard or literature data. The proton attached to the anomeric position is typically observed around 4.5 to 5.6 ppm.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for detecting and identifying low-level impurities.

Expertise in Method Selection: Using the HILIC method described in Section 2.1, the column eluent is directed into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). ESI in positive ion mode will readily protonate the amino group of this compound, yielding the [M+H]⁺ ion. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and any detected impurities, greatly aiding in their identification. Tandem MS (MS/MS) can be used to fragment ions for further structural elucidation.[16]

Detailed Protocol: HILIC-MS for Impurity Profiling

  • LC System: Use the same HILIC method as in Section 2.1.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of this compound (C₆H₁₄NO₆⁺, exact mass: 196.0816).

    • Search for other peaks in the total ion chromatogram.

    • Determine the exact mass of any detected impurities and propose potential elemental compositions and structures.

Section 3: A Self-Validating Workflow for Purity Assessment

A trustworthy purity assessment relies on a logical, multi-step process where orthogonal techniques validate one another.

Purity_Workflow cluster_0 Initial Assessment cluster_2 Impurity Identification & Final Report Sample Synthetic this compound Batch HPLC HPLC-ELSD/CAD (Potency & Achiral Profile) Sample->HPLC Quantitative Assay NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Structure HPLC->NMR If Potency ≥ 98% Chiral Chiral HPLC (Enantiomeric Purity) NMR->Chiral LCMS LC-MS (Impurity ID & Confirmation) Chiral->LCMS If Enantiomeric Excess ≥ 99.5% Report Comprehensive Purity Report (Identity, Potency, Impurity Profile) LCMS->Report Consolidate Data

Sources

A Technical Guide to D-Glucosaminic Acid as an Internal Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of amino acid analysis, the accuracy of quantification is paramount. The inherent variability in sample preparation, derivatization, and chromatographic separation necessitates the use of an internal standard (IS) to ensure reliable and reproducible results. This guide provides an in-depth technical comparison of D-glucosaminic acid as an internal standard against other commonly used alternatives, supported by established principles and methodologies in the field.

The Critical Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of known concentration that is added to a sample before analysis. Its purpose is to correct for variations that may occur during the analytical process, such as sample loss during preparation, inconsistencies in injection volume, and fluctuations in detector response.[1][2] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. It should also be stable throughout the entire analytical procedure and chromatographically resolved from the target amino acids.

This compound: A Unique Candidate for Internal Standardization

This compound, an amino sugar acid, presents a compelling option as an internal standard in amino acid analysis, particularly for samples from physiological fluids. Its structural similarity to amino acids, containing both an amino and a carboxyl group, allows it to mimic their behavior during derivatization and chromatographic separation.

A key advantage of this compound is its typical absence in biological protein hydrolysates, preventing interference with the quantification of endogenous amino acids. Its elution profile in ion-exchange chromatography, a common technique for amino acid separation, allows for its clear separation from the standard protein amino acids.[3]

Comparative Analysis: this compound vs. Common Internal Standards

The selection of an internal standard is a critical decision in method development. Here, we compare this compound with other frequently employed internal standards in amino acid analysis.

Internal StandardChemical ClassRationale for UsePotential Limitations
This compound Amino Sugar AcidStructurally similar to amino acids; not naturally present in protein hydrolysates; good chromatographic separation.Potential for degradation under harsh hydrolysis conditions; less commonly used, so less historical data available.
Norleucine α-Amino Acid (non-proteinogenic)A close structural analog of leucine and isoleucine; well-established in amino acid analysis.[4]Can co-elute with other amino acids in some chromatographic systems; potential for presence in some biological samples.
Sarcosine (N-methylglycine) N-methylated Amino AcidOften used in analyses of physiological fluids; chromatographically distinct from most primary amino acids.[5]As a secondary amine, its derivatization efficiency can differ from primary amino acids, depending on the reagent used.
S-Aminoethyl-L-cysteine Thioether Amino AcidCan be used to mimic the behavior of lysine due to the aminoethyl group.Its synthesis and stability can be a concern; not as commonly used as other standards.
Isotope-Labeled Amino Acids Isotopically Labeled Amino AcidsConsidered the "gold standard" as they have nearly identical chemical and physical properties to their endogenous counterparts.[1]High cost; a specific labeled standard is needed for each amino acid to be quantified accurately.

Experimental Workflow: Amino Acid Analysis Using this compound

The following is a generalized workflow for amino acid analysis incorporating this compound as an internal standard. This process typically involves protein hydrolysis, derivatization, and chromatographic analysis.

Amino_Acid_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample Protein Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Add_IS->Hydrolysis Dry_Down Evaporation of Acid Hydrolysis->Dry_Down Reconstitution Reconstitute in Dilution Buffer Dry_Down->Reconstitution Derivatization Pre- or Post-Column Derivatization (e.g., Ninhydrin, OPA) Reconstitution->Derivatization Chromatography Chromatographic Separation (e.g., Ion-Exchange or Reversed-Phase HPLC) Derivatization->Chromatography Detection Detection (e.g., UV-Vis, Fluorescence) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

Amino Acid Analysis Workflow with Internal Standard

Step-by-Step Experimental Protocol

1. Protein Hydrolysis

  • Objective: To break down the protein into its constituent amino acids.

  • Procedure:

    • To a known quantity of protein sample in a hydrolysis tube, add a precise amount of this compound internal standard solution.

    • Add 6 M hydrochloric acid (HCl) to the tube.[6]

    • Seal the tube under vacuum to prevent oxidation of susceptible amino acids.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.[5]

    • After hydrolysis, cool the tube and open it carefully.

    • Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in a suitable dilution buffer (e.g., sodium citrate buffer for ion-exchange chromatography).

2. Chromatographic Separation (Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization)

  • Objective: To separate the individual amino acids and the internal standard.

  • Instrumentation: An amino acid analyzer or HPLC system equipped with an ion-exchange column, a post-column derivatization module, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Sodium or Lithium cation-exchange column.

    • Mobile Phase: A gradient of sodium or lithium citrate buffers with increasing pH and/or ionic strength.[7]

    • Flow Rate: Typically 0.2-0.8 mL/min.

    • Column Temperature: Gradient temperature program, often starting around 37-40°C and increasing to 70-80°C to elute all amino acids.[8]

  • Post-Column Derivatization:

    • The column effluent is mixed with a ninhydrin solution.[9]

    • The mixture passes through a reaction coil heated to a high temperature (e.g., 130°C) to facilitate the color-forming reaction.[10]

  • Detection:

    • The colored derivatives are detected by a UV-Vis detector at two wavelengths: 570 nm for primary amino acids and 440 nm for secondary amino acids (like proline).[9]

3. Quantification

  • Objective: To determine the concentration of each amino acid in the original sample.

  • Procedure:

    • Identify the peaks corresponding to each amino acid and this compound based on their retention times, established by running a standard amino acid mixture with the internal standard.

    • Integrate the peak areas for each amino acid and the internal standard.

    • Calculate the response factor (RF) for each amino acid relative to the internal standard using the standard mixture.

    • Determine the concentration of each amino acid in the sample using the following formula:

      Concentration of Amino Acid = (Area of Amino Acid / Area of IS) * (Concentration of IS / RF of Amino Acid)

Performance Characteristics and Considerations

When evaluating this compound as an internal standard, several performance characteristics must be considered:

  • Stability: While this compound is generally stable, its recovery under harsh acid hydrolysis conditions should be validated for each specific protocol. Losses can occur, and understanding the extent of any degradation is crucial for accurate quantification.

  • Chromatographic Resolution: The chromatographic method must be optimized to ensure baseline separation of the this compound peak from all other amino acids and potential interfering compounds in the sample matrix.[11]

  • Linearity and Recovery: Validation studies should be performed to establish the linearity of the detector response for this compound and to determine its recovery throughout the entire analytical process.

  • Matrix Effects: In complex biological matrices, other components can enhance or suppress the ionization of the analyte and the internal standard in mass spectrometry-based detection. The use of an internal standard that closely mimics the analyte's behavior, such as this compound for amino acids, can help to mitigate these matrix effects.[12]

Conclusion

This compound offers a viable and effective option as an internal standard for amino acid analysis, particularly in biological samples where endogenous interfering compounds are a concern. Its chemical similarity to amino acids and its distinct chromatographic behavior make it a valuable tool for achieving accurate and precise quantification. While established internal standards like norleucine have a longer history of use, the unique properties of this compound warrant its consideration in the development and validation of robust amino acid analysis methods. As with any analytical method, thorough validation of the chosen internal standard's performance within the specific experimental context is essential for ensuring the integrity of the results.

References

  • USP. (2016). Amino Acid Determination, Revision 1.
  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • ResearchGate. (2017). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC?.
  • ResearchGate. (2024). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?.
  • Stacey-Schmidt, C., Berg, P., & Haymond, M. W. (1982). Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids. Analytical Biochemistry, 123(1), 74–77.
  • Rutherfurd, S. M., & Moughan, P. J. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 58(1), 11.9.1–11.9.37.
  • Sigma-Aldrich. (n.d.). This compound ≥98%. Sigma-Aldrich.
  • Gardell, S. (1953). Separation on Dowex 50 Ion-Exchange Resin of Glucosamine and Galactosamine and their Quantitative Determination. Acta Chemica Scandinavica, 7, 207-215.
  • Acta Scientific. (2021).
  • Csapó, J., Lóki, K., Csapó-Kiss, Zs., & Albert, Cs. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Gogami, Y., et al. (2011). High-performance liquid chromatography analysis of naturally occurring D-amino acids in sake.
  • Le, T. H., et al. (2014). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies.
  • Persiani, S., et al. (2009). Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid.
  • Pickering Laboratories. (n.d.). Amino Acid Analysis, Using Postcolumn Ninhydrin Detection, in a Biotechnology Laboratory.
  • Sigma-Aldrich. (n.d.). This compound ≥98% (TLC). Sigma-Aldrich.
  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids.
  • Auriga Research. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound ≥98% (3646-68-2). Sigma-Aldrich.
  • Freire, F. M., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies.
  • Jasco. (2021).
  • Csapó, J., et al. (2007). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-29.
  • Manning, J. M., & Moore, S. (1968). Determination of D- and L-amino acids by ion exchange chromatography as L-D and L-L dipeptides. Journal of Biological Chemistry, 243(21), 5591-5597.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). Ninhydrin Color Development Method.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.
  • El-Giar, E. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3927.
  • Peace, R. W., et al. (2005). Chromatographic determination of amino acids in foods.
  • Pacific BioLabs. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Pacific BioLabs.
  • Li, W., et al. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Frontiers in Pharmacology, 13, 1089698.

Sources

A Comparative Guide to the Metabolic Fates of D-Glucosaminic Acid and D-Gluconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the life sciences, a nuanced understanding of the metabolic pathways of structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of the metabolic fates of D-Glucosaminic acid and D-Gluconic acid, supported by experimental data and methodologies. Our exploration will delve into the distinct enzymatic routes these sugar acids undertake within biological systems, highlighting key differences that influence their roles and potential applications.

Introduction: Structural Analogs, Divergent Destinies

D-Gluconic acid, the carboxylic acid derived from glucose, and this compound (2-amino-2-deoxy-D-gluconic acid), an amino sugar acid, share a common six-carbon backbone. However, the substitution of a hydroxyl group with an amino group at the C-2 position in this compound fundamentally alters its biochemical reactivity and subsequent metabolic processing. While D-Gluconic acid is a common intermediate in carbohydrate metabolism, the metabolic pathways of this compound are more specialized. This guide will illuminate these divergences, providing a clear comparative framework.

Metabolic Pathways: A Tale of Two Acids

The metabolic fates of D-Gluconic acid and this compound are dictated by the specific enzymatic machinery present in different organisms. Below, we dissect their primary catabolic routes.

The Metabolism of D-Gluconic Acid: A Gateway to Central Carbon Metabolism

In many microorganisms, D-Gluconic acid is readily produced from D-glucose through the action of glucose oxidase[1]. Once formed, it is typically channeled into the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. In bacteria, two primary pathways for D-gluconic acid catabolism have been identified[2].

  • The Entner-Doudoroff Pathway: D-Gluconate is first phosphorylated to 6-phospho-D-gluconate by D-gluconate kinase . This is then dehydrated by 6-phospho-D-gluconate dehydratase to form 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). Finally, KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate, both of which are central glycolytic intermediates.

  • The Pentose Phosphate Pathway Shunt: Alternatively, 6-phospho-D-gluconate can be oxidatively decarboxylated by 6-phospho-D-gluconate dehydrogenase to yield ribulose-5-phosphate, a key intermediate of the PPP.

D-Gluconic Acid Metabolism cluster_0 D-Gluconic Acid Catabolism D-Gluconic acid D-Gluconic acid 6-Phospho-D-gluconate 6-Phospho-D-gluconate D-Gluconic acid->6-Phospho-D-gluconate D-gluconate kinase 2-Keto-3-deoxy-6-phospho-D-gluconate 2-Keto-3-deoxy-6-phospho-D-gluconate 6-Phospho-D-gluconate->2-Keto-3-deoxy-6-phospho-D-gluconate 6-phospho-D-gluconate dehydratase Ribulose-5-phosphate Ribulose-5-phosphate 6-Phospho-D-gluconate->Ribulose-5-phosphate 6-phospho-D-gluconate dehydrogenase Pyruvate Pyruvate 2-Keto-3-deoxy-6-phospho-D-gluconate->Pyruvate KDPG aldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate 2-Keto-3-deoxy-6-phospho-D-gluconate->Glyceraldehyde-3-phosphate KDPG aldolase TCA Cycle TCA Cycle Pyruvate->TCA Cycle Glycolysis Glycolysis Glyceraldehyde-3-phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Ribulose-5-phosphate->Pentose Phosphate Pathway

Caption: Metabolic pathways of D-Gluconic acid.

The Specialized Catabolism of this compound

The metabolic pathway of this compound is less ubiquitous and has been notably characterized in enteric bacteria such as Salmonella Typhimurium.[3][4] This pathway involves a distinct set of enzymes that handle the amino sugar acid.

  • Transport and Phosphorylation: this compound is transported into the cell and concomitantly phosphorylated at the C-6 position by a mannose family phosphotransferase system (PTS) permease, designated DgaABCD.[3]

  • Dehydration: The resulting D-glucosaminate-6-phosphate is then dehydrated by D-glucosaminate-6-phosphate dehydratase (DgaE) to form 2-keto-3-deoxygluconate 6-phosphate (KDPG).[5]

  • Aldol Cleavage: Finally, the KDPG is cleaved by the aldolase DgaF into glyceraldehyde-3-phosphate and pyruvate.[3]

Interestingly, the final intermediate, KDPG, is the same as in the Entner-Doudoroff pathway for D-gluconic acid. This suggests a point of metabolic convergence.

This compound Metabolism cluster_1 This compound Catabolism This compound This compound D-Glucosaminate-6-phosphate D-Glucosaminate-6-phosphate This compound->D-Glucosaminate-6-phosphate DgaABCD (PTS) 2-Keto-3-deoxy-6-phospho-D-gluconate 2-Keto-3-deoxy-6-phospho-D-gluconate D-Glucosaminate-6-phosphate->2-Keto-3-deoxy-6-phospho-D-gluconate DgaE Pyruvate Pyruvate 2-Keto-3-deoxy-6-phospho-D-gluconate->Pyruvate DgaF Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate 2-Keto-3-deoxy-6-phospho-D-gluconate->Glyceraldehyde-3-phosphate DgaF TCA Cycle TCA Cycle Pyruvate->TCA Cycle Glycolysis Glycolysis Glyceraldehyde-3-phosphate->Glycolysis

Caption: Metabolic pathway of this compound in S. Typhimurium.

Comparative Analysis: Key Differences and Similarities

A direct comparison reveals fundamental distinctions in the initial steps of catabolism, with a noteworthy convergence at a key intermediate.

FeatureD-Gluconic Acid MetabolismThis compound Metabolism
Initial Enzymatic Step Phosphorylation by D-gluconate kinasePhosphorylation and transport by a PTS system (DgaABCD)
Key Intermediate 6-Phospho-D-gluconateD-Glucosaminate-6-phosphate
Subsequent Step Dehydration or oxidative decarboxylationDehydration by D-glucosaminate-6-phosphate dehydratase (DgaE)
Point of Convergence 2-Keto-3-deoxy-6-phospho-D-gluconate (KDPG)2-Keto-3-deoxy-6-phospho-D-gluconate (KDPG)
Final Products Pyruvate and Glyceraldehyde-3-phosphate (via Entner-Doudoroff) or Ribulose-5-phosphate (via PPP)Pyruvate and Glyceraldehyde-3-phosphate
Primary Pathway Entry Pentose Phosphate Pathway or GlycolysisGlycolysis

Experimental Methodologies for Elucidating Metabolic Fates

The elucidation of these pathways relies on a suite of robust experimental techniques. For researchers seeking to conduct similar comparative studies, the following methodologies are recommended.

Isotope Tracing Studies

The use of radiolabeled substrates is a powerful tool for tracing the metabolic fate of molecules.[6]

Protocol: Comparative Metabolic Tracing using 14C-labeled Sugar Acids

  • Substrate Preparation: Synthesize or procure [U-14C]D-Gluconic acid and [U-14C]this compound.

  • Cell Culture and Incubation: Culture the microorganism of interest (e.g., E. coli or S. Typhimurium) in a minimal medium. Introduce the radiolabeled sugar acid at a defined concentration and incubate for various time points.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

  • Separation and Detection: Separate the metabolites using two-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: Detect and quantify the radiolabeled metabolites using autoradiography or liquid scintillation counting. This will reveal the downstream products of each sugar acid.

Enzymatic Assays

Characterizing the activity of key enzymes in the proposed pathways is crucial for validation.

Protocol: Spectrophotometric Assay for Dehydrogenase Activity

This protocol can be adapted for enzymes like 6-phospho-D-gluconate dehydrogenase.

  • Reaction Mixture: Prepare a reaction buffer containing the substrate (e.g., 6-phospho-D-gluconate), the cofactor (e.g., NADP+), and the cell-free extract or purified enzyme.

  • Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the change in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

A similar principle can be applied to other enzymes, often coupling the reaction to a detectable change in a chromophore or fluorophore.[7]

Analytical Techniques for Metabolite Identification

To identify and quantify the metabolic intermediates and end-products, advanced analytical techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with refractive index (RI) or UV detection is a standard method for separating and quantifying sugars and organic acids.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile derivatives of metabolites, providing structural information for unambiguous identification.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for the analysis of a wide range of metabolites in complex biological samples.[9]

Experimental Workflow cluster_2 Comparative Metabolic Analysis Workflow Isotope Labeling Isotope Labeling Cell Culture Cell Culture Isotope Labeling->Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Analytical Platforms Analytical Platforms Metabolite Extraction->Analytical Platforms HPLC HPLC Analytical Platforms->HPLC GC-MS GC-MS Analytical Platforms->GC-MS LC-MS LC-MS Analytical Platforms->LC-MS Data Analysis Data Analysis HPLC->Data Analysis GC-MS->Data Analysis LC-MS->Data Analysis Pathway Reconstruction Pathway Reconstruction Data Analysis->Pathway Reconstruction Enzyme Assays Enzyme Assays Pathway Reconstruction->Enzyme Assays Pathway Validation Pathway Validation Enzyme Assays->Pathway Validation

Caption: A generalized workflow for comparative metabolic analysis.

Conclusion and Future Directions

The metabolic fates of this compound and D-Gluconic acid, while originating from structurally related precursors, are governed by distinct enzymatic pathways. D-Gluconic acid primarily enters central metabolism through the pentose phosphate and Entner-Doudoroff pathways. In contrast, this compound is catabolized via a more specialized pathway in certain bacteria, which, interestingly, converges with the Entner-Doudoroff pathway at the level of KDPG.

This comparative guide provides a foundational understanding for researchers in drug development and metabolic engineering. A thorough grasp of these divergent pathways is critical for applications such as the design of novel antimicrobial agents that target specific metabolic routes or the engineering of microorganisms for the production of valuable bio-based chemicals. Future research, employing the advanced experimental methodologies outlined herein, will undoubtedly uncover further intricacies in the metabolism of these and other sugar acids, opening new avenues for scientific innovation.

References

  • Ahmed, S. A., et al. (2020). Microbial and enzymatic technologies for the production of gluconic acid. Applied Microbiology and Biotechnology, 104(1), 7-25.
  • Lin, E. C. C. (1996). Dissimilatory pathways for sugars, polyols, and carboxylates. In F. C. Neidhardt et al. (Eds.), Escherichia coli and Salmonella: Cellular and Molecular Biology (2nd ed., Vol. 1, pp. 307-342). ASM Press.
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  • Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine.
  • Wieczorek, G., et al. (2019). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Metabolites, 9(11), 261.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bergmeyer, H. U. (Ed.). (2012).
  • Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Research, 46(D1), D608-D617.
  • Miller, C. L., et al. (2013). Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes. Journal of Bacteriology, 195(19), 4396-4405.
  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
  • Stetten, M. R., & Stetten Jr, D. (1950). The metabolism of gluconic acid. Journal of Biological Chemistry, 187(1), 241-252.
  • Wieczorek, G., et al. (2019). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Metabolites, 9(11), 261.
  • Richmond, V. (1973). Studies on the in vitro incorporation of radioactivity from 1-14C-labeled D-hexosamines in the mucopolysaccharide-peptide complexes of avian tissues.
  • Miller, C. L., et al. (2013). Proposed pathway for d-glucosaminate catabolism in S. Typhimurium. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Bachhawat, A. K. (2012). Techniques for Detection and Extraction of Metabolites. In Microbial Metabolites in Sustainable Agroecosystems (pp. 3-26). Springer, New Delhi.
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  • Liu, H., et al. (2013). A novel octameric assembly for a pyridoxal 5'-phosphate-dependent enzyme, and unprecedented stereochemical inversion in the elimination reaction of a D-amino acid. Biochemistry, 52(38), 6617-6628.
  • American Chemical Society. (2019, July 8). D-Gluconic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Advancements in Radiolabelling Techniques: Principles, Applications, and Innovations. Retrieved from [Link]

  • Chen, J., & Ho, C. T. (1999). Degradation Products Formed from Glucosamine in Water. Journal of Agricultural and Food Chemistry, 47(9), 3684-3688.
  • Matsui, M., et al. (1969). Studies on the glucaric acid pathway in the metabolism of D-glucuronic acid in mammals. 3. Determination of D-glucaric acid in serum, with special reference to its level after administration of d-glucuronolactone and D-glucarolactones to man. Chemical & Pharmaceutical Bulletin, 17(9), 1871-1877.
  • Kuivanen, J., et al. (2017). Fungal D-Glucuronic Acid Pathway. Frontiers in Microbiology, 8, 223.
  • Bitesize Bio. (2022, October 7). A Beginner's Guide to Metabolic Tracing. Retrieved from [https://bitesizebio.com/22 tracing-metabolism/]([Link] tracing-metabolism/)

  • Dische, Z. (1962). Spectrophotometric Methods for Determination of Sugars. In Methods in Carbohydrate Chemistry (Vol. 1, pp. 477-512). Academic Press.
  • Raji, O., et al. (2021). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. Biotechnology for Biofuels, 14(1), 1-13.
  • Li, Y., et al. (2022). A new pathway in central metabolism mediates nutrient control of development and antibiotic production by Streptomyces. bioRxiv.
  • The Bumbling Biochemist. (2023, April 15). modeling radiolabeled glucose to track flow through TCA, PDH, & PPP [Video]. YouTube. [Link]

  • Ahmad, A., et al. (2014). Variability analyses of functional domains within glucosamine-6-phosphate synthase of mycosescausing fungi.
  • Templeton, S. D., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 119(41), e2208031119.
  • Kim, M. K., et al. (2021). Effect of D-Glucuronic Acid and N-acetyl-D-Glucosamine Treatment during In Vitro Maturation on Embryonic Development after Parthenogenesis and Somatic Cell Nuclear Transfer in Pigs. Animals, 11(4), 1053.
  • Faubert, B., et al. (2017). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. Cancers, 9(12), 173.
  • Llorca, M., et al. (2007). High-throughput microplate enzymatic assays for fast sugar and acid quantification in apple and tomato. Journal of Agricultural and Food Chemistry, 55(11), 4271-4278.
  • Monnich, D., et al. (2017). Dual-tracer autoradiographic analysis of glucose metabolism and hypoxia in orthotopic and PDX tumor models. Acta Oncologica, 56(11), 1577-1582.
  • Agilent Technologies. (2011). Analysis of carbohydrates, alcohols, and organic acids. Retrieved from [Link]

  • Andersen, M. R., et al. (2009). Hypothetical fungal pathway for D-glucuronate catabolism. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Detection Methods (1). Retrieved from [Link]

  • Naseem, S., et al. (2020). N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi. Journal of Fungi, 6(4), 209.
  • Tavano, O. L. (2013). Enzyme assay techniques and protocols. In Enzyme Assays (pp. 1-12). Humana Press.
  • Wikipedia. (2023, December 2). Fatty acid synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Retrieved from [Link]

  • Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(3), 2345.
  • Encyclopedia.pub. (2023, August 2). Amino Acid Catabolism. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C03752. Retrieved from [Link]

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A Senior Application Scientist's Guide to Analytical Method Validation for D-Glucosaminic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is a critical aspect of quality control, pharmacokinetic studies, and formulation development. As a chiral amino sugar, its analysis demands robust and validated analytical methods to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for this compound quantification and a detailed walkthrough of the method validation process, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Understanding this compound

This compound is a derivative of glucose where the hydroxyl group at the C2 position is replaced by an amino group, and the aldehyde group at C1 is oxidized to a carboxylic acid. This structure presents several analytical challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV-based detection in High-Performance Liquid Chromatography (HPLC) challenging without derivatization.

  • Polarity: Its high polarity makes it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization to increase volatility.

  • Chirality: As a chiral molecule, the separation of its enantiomers (D and L forms) may be necessary, particularly in pharmaceutical applications where stereospecificity is crucial.

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification is a balance of sensitivity, specificity, throughput, and available instrumentation. Here, we compare the three most common approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Method Selection Workflow

MethodSelection cluster_hplc HPLC Considerations cluster_gcms GC-MS Considerations cluster_enzymatic Enzymatic Assay Considerations start Define Analytical Needs (Sensitivity, Specificity, Throughput) hplc HPLC (High Versatility) start->hplc Need for chiral separation? gcms GC-MS (High Specificity) start->gcms Complex matrix? enzymatic Enzymatic Assay (High Throughput) start->enzymatic Routine QC? hplc_detect Detector Choice (RI, ELSD, FLD, MS) hplc->hplc_detect gcms_deriv Derivatization Essential (e.g., Silylation) gcms->gcms_deriv enz_spec Enzyme Specificity enzymatic->enz_spec hplc_deriv Derivatization Required? (e.g., for FLD) hplc_detect->hplc_deriv end Validated Method hplc_deriv->end gcms_deriv->end enz_spec->end

Caption: Decision workflow for selecting a suitable analytical method for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of amino sugars. Given the lack of a strong UV chromophore in this compound, several detection strategies can be employed.

  • Refractive Index (RI) Detection: This universal detection method is simple and does not require derivatization. However, it suffers from low sensitivity and is not compatible with gradient elution, limiting its use for complex samples.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is a good option for the analysis of this compound in relatively clean matrices.

  • Fluorescence Detection (FLD) with Pre-column Derivatization: To enhance sensitivity and specificity, this compound can be derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This approach offers excellent sensitivity but adds a sample preparation step.

  • Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity, allowing for the unambiguous identification and quantification of this compound, even in complex matrices.

Chiral HPLC: For the separation of D- and L-enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective for the direct analysis of underivatized amino acids and their derivatives.[1] Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and specificity, making it a powerful tool for the analysis of this compound. However, due to its polar nature, derivatization is mandatory to increase its volatility.

  • Silylation: This is a common derivatization technique where active hydrogens on the hydroxyl, carboxyl, and amino groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) group. Silylated derivatives are volatile and thermally stable, making them suitable for GC analysis. The resulting mass spectra provide characteristic fragmentation patterns that aid in identification.

Enzymatic Assays

Enzymatic assays offer a high-throughput and often simpler alternative to chromatographic methods, particularly for routine quality control. These assays are based on the specific conversion of the analyte by an enzyme, leading to a measurable product.

  • D-Amino Acid Oxidase (DAAO): This enzyme specifically oxidizes D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide.[2] The reaction products can be quantified spectrophotometrically, providing an indirect measure of the this compound concentration. Commercially available kits for D-amino acids can potentially be adapted for this compound.

Performance Comparison of Analytical Methods
FeatureHPLC-RI/ELSDHPLC-FLD (with Derivatization)GC-MS (with Derivatization)Enzymatic Assay
Principle Separation based on polarity, detection of bulk property change.Separation based on polarity, detection of fluorescence.Separation based on volatility, detection by mass-to-charge ratio.Specific enzymatic conversion and spectrophotometric detection.
Derivatization Not required.Required for fluorescence.Required for volatility.Not typically required.
Sensitivity Low to moderate.High.High.Moderate to high.
Specificity Moderate.High.Very high.High (enzyme dependent).
Throughput Moderate.Moderate.Low to moderate.High.
Chiral Separation Possible with chiral columns.Possible with chiral columns or derivatization.Possible with chiral columns.Not directly applicable.
Instrumentation Standard HPLC system.HPLC with fluorescence detector.GC-MS system.Spectrophotometer/plate reader.
Advantages Simple, direct analysis.High sensitivity and specificity.High specificity and structural information.High throughput, simple procedure.
Disadvantages Low sensitivity (RI), not suitable for complex matrices.Extra sample preparation step.Requires derivatization, potential for analyte degradation at high temperatures.Indirect measurement, potential for matrix interference.

The Cornerstone of Reliable Data: Analytical Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The validation process should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Validation Workflow

ValidationWorkflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: D-Glucosaminic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading experimental results and potential off-target effects in therapeutic applications. This guide provides an in-depth analysis of antibody cross-reactivity, focusing on D-Glucosaminic acid and its structurally similar analogs: N-Acetyl-D-glucosamine, D-glucosamine, and D-glucuronic acid. We will explore the structural basis of this potential cross-reactivity and provide detailed, field-proven methodologies to quantify it, ensuring the integrity and validity of your research.

The Molecular Landscape: Understanding the Basis of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1] The degree of this cross-reactivity is dependent on the subtle structural differences between the primary antigen and its analogs. Let's examine the key players in our study:

  • This compound: Our primary antigen of interest. It is an amino sugar acid derived from glucose.

  • N-Acetyl-D-glucosamine (GlcNAc): A derivative of glucosamine where the amine group is acetylated.[2] It is a fundamental component of many biopolymers, including bacterial cell walls.[2]

  • D-Glucosamine: The precursor to this compound, differing by the presence of an amino group instead of a carboxyl group at the C1 position.

  • D-Glucuronic acid: A sugar acid where the C6 hydroxymethyl group of glucose is oxidized to a carboxylic acid. It is a key component of proteoglycans and hyaluronan.[3]

The structural similarities and differences, particularly the presence and positioning of carboxyl, amino, and acetyl groups, are the primary determinants of an antibody's binding specificity.

Caption: Structural relationships between this compound and its analogs.

Quantifying Cross-Reactivity: Experimental Design and Protocols

To rigorously assess the cross-reactivity of an anti-D-Glucosaminic acid antibody, we employ two gold-standard immunoassays: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: A Robust Method for Comparative Analysis

A competitive ELISA is an effective method to determine the relative affinity of an antibody for different antigens.[1] In this setup, the analog's ability to compete with the primary antigen (this compound) for antibody binding is measured.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Protocol start Coat plate with This compound conjugate block Block non-specific binding sites start->block incubate Incubate with antibody pre-mixed with varying concentrations of analogs block->incubate wash1 Wash incubate->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add substrate wash2->add_substrate measure Measure absorbance add_substrate->measure analyze Analyze data (IC50) measure->analyze end Determine % Cross-reactivity analyze->end

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of this compound conjugated to a carrier protein (e.g., BSA) in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a series of dilutions for this compound (as a reference standard) and each of the analogs (N-Acetyl-D-glucosamine, D-glucosamine, D-glucuronic acid).

    • In separate tubes, mix a constant concentration of the anti-D-Glucosaminic acid antibody with each dilution of the standard and analogs.

    • Incubate these mixtures for 30 minutes at room temperature.

    • Add 100 µL of each mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The data is used to generate a dose-response curve for each analog, plotting absorbance against the log of the analog concentration. The IC50 value, the concentration of the analog that inhibits 50% of the antibody binding, is then determined for each compound.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

CompoundIC50 (nM) (Hypothetical Data)% Cross-Reactivity (Hypothetical Data)
This compound10100%
N-Acetyl-D-glucosamine10010%
D-Glucosamine5020%
D-Glucuronic acid5002%
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR provides real-time, label-free analysis of molecular interactions, offering detailed kinetic information (association and dissociation rates) that complements the endpoint data from ELISA.[4][5][6][7]

SPR_Workflow cluster_workflow SPR Cross-Reactivity Protocol start Immobilize anti-D-Glucosaminic acid antibody on sensor chip inject_antigen Inject this compound (analyte) at various concentrations start->inject_antigen measure_binding1 Measure association (ka) and dissociation (kd) inject_antigen->measure_binding1 regenerate1 Regenerate sensor surface measure_binding1->regenerate1 inject_analog Inject each analog (e.g., GlcNAc) at various concentrations regenerate1->inject_analog measure_binding2 Measure ka and kd for each analog inject_analog->measure_binding2 regenerate2 Regenerate sensor surface measure_binding2->regenerate2 analyze Analyze and compare kinetic parameters (KD) regenerate2->analyze end Determine relative affinities analyze->end

Caption: Workflow for SPR analysis of antibody cross-reactivity.

  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Inject the anti-D-Glucosaminic acid antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Kinetic Analysis of Primary Antigen:

    • Inject a series of concentrations of this compound over the immobilized antibody surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each concentration using a suitable regeneration buffer (e.g., low pH glycine).

  • Kinetic Analysis of Analogs:

    • Repeat the process described in step 2 for each analog (N-Acetyl-D-glucosamine, D-glucosamine, and D-glucuronic acid), using the same concentration range.

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

A lower KD value indicates a higher binding affinity. By comparing the KD values of the analogs to that of this compound, a quantitative measure of cross-reactivity can be established.

Compoundka (1/Ms) (Hypothetical Data)kd (1/s) (Hypothetical Data)KD (M) (Hypothetical Data)
This compound1 x 10⁵1 x 10⁻³1 x 10⁻⁸
N-Acetyl-D-glucosamine5 x 10⁴5 x 10⁻³1 x 10⁻⁷
D-Glucosamine8 x 10⁴4 x 10⁻³5 x 10⁻⁸
D-Glucuronic acid1 x 10⁴1 x 10⁻²1 x 10⁻⁶

Concluding Remarks for the Diligent Researcher

A thorough understanding and quantification of antibody cross-reactivity are non-negotiable for ensuring the accuracy and reliability of your research. This guide has provided a comprehensive framework, from the molecular basis to detailed experimental protocols, for assessing the cross-reactivity of antibodies against this compound and its key analogs. By implementing these methodologies, you can confidently validate the specificity of your antibodies, leading to more robust and reproducible scientific outcomes.

References

  • SeraCare Life Sciences. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Shriver, Z., & Sasisekharan, R. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In: Eatock, R., Fay, R.R., Popper, A.N. (eds) Vertebrate Hair Cells. Springer Handbook of Auditory Research, vol 27. Springer, New York, NY.
  • ResearchGate. (2018). (a) Structures of D-glucuronic acid and N-acetyl-D-glucosamine and the repeating unit of hyaluronic acid... [Image]. Retrieved from [Link]

  • Kashihara, N., Hirakawa, S., Mino, Y., Makino, H., & Ota, Z. (1993). A study on cross-reactivity of anti-DNA antibody with glycosaminoglycans. Acta medica Okayama, 47(4), 253–258.
  • van der Vlag, J., & Berden, J. H. (1991). Cross-reactivity of anti-DNA antibodies with proteoglycans.
  • ELISA kit.net. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Pediaa.com. (2022). What is the Difference Between N-Acetyl-D-Glucosamine and N-Acetyl Glucosamine. Retrieved from [Link]

  • MDPI. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. Retrieved from [Link]

  • PubMed. (1994). Immunological mimicry between N-acetyl-beta-D-glucosamine and cytokeratin peptides. Evidence for a microbially driven anti-keratin antibody response. Retrieved from [Link]

  • ScienceDirect. (2015). Surface Plasmon Resonance for Therapeutic Antibody Characterization. Retrieved from [Link]

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A Comparative Guide to D-Glucosaminic Acid Production in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of D-Glucosaminic Acid

This compound (D-GlcNA), a naturally occurring amino sugar acid, is gaining significant attention in the pharmaceutical and biotechnology sectors. As a derivative of D-glucosamine, it serves as a crucial building block for various bioactive compounds and holds promise as a therapeutic agent itself. Its applications are being explored in areas such as joint health supplements and the development of novel skincare products due to its role in cartilage synthesis and skin hydration.[1] The growing demand for D-GlcNA necessitates the development of efficient and sustainable production methods. Microbial fermentation presents a compelling alternative to traditional chemical synthesis, offering the potential for higher yields, greater stereospecificity, and a reduced environmental footprint. This guide provides a comparative analysis of D-GlcNA production in different bacterial strains, offering insights into their natural capabilities, the impact of metabolic engineering, and detailed experimental protocols for its production and quantification.

Comparative Analysis of Bacterial Strains for this compound Production

Several bacterial genera have demonstrated the ability to convert D-glucosamine to D-GlcNA. This section compares the production capabilities of three prominent candidates: Pseudomonas putida, Acinetobacter sp., and Bacillus subtilis.

Natural Production Capabilities

Among the wild-type strains, Pseudomonas putida has emerged as a particularly efficient producer of D-GlcNA. A soil-isolated strain, Pseudomonas putida GNA5, has shown remarkable efficiency in converting D-glucosamine to D-GlcNA.[2] This strain can tolerate high concentrations of the substrate and accumulates D-GlcNA without significant degradation.[2] Acinetobacter sp., another soil bacterium, has also been identified as a potent D-GlcNA producer, with some strains achieving high molar yields from D-glucosamine.

While Bacillus subtilis is a well-established industrial microorganism with a robust metabolism for amino sugars, its natural production of D-GlcNA is not as extensively documented as that of Pseudomonas and Acinetobacter. However, its genetic tractability and safety profile make it an attractive candidate for metabolic engineering. B. subtilis possesses operons for the transport and catabolism of glucosamine, indicating a metabolic framework that could be redirected towards D-GlcNA production.[3]

Bacterial StrainSubstrateTiter (g/L)Molar Yield (%)Fermentation Time (h)Reference
Pseudomonas putida GNA5D-glucosamine-HCl25.593.948[2]
Pseudomonas putida GNA5 (optimized)D-glucosamine-HCl51.595.472[4]
Acinetobacter sp. A-10D-glucosamineNot specified9248
Bacillus subtilisD-glucosamineData not availableData not availableData not available

Table 1: Comparison of this compound Production in Wild-Type Bacterial Strains.

Metabolic Engineering for Enhanced Production

Metabolic engineering offers powerful strategies to enhance the production of desired compounds by redirecting cellular resources and eliminating metabolic bottlenecks.[5] Key strategies for boosting D-GlcNA production include:

  • Overexpression of Key Enzymes: The primary enzymatic step in D-GlcNA production from D-glucosamine is catalyzed by a dehydrogenase. Overexpressing the gene encoding this enzyme can significantly increase the conversion rate.

  • Deletion of Competing Pathways: To maximize the carbon flux towards D-GlcNA, it is crucial to eliminate or downregulate pathways that consume the precursor, D-glucosamine, or the product, D-GlcNA.[6] For instance, deleting genes involved in the further catabolism of D-GlcNA can lead to its accumulation.

  • Enhancing Cofactor Availability: Dehydrogenase enzymes often require cofactors such as NAD⁺ or NADP⁺. Engineering the central metabolism to increase the intracellular pool of these cofactors can enhance the efficiency of the D-GlcNA synthesis pathway.

While specific examples of metabolic engineering for D-GlcNA are still emerging, studies on related sugar acids in these bacterial hosts provide a roadmap. For instance, in Pseudomonas putida, the deletion of genes involved in product degradation has been a successful strategy for increasing the yield of other organic acids.[4] Similarly, in Bacillus subtilis, blocking byproduct pathways has been shown to improve the production of other valuable biochemicals.[7]

Biochemical Pathway and Regulatory Insights

The conversion of D-glucosamine to this compound is a direct oxidation reaction. The key enzyme in this biotransformation is a dehydrogenase that specifically acts on D-glucosamine. The regulation of this pathway is intricately linked to the overall carbon and nitrogen metabolism of the cell.

Core Biosynthetic Pathway

D_Glucosaminic_Acid_Pathway D_Glucosamine D-Glucosamine D_Glucosaminic_Acid This compound D_Glucosamine->D_Glucosaminic_Acid Oxidation Enzyme Glucosamine Dehydrogenase Enzyme->D_Glucosaminic_Acid Cofactor_out NAD(P)H + H+ Enzyme->Cofactor_out Cofactor_in NAD(P)+ Cofactor_in->Enzyme

Figure 1: Core biochemical pathway for this compound synthesis.

Transcriptional Regulation

The expression of the genes involved in amino sugar metabolism is often tightly regulated. In Pseudomonas putida, the HexR transcriptional regulator plays a key role in controlling glucose metabolism, and similar regulatory elements may be involved in sensing D-glucosamine or its metabolites.[8][9] Understanding these regulatory networks is crucial for designing effective metabolic engineering strategies. For example, identifying and modifying the binding sites of repressors or engineering inducible promoter systems can allow for precise control over the expression of the D-GlcNA biosynthetic genes.

Experimental Protocols

This section provides a detailed methodology for the production and quantification of this compound, based on established protocols for Pseudomonas putida.

Fermentation Protocol for this compound Production

This protocol is adapted from the successful fermentation of Pseudomonas putida GNA5.[2][4]

1. Media Preparation:

  • Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl. Autoclave at 121°C for 20 minutes.

  • Fermentation Medium (per liter): 30 g D-glucosamine-HCl, 5 g glucose, 5 g urea, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 10 g CaCO₃. Adjust pH to 7.0 before autoclaving. The D-glucosamine-HCl and glucose solutions should be autoclaved separately and added to the sterile fermentation medium.

2. Inoculum Preparation:

  • Inoculate a single colony of Pseudomonas putida into 5 mL of seed medium in a 50 mL tube.

  • Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

  • Use this seed culture to inoculate the main fermentation culture at a 2% (v/v) ratio.

3. Fermentation:

  • Inoculate 50 mL of fermentation medium in a 250 mL baffled flask.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Monitor the fermentation by periodically taking samples to measure cell density (OD₆₀₀) and D-GlcNA concentration.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Prepare Seed & Fermentation Media Inoculum_Prep Prepare Inoculum (12-16h) Media_Prep->Inoculum_Prep Inoculation Inoculate Fermentation Culture (2% v/v) Inoculum_Prep->Inoculation Incubation Incubate at 30°C, 200 rpm (48-72h) Inoculation->Incubation Sampling Periodic Sampling (OD600 & HPLC) Incubation->Sampling Harvest Harvest Supernatant Sampling->Harvest Quantification Quantify D-GlcNA (HPLC) Harvest->Quantification

Figure 2: Experimental workflow for this compound production.

Quantification of this compound by HPLC

Accurate quantification of D-GlcNA in the fermentation broth is essential for process optimization. As D-GlcNA lacks a strong UV chromophore, derivatization or the use of alternative detectors is often necessary.[10] However, a direct method using a C18 column with UV detection at a low wavelength can be employed for organic acids.

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[11]

  • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 20 mM potassium phosphate buffer, pH 2.7 (isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 210 nm.

3. Quantification:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Generate a standard curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of D-GlcNA in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Outlook

The microbial production of this compound is a rapidly advancing field with significant potential. Pseudomonas putida currently stands out as a highly efficient natural producer, while the genetic accessibility of Bacillus subtilis makes it a promising host for future metabolic engineering efforts. Further research should focus on identifying and characterizing the specific enzymes and regulatory networks involved in D-GlcNA synthesis in these and other microorganisms. The application of advanced metabolic engineering and synthetic biology tools will undoubtedly lead to the development of highly efficient and economically viable processes for the large-scale production of this valuable amino sugar acid, paving the way for its broader application in the pharmaceutical and cosmetic industries.

References

  • Megazyme. D-GLUCOSAMINE Assay Procedure K-GLUCM. Available from: [Link]

  • Leyn, S. A., et al. (2022). Metabolic engineering for microbial production of sugar acids. Biotechnology Advances, 56, 107931. Available from: [Link]

  • Wu, B., et al. (2011). Production of this compound by fermentation with pseudomonas putida. Biotechnology Progress, 27(1), 32-37. Available from: [Link]

  • D'Arrigo, P., & Servi, S. (2010). Regulation of Glucose Metabolism in Pseudomonas: THE PHOSPHORYLATIVE BRANCH AND ENTNER-DOUDOROFF ENZYMES ARE REGULATED BY A REPRESSOR CONTAINING A SUGAR ISOMERASE DOMAIN. Journal of Biological Chemistry, 285(36), 28093-28103. Available from: [Link]

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A Senior Application Scientist's Guide to Evaluating the Chiral Purity of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biochemical research, establishing the enantiomeric purity of chiral molecules is not merely a quality control step—it is a fundamental necessity. For compounds like D-Glucosaminic acid, an amino sugar acid, the stereochemistry dictates its biological activity and safety profile. The presence of its mirror image, L-Glucosaminic acid, can lead to reduced efficacy or unforeseen toxicological effects. This guide provides an in-depth comparison of modern analytical techniques for quantifying the chiral purity of this compound, grounded in field-proven insights and experimental data.

The Imperative of Chiral Purity in Glucosaminic Acid

Glucosaminic acid and its derivatives are integral to various biological processes and serve as building blocks for pharmaceuticals. As with most amino acids and sugars, nature exhibits a strong preference for one enantiomer over the other.[1][2] this compound is the naturally occurring and biologically relevant form. Therefore, any synthesis or formulation must be rigorously evaluated to quantify the presence of the L-enantiomer, a potential impurity. The choice of analytical method is critical and depends on the required sensitivity, sample matrix, available instrumentation, and the stage of drug development.

This guide will compare three principal methodologies:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

  • Capillary Electrophoresis (CE) with Chiral Selectors

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the predominant technique for determining enantiomeric purity due to its robustness, high resolution, and adaptability.[2][] The core principle involves differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]

Causality Behind the Method: The "Three-Point Interaction" Model

The efficacy of a chiral separation hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][5] For a successful separation, there must be a sufficient difference in the stability of these complexes.[1] This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, ionic bonds, steric hindrance) are necessary to differentiate between enantiomers. The CSP is designed to create an environment where one enantiomer can form a more stable three-point interaction than its counterpart, causing it to be retained longer on the column.

Workflow & Experimental Protocol (Direct Method)

The direct approach, using a CSP, is generally preferred as it avoids the extra step of derivatization, which can introduce impurities.[6]

Caption: Workflow for direct chiral HPLC analysis.

Step-by-Step Protocol:

  • Column Selection: Choose a suitable CSP. For polar, ionic compounds like glucosaminic acid, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are highly effective because they possess ionic groups and are compatible with aqueous mobile phases.[6]

  • Mobile Phase Preparation: A typical mobile phase for a teicoplanin column might be a polar organic system, such as Methanol containing 20 mM ammonium formate.[7] The pH and modifier concentration are critical variables that must be optimized to achieve baseline separation.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for an extended period (1-2 hours) until a stable baseline is achieved.[7] Chiral columns often require longer equilibration times.[7]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic (50:50) standard to confirm peak identity and calculate resolution.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample.

  • Detection: Monitor the eluent using a UV detector, typically at a low wavelength like 195 nm for compounds lacking a strong chromophore, or a mass spectrometer for higher sensitivity and specificity.[8]

  • Quantification: Calculate the percentage of the L-enantiomer impurity by comparing its peak area to the total area of both peaks. The limit of quantification (LOQ) for the minor enantiomer is a critical validation parameter.

Capillary Electrophoresis (CE): High Efficiency, Low Consumption

Capillary Electrophoresis is a powerful alternative known for its extremely high separation efficiency, low sample and reagent consumption, and flexibility in method development.[9][10] In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE).

Causality Behind the Method: Differential Complexation in Solution

Unlike HPLC's stationary phase, CE achieves chiral separation by adding a chiral selector directly to the background electrolyte.[11] The enantiomers of glucosaminic acid, which are charged in the BGE, migrate through the capillary under an electric field. The chiral selector (e.g., a cyclodextrin) forms transient, diastereomeric inclusion complexes with the enantiomers.[11][12] The key to separation is that the stability constants of these complexes differ for the D- and L-enantiomers.[11] The enantiomer that forms the more stable complex will have a different effective mobility and will be detected at a different time.

Workflow & Experimental Protocol

Caption: Workflow for chiral capillary electrophoresis.

Step-by-Step Protocol:

  • Selector Selection: Derivatized cyclodextrins (CDs) are the most common chiral selectors for CE due to their versatility.[13] For an amino acid-like molecule, a charged CD derivative can provide strong interactions.

  • BGE Preparation: Prepare a buffer at a pH where glucosaminic acid is charged (e.g., a phosphate buffer at pH 2.5). Dissolve the chosen chiral selector (e.g., 2,6-di-O-methyl-β-CD) in the BGE at an optimized concentration.[11]

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and finally the BGE. This ensures a reproducible electroosmotic flow.

  • Sample Injection: Inject the sample using a short pressure pulse (hydrodynamic injection).

  • Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary.

  • Detection: Detect the enantiomers as they pass a window in the capillary, typically using a UV detector.

  • Analysis: The migration order and resolution will depend on the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.

NMR Spectroscopy: A Quantitative View Without Separation

NMR spectroscopy offers a distinct approach for determining enantiomeric excess (ee) without physically separating the enantiomers.[14] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary, which makes them chemically non-equivalent and thus distinguishable in the NMR spectrum.[14]

Causality Behind the Method: Diastereomeric Environment

Enantiomers are chemically indistinguishable in an achiral solvent. However, when a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added, it interacts with the D- and L-enantiomers to form short-lived diastereomeric complexes or new covalent diastereomers, respectively.[14] These diastereomers have different spatial arrangements, causing specific protons in each to experience slightly different magnetic environments. This difference results in separate, resolvable signals in the ¹H NMR spectrum, whose integral areas can be used for direct quantification.[14]

Step-by-Step Protocol (Using a Chiral Solvating Agent):

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a deuterated solvent (e.g., D₂O or CDCl₃, depending on the CSA).

  • Addition of CSA: Add a molar excess of a suitable chiral solvating agent. The choice of CSA is critical and must be determined empirically.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure the instrument is well-shimmed to achieve the best possible resolution.

  • Spectral Analysis: Identify a proton signal of the analyte that is well-resolved into two distinct peaks (one for the D-enantiomer complex, one for the L-).

  • Quantification: Carefully integrate the areas of the two resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.[14] It's important to ensure complete relaxation of the signals for accurate integration.

Method Comparison: A Data-Driven Evaluation

FeatureChiral HPLC (Direct)Chiral Capillary ElectrophoresisChiral NMR Spectroscopy
Principle Differential partitioning with a solid Chiral Stationary Phase (CSP).[4]Differential complexation with a Chiral Selector in solution.[11]Formation of diastereomeric complexes in solution, leading to distinct NMR signals.[14][15]
Resolution Very Good to Excellent. Baseline resolution is commonly achievable.Excellent. Often surpasses HPLC in theoretical plate count.[9]Moderate. Depends heavily on the chiral auxiliary and magnetic field strength.
Sensitivity (LOD/LOQ) Good. Can be enhanced with MS detection. LOQ for minor enantiomer often ~0.1%.Excellent. Very low sample volume required, but concentration sensitivity can be lower than HPLC unless focused injection techniques are used.Lower. Typically requires mg-scale quantities. Not suitable for trace analysis (e.g., <1% ee).
Analysis Time Moderate (typically 10-40 min per sample).[16]Fast (typically 5-20 min per sample).Fast data acquisition, but sample preparation and optimization can be time-consuming.
Method Development Can be time-consuming and expensive due to the cost of various chiral columns.[7]Flexible and rapid. Chiral selectors are simply added to the buffer, allowing for quick screening.[10]Can be complex, requiring screening of multiple CSAs and solvents for optimal signal separation.
Robustness High. Well-established, highly reproducible methods are common.[]Moderate. Sensitive to buffer composition, capillary surface, and temperature.High for quantification, provided a suitable auxiliary is found.
Cost (Consumables) High (chiral columns are expensive).Low (capillaries and buffers are inexpensive).Moderate (cost of deuterated solvents and chiral auxiliaries).

Conclusion and Recommendations

For the rigorous evaluation of this compound's chiral purity, Chiral HPLC with a macrocyclic glycopeptide-based CSP stands out as the most reliable and robust method for routine quality control and regulatory submissions. It provides excellent resolution, good sensitivity, and high reproducibility, which are paramount in a pharmaceutical setting.[2][]

Capillary Electrophoresis serves as an excellent orthogonal method. Its high efficiency and different separation mechanism make it ideal for cross-validation of HPLC results or for high-throughput screening during early-stage process development where sample amounts are limited.[9]

NMR Spectroscopy is a powerful tool for absolute quantification without a reference standard of the impurity, but its lower sensitivity makes it unsuitable for detecting trace-level enantiomeric impurities.[14] It is best employed in research settings for mechanistic studies or for the analysis of bulk material where impurity levels are expected to be higher than 1%.

Ultimately, a multi-technique approach provides the most comprehensive and self-validating system. By understanding the fundamental principles and practical trade-offs of each method, researchers can confidently select and implement the most appropriate strategy to ensure the chiral integrity of this compound.

References

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Bhushan, R. Chiral Separation of Amino Acid Enantiomers. IntechOpen; 2018. Available from: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • ResearchGate. Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Available from: [Link]

  • ACS Publications. N-Methyl-L-glucosaminic Acid1. Journal of the American Chemical Society. Available from: [Link]

  • National Institutes of Health. Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC. Available from: [Link]

  • ResearchGate. Chiral HPLC chromatograms of D‐amino acids before (black) and after.... Available from: [Link]

  • ACS Publications. Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education. Available from: [Link]

  • ACS Publications. Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Available from: [Link]

  • PubMed. Chiral separation of amino acids and glycyl dipeptides by chiral ligand-exchange capillary electrophoresis comparing Cu(II), Co(II), Ni(II) and Zn(II) complexes of three different sugar acids. Available from: [Link]

  • ACS Publications. Amino Acid Ionic Liquids Catalyzed d-Glucosamine into Pyrazine Derivatives: Insight from NMR Spectroscopy. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Institutes of Health. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. Available from: [Link]

  • PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • PubMed. Chiral separations for d-amino acid analysis in biological samples. Available from: [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • PubMed. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • MDPI. Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Available from: [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

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  • Semantic Scholar. A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE. Available from: [Link]

  • National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available from: [Link]

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  • University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of D-Glucosaminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While D-Glucosaminic acid is a valuable building block in various biochemical applications, its proper handling and disposal are critical to ensure operational safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is built on the core principle of mitigating risk, even when a substance is not formally classified as hazardous, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile of this compound

Before outlining disposal procedures, it is essential to understand the chemical nature of this compound. According to its Safety Data Sheet (SDS), this compound (CAS No. 3646-68-2) is not classified as a hazardous substance based on current physical, health, or environmental criteria under Regulation (EC) 1272/2008.[1] However, a critical piece of information is the cautionary statement that its toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a conservative approach to its disposal.

The causality behind treating a non-classified substance with such care stems from the precautionary principle. In a laboratory setting, where novel research is conducted, unknown long-term toxicological or ecological impacts must be considered. Therefore, we handle this compound as a chemical waste stream to be managed by professionals, rather than as benign refuse.

Property Value Source
Chemical Name 2-Amino-2-deoxy-D-gluconic acid[1]
CAS Number 3646-68-2[2]
Molecular Formula C6H13NO6[1][2]
Molecular Weight 195.17 g/mol [1]
Appearance White to off-white powder/solid[1][2]
Storage Temperature 2°C - 8°C[1][2]
Hazard Classification Not classified as hazardous[1]
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)

Note: The WGK 3 classification indicates a high potential for water contamination, reinforcing the decision to avoid drain disposal.

The Core Disposal Directive: Incineration

The recommended disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method is authoritative because it ensures the complete thermal destruction of the compound, preventing its release into the environment. It is crucial that this process is handled by a licensed hazardous waste disposal facility.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [1][3][4] This practice is explicitly forbidden to prevent entry into soil, subsoil, or surface water drainage systems.[1] Even though many amino acids and sugars are biodegradable, the precautionary principle and the substance's WGK 3 rating demand professional containment and destruction.

Step-by-Step Disposal Protocol for Laboratory Operations

This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management in academic laboratories, specifically Subpart K of 40 CFR Part 262, which provides a framework for safe and compliant waste accumulation.[5]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a specific waste stream for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips). Do not mix it with other waste categories unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Solid Waste Collection: Collect solid this compound powder and lightly contaminated items in a designated, properly labeled waste container.

  • Aqueous Waste Collection: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not pour aqueous solutions down the drain.[3][4]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a container made of a material that does not react with the chemical. For solid waste, a polyethylene bag or container is suitable. For liquid waste, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][7] The container must be in good condition, with no cracks or signs of deterioration.[6]

  • Leave Headroom: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[6][7]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The physical hazards (e.g., "Solid," "Aqueous Solution")

    • The name of the principal investigator or laboratory contact

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Container Integrity: Keep the container securely capped at all times, except when adding waste.[6] Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[9]

Step 4: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months under Subpart K regulations), contact your institution's EH&S office to schedule a waste pickup.[5][9]

  • Professional Handling: The EH&S department or a certified waste management vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal via chemical incineration.[10]

This structured workflow ensures that this compound waste is managed safely, compliantly, and with full traceability from the point of generation to its final destruction.

Spill Response and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][11] For large spills, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[11] Avoid generating dust.[8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical sorbent pads).

  • Decontamination: Thoroughly clean the contaminated area with soap and water.[1]

  • Ventilation: Ensure the affected area is well-ventilated.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in the designated hazardous waste container for this compound.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Interim Storage (SAA) cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Material) B Is this a chemical waste? A->B C YES: Treat as Chemical Waste (Precautionary Principle) B->C  Yes D NO: Incorrect Path (Re-evaluate based on SDS) B->D  No E Select Compatible Container (HDPE, Glass) C->E F Affix 'Hazardous Waste' Label (Complete all fields) E->F G Collect Waste (Keep container closed) F->G H Store in Designated SAA G->H I Use Secondary Containment H->I J Conduct Weekly Inspections I->J K Container Full or Time Limit Reached? J->K K->J  No L Contact EH&S for Pickup K->L  Yes M Transport to Licensed TSDF L->M N Final Disposal via Chemical Incineration M->N

Caption: Decision workflow for this compound disposal.

References

  • Safety Data Sheet: N-acetyl-ß-D-glucosamine. Carl ROTH. [Link]

  • Safety Data Sheet D-Glucosamine HCl. metasci. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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Personal protective equipment for handling D-Glucosaminic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is an oxidized derivative of D-glucosamine often utilized as a chelating agent, a biochemical intermediate, or a chiral building block in drug development. While it is not classified as an acutely toxic "high-consequence" chemical (like HF or OsO₄), treating it with casual indifference is a critical error in Good Laboratory Practice (GLP).

The Core Hazard: The primary risks are irritation (H315, H319) and respiratory sensitization potential (H335) due to its acidic nature and fine particulate state. As a zwitterionic amino acid derivative, its pH behavior in solution can vary, but the solid powder poses a distinct inhalation risk.

The Objective: This guide moves beyond the generic "wear gloves" instruction. It provides a self-validating safety system designed to protect the researcher from exposure and the sample from biological/particulate contamination.

Risk Assessment & Hazard Logic

Before selecting PPE, we must understand the "Why" behind the hazard. This compound is typically supplied as a fine crystalline powder.

Mechanistic Hazard Analysis
  • Inhalation (Primary Vector): As a micronized powder, the substance can easily become aerosolized during weighing. Inhalation of acidic particulates causes immediate irritation to the mucous membranes.

  • Contact (Secondary Vector): Upon contact with moisture (sweat, tears), the acid dissociates, lowering local pH and causing contact dermatitis or conjunctivitis.

  • Combustibility: Like most organic amino sugars, the dry dust is combustible. Static discharge during transfer is a non-zero risk.

Visualization: Hazard-to-Control Logic

The following diagram illustrates the decision-making process for control measures based on the physical state of the reagent.

HazardLogic Substance This compound (Solid/Powder) Hazard_Dust Hazard: Airborne Dust (H335) Substance->Hazard_Dust Agitation Hazard_Contact Hazard: Skin/Eye Irritant (H315, H319) Substance->Hazard_Contact Handling Control_Eng Engineering Control: Fume Hood / LEV Hazard_Dust->Control_Eng Primary Defense Control_PPE_Resp PPE: N95 or P100 (If outside hood) Hazard_Dust->Control_PPE_Resp Secondary Defense Control_PPE_Skin PPE: Nitrile Gloves (>0.11mm) + Lab Coat Hazard_Contact->Control_PPE_Skin Barrier Protection

Figure 1: Logic flow connecting physical state hazards to specific engineering and PPE controls.

Personal Protective Equipment (PPE) Matrix

Standard "exam gloves" are often insufficient for rigorous chemical handling. The following matrix specifies the exact grade of PPE required based on the operation scale.

Table 1: PPE Selection by Operational Scale

PPE ComponentStandard Handling (<10g)Bulk / Synthesis (>10g)Technical Rationale
Hand Protection Nitrile (4 mil / 0.10mm) Standard cuff.Nitrile (Double Glove) Outer: 5-8 mil; Inner: 4 mil.Latex is avoided due to protein allergenicity. Nitrile offers superior chemical resistance to organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Safety Glasses With side shields (ANSI Z87.1).Chemical Goggles Indirect vent.Goggles are required for bulk handling to prevent fine dust entry around the seal, which glasses cannot prevent.
Respiratory Fume Hood (Sash at 18"). No mask needed if in hood.N95 / P100 Respirator Required if handling outside hood.Engineering controls (hood) are always superior to PPE. If the hood is unavailable, N95 is the minimum requirement for particulate protection.
Body Protection Lab Coat Cotton/Poly blend. Buttoned.Lab Coat + Apron Disposable Tyvek sleeves rec.Prevents migration of powder onto street clothes. Tyvek sleeves protect wrists during deep hood work.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system includes "check steps" that force the operator to verify safety before proceeding.

Phase 1: Pre-Operational Checks
  • Airflow Verification: Check the fume hood monitor. Velocity should be 80–100 fpm (face velocity). Validation: Hold a Kimwipe at the sash opening; it should be pulled inward steadily.

  • Glove Integrity Test: Before donning, trap air in the nitrile glove and squeeze. Validation: If the glove deflates, it has a pinhole. Discard.

Phase 2: Weighing & Transfer (Critical Step)
  • Static Control: this compound powder is prone to static cling. Use an anti-static gun or polonium strip if available.

  • Technique:

    • Place the balance inside the fume hood.

    • Tare the weighing vessel.

    • Transfer powder using a clean spatula. Do not pour from the stock bottle.

    • Immediate Closure: Recap the stock bottle immediately after transfer to prevent moisture uptake (hygroscopic risk) and accidental tipping.

Phase 3: Dissolution & Processing
  • Solvent Addition: Add solvent (usually water or dilute acid) to the powder, not vice versa, to minimize dust puff-back.

  • Exotherm Check: While this compound dissolution is not violently exothermic, always touch the bottom of the vessel (with gloved hand) to monitor temperature changes during scale-up.

Visualization: Operational Workflow

Workflow Start Start Operation Check_Hood Check Hood Airflow (Target: 100 fpm) Start->Check_Hood Don_PPE Don PPE: Nitrile + Glasses + Coat Check_Hood->Don_PPE Weighing Weighing Step (Inside Hood) Don_PPE->Weighing Decision_Spill Spill Detected? Weighing->Decision_Spill Clean_Spill Wet Wipe Method (No dry sweeping) Decision_Spill->Clean_Spill Yes Process Dissolution/Reaction Decision_Spill->Process No Waste Disposal (Segregated Stream) Clean_Spill->Waste Process->Waste

Figure 2: Step-by-step operational workflow including decision points for spill management.

Disposal & Emergency Procedures

Spill Management (Solid):

  • Do NOT dry sweep. Dry sweeping aerosolizes the irritant dust.

  • Protocol: Cover the spill with a wet paper towel (water-dampened). Scoop the wet mass into a waste container. Wipe the area 3x with water, then 1x with ethanol.

Waste Disposal:

  • Classification: this compound is generally considered organic chemical waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

  • Method: Dissolve in a combustible solvent or water and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber [1].

First Aid (Immediate Action):

  • Eye Contact: Flush with water for 15 minutes.[1][2] Validation: Use the emergency eye wash station; do not rely on a squirt bottle.

  • Skin Contact: Wash with soap and water.[3][2] If irritation persists (dermatitis), seek medical attention.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound.[2][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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